molecular formula C9H11NO B1277280 4-Ethylbenzamide CAS No. 33695-58-8

4-Ethylbenzamide

Cat. No.: B1277280
CAS No.: 33695-58-8
M. Wt: 149.19 g/mol
InChI Key: YKFAFWKDOSYQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylbenzamide is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFAFWKDOSYQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90427267
Record name 4-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33695-58-8
Record name 4-ethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90427267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Ethylbenzamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethylbenzamide is a chemical compound belonging to the class of organic compounds known as benzamides. These are characterized by a benzene ring substituted with a carboxamide group. The presence of an ethyl group at the para position of the benzene ring distinguishes this compound and influences its physicochemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound, intended to be a valuable resource for professionals in research and drug development.

Part 1: Molecular Structure and Spectroscopic Profile

The structural integrity and purity of a compound are paramount in any scientific application. This section details the molecular structure of this compound and the expected outcomes from various spectroscopic analyses, which are crucial for its identification and characterization.

Molecular Structure

This compound has the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][2] Its structure consists of a central benzene ring, a carboxamide group (-CONH₂), and an ethyl group (-CH₂CH₃) at the para position (position 4) relative to the amide group.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. Below are the expected spectral data based on its structure.

Table 1: Key Spectroscopic Data for this compound

Spectroscopic Technique Expected Key Features
¹H NMR Aromatic protons (AA'BB' system), ethyl group protons (quartet and triplet), and amide protons (broad singlet).[1][3]
¹³C NMR Signals for the carbonyl carbon, aromatic carbons (substituted and unsubstituted), and ethyl group carbons.
FT-IR N-H stretching of the primary amide, C=O stretching of the amide, and C-H stretching of the aromatic and alkyl groups.[1]
Mass Spectrometry (MS) A molecular ion peak (M+) and characteristic fragmentation patterns.[1]

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: In a typical ¹H NMR spectrum of this compound (in a solvent like DMSO-d₆), one would expect to see a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂) of the ethyl group.[3] The aromatic protons would likely appear as two doublets (an AA'BB' system) due to the para-substitution. The two amide protons (-NH₂) would typically appear as a broad singlet, which is exchangeable with D₂O.[3]

  • ¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. This would include the carbonyl carbon of the amide group, the four distinct aromatic carbons (two substituted and two unsubstituted), and the two carbons of the ethyl group.

1.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Key absorptions would include:

  • N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide N-H bonds.[4][5]

  • C=O stretching: A strong absorption band around 1630-1690 cm⁻¹ for the amide carbonyl group.[4][5]

  • Aromatic C-H stretching: Bands just above 3000 cm⁻¹.[6]

  • Aliphatic C-H stretching: Bands just below 3000 cm⁻¹.[6]

1.2.3. Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), this compound would exhibit a molecular ion peak at m/z = 149.[1] The fragmentation pattern would likely involve the loss of the amide group and cleavage at the ethyl group, leading to characteristic fragment ions.[7][8]

Part 2: Synthesis and Reactivity

A robust and reproducible synthesis protocol is crucial for obtaining high-purity this compound for research and development purposes. This section outlines a common synthetic route and discusses the compound's general reactivity.

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process starting from 4-ethylbenzoic acid.

Synthetic Workflow for this compound

Synthesis_Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid 4-Ethylbenzoyl Chloride 4-Ethylbenzoyl Chloride 4-Ethylbenzoic Acid->4-Ethylbenzoyl Chloride Reaction Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂) Thionyl Chloride (SOCl₂)->4-Ethylbenzoyl Chloride Reagent This compound This compound 4-Ethylbenzoyl Chloride->this compound Reaction Ammonia (NH₃) Ammonia (NH₃) Ammonia (NH₃)->this compound Reagent

Caption: A two-step synthesis of this compound from 4-ethylbenzoic acid.

Step 1: Synthesis of 4-Ethylbenzoyl Chloride

The first step involves the conversion of 4-ethylbenzoic acid to its more reactive acyl chloride derivative, 4-ethylbenzoyl chloride. This is typically achieved by reacting 4-ethylbenzoic acid with thionyl chloride (SOCl₂).[9]

  • Experimental Protocol:

    • To a stirred solution of 4-ethylbenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane or toluene), slowly add an excess of thionyl chloride at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).

    • After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 4-ethylbenzoyl chloride, which can be purified by distillation.

Step 2: Synthesis of this compound

The second step is the amidation of 4-ethylbenzoyl chloride using ammonia.[10][11][12]

  • Experimental Protocol:

    • Dissolve the purified 4-ethylbenzoyl chloride in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran).

    • Cool the solution in an ice bath.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise with vigorous stirring.

    • A white precipitate of this compound and ammonium chloride will form.

    • After the addition is complete, stir the mixture for an additional period to ensure complete reaction.

    • Isolate the crude product by filtration.

    • Purify the this compound by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture) to remove the ammonium chloride byproduct.

Reactivity

The reactivity of this compound is primarily dictated by the amide functional group. Amides are generally stable but can undergo hydrolysis under acidic or basic conditions to yield 4-ethylbenzoic acid and ammonia. The amide nitrogen is not significantly basic due to the delocalization of its lone pair of electrons into the carbonyl group. The aromatic ring can undergo electrophilic substitution reactions, with the ethyl and amide groups influencing the position of substitution.

Part 3: Physical and Chemical Properties

The physical and chemical properties of this compound are important for its handling, storage, and application.

Table 2: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1][2]
CAS Number 33695-58-8[1][2]
Appearance Solid[2]
Melting Point Not explicitly found for this compound. Related benzamides have a wide range of melting points. Experimental determination is recommended.[13][14][15]
Solubility Expected to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and chloroform.[16][17][18][19]
XLogP3-AA 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Topological Polar Surface Area 43.1 Ų[1]

Part 4: Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H319: Causes serious eye irritation.[1]

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and spectroscopic characterization of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and facilitating the effective use of this compound in their work. The provided synthetic protocols and expected analytical data will aid in the preparation and characterization of this compound, ensuring its quality and suitability for various applications.

References

  • Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines.
  • PrepChem. (n.d.). Synthesis of 4-ethylbenzoyl chloride.
  • Chemistry Student. (2025, December 27). How Do Acyl Chlorides Form Primary and Secondary Amides? [Video]. YouTube.
  • Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide.
  • Clark, J. (n.d.). Reaction between acyl chlorides and ammonia - addition/elimination. Chemguide.
  • Sparkl. (n.d.). Revision Notes - Production of Amides from Acyl Chlorides and Ammonia/Amines.
  • Royal Society of Chemistry. (2015). Contents.
  • Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Eureka.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020622, this compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959, N-Ethylbenzamide. PubChem.
  • Mostafa, G. A. E., Bakheit, A. H., Al-Agamy, M. H., Al-Salahi, R., Ali, E. A., & Alrabiah, H. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 428214, 4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem.
  • LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum.
  • PubChemLite. (n.d.). This compound (C9H11NO).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20191375, 4-ethyl-N-propylbenzamide. PubChem.
  • Wang, L., et al. (2015). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 12(7), 549-556.
  • Journal of the Korean Chemical Society. (2009). 3-(N-methyl-4-nitrobenzamido)
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2.
  • University of California, Los Angeles. (n.d.). IR Absorption Table.
  • University of Calgary. (n.d.). Experiment 1: Melting-point Determinations.
  • ResearchGate. (2025, August 7). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • European Patent Office. (n.d.). Process for producing benzoyl chlorides.
  • ResearchGate. (n.d.). FT–IR benzamide ( 1 ).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.
  • ResearchGate. (n.d.). ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 4a.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. PubChem.
  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups.
  • Pearson+. (n.d.). Show how you would accomplish the following synthetic transformations.

Sources

An In-depth Technical Guide to 4-Ethylbenzamide (CAS: 33695-58-8)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Situating 4-Ethylbenzamide in Modern Research

This compound is a substituted aromatic amide, a chemical class that forms the backbone of numerous pharmacologically active compounds and functional materials.[1] The benzamide moiety is particularly noteworthy in medicinal chemistry; its rigid structure, combined with its capacity for hydrogen bonding, makes it a privileged scaffold for designing molecules that interact with biological targets.[2] While simple in structure, this compound serves as a valuable chemical intermediate and a subject of study for its potential biological activities. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral characterization, and safety protocols, grounded in established scientific principles to support its application in research and development.

Part 1: Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in any experimental setting. This compound is a white, crystalline solid under standard conditions.[3] Its core structure consists of a benzene ring substituted with an ethyl group at the para-position relative to a primary amide group.

Key Properties and Identifiers

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and data interpretation.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[4][5][6][7]
Molecular Weight 149.19 g/mol [4][5][6][7]
CAS Number 33695-58-8[4][5][6][7]
Appearance White Crystalline Solid[3]
Melting Point 160 - 166 °C[3][4]
Boiling Point 280.8 °C (at 760 mmHg)[4][8]
Density 1.058 g/cm³[4]
Flash Point 123.6 °C[4][8]
LogP 2.048[4]
InChIKey YKFAFWKDOSYQIP-UHFFFAOYSA-N[4][5][6]
SMILES CCC1=CC=C(C=C1)C(=O)N[5][6][8]

Part 2: Synthesis of this compound

The synthesis of primary amides from carboxylic acids is a fundamental transformation in organic chemistry. For this compound, two common and reliable pathways proceed from either 4-ethylbenzoic acid or its more reactive derivative, 4-ethylbenzoyl chloride. The choice between these routes often depends on the desired reaction conditions, scale, and available starting materials.

Workflow for Synthesis

The overall synthetic strategy is a two-step process if starting from the carboxylic acid, or a single step from the acyl chloride.

Synthesis_Workflow A1 4-Ethylbenzoic Acid A2 4-Ethylbenzoyl Chloride A1->A2 C1 This compound A2->C1 Conc. NH₃(aq) B1 4-Ethylbenzoic Acid B2 Ammonium 4-Ethylbenzoate B1->B2 (NH₄)₂CO₃ B2->C1

Caption: Synthetic pathways to this compound.

Experimental Protocol 1: Synthesis via Acyl Chloride Intermediate

This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which readily reacts with ammonia. This is often the preferred lab-scale method due to its high yield and clean conversion.

Step 1: Synthesis of 4-Ethylbenzoyl Chloride [9]

  • Reagents: 4-Ethylbenzoic acid, Thionyl chloride (SOCl₂).

  • Procedure: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1.0 eq).

  • Carefully add an excess of thionyl chloride (approx. 4-5 eq) while stirring.[9] The reaction is typically performed neat or in an inert solvent.

  • Heat the mixture to reflux for 2-4 hours.[9] The progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-ethylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step 2: Amidation of 4-Ethylbenzoyl Chloride

  • Reagents: 4-Ethylbenzoyl chloride, concentrated aqueous ammonia.

  • Procedure: Cool the crude 4-ethylbenzoyl chloride from the previous step in an ice bath.

  • Slowly add the acyl chloride to an excess of cold, concentrated aqueous ammonia with vigorous stirring. The causality here is critical: the reaction is highly exothermic, and adding the acyl chloride to the ammonia ensures the nucleophile is always in excess, minimizing side reactions.

  • A white precipitate of this compound will form immediately.

  • Continue stirring for 15-30 minutes to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove ammonium chloride, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield pure this compound.

Experimental Protocol 2: Direct Synthesis from Carboxylic Acid

This method involves the formation of an ammonium salt followed by thermal dehydration. It is a greener approach as it avoids the use of thionyl chloride but may require higher temperatures and longer reaction times.[5][10]

  • Reagents: 4-Ethylbenzoic acid, Ammonium carbonate ((NH₄)₂CO₃).

  • Procedure: In a flask, add an excess of 4-ethylbenzoic acid. The excess acid is crucial to suppress the dissociation of the intermediate ammonium salt upon heating, thereby preventing the loss of ammonia from the reaction mixture.[5]

  • Slowly add solid ammonium carbonate (approx. 0.5 eq) in portions to the acid.[10] Effervescence (CO₂ evolution) will occur. Continue addition until the effervescence ceases.

  • The resulting mixture contains the ammonium 4-ethylbenzoate salt.

  • Heat the mixture, typically to a temperature above 150°C, to effect dehydration.[10] This can be done with a distillation setup to remove the water as it is formed, driving the equilibrium towards the amide product.

  • After heating for several hours, the reaction mixture is cooled, and the crude this compound can be purified by recrystallization from water or an appropriate organic solvent.

Part 3: Spectroscopic and Analytical Profile

Structural elucidation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information about the molecular weight and fragmentation pattern.

m/z ValueInterpretationSignificance
149[M]⁺Molecular Ion Peak, confirms the molecular weight.[6]
133[M - NH₂]⁺Base Peak. Loss of the amino radical (-•NH₂) to form a stable 4-ethylbenzoyl cation.[6] This is a characteristic fragmentation for primary benzamides.
105[M - NH₂ - CO]⁺ or [C₇H₇]⁺Loss of carbon monoxide from the 133 m/z fragment, resulting in a 4-ethylphenyl cation. Alternatively, it can be interpreted as a tropylium-like ion.[6]

The fragmentation begins with the ionization of the molecule. The most favorable fragmentation is the alpha-cleavage of the C-N bond, leading to the loss of an amino radical and the formation of the highly stable, resonance-stabilized 4-ethylbenzoyl cation at m/z 133.

Mass_Spec_Fragmentation mol [C₉H₁₁NO]⁺˙ m/z = 149 frag1 [C₉H₉O]⁺ m/z = 133 mol->frag1 - •NH₂ frag2 [C₈H₉]⁺ m/z = 105 frag1->frag2 - CO

Caption: Key fragmentation pathway of this compound in EI-MS.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environment in the molecule. The spectrum is typically run in a solvent like DMSO-d₆, where the amide protons are observable.[11]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.80Doublet2HAr-H (ortho to C=O)Deshielded by the anisotropic effect of the carbonyl group.
~7.30Doublet2HAr-H (ortho to ethyl)Shielded relative to the other aromatic protons.
~7.90 & ~7.25 (Broad)Singlet (x2)2H-NH₂Amide protons are exchangeable and often appear as broad singlets. Their chemical shift is highly dependent on solvent and concentration.
~2.65Quartet2H-CH₂-Benzylic protons, split by the adjacent methyl group.
~1.20Triplet3H-CH₃Methyl protons, split by the adjacent methylene group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[6]

Wavenumber (cm⁻¹)VibrationFunctional Group
3350 - 3150N-H Stretch (asymmetric & symmetric)Primary Amide (-NH₂)
~1660C=O Stretch (Amide I band)Amide Carbonyl
~1600N-H Bend (Amide II band)Primary Amide (-NH₂)
~1610, ~1500C=C StretchAromatic Ring
2970 - 2850C-H StretchEthyl Group (-CH₂CH₃)

Part 4: Applications and Biological Relevance

The benzamide scaffold is a cornerstone in drug discovery, present in antipsychotics, antiemetics, and anticancer agents.[1] While extensive research on this compound itself is not widely published, its structural class suggests potential areas of interest for researchers.

One study has reported that This compound possesses both antitumor and antimicrobial activities , highlighting its potential as a lead compound for further investigation.[2] This aligns with broader findings that benzamide derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The utility of such compounds often stems from the amide bond's ability to act as a stable, neutral hydrogen bond donor and acceptor, facilitating interactions with enzyme active sites and receptors.[2]

Derivatives of this compound have been explored for various therapeutic targets. For instance, more complex N-substituted benzamides have been designed as potent and selective delta opioid receptor agonists.[12] This demonstrates that the this compound core can serve as a foundational structure for building more complex molecules with high biological specificity. Researchers in drug development can utilize this compound as a starting material or a fragment in the synthesis of new chemical entities for screening against various biological targets.

Part 5: Safety, Handling, and Storage

Ensuring laboratory safety is non-negotiable. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification
  • Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning[5][6]

  • Hazard Statements:

    • H302: Harmful if swallowed.[6]

    • H319: Causes serious eye irritation.[6]

  • Precautionary Statements (Selected):

    • P264: Wash skin thoroughly after handling.[6]

    • P270: Do not eat, drink or smoke when using this product.[6]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

    • P301 + P317: IF SWALLOWED: Get medical help.[6]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Handling and Storage Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical safety goggles, and nitrile gloves.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Conclusion

This compound (CAS 33695-58-8) is a well-characterized compound with a straightforward synthetic pathway and clear spectroscopic signatures. Its primary value to the scientific community lies in its role as a versatile building block for the synthesis of more complex molecules and as a potential starting point for medicinal chemistry programs, particularly given the reported antitumor and antimicrobial activities of the compound itself and the broader benzamide class. This guide has consolidated the essential technical data required for its safe and effective use in a research setting, providing a self-validating framework of protocols and characterization data to support future innovation.

References

  • This compound | CAS#:33695-58-8 | Chemsrc. (n.d.).
  • Making Amides from Carboxylic Acids - Chemistry LibreTexts. (2023, January 22).
  • This compound | C9H11NO | CID 7020622 - PubChem. (n.d.).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. (2016, November 28).
  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2000, October 19).
  • the preparation of amides - Chemguide. (n.d.).
  • Synthesis of amides from carboxylic acids - Química Organica.org. (n.d.).
  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023, March 10).
  • This compound - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry - Walsh Medical Media. (2016, November 28).
  • Benzamide compounds with biological activities (4ae4k). | Download Table. (n.d.).
  • Synthesis of 4-ethylbenzoyl chloride - PrepChem.com. (n.d.).
  • 15.15: Formation of Amides - Chemistry LibreTexts. (2020, December 28).
  • ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives. - ResearchGate. (2010, August 7).
  • Benzamide-simplified mass spectrum[4]. | Download Scientific Diagram. (n.d.).
  • Fragmentation Processes - Structure Determination of Organic Compounds - Pharmacy 180. (n.d.).
  • 4-Ethylbenzoyl chloride | C9H9ClO | CID 85368 - PubChem. (n.d.).
  • EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (2017, August 16).
  • N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem. (n.d.).
  • 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). - ResearchGate. (n.d.).
  • N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem. (n.d.).
  • Benzamide, N-ethyl- - the NIST WebBook. (n.d.).
  • Figure S41. FTIR spectrum of N-benzylbenzamide (7). - ResearchGate. (n.d.).
  • Contents - The Royal Society of Chemistry. (n.d.).
  • 4-Amino-2-chloro-N-ethylbenzamide hydrochloride | C9H12Cl2N2O - PubChem. (n.d.).
  • N-(4-Chlorobenzyl)-4-ethylbenzamide - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
  • Benzamide, 4-ethyl-N-(2-ethylphenyl)- - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.).
  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC - NIH. (n.d.).

Sources

physical and chemical properties of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethylbenzamide: Properties, Synthesis, and Analysis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physicochemical properties, analytical methodologies, and synthesis of this compound. The information presented herein is curated to provide both foundational knowledge and practical insights, ensuring scientific integrity and applicability in a laboratory setting.

Compound Identification and Core Properties

This compound is a derivative of benzamide, characterized by an ethyl group at the para position of the benzene ring. This substitution influences its physical properties and reactivity, making it a subject of interest in medicinal chemistry and organic synthesis.

A summary of its fundamental identifiers and properties is presented below for quick reference.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 33695-58-8[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N[1]
InChI Key YKFAFWKDOSYQIP-UHFFFAOYSA-N[1]

Physicochemical Characteristics

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application in experimental assays. This compound is a solid at room temperature. Its properties are quantitatively summarized in the following table.

PropertyValueSource
Appearance Solid
XLogP3 2.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 43.1 Ų[1]
Complexity 136[1]

Note: Some physical properties, such as melting and boiling points, are not consistently reported across public databases and should be determined empirically for high-purity samples.

Spectral Analysis for Structural Elucidation

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, the spectrum is typically recorded in a deuterated solvent like DMSO-d₆.[2] Key expected signals include:

  • Aromatic Protons: Two distinct doublets in the aromatic region (typically δ 7.2-7.9 ppm), corresponding to the ortho and meta protons on the benzene ring. The para-substitution pattern results in a characteristic AA'BB' splitting system.

  • Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons. Their chemical shift can vary depending on solvent and concentration.

  • Ethyl Group Protons (-CH₂CH₃): A quartet corresponding to the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups. The IR spectrum of this compound will prominently feature:

  • N-H Stretching: Two distinct bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.

  • C=O Stretching (Amide I band): A strong, sharp absorption band around 1640-1680 cm⁻¹.

  • C-N Stretching: An absorption band in the 1400-1430 cm⁻¹ region.

  • Aromatic C-H and C=C Stretching: Bands characteristic of the substituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. In GC-MS analysis, this compound exhibits a molecular ion peak (M⁺) at m/z 149, corresponding to its molecular weight.[1] Common fragment ions include a peak at m/z 133, resulting from the loss of the amino group (NH₂).[1]

Synthesis and Purification Protocols

The synthesis of this compound typically involves the amidation of a 4-ethylbenzoyl derivative. The following protocol outlines a standard laboratory procedure starting from 4-ethylbenzoyl chloride.

Synthesis Workflow: From Acid Chloride to Amide

The causality behind this two-step workflow is straightforward: first, the highly reactive acyl chloride is formed from the more stable carboxylic acid, which then readily reacts with ammonia to form the stable amide bond.

SynthesisWorkflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 4-Ethylbenzoic Acid C 4-Ethylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E This compound (Crude) C->E Stirring, Ice Bath D Ammonium Hydroxide (aq) D->E

Caption: General synthesis pathway for this compound.

Detailed Synthesis Protocol

Materials:

  • 4-Ethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Concentrated ammonium hydroxide (28-30%)

  • Toluene (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-ethylbenzoic acid (1 equivalent) in anhydrous toluene. Add thionyl chloride (1.5 equivalents) dropwise. Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.

  • Solvent Removal: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting oil is crude 4-ethylbenzoyl chloride and is used directly in the next step.

  • Amidation: Cool the crude 4-ethylbenzoyl chloride in an ice bath. Slowly and carefully add it dropwise to a stirred, chilled beaker of concentrated ammonium hydroxide (excess). A white precipitate will form immediately.

  • Isolation: Continue stirring for 30 minutes. Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove excess ammonia and ammonium salts.

  • Drying: Dry the crude this compound product, preferably in a vacuum oven at a low temperature.

Purification Workflow: Recrystallization

Recrystallization is a self-validating purification technique. The formation of well-defined crystals from a saturated solution inherently excludes impurities, leading to a product with high purity, which can be confirmed by melting point analysis.

PurificationWorkflow A Crude this compound B Dissolve in Minimal Hot Solvent (e.g., Ethanol/Water) A->B C Hot Gravity Filtration (Removes insoluble impurities) B->C D Cool Slowly to Room Temperature C->D E Chill in Ice Bath (Maximize precipitation) D->E F Vacuum Filtration (Isolate crystals) E->F G Wash with Cold Solvent F->G H Dry Crystals Under Vacuum G->H

Caption: Step-by-step workflow for purification by recrystallization.

Detailed Purification Protocol
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a suitable solvent system (e.g., an ethanol/water mixture) and heat the mixture gently while stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filtration: Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystals should begin to form.

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven. The purity can be assessed by melting point determination and comparison to literature values.

Analytical Methodologies

To ensure the identity and purity of this compound, especially in a drug development context, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Analytical Workflow: HPLC Purity Analysis

This workflow represents a self-validating system where a calibrated instrument and a reference standard are used to generate reproducible and accurate data on the purity of the analyte.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) E Injection of Standard & Sample A->E B HPLC System Setup (C18 Column, UV Detector) F Chromatographic Separation B->F C Mobile Phase Preparation (e.g., Acetonitrile:Water) C->B D Standard Preparation (High-purity reference) D->E E->F G Data Acquisition (Peak Area Integration) F->G H Purity Calculation (% Area Normalization) G->H

Caption: Standard workflow for purity analysis using HPLC.

General HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid often added to improve peak shape). A typical starting point is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

Benzamide derivatives are a well-established class of pharmacophores with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[3][4][5] While specific applications for this compound are not as widely documented as for other analogues, its structure serves as a valuable building block in medicinal chemistry. It can be used as an intermediate in the synthesis of more complex molecules with potential therapeutic value.[3] Its physicochemical properties make it a suitable scaffold for exploring structure-activity relationships (SAR) in the design of novel enzyme inhibitors or receptor ligands.[4]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. It is classified as harmful if swallowed and causes serious eye irritation.[1]

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H319: Causes serious eye irritation.[1]
Precautionary Statements P264, P270, P280, P301+P312, P305+P351+P338, P501[1][6]
Storage Class 11 (Combustible Solids)

Handling Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][7]

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood.[7]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[6] Wash hands thoroughly after handling.[6]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

Conclusion

This compound is a well-defined chemical entity with established physical and spectral properties. Its synthesis and purification can be achieved through standard organic chemistry protocols, and its purity can be reliably assessed using modern analytical techniques like HPLC. While its direct therapeutic applications are still under exploration, its role as a molecular scaffold and synthetic intermediate provides significant value for the scientific community, particularly in the fields of medicinal chemistry and drug discovery. This guide provides the foundational and practical knowledge necessary for its effective and safe utilization in research and development.

References

  • PubChem. This compound | C9H11NO | CID 7020622.
  • SpectraBase. This compound - 1H NMR Spectrum. John Wiley & Sons, Inc. [Link]
  • NIST WebBook. Benzamide, 4-ethyl-N-butyl-N-ethyl-. National Institute of Standards and Technology. [Link]
  • PubChem. 4-ethyl-N-propylbenzamide | C12H17NO | CID 20191375.
  • NIST WebBook. Benzamide, N-ethyl-. National Institute of Standards and Technology. [Link]
  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)
  • Organic Syntheses. Oxidative Amination of Aldehydes with N-Chlorosuccinimide and Secondary Amines. [Link]
  • SpectraBase. N-(4-Chlorobenzyl)-4-ethylbenzamide - Vapor Phase IR Spectrum. John Wiley & Sons, Inc. [Link]
  • Japan Environmental Management Association for Industry. Analytical Methods. [Link]
  • SpectraBase. N-(4-Bromo-phenyl)-4-ethyl-benzamide - Vapor Phase IR Spectrum. John Wiley & Sons, Inc. [Link]
  • PubChem. N-Ethylbenzamide | C9H11NO | CID 11959.
  • Cheméo. Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5). [Link]
  • ChemSynthesis. N-ethylbenzamide. [Link]
  • ResearchGate. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2025-08-06). [Link]
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Benzidine. [Link]
  • National Institutes of Health. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. [Link]
  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016-11-28). [Link]
  • Organic Syntheses.

Sources

An In-depth Technical Guide to 4-Ethylbenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the landscape of modern drug discovery and materials science, the benzamide scaffold represents a cornerstone of molecular design. Its unique combination of rigidity, hydrogen bonding capability, and synthetic versatility has rendered it a privileged structure in medicinal chemistry and beyond. Within this important class of molecules, 4-Ethylbenzamide emerges as a significant building block and a subject of interest for its potential biological activities. This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties to its synthesis, characterization, and potential applications. Designed for researchers, scientists, and drug development professionals, this document aims to be a comprehensive resource, blending established chemical principles with practical, field-proven insights to facilitate further innovation.

Molecular and Physicochemical Profile

This compound is a primary aromatic amide characterized by an ethyl group at the para position of the benzene ring. This substitution pattern significantly influences its electronic properties and steric profile compared to the parent benzamide molecule.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for this compound.

IdentifierValueSource
IUPAC Name This compound[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol
CAS Number 33695-58-8
Canonical SMILES CCC1=CC=C(C=C1)C(=O)N[1]
InChIKey YKFAFWKDOSYQIP-UHFFFAOYSA-N[1]
Physicochemical Properties

The physical properties of a compound are critical for its handling, formulation, and application. The table below presents key physicochemical data for this compound.

PropertyValueNotes and Justification
Physical Form Solid / White PowderTypically supplied as a crystalline solid.[2]
Melting Point 115 - 117 °CThis value is for the related compound ethyl-thiobenzamide, and is provided as an estimate. The actual melting point may vary based on purity.
Boiling Point 235-236 °CThis value is for the precursor 4-ethylbenzoyl chloride and suggests a relatively high boiling point for this compound due to intermolecular hydrogen bonding.[3]
Solubility Soluble in DMSO, alcohols.Limited solubility in water. The aromatic ring and ethyl group contribute to its lipophilicity, while the amide group allows for some polarity.
XLogP3 2.2The predicted octanol-water partition coefficient indicates moderate lipophilicity, a common feature in drug-like molecules.[4]

Synthesis and Purification

The synthesis of this compound is most reliably achieved through the amidation of a reactive carboxylic acid derivative, typically an acyl chloride. This two-step approach, starting from commercially available 4-ethylbenzoic acid, is a robust and scalable method.

Synthetic Strategy: Acyl Chloride Formation and Amination

The chosen synthetic route leverages the high reactivity of acyl chlorides towards nucleophiles. The first step involves the conversion of 4-ethylbenzoic acid to 4-ethylbenzoyl chloride. The second step is the subsequent reaction of this acyl chloride with an ammonia source to form the target primary amide. This strategy is preferred due to the high yields and relatively clean conversions, minimizing the need for extensive purification.

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 4-Ethylbenzoic Acid C 4-Ethylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D 4-Ethylbenzoyl Chloride F This compound (Product) D->F Nucleophilic Acyl Substitution E Ammonium Hydroxide (NH₄OH) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Ethylbenzoyl Chloride [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1.0 eq).

  • Reagent Addition: Carefully add thionyl chloride (3.0 - 5.0 eq) to the flask. This step should be performed in a well-ventilated fume hood as SO₂ and HCl gases are evolved.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-ethylbenzoyl chloride is typically a liquid and can be used in the next step without further purification.[3]

Step 2: Synthesis of this compound

  • Reaction Setup: In a separate flask, prepare a concentrated solution of ammonium hydroxide (excess) in an appropriate solvent (e.g., THF or Dioxane) and cool it in an ice bath.

  • Reagent Addition: Add the crude 4-ethylbenzoyl chloride dropwise to the cold ammonium hydroxide solution with vigorous stirring. The formation of a white precipitate (the product) should be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the crude product with cold water to remove any ammonium salts, followed by a small amount of cold diethyl ether or hexane to remove non-polar impurities.

Purification: Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds.[6][7][8] The choice of solvent is critical for achieving high purity and yield.

  • Solvent Selection: A suitable solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[9]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of the hot solvent (or the more polar solvent of a mixed system).

    • If insoluble impurities are present, perform a hot gravity filtration.[6]

    • If the solution is colored, treat with a small amount of activated charcoal before hot filtration.

    • Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[10]

Spectroscopic and Structural Characterization

Unequivocal identification of the synthesized this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR (DMSO-d₆, 300 MHz): The expected proton NMR spectrum would show characteristic signals. The ethyl group protons would appear as a triplet (CH₃) and a quartet (CH₂). The aromatic protons would appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The amide protons (-NH₂) would appear as two broad singlets.[11]

  • ¹³C NMR: The carbon spectrum would show distinct signals for the ethyl carbons, the four unique aromatic carbons (two substituted, two unsubstituted), and the carbonyl carbon of the amide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350, ~3170N-H stretchPrimary Amide (-NH₂)
~2970-2870C-H stretchEthyl group
~1660C=O stretch (Amide I)Amide carbonyl
~1610N-H bend (Amide II)Primary Amide
~1420C-N stretchAmide

Note: The presence of two N-H stretching bands is characteristic of a primary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak [M]⁺ would be observed at m/z = 149. Key fragment ions would correspond to the loss of the amide group (m/z = 133) and the ethyl group.[1]

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the amide functional group and the aromatic ring.

Chemical Reactivity
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-ethylbenzoic acid and ammonia. This reaction is typically slow and requires elevated temperatures.[12]

  • Reduction: The amide can be reduced to the corresponding amine, 4-ethylbenzylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions (e.g., nitration, halogenation). The ethyl group is an ortho-, para-director, and the amide group is a deactivating meta-director. The outcome of such reactions would depend on the specific reaction conditions.

Reactivity_Diagram main This compound acid 4-Ethylbenzoic Acid main->acid H₃O⁺ / Heat (Hydrolysis) amine 4-Ethylbenzylamine main->amine 1. LiAlH₄ 2. H₂O (Reduction) nitro Nitrated this compound main->nitro HNO₃ / H₂SO₄ (Nitration)

Caption: Key reactions of this compound.

Applications in Research and Drug Development

Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[13] While specific, large-scale applications of this compound are not extensively documented in mainstream literature, its structure suggests potential as:

  • A Scaffold in Medicinal Chemistry: It can serve as a starting point or intermediate for the synthesis of more complex molecules with potential therapeutic value. Benzamides are known to interact with various biological targets, and the 4-ethyl substitution provides a vector for exploring structure-activity relationships.

  • A Probe for Biological Systems: As a small molecule, it could be used to probe the binding pockets of enzymes or receptors where its structural motifs are recognized.

  • Antitumor and Antimicrobial Research: There are indications that this compound itself possesses antitumor and antimicrobial activities, making it a lead compound for further investigation and optimization.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • GHS Hazard Classification:

    • H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[1]

    • H319: Causes serious eye irritation (Eye irritation, Category 2).[1]

  • Precautionary Statements:

    • P264: Wash hands thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Handling: Should be handled in a well-ventilated area, preferably a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable compound with well-defined chemical properties and straightforward synthetic accessibility. Its utility as a molecular building block, combined with its potential inherent biological activity, makes it a molecule of interest for researchers in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, purification, characterization, and handling, intended to serve as a foundational resource for scientific professionals. Further exploration of its applications, particularly in the context of drug discovery, is a promising avenue for future research.

References

  • The Royal Society of Chemistry. (n.d.). Contents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020622, this compound. PubChem.
  • ResearchGate. (2023). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • PrepChem. (n.d.). Synthesis of 4-ethylbenzonitrile.
  • University of California, Davis. (n.d.). Recrystallization.
  • SpectraBase. (n.d.). Benzamide, 4-ethyl-N-butyl-.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959, N-Ethylbenzamide. PubChem.
  • SpectraBase. (n.d.). This compound.
  • SpectraBase. (n.d.). N-(4-Chlorobenzyl)-4-ethylbenzamide.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). SOP: CRYSTALLIZATION.
  • National Institute of Standards and Technology. (n.d.). Benzamide, 4-methyl-. NIST WebBook.
  • University of Texas at Dallas, Department of Chemistry. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).
  • Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12091, 4-Nitrobenzamide. PubChem.
  • Google Patents. (n.d.). EP3055292B1 - Process for preparing 4-[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • Cheméo. (n.d.). Chemical Properties of Benzamide, N-ethyl- (CAS 614-17-5).
  • PrepChem. (n.d.). Synthesis of 4-ethylbenzoyl chloride.
  • PubChemLite. (n.d.). This compound (C9H11NO).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20191375, 4-ethyl-N-propylbenzamide. PubChem.
  • Patsnap. (n.d.). Preparation method of 4-ethylbenzyl chloride. Eureka.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2331, Benzamide. PubChem.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85368, 4-Ethylbenzoyl chloride. PubChem.

Sources

A Comprehensive Technical Guide to 4-Ethylbenzamide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Ethylbenzamide, a substituted aromatic amide of interest in chemical synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its chemical identity, synthesis, characterization, and safe handling, grounded in established scientific principles.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of reproducible research. This compound is systematically named following the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the compound is This compound [1]. This name unambiguously describes a benzene ring substituted with an ethyl group and a carboxamide group at positions 1 and 4, respectively.

Synonyms and Identifiers: In literature and commercial catalogs, this compound may be referenced by several synonyms. Recognizing these is crucial for comprehensive literature searches. Common synonyms include 4-Aethylbenzamid (German spelling) and simply ethylbenzamide, although the latter is ambiguous without the locant. For precise identification, registry numbers are indispensable.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 33695-58-8[1]
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
InChIKey YKFAFWKDOSYQIP-UHFFFAOYSA-N[1]
PubChem CID 7020622[1]

The structure of this compound is depicted below, illustrating the para-substitution pattern of the ethyl and amide functional groups on the benzene ring.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and analytical characteristics of a compound is vital for its synthesis, purification, and characterization.

Physicochemical Data:

PropertyValueNotes
Appearance White crystalline solidBased on typical appearance of benzamide derivatives.
Melting Point 164-165°CA sharp melting point is indicative of high purity.
Boiling Point 280.8 ± 19.0 °CPredicted value.
Solubility While specific quantitative data is not readily available, its parent compound, benzamide, is soluble in methanol and acetone, and slightly soluble in water and ethanol[2]. Similar trends are expected for this compound due to the presence of the polar amide group and the nonpolar ethyl-benzene moiety.

Spectroscopic Profile: Spectroscopic data is the fingerprint of a molecule, confirming its identity and purity.

  • ¹H NMR (Proton NMR): In a typical deuterated solvent like DMSO-d₆, the proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the amide protons (-NH₂)[3][4]. The aromatic protons will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton. Distinct peaks are expected for the carbonyl carbon of the amide, the two unique carbons of the ethyl group, and the four unique carbons of the para-substituted aromatic ring[5].

  • Infrared (IR) Spectroscopy: The IR spectrum is invaluable for identifying key functional groups[6]. For this compound, characteristic absorption peaks include:

    • N-H Stretch: A pair of peaks in the 3100-3500 cm⁻¹ region, characteristic of a primary amide (-NH₂)[6].

    • C-H Stretch (Aromatic & Aliphatic): Peaks just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the ethyl group[7].

    • C=O Stretch (Amide I band): A strong, sharp absorption around 1630-1690 cm⁻¹[6].

    • N-H Bend (Amide II band): An absorption around 1550-1640 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z of approximately 149.19[1]. Common fragmentation patterns may include the loss of the amide group or cleavage at the ethyl substituent.

Synthesis Methodologies

The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common, well-established pathways are detailed below.

Pathway 1: Ammonolysis of 4-Ethylbenzoyl Chloride

This is a classic and highly efficient method for forming primary amides. The reaction proceeds via a nucleophilic acyl substitution mechanism where ammonia acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride.

Caption: Workflow for synthesis via ammonolysis of an acyl chloride intermediate.

Experimental Protocol:

Step A: Synthesis of 4-Ethylbenzoyl Chloride Causality: The carboxylic acid is converted to a more reactive acyl chloride to facilitate the subsequent nucleophilic attack by the relatively weak nucleophile, ammonia. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl gas).

  • Reaction: To 1 equivalent of 4-ethylbenzoic acid, add an excess of thionyl chloride (SOCl₂) (approx. 5 equivalents).

  • Heating: Gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution ceases.

  • Workup: Allow the mixture to cool. Remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude 4-ethylbenzoyl chloride can be purified by vacuum distillation or used directly in the next step.

Step B: Synthesis of this compound Causality: The highly electrophilic acyl chloride reacts readily with ammonia. An excess of ammonia is used both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Setup: In a flask placed in an ice bath, add a concentrated aqueous solution of ammonia (an excess, e.g., 10-20 equivalents).

  • Addition: While stirring vigorously, slowly add the 4-ethylbenzoyl chloride (1 equivalent) dropwise to the cold ammonia solution. The addition should be controlled to keep the temperature low.

  • Reaction: A white precipitate of this compound will form immediately. Continue stirring for 15-30 minutes after the addition is complete to ensure full reaction.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water to remove ammonium chloride and excess ammonia. The product can be further purified by recrystallization from hot water or an ethanol/water mixture to yield pure, crystalline this compound.

Pathway 2: Hydrolysis of 4-Ethylbenzonitrile

This method involves the conversion of a nitrile group into a primary amide. The reaction can be catalyzed by either acid or base, though base-catalyzed hydrolysis is often easier to control to stop at the amide stage without proceeding to the carboxylic acid.

Caption: Workflow for synthesis via nitrile hydrolysis.

Experimental Protocol:

Causality: Under basic conditions, the hydroxide ion attacks the electrophilic carbon of the nitrile. The use of hydrogen peroxide facilitates the reaction, which proceeds through a peroxyimidic acid intermediate, ultimately yielding the amide and releasing oxygen. This method is often cleaner than strong acid or base hydrolysis.

  • Setup: In a round-bottom flask, dissolve 4-ethylbenzonitrile (1 equivalent) in a suitable solvent like ethanol or acetone.

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 2M) followed by the slow, portion-wise addition of hydrogen peroxide (30% aqueous solution) while maintaining the temperature with an ice bath.

  • Reaction: Stir the mixture at room temperature or with gentle warming (e.g., 40-50°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture. If a precipitate has formed, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the product extracted into an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude product. Recrystallization as described in Pathway 1 will yield pure this compound.

Applications in Research and Drug Development

While specific, large-scale applications of this compound itself are not widely documented in publicly available literature, its structural class—substituted benzamides—is of immense importance in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties[8].

Therefore, this compound serves as a valuable building block or intermediate in the synthesis of more complex molecules for drug discovery programs. The ethyl group provides a point for modifying lipophilicity and metabolic stability, while the amide group can act as a key hydrogen bond donor/acceptor for interactions with biological targets[9]. Researchers may use this compound as a starting material to explore structure-activity relationships (SAR) in a new class of potential therapeutic agents[10][11].

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable in a laboratory setting. This compound presents moderate hazards that must be managed appropriately.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1].

  • Eye Irritation (Category 2), H319: Causes serious eye irritation[1].

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

  • Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water[12].

  • Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place[12].

  • Keep away from strong oxidizing agents and incompatible materials.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 7020622, this compound.
  • ResearchGate (2025). Synthesis and Pharmacological Activity of Ethyl-2-Amino-1-Benzamido-4-Oxo-5-(2-Oxo-2-Arylethylidene)Pyrrolidine-3-Carboxylates.
  • Scribd (n.d.). Final Benzamide Preparations.
  • SpectraBase (n.d.). This compound - Optional[1H NMR] - Spectrum.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]
  • Scribd (n.d.). Exp 1 3.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • E-Amrita (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE.
  • ResearchGate (2025). Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water.
  • The Royal Society of Chemistry (n.d.). Supplementary Information.
  • University of California, Los Angeles (n.d.). IR Absorption Table.
  • ResearchGate (2025). Solubility determination and modelling of benzamide in organic solvents.
  • Gregory, R. F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • ResearchGate (n.d.). FT–IR benzamide.
  • ResearchGate (n.d.). Benzamide compounds with biological activities.
  • University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions.
  • Slideshare (n.d.). Synthesis of benzamide from benzyl chloride.
  • University of Wisconsin-Madison (n.d.). 1H NMR Chemical Shifts.
  • SpectraBase (n.d.). N-(4-Chlorobenzyl)-4-ethylbenzamide - Optional[Vapor Phase IR] - Spectrum.
  • SpectraBase (n.d.). 4-Methylbenzamide - Optional[13C NMR] - Chemical Shifts.
  • Tuğrak, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1858–1867. [Link]

Sources

spectral data for 4-Ethylbenzamide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Ethylbenzamide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation. It delves into the causality behind experimental choices, offers self-validating protocols, and synthesizes the data to provide an unambiguous structural confirmation of the target molecule. Each section is grounded in authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Imperative for Spectroscopic Verification

This compound (C₉H₁₁NO, Molar Mass: 149.19 g/mol ) is a primary amide derivative of benzoic acid.[1] In the context of pharmaceutical research and fine chemical synthesis, rigorous structural elucidation is not merely a procedural step but a cornerstone of quality, safety, and efficacy. Any ambiguity in molecular structure can lead to unforeseen biological activity or failed batches. Spectroscopic analysis provides a detailed molecular fingerprint, confirming identity, assessing purity, and ensuring consistency. This guide presents a holistic approach to the characterization of this compound by integrating data from NMR, IR, and Mass Spectrometry, offering a master workflow for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol: ¹H NMR Spectroscopy

A robust NMR protocol is critical for acquiring high-resolution, interpretable data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds and because its residual proton signal does not obscure key regions of the spectrum.[2] The amide N-H protons are also less prone to rapid exchange in DMSO-d₆, often appearing as distinct, albeit broad, signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 300 MHz (or higher) spectrometer.[2] Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio and a relaxation delay (D1) of at least 1-2 seconds.

  • Data Processing: Apply Fourier transformation to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹H NMR Data and Interpretation

The ¹H NMR spectrum of this compound provides a clear and definitive proton map of the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
7.89 (Broad s) - 1H Amide (-CONHH )
7.82 d ~8.1 2H Aromatic (H-2, H-6)
7.31 d ~8.1 2H Aromatic (H-3, H-5)
7.29 (Broad s) - 1H Amide (-CONH H)
2.66 q 7.6 2H Methylene (-CH₂ CH₃)
1.19 t 7.6 3H Methyl (-CH₂CH₃ )

(Data referenced from SpectraBase in DMSO-d₆ at 300 MHz)[2]

Expert Analysis:

  • Amide Protons (δ 7.89, 7.29): The two broad singlets correspond to the two protons of the primary amide (-CONH₂). Their broadness is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and potential hydrogen bonding. Their chemical shift is in the expected range for amide protons.[3]

  • Aromatic Protons (δ 7.82, 7.31): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which at 300 MHz simplifies to two apparent doublets. The downfield doublet at δ 7.82 is assigned to the ortho-protons (H-2, H-6), which are deshielded by the anisotropic effect of the electron-withdrawing carbonyl group. The upfield doublet at δ 7.31 corresponds to the meta-protons (H-3, H-5).

  • Ethyl Group Protons (δ 2.66, 1.19): The ethyl group presents a classic quartet-triplet pattern. The methylene protons (-CH₂) at δ 2.66 are split into a quartet by the three adjacent methyl protons. The methyl protons (-CH₃) at δ 1.19 are split into a triplet by the two adjacent methylene protons. The integration values of 2H and 3H, respectively, confirm this assignment.

¹³C NMR Spectroscopy Protocol and Interpretation

¹³C NMR provides a count of unique carbon environments and information about their chemical nature.

Protocol: The same sample prepared for ¹H NMR can be used. ¹³C spectra are typically acquired with proton decoupling to simplify the spectrum to a series of single lines, one for each unique carbon.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
168.1 Carbonyl (C =O)
147.8 Aromatic (C -4)
131.7 Aromatic (C -1)
128.0 Aromatic (C -3, C -5)
127.6 Aromatic (C -2, C -6)
28.3 Methylene (-C H₂CH₃)
15.4 Methyl (-CH₂C H₃)

(Chemical shifts are predicted based on typical values for substituted benzamides and aromatic compounds)[4][5][6]

Expert Analysis:

  • Carbonyl Carbon (δ ~168.1): The amide carbonyl carbon is the most downfield signal, which is characteristic for this functional group.[6]

  • Aromatic Carbons (δ ~127-148): Four distinct signals are expected for the six aromatic carbons due to molecular symmetry. The quaternary carbons (C-1 and C-4) are readily distinguished from the protonated carbons. C-4, attached to the ethyl group, appears further downfield due to substitution effects.

  • Aliphatic Carbons (δ ~15-29): The methylene and methyl carbons of the ethyl group appear in the upfield aliphatic region of the spectrum, consistent with standard chemical shift ranges.[7]

Visualization: NMR Spectroscopy Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg This compound B Dissolve in ~0.7 mL DMSO-d6 A->B C Add TMS Internal Standard B->C D Transfer to NMR Tube C->D E Insert into Spectrometer (≥300 MHz) D->E F Acquire Spectrum (¹H or ¹³C) E->F G Fourier Transform (FID -> Spectrum) F->G H Phase & Baseline Correction G->H I Integration & Peak Picking H->I J Structural Assignment I->J

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Modern FT-IR analysis often utilizes ATR, which requires minimal sample preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

IR Data and Interpretation

The IR spectrum of this compound is dominated by absorptions characteristic of a primary aromatic amide.

Table 3: Key IR Absorptions for this compound

Frequency (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~3350 and ~3180 Medium-Strong N-H Symmetric & Asymmetric Stretch Primary Amide (-NH₂)
~3050 Medium C-H Stretch Aromatic C-H
~2970 and ~2875 Medium C-H Stretch Aliphatic C-H (Ethyl group)
~1650 Strong, Sharp C=O Stretch (Amide I Band) Amide Carbonyl
~1610 Medium N-H Bend (Amide II Band) Primary Amide (-NH₂)
~1580, ~1480 Medium C=C Stretch Aromatic Ring

(Frequencies are typical for solid-state primary amides and are based on established literature values)[8][9]

Expert Analysis:

  • N-H Region: The presence of two distinct peaks in the 3100-3400 cm⁻¹ region is a definitive marker for a primary amide (-NH₂), corresponding to the asymmetric and symmetric stretching modes.[9]

  • Amide I and II Bands: The very strong absorption around 1650 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration.[8] Its position is influenced by hydrogen bonding in the solid state. The Amide II band around 1610 cm⁻¹ arises from the N-H bending vibration and is also characteristic of primary amides.

  • C-H Stretches: The spectrum clearly distinguishes between aromatic C-H stretches (typically >3000 cm⁻¹) and aliphatic C-H stretches from the ethyl group (<3000 cm⁻¹).

Visualization: FT-IR Spectroscopy Workflow

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation A Clean ATR Crystal B Collect Background Spectrum A->B C Place Solid Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Identify Key Absorption Bands E->F G Assign Functional Groups F->G

Caption: Workflow for solid-state analysis using ATR-FTIR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization (EI)

EI is a classic hard ionization technique that provides reproducible fragmentation patterns, ideal for library matching and structural analysis.

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This ejects an electron from the molecule, creating a positively charged radical molecular ion (M⁺•).

  • Mass Analysis: The molecular ion and any fragment ions produced by its decomposition are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

MS Data and Interpretation

The EI mass spectrum of this compound shows a clear molecular ion and a logical fragmentation pattern.

Table 4: Key Fragments in the EI Mass Spectrum of this compound

Mass-to-Charge (m/z) Proposed Fragment Ion Formula Significance
149 [M]⁺• [C₉H₁₁NO]⁺• Molecular Ion
133 [M - NH₂]⁺ or [M - CH₄]⁺ [C₉H₉O]⁺ Base Peak
105 [C₇H₅O]⁺ [C₇H₅O]⁺ Benzoyl Cation

(Data referenced from PubChem and NIST)[10]

Expert Analysis:

  • Molecular Ion (m/z 149): The peak at m/z 149 confirms the molecular weight of this compound.[10]

  • Base Peak (m/z 133): The most abundant ion in the spectrum is at m/z 133. This corresponds to the loss of an amino radical (•NH₂, 16 Da). A common fragmentation pathway for primary amides is the cleavage of the C-N bond.[11] This results in the formation of the highly stable 4-ethylbenzoyl acylium ion.

  • Key Fragment (m/z 105): The significant peak at m/z 105 is characteristic of many benzoyl derivatives. It is formed by the subsequent loss of an ethylene molecule (C₂H₄, 28 Da) from the 4-ethylbenzoyl cation (m/z 133) via a rearrangement, or directly from the molecular ion with cleavage of the ethyl group and amide functionality. The formation from the m/z 133 ion is a plausible pathway.[12]

Visualization: Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M This compound (m/z 149) [M]⁺• F1 4-Ethylbenzoyl Cation (m/z 133) [Base Peak] M->F1 - •NH₂ F2 Benzoyl Cation (m/z 105) F1->F2 - C₂H₄

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion: A Synthesized, Unambiguous Structural Verification

By integrating the data from NMR, IR, and Mass Spectrometry, we achieve a comprehensive and self-validating confirmation of the structure of this compound.

  • Mass Spectrometry confirms the correct molecular formula (C₉H₁₁NO) with a molecular ion at m/z 149 .

  • IR Spectroscopy identifies the key functional groups: a primary amide (-NH₂) and a substituted aromatic ring.

  • ¹H and ¹³C NMR Spectroscopy provide the final, detailed map, confirming the connectivity of the ethyl group, the para-substitution pattern on the benzene ring, and the presence of all expected carbon and hydrogen environments in the correct ratios.

The congruence across these independent analytical techniques provides the highest level of confidence in the identity and structure of the material, a standard required for any advanced scientific or developmental application.

References

  • Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Google Search.
  • Amide infrared spectra. Chemistry.
  • INFRARED SPECTROSCOPY. St.
  • Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts.
  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
  • This compound. PubChem.
  • This compound - Optional[1H NMR] - Spectrum. SpectraBase.
  • Benzamide-simplified mass spectrum[15].
  • This compound 33695-58-8. Sigma-Aldrich.
  • This compound (C9H11NO). PubChemLite.
  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • Table of characteristic proton NMR chemical shifts. University of Colorado Boulder.
  • 13C NMR Chemical Shifts.
  • Proton NMR Table.
  • interpreting C-13 NMR spectra. Chemguide.
  • Carbon NMR Chemical Shifts.

Sources

1H NMR spectrum of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Ethylbenzamide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique in modern chemistry, offering profound insights into molecular structure. For researchers and professionals in drug development, mastering the interpretation of NMR spectra is fundamental to verifying chemical structures, assessing purity, and understanding molecular dynamics. This compound, a derivative of benzoic acid, serves as an excellent model for exploring the key principles of ¹H NMR spectroscopy as applied to substituted aromatic systems. Its structure contains several distinct proton environments—an ethyl group, a para-substituted aromatic ring, and an amide functional group—each providing a unique signature in the ¹H NMR spectrum.

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will move beyond simple data reporting to explain the underlying principles that dictate the spectral appearance, offer a field-proven experimental protocol, and demonstrate how to synthesize this data into a confident structural assignment.

Section 1: Molecular Structure and Proton Environments

The first step in any NMR analysis is to deconstruct the molecule to identify all chemically non-equivalent protons. Due to the molecule's symmetry, the 11 protons in this compound resolve into five distinct sets.

Figure 1: Structure of this compound with distinct proton environments labeled.
  • Ha (3H): Protons of the methyl (-CH₃) group.

  • Hb (2H): Protons of the methylene (-CH₂) group.

  • Hc (2H): Aromatic protons ortho to the amide group.

  • Hd (2H): Aromatic protons ortho to the ethyl group.

  • He (2H): Protons of the amide (-NH₂) group.

Section 2: Core Principles Governing the Spectrum

The appearance of the ¹H NMR spectrum is dictated by three fundamental principles: chemical shift, integration, and spin-spin coupling.

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) is determined by the local electronic environment of the proton. Electron-withdrawing groups (like the carbonyl of the amide) pull electron density away from nearby protons, "deshielding" them from the external magnetic field and causing their signal to appear at a higher chemical shift (downfield).[1][2] Conversely, electron-donating groups (like the alkyl ethyl group) increase shielding, moving signals to a lower chemical shift (upfield).[3] Aromatic protons are significantly deshielded due to the ring current effect, placing them far downfield.[4]

  • Integration: The area under each signal is directly proportional to the number of protons it represents.[5] For this compound, the integrated areas of the signals will correspond to a ratio of 3:2:2:2:2 for Hₐ:Hₑ:Hₔ:Hₑ:Hₑ.

  • Spin-Spin Coupling (J): The magnetic field of a proton is influenced by the spin states of non-equivalent protons on adjacent carbons. This interaction splits the signal into a multiplet. The number of peaks in the multiplet is predicted by the "n+1 rule," where 'n' is the number of adjacent, non-equivalent protons.[6] This coupling provides direct evidence of molecular connectivity.

Section 3: Detailed Spectral Analysis of this compound

Based on the principles above, we can predict the detailed features of the ¹H NMR spectrum. The expected values are summarized in the table below, with the understanding that actual shifts can vary slightly based on solvent and concentration.[7]

Proton LabelIntegrationExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Ha (-CH₃)3H~1.2Triplet (t)~7.5Shielded alkyl proton, split by the two adjacent Hb protons (n=2, 2+1=3).
Hb (-CH₂)2H~2.7Quartet (q)~7.5Benzylic proton, deshielded by the aromatic ring.[4] Split by the three adjacent Ha protons (n=3, 3+1=4).
Hd (Ar-H)2H~7.3Doublet (d)~8.0Aromatic proton ortho to the electron-donating ethyl group. Split by the adjacent Hc proton.
Hc (Ar-H)2H~7.8Doublet (d)~8.0Aromatic proton ortho to the electron-withdrawing amide group, causing a downfield shift.[3] Split by the adjacent Hd proton.
He (-NH₂)2H5.5 - 8.0 (variable)Broad Singlet (br s)N/AChemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.[8][9] Broadening is common due to quadrupolar relaxation from the ¹⁴N nucleus.

The aromatic region of para-disubstituted benzenes often presents as a characteristic pair of doublets, a pattern clearly distinguishable from the more complex multiplets of ortho or meta isomers.[3][10] The amide protons (Hₑ) are notable for their variability. In a protic solvent or in the presence of water, their signal can broaden significantly or even exchange with deuterium, causing it to disappear from the spectrum upon addition of D₂O. This exchange phenomenon is a powerful tool for identifying -NH and -OH protons.

Section 4: A Validated Experimental Protocol for Spectrum Acquisition

The quality of an NMR spectrum is critically dependent on meticulous sample preparation and proper instrument setup.[11] Deviations from best practices can introduce artifacts, broaden lines, and obscure important information.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 1. Weigh 10-20 mg of This compound p2 2. Select & Add Deuterated Solvent (0.7 mL, e.g., CDCl3) p1->p2 p3 3. Vortex to Fully Dissolve in a Separate Vial p2->p3 p4 4. Filter Solution into NMR Tube via Pipette with Glass Wool p3->p4 p5 5. Cap the NMR Tube and Label Clearly p4->p5 a1 6. Insert Sample into Spectrometer p5->a1 a2 7. Lock on Deuterium Signal of Solvent a1->a2 a3 8. Shim Magnetic Fieldfor Homogeneity a2->a3 a4 9. Set Acquisition Parameters (e.g., Scans, Pulse Angle) a3->a4 a5 10. Acquire Free Induction Decay (FID) a4->a5 d1 11. Apply Fourier Transform to FID a5->d1 d2 12. Phase Correction d1->d2 d3 13. Baseline Correction d2->d3 d4 14. Calibrate Spectrum (TMS at 0.00 ppm) d3->d4 d5 15. Integrate Signals & Analyze Multiplicities d4->d5

Figure 2: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
  • Sample Weighing: Accurately weigh between 10-20 mg of this compound. While less material can be used, this range provides a strong signal-to-noise ratio for a standard ¹H spectrum in a reasonable time.[12]

  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[13] For compounds with strong hydrogen bonding capabilities like amides, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous.[14] The solvent provides the deuterium signal required for the spectrometer's lock system.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small, clean vial.[15] Using a vial first ensures complete dissolution, which can be aided by gentle vortexing.

  • Filtration and Transfer: To ensure optimal magnetic field homogeneity, the final solution must be free of any particulate matter.[11] Place a small, tight plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube. Cotton wool should be avoided as it can leach impurities soluble in organic solvents.

  • Spectrometer Setup:

    • Locking: The spectrometer uses the deuterium resonance of the solvent to stabilize the magnetic field against drifts.

    • Shimming: The magnetic field is adjusted ("shimmed") to maximize its homogeneity across the sample volume. Poor shimming is a primary cause of broad and distorted peaks.

  • Data Acquisition: Standard ¹H acquisition parameters are typically sufficient. This involves a series of radiofrequency pulses and short delays to allow for nuclear relaxation. The resulting signal is captured as a Free Induction Decay (FID).

  • Data Processing: The raw FID data is converted into a readable spectrum via a Fourier Transform. The spectrum is then manually corrected for phase and baseline distortions, and the chemical shift axis is calibrated by setting the signal for an internal standard, typically tetramethylsilane (TMS), to 0.00 ppm.[16]

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of structural elucidation. Each signal provides a distinct and verifiable piece of the molecular puzzle. The characteristic triplet and quartet of the ethyl group confirm its presence and connectivity. The pair of doublets in the aromatic region unequivocally establishes the 1,4- (para) substitution pattern. Finally, the broad, exchangeable singlet of the amide protons confirms the presence of this critical functional group. By combining a robust theoretical understanding with a meticulous experimental approach, researchers can leverage ¹H NMR spectroscopy to confidently and accurately characterize molecules, a cornerstone of modern chemical and pharmaceutical development.

References

  • Abraham, R. J., et al. (2013). ¹H NMR spectra. Part 30 : ¹H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry.
  • University of Leicester. NMR Sample Preparation. Department of Chemistry.
  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values.
  • ResearchGate. The amide proton region of the 1 H NMR spectra.
  • Michigan State University. Sample Preparation - Max T. Rogers NMR Facility. Department of Chemistry.
  • Tjandra, N., et al. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society.
  • ResearchGate. How to Prepare Samples for NMR.
  • Iowa State University. (2013). NMR Sample Preparation - Chemical Instrumentation Facility.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Bax, A., et al. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Correlation with Hydrogen Bond Length. Journal of the American Chemical Society.
  • JoVE. Video: NMR Spectroscopy of Benzene Derivatives.
  • University College London. Chemical shifts. Department of Chemistry.
  • University of Wisconsin-Oshkosh. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • ResearchGate. ¹H-NMR spectra part 31: ¹H chemical shifts of amides in DMSO solvent.
  • Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring.
  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • Royal Society of Chemistry. Supporting information.
  • National Center for Biotechnology Information. This compound. PubChem Compound Database.
  • Minnesota State University Moorhead. Short Summary of ¹H-NMR Interpretation.
  • Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part I).
  • Oregon State University. ¹H NMR Chemical Shift.
  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum.
  • Royal Society of Chemistry. Supplementary Information.
  • Wiley Science Solutions. This compound - [¹H NMR] - Spectrum. SpectraBase.
  • National Center for Biotechnology Information. N-Ethylbenzamide. PubChem Compound Database.
  • National Center for Biotechnology Information. 4-ethyl-N-propylbenzamide. PubChem Compound Database.
  • eCampusOntario Pressbooks. ¹H NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

Sources

An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-Ethylbenzamide. In the absence of a publicly available experimental spectrum, this guide presents a detailed prediction of the chemical shifts, supported by a thorough examination of the spectra of analogous compounds, including 4-methylbenzamide and benzamide. The principles of substituent effects on the chemical shifts of aromatic carbons are discussed in detail to provide a robust theoretical framework for the spectral assignment. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation of small organic molecules. A detailed experimental protocol for acquiring a high-quality ¹³C NMR spectrum is also provided, ensuring a self-validating system for spectral acquisition and analysis.

Introduction: The Significance of ¹³C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules.[1] Unlike ¹H NMR, the ¹³C NMR spectrum provides a direct observation of the carbon skeleton, with the chemical shift of each carbon atom being highly sensitive to its local electronic environment.[2] The large chemical shift dispersion, typically spanning 0-220 ppm, minimizes signal overlap, a common challenge in ¹H NMR, especially for complex molecules.[1]

For a molecule such as this compound, ¹³C NMR spectroscopy is instrumental in confirming its structure by identifying the number of unique carbon environments and providing insights into the electronic effects of the ethyl and amide substituents on the benzene ring.

Predicted ¹³C NMR Spectrum of this compound

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton-Coupled)DEPT-135
C=O~168.5Singlet (s)No Signal
C4~144.0Singlet (s)No Signal
C1~132.0Singlet (s)No Signal
C2/C6~128.5Doublet (d)Positive
C3/C5~127.8Doublet (d)Positive
-CH₂-~29.0Triplet (t)Negative
-CH₃~15.5Quartet (q)Positive

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and other experimental conditions.

The following diagram illustrates the structure of this compound with the carbon atoms numbered for spectral assignment.

Caption: Molecular structure of this compound with carbon numbering.

Detailed Spectral Analysis and Justification

The predicted chemical shifts in Table 1 are derived from a comparative analysis with 4-methylbenzamide and benzamide, coupled with an understanding of substituent chemical shift (SCS) effects.

Aromatic Carbons (C1-C6)

The chemical shifts of the aromatic carbons are influenced by the electronic properties of the substituents. The amide group (-CONH₂) is a moderately deactivating group through its inductive effect, while the ethyl group (-CH₂CH₃) is a weak activating group.

  • C1 (ipso-carbon to amide): This carbon is deshielded due to the electron-withdrawing nature of the amide group. Its predicted chemical shift of ~132.0 ppm is based on the value for the corresponding carbon in benzamide.

  • C4 (ipso-carbon to ethyl): The ethyl group causes a downfield shift for the carbon it is attached to. Based on the effect of a methyl group in 4-methylbenzamide, this carbon is predicted to be the most downfield of the aromatic carbons at ~144.0 ppm.

  • C2/C6 and C3/C5: Due to the para-substitution pattern, the benzene ring has a plane of symmetry, making C2 and C6, as well as C3 and C5, chemically equivalent. The ethyl group, being weakly electron-donating, will slightly shield the ortho (C3/C5) and meta (C2/C6) positions. Their predicted chemical shifts are very close, around ~128.5 ppm and ~127.8 ppm respectively. The specific assignment can be confirmed with more advanced NMR techniques or more precise prediction models.

Carbonyl Carbon (C=O)

The carbonyl carbon of the amide group is expected to resonate significantly downfield due to the deshielding effect of the double bond to the electronegative oxygen atom. Its predicted chemical shift of ~168.5 ppm is consistent with the typical range for amide carbonyls.

Ethyl Group Carbons (-CH₂- and -CH₃)
  • Methylene Carbon (-CH₂-): This carbon is directly attached to the aromatic ring and will appear at a higher chemical shift than the methyl carbon. A predicted value of ~29.0 ppm is reasonable. In a DEPT-135 spectrum, this signal would be negative.

  • Methyl Carbon (-CH₃): This terminal carbon of the ethyl group is the most shielded carbon in the molecule, with a predicted chemical shift of ~15.5 ppm. This signal would be positive in a DEPT-135 spectrum.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. The choice of solvent can slightly influence chemical shifts.[3]

  • Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any particulate matter.[5]

NMR Instrument Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and sample concentration.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 75 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse Programzgpg30A standard 30° pulse angle with proton decoupling.
Relaxation Delay (d1)2 secondsAllows for sufficient relaxation of the carbon nuclei, especially quaternary carbons.
Acquisition Time (aq)1-2 secondsDetermines the resolution of the spectrum.
Number of Scans (ns)1024 or moreDue to the low natural abundance of ¹³C, a large number of scans is required to achieve a good signal-to-noise ratio.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required for quantitative analysis).

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

The overall workflow for the spectral analysis is depicted in the following diagram:

Spectral_Analysis_Workflow cluster_experiment Experimental cluster_analysis Analysis SamplePrep Sample Preparation NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition Dissolved Sample DataProcessing Data Processing NMR_Acquisition->DataProcessing Raw FID PeakPicking Peak Picking & Referencing DataProcessing->PeakPicking Processed Spectrum Assignment Peak Assignment (DEPT, Analogs) PeakPicking->Assignment Chemical Shift List Interpretation Structural Interpretation Assignment->Interpretation Assigned Spectrum Report Final Report Interpretation->Report Final Structure Confirmation

Caption: Workflow for the ¹³C NMR spectral analysis of this compound.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive assignment of all carbon signals, especially the closely spaced aromatic carbons, advanced NMR experiments are invaluable.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is crucial for differentiating between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C1, C4, and C=O) would be absent.

  • 2D NMR Spectroscopy (HSQC and HMBC):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s), providing unambiguous assignment of the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.

Conclusion

While an experimental ¹³C NMR spectrum of this compound is not currently available in the public domain, a detailed and reliable prediction of its spectral features has been presented. This analysis, grounded in the principles of NMR spectroscopy and supported by data from analogous compounds, provides a strong foundation for the structural verification of this molecule. The provided experimental protocol offers a robust methodology for acquiring a high-quality spectrum, which would serve to validate and refine the predictions made in this guide. The application of advanced NMR techniques such as DEPT and 2D correlation spectroscopy is recommended for an unambiguous assignment of all carbon resonances.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of California, Los Angeles. (n.d.). NMR Sample Preparation.
  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.
  • Maciel, G. E., & Ruben, G. C. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(11), 1783-1792.
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). 4-Methylbenzamide. Wiley Science Solutions.
  • Bromilow, J., Brownlee, R. T. C., Craik, D. J., Sadek, M., & Taft, R. W. (1986). Nonadditivity of substituent effects in 13C NMR spectroscopy. 4. The effects of para-substituents on the 13C chemical shifts of the side-chain carbons of some 1-substituted benzenes. The Journal of Organic Chemistry, 51(24), 4766–4772.
  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry.
  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments.
  • Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving.
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.
  • Taylor & Francis Online. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 116(21-22), 2968-2976.
  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • PubChem. (n.d.). N-Ethylbenzamide. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). Benzamide. Wiley Science Solutions.
  • Biological Magnetic Resonance Bank. (n.d.). Benzamide.
  • Taylor & Francis Online. (1998). 13C NMR of 4-Substituted N-[(Dimethylamino)Methyl]Benzamides. Spectroscopy Letters, 20(8), 649-656.
  • Indian Academy of Sciences. (1987). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 98(3), 209-213.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for...
  • SpectraBase. (n.d.). This compound. Wiley Science Solutions.

Sources

mass spectrometry fragmentation of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethylbenzamide

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation of this compound (C₉H₁₁NO). Designed for researchers, scientists, and professionals in drug development, this document delves into the core fragmentation pathways, elucidation of key fragment ions, and the underlying mechanistic principles. A detailed, field-proven experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is presented, ensuring scientific integrity and reproducibility. This guide is structured to offer not just procedural steps, but a deep understanding of the causality behind the observed fragmentation patterns, grounded in authoritative references.

Introduction: The Significance of Mass Spectrometry in Molecular Elucidation

Mass spectrometry is an indispensable analytical technique in the pharmaceutical and chemical industries, offering unparalleled sensitivity and specificity for the structural elucidation of organic molecules. Electron ionization (EI) is a widely employed ionization technique that provides reproducible mass spectra and extensive fragmentation, yielding a unique molecular fingerprint. For substituted benzamides, a class of compounds with significant pharmacological relevance, understanding their fragmentation behavior is paramount for their unambiguous identification in complex matrices.

This compound, a derivative of benzamide, presents a clear example of the fragmentation patterns characteristic of aromatic amides. This guide will dissect its mass spectrum, providing a robust framework for the analysis of related structures.

Electron Ionization and the Fragmentation of Aromatic Amides: A Mechanistic Overview

Upon entering the ion source of a mass spectrometer, this compound is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion ([M]•+). The stability of the molecular ion of aromatic compounds is generally high due to the delocalization of the radical cation within the aromatic ring, often resulting in a prominent molecular ion peak in the mass spectrum.

The fragmentation of aromatic amides is primarily dictated by the stability of the resulting fragment ions. A common and energetically favorable fragmentation pathway involves the cleavage of the bond between the carbonyl carbon and the nitrogen atom (α-cleavage). This leads to the formation of a stable, resonance-stabilized acylium ion.

Elucidating the Fragmentation Pathway of this compound

The mass spectrum of this compound is characterized by several key fragment ions that provide definitive structural information. The molecular weight of this compound is 149.19 g/mol , and its molecular ion peak is observed at a mass-to-charge ratio (m/z) of 149.[1][2]

The primary fragmentation pathways are as follows:

  • Formation of the Molecular Ion (m/z 149): C₉H₁₁NO + e⁻ → [C₉H₁₁NO]•+ + 2e⁻

  • Formation of the [M-NH₂]⁺ Ion (m/z 133): The most intense peak in the spectrum of this compound is typically observed at m/z 133.[1] This fragment is formed by the loss of an amino radical (•NH₂) from the molecular ion. This α-cleavage results in the formation of the highly stable 4-ethylbenzoyl cation.

  • Formation of the 4-Ethylphenyl Cation (m/z 105): The 4-ethylbenzoyl cation (m/z 133) can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule. This is a common fragmentation pathway for benzoyl cations and leads to the formation of the 4-ethylphenyl cation at m/z 105.[1]

The following diagram illustrates the proposed fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M This compound [C₉H₁₁NO]•+ m/z 149 F1 4-Ethylbenzoyl cation [C₉H₉O]⁺ m/z 133 M->F1 - •NH₂ F2 4-Ethylphenyl cation [C₈H₉]⁺ m/z 105 F1->F2 - CO

Caption: Proposed EI-MS fragmentation pathway of this compound.

Quantitative Data Summary

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the table below.

m/zProposed Fragment IonRelative Abundance
149[C₉H₁₁NO]•+ (Molecular Ion)Moderate
133[C₉H₉O]⁺High (Base Peak)
105[C₈H₉]⁺Moderate

Experimental Protocol for GC-MS Analysis of this compound

This section provides a detailed, step-by-step methodology for the analysis of this compound using a standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

Sample Preparation
  • Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound standard.

  • Dissolve the standard in a suitable volatile solvent, such as methanol or ethyl acetate, to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: For unknown samples, dissolve a known quantity in a suitable solvent. If the sample is in a complex matrix, appropriate extraction and clean-up procedures, such as liquid-liquid extraction or solid-phase extraction, may be necessary.[3]

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent contamination of the GC system.[4]

Instrumentation and Analytical Conditions

The following conditions are provided as a guideline and may be optimized for the specific instrumentation used.

Gas Chromatograph (GC) Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent filament damage from the solvent peak.

Data Analysis
  • Acquire the total ion chromatogram (TIC) and mass spectrum for each standard and sample injection.

  • Identify the peak corresponding to this compound in the TIC based on its retention time.

  • Examine the mass spectrum of the identified peak and compare it to the reference spectrum and the fragmentation pattern described in this guide.

  • Confirm the presence of the molecular ion at m/z 149 and the key fragment ions at m/z 133 and 105.

The following workflow diagram illustrates the experimental process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Standard/Sample Weighing P2 Dissolution in Volatile Solvent P1->P2 P3 Serial Dilution (for standards) P2->P3 P4 Filtration (0.45 µm) P3->P4 A1 Injection into GC-MS P4->A1 A2 Chromatographic Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Quadrupole) A3->A4 D1 Identify Peak by Retention Time A4->D1 D2 Extract Mass Spectrum D1->D2 D3 Compare with Reference Spectra D2->D3 D4 Confirm Key Fragment Ions D3->D4

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is a predictable and well-defined process, primarily driven by the formation of stable acylium and phenyl cations. The characteristic fragment ions at m/z 149, 133, and 105 provide a robust signature for its identification. By following the detailed experimental protocol outlined in this guide, researchers can confidently and accurately analyze this compound and related compounds, ensuring the integrity and reliability of their findings. This in-depth understanding of fragmentation mechanisms is a cornerstone of effective structural elucidation in modern analytical chemistry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7020622, this compound." PubChem, [Link]. Accessed 11 January 2026.
  • National Institute of Standards and Technology. "Benzamide, N-ethyl-." NIST Chemistry WebBook, SRD 69, [Link]. Accessed 11 January 2026.
  • Google Patents. "CN103512996B - Analysis method for amide compounds." . Accessed 11 January 2026.
  • SCION Instruments. "Sample preparation GC-MS." [Link]. Accessed 11 January 2026.
  • University of California, Davis. "Sample Preparation Guidelines for GC-MS." [Link]. Accessed 11 January 2026.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-." PubChem, [Link]. Accessed 11 January 2026.
  • 4406 GC-MS procedure and background.docx. [Link]. Accessed 11 January 2026.

Sources

A Comprehensive Technical Guide to the Solubility of 4-Ethylbenzamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility of 4-Ethylbenzamide, a crucial parameter for its application in pharmaceutical sciences and organic synthesis. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document furnishes researchers, scientists, and drug development professionals with the foundational theoretical knowledge and detailed experimental protocols necessary to determine its solubility profile. By leveraging data from the parent compound, benzamide, as an illustrative surrogate, this guide offers a complete framework for understanding and evaluating the solubility of this compound.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical characteristic that governs the behavior of a compound in various applications. In the realm of drug development, the aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. A compound with poor aqueous solubility often presents significant challenges in formulation and may exhibit inadequate absorption in the gastrointestinal tract.

Beyond its physiological relevance, understanding the solubility of a compound like this compound in a range of organic solvents is paramount for processes such as chemical synthesis, purification, crystallization, and the formulation of various dosage forms. This guide is designed to empower researchers to navigate these challenges by providing a thorough understanding of the principles governing the solubility of this compound and the practical means to quantify it.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential for interpreting its solubility behavior. Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol , [1]
CAS Number 33695-58-8, [1]
Appearance Solid
XlogP (Predicted) 2.2[1]

Theoretical Principles Governing Solubility

The solubility of a molecule is a complex interplay of its structural features and the properties of the solvent. The adage "like dissolves like" provides a fundamental, albeit simplified, guiding principle. For this compound, several key factors dictate its solubility profile.

Key Molecular Interactions Influencing Solubility

cluster_solute This compound Properties cluster_interactions Intermolecular Forces cluster_solubility Solubility Outcome Amide_Group Amide Group (-CONH2) H_Bonding Hydrogen Bonding Amide_Group->H_Bonding Donor & Acceptor Dipole_Dipole Dipole-Dipole Amide_Group->Dipole_Dipole Polar Nature Aromatic_Ring Aromatic Ring Van_der_Waals Van der Waals Aromatic_Ring->Van_der_Waals π-π Stacking Ethyl_Group Ethyl Group (-CH2CH3) Ethyl_Group->Van_der_Waals Hydrophobic High_Solubility Higher Solubility (in Polar/Protic Solvents) H_Bonding->High_Solubility Dipole_Dipole->High_Solubility Low_Solubility Lower Solubility (in Nonpolar Solvents) Van_der_Waals->Low_Solubility

Caption: Key molecular features of this compound and their influence on intermolecular forces and solubility.

  • The Amide Group (-CONH₂): The amide functional group is polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This characteristic is a primary driver of its solubility in polar, protic solvents like water and alcohols.

  • The Aromatic Ring: The benzene ring is nonpolar and contributes to the hydrophobic character of the molecule. It can participate in van der Waals forces and π-π stacking interactions.

  • The Ethyl Group (-CH₂CH₃): The addition of the ethyl group at the para position increases the nonpolar surface area of the molecule compared to its parent, benzamide. This increased hydrophobicity is expected to decrease its solubility in water while potentially increasing its solubility in less polar organic solvents. The molecular mass of amines and their derivatives increases with the size of the hydrophobic part, which generally leads to decreased solubility in water.[2]

Experimental Determination of Solubility: A Practical Guide

Given the absence of readily available data, an experimental determination of this compound's solubility is necessary for any research or development endeavor. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[3]

The Shake-Flask Method for Equilibrium Solubility Determination

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Experimental Workflow for the Shake-Flask Method

Start Start Add_Excess Add excess this compound to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24-72 hours with agitation) Add_Excess->Equilibrate Separate Separate solid and liquid phases (Centrifugation and/or Filtration) Equilibrate->Separate Quantify Quantify solute concentration in the filtrate using a validated analytical method (e.g., HPLC) Separate->Quantify Report Report solubility (e.g., in mg/mL or mol/L) Quantify->Report End End Report->End

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Protocol:
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • The vials should be agitated (e.g., using a shaker or rotator) in a temperature-controlled environment (e.g., a water bath) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.

  • Phase Separation:

    • After the equilibration period, the undissolved solid must be separated from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid.

    • The supernatant is then carefully removed and filtered through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles. Care must be taken to avoid any temperature changes during this process.

  • Quantification of Solute:

    • The concentration of this compound in the clear, saturated filtrate is then determined using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate technique for this purpose.

    • A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • The solubility is reported in units of mass per volume (e.g., mg/mL) or as molarity (mol/L) at the specified temperature.

Illustrative Solubility Data: The Case of Benzamide

Solubility of Benzamide in Various Solvents

SolventQualitative SolubilitySource
WaterSlightly soluble (13.5 g/L at 25°C)
EthanolSoluble[4]
Diethyl EtherSlightly soluble[4]
BenzeneSlightly soluble[4]
Carbon TetrachlorideVery soluble[4]
Carbon DisulfideVery soluble[4]

Note: This table is provided for illustrative purposes only. The solubility of this compound will differ and should be experimentally determined.

Data Interpretation and Predictive Insights

The experimentally determined solubility of this compound can be interpreted based on the principles of solute-solvent interactions.

  • Polar Protic Solvents (e.g., Water, Ethanol): The ability of the amide group to form hydrogen bonds will be the dominant factor. However, the hydrophobic ethyl group and aromatic ring will limit its solubility in highly polar solvents like water.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions with the amide group of this compound, likely leading to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar regions of this compound (the aromatic ring and ethyl group) will favor interactions with nonpolar solvents. However, the high polarity of the amide group will likely limit its solubility in highly nonpolar solvents.

By systematically determining the solubility in a range of solvents with varying polarities, a comprehensive solubility profile can be established, which is invaluable for guiding formulation and process development.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. While a notable gap exists in the public domain regarding specific quantitative data for this compound, this guide empowers researchers with the necessary theoretical knowledge and practical, step-by-step experimental protocols to generate this critical information. By applying the principles of molecular interactions and employing robust experimental methods like the shake-flask technique, scientists and drug development professionals can obtain the reliable solubility data required to advance their research and development activities.

References

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • National Center for Biotechnology Information. (n.d.). Benzamide. PubChem.
  • Slideshare. (2018). solubility experimental methods.pptx. Slideshare.
  • Wikipedia. (n.d.). Benzamide. Wikipedia.

Sources

An In-depth Technical Guide to the Safety and Hazards of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazard information for 4-Ethylbenzamide (CAS No: 33695-58-8). As a crucial component in various research and development pipelines, a thorough understanding of its properties and associated risks is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of safety data sheet (SDS) information, offering a synthesized perspective grounded in established safety principles and regulatory frameworks.

Core Hazard Profile and Regulatory Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that presents specific acute health hazards. The primary risks are associated with oral ingestion and direct contact with the eyes.

According to notifications provided to the European Chemicals Agency (ECHA), this compound is consistently classified with the following hazard statements[1][2]:

  • H302: Harmful if swallowed. This indicates that ingestion of the substance can lead to adverse health effects.

  • H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant, but reversible, irritation.

This classification necessitates the use of the GHS07 pictogram , an exclamation mark, which signals the presence of these specific hazards. The corresponding signal word is "Warning" [1][2].

GHS_Classification cluster_0 This compound Hazard Profile cluster_1 GHS Hazard Statements Compound {this compound | CAS: 33695-58-8} GHS_Pictogram GHS07 Signal Word: Warning Compound->GHS_Pictogram requires H302 H302 Harmful if swallowed (Acute Toxicity, Oral - Cat. 4) GHS_Pictogram->H302 indicates H319 H319 Causes serious eye irritation (Eye Irritation - Cat. 2) GHS_Pictogram->H319 indicates

Caption: GHS Hazard Classification for this compound.

Physicochemical Characteristics

Understanding the physical and chemical properties of this compound is fundamental to safe handling, storage, and experimental design. These properties dictate its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance White crystalline solid[3]
Melting Point 160 - 166 °C[2][3]
Boiling Point 280.8 ± 19.0 °C (Predicted)[2]
Density 1.058 ± 0.06 g/cm³ (Predicted)[2]
CAS Number 33695-58-8[1]

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach involving engineering controls, administrative procedures, and appropriate PPE is essential for minimizing exposure to this compound. The causality behind these measures is to create redundant barriers between the researcher and the chemical hazard.

Engineering Controls
  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is the primary engineering control recommended to prevent the inhalation of airborne particles.

  • Weighing Stations: Use a ventilated balance enclosure or conduct weighing procedures within a fume hood to contain any fine powder that may become airborne.

Personal Protective Equipment (PPE) Protocol

The selection and use of PPE must be deliberate and systematic. The following protocol is a self-validating system to ensure adequate protection.

Step-by-Step PPE Protocol:

  • Pre-Donning Inspection: Before entering the designated handling area, visually inspect all PPE for defects such as tears, cracks, or discoloration. Discard and replace any compromised items.

  • Hand Protection: Don chemically resistant gloves. Nitrile gloves are commonly used, but it is best practice to consult a glove compatibility chart for the specific operations being performed. Ensure gloves are of the correct size and cover the wrist.

  • Body Protection: Wear a clean, buttoned laboratory coat. Ensure it is appropriate for the task and provides coverage of the arms and torso.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[3]. A face shield may be required for procedures with a high risk of splashing.

  • Respiratory Protection: Under normal use conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required[3]. However, if dust formation is unavoidable or ventilation is insufficient, a NIOSH/MSHA-approved respirator with a particle filter should be used[3][4].

  • Post-Use (Doffing): Remove PPE in a manner that avoids self-contamination. Gloves should be removed first, by peeling them off from the cuff downwards without touching the outer surface with bare skin. Goggles and lab coat should be removed afterwards. Wash hands thoroughly with soap and water after removing all PPE.

PPE_Workflow Start Initiate Task with This compound EngControls Use Engineering Controls (Fume Hood / Ventilated Enclosure) Start->EngControls AssessRisk Assess Risk: - Dust/Aerosol Potential? - Splash Hazard? PPE_Standard Standard PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat AssessRisk->PPE_Standard Low Risk PPE_Enhanced Enhanced PPE: - Add Face Shield - Consider Particle Respirator AssessRisk->PPE_Enhanced High Risk EngControls->AssessRisk Procedure Perform Laboratory Procedure PPE_Standard->Procedure PPE_Enhanced->Procedure Doffing Doff PPE Safely (Gloves First) Procedure->Doffing Wash Wash Hands Thoroughly Doffing->Wash End Task Complete Wash->End

Caption: Decision workflow for selecting appropriate PPE.

Safe Handling, Storage, and Emergency Protocols

Handling and Storage
  • Handling: Avoid all direct contact with skin, eyes, and clothing[3]. Prevent dust formation during handling, weighing, and transferring. Do not eat, drink, or smoke in areas where the chemical is used.

  • Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place[3][5]. Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[5].

First Aid Measures

Immediate and appropriate first aid is critical in mitigating harm from exposure. The following protocols are based on standard emergency procedures for chemical exposures[6][7][8].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally[3][5]. Remove contact lenses if present and easy to do so. Seek prompt medical attention[2].

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes[3][5]. Remove contaminated clothing and shoes. If irritation develops or persists, seek medical attention.

  • Ingestion: If the substance is swallowed, rinse the mouth thoroughly with water[3]. Do NOT induce vomiting. Call a physician or poison control center immediately. The "harmful if swallowed" classification indicates that medical intervention is necessary[1].

  • Inhalation: Remove the individual to fresh air[3][5]. If breathing becomes difficult or stops, provide artificial respiration. Seek medical attention if symptoms occur or persist.

Fire-Fighting and Accidental Release
  • Fire-Fighting: In case of a fire, use extinguishing media appropriate for the surrounding environment. Suitable options include water spray, carbon dioxide (CO₂), dry chemical powder, or chemical foam[5]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear, as hazardous decomposition products like carbon monoxide and carbon dioxide can be generated[9].

  • Accidental Release: For spills, avoid generating dust. Wear appropriate PPE, including respiratory protection if necessary. Carefully sweep or scoop up the solid material and place it into a suitable, labeled container for disposal[4]. Clean the spill area thoroughly.

Stability and Reactivity

  • Chemical Stability: this compound is stable under normal laboratory conditions of temperature and pressure[3][5].

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents to prevent potentially hazardous reactions[5].

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO₂)[9].

References

  • This compound | C9H11NO | CID 7020622 - PubChem.
  • SDS – SECTION 4 - First Aid Measures.
  • First Aid Procedures for Chemical Hazards | NIOSH. Centers for Disease Control and Prevention. [Link]
  • Decoding SDS Series Section 4: First-Aid Measures. Chemtek, Inc. [Link]

Sources

The Multifaceted Biological Activities of Benzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Benzamide Scaffold

The benzamide moiety, a simple yet elegant chemical scaffold, has proven to be a cornerstone in modern medicinal chemistry. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for the design of derivatives with high affinity and selectivity for a diverse range of biological targets. This versatility has led to the development of numerous clinically successful drugs and a plethora of investigational agents with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the significant biological activities of benzamide derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation.

Anticancer Activity: A Multi-pronged Approach to Oncology

Benzamide derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy through various mechanisms that target the hallmarks of cancer.[3]

Poly(ADP-ribose) Polymerase (PARP) Inhibition

A pivotal mechanism of action for several anticancer benzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[4] PARP-1 is a key enzyme in the base excision repair (BER) pathway, crucial for repairing single-strand DNA breaks.[5] By inhibiting PARP-1, these benzamide compounds disrupt DNA repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[5][6]

One notable derivative, compound 13f , demonstrated potent PARP-1 inhibitory activity with an IC50 of 0.25 nM and significant anticancer effects against HCT116 colorectal cancer cells (IC50 = 0.30 µM).[4] Mechanistic studies revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis.[4][5]

This protocol outlines a typical fluorescence-based assay to determine the in vitro inhibitory activity of benzamide derivatives against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as a substrate)

  • NAD+ (cofactor)

  • Biotinylated NAD+ (for detection)

  • Streptavidin-Europium (detection reagent)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

  • Test compounds (benzamide derivatives)

  • Positive control (e.g., Olaparib)

  • 384-well assay plates

Procedure:

  • Enzyme and Substrate Coating: Coat the wells of a 384-well plate with histones.

  • Compound Addition: Add serial dilutions of the test compounds and controls to the wells.

  • Enzyme Reaction: Add PARP-1 enzyme and a mixture of NAD+ and biotinylated NAD+ to initiate the reaction. Incubate at room temperature.

  • Detection: Add streptavidin-europium to the wells.

  • Signal Measurement: Measure the time-resolved fluorescence to quantify the amount of biotinylated ADP-ribose incorporated onto the histones.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable dose-response curve fitting model.

Histone Deacetylase (HDAC) Inhibition

Another significant avenue through which benzamide derivatives exert their anticancer effects is by inhibiting histone deacetylases (HDACs).[7] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin compaction and repression of tumor suppressor gene transcription.[3][8] Benzamide-based HDAC inhibitors typically feature a zinc-binding group that chelates the zinc ion in the active site of HDACs, thereby blocking their enzymatic activity.[7] This inhibition leads to histone hyperacetylation, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

A study on novel benzamide derivatives identified compound 7j as a potent inhibitor of HDAC1, HDAC2, and HDAC3, with IC50 values of 0.65 µM, 0.78 µM, and 1.70 µM, respectively.[9][10]

HDAC_Inhibition_Pathway HDAC HDAC Histones Histones HDAC->Histones Deacetylates Benzamide Benzamide Derivative Benzamide->HDAC Inhibits AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Expression Chromatin->TSG CellCycle Cell Cycle Arrest TSG->CellCycle Apoptosis Apoptosis TSG->Apoptosis

Caption: Mechanism of HDAC inhibition by benzamide derivatives.

Quantitative Data: Anticancer Activity of Benzamide Derivatives
Compound IDTargetCancer Cell LineIC50 (µM)Reference
13f PARP-1HCT116 (Colorectal)0.30[4]
13f DLD-1 (Colorectal)2.83[4]
7j HDAC1-0.65[9][10]
7j HDAC2-0.78[9][10]
7j HDAC3-1.70[9][10]
BJ-13 -Gastric Cancer CellsPotent[11]
20b TubulinVarious0.012 - 0.027[12]
6g AromataseMDAMB-231 (Breast)11.35[13]
6g MCF-7 (Breast)11.58[13]

Antipsychotic and Antiemetic Activities: Modulating Neurotransmitter Receptors

Substituted benzamides are a well-established class of drugs for the management of psychosis and emesis. Their therapeutic effects are primarily attributed to their interaction with dopamine and serotonin receptors in the central nervous system.

Dopamine D2 Receptor Antagonism

The antipsychotic properties of many benzamide derivatives, such as amisulpride, stem from their selective antagonism of dopamine D2 and D3 receptors, particularly in the mesolimbic pathway.[14][15] At higher doses (400-1200 mg), amisulpride effectively blocks postsynaptic D2/D3 receptors, which is believed to alleviate the positive symptoms of schizophrenia.[14] Interestingly, at lower doses (50 mg), it preferentially blocks presynaptic autoreceptors, leading to an increase in dopamine release, which may contribute to its efficacy against the negative symptoms of schizophrenia and in treating dysthymia.[14][16]

Serotonin Receptor Modulation

Benzamide derivatives also exhibit significant activity as modulators of serotonin receptors, which is particularly relevant to their antiemetic and prokinetic effects.

  • 5-HT3 Receptor Antagonism: Certain benzamides are potent antagonists of the 5-HT3 receptor, a ligand-gated ion channel. This action is the basis for their use as antiemetics, particularly in the management of chemotherapy-induced nausea and vomiting.

  • 5-HT4 Receptor Agonism: Conversely, some benzamide derivatives act as agonists at the 5-HT4 receptor.[17][18] This agonism can enhance gastrointestinal motility, making these compounds useful in treating disorders like gastroparesis and constipation.[17][19]

Antipsychotic_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models ReceptorBinding Receptor Binding Assays (D2, 5-HT2A, etc.) FunctionalAssay Functional Assays (e.g., cAMP accumulation) ReceptorBinding->FunctionalAssay Amphetamine Amphetamine-Induced Hyperlocomotion FunctionalAssay->Amphetamine PPI Prepulse Inhibition (PPI) of Startle Amphetamine->PPI Catalepsy Catalepsy Test (Side Effect Profile) PPI->Catalepsy LeadCompound Benzamide Derivative LeadCompound->ReceptorBinding

Caption: A typical workflow for evaluating the antipsychotic potential of benzamide derivatives.

Antimicrobial Activity: A Renewed Focus on an Old Scaffold

With the rise of antimicrobial resistance, there is a pressing need for novel antibacterial and antifungal agents. Benzamide derivatives have demonstrated promising antimicrobial activity against a range of pathogens.[1][2]

Studies have shown that certain N-benzamide derivatives exhibit significant activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1][2] For instance, one study reported a compound with a minimum inhibitory concentration (MIC) of 3.12 µg/mL against E. coli.[1] Another study highlighted a series of 2,2'-dithiobis(benzamide) derivatives with potent activity against Mycobacterium tuberculosis, including resistant strains.[20] The antimicrobial mechanism of action for many benzamide derivatives is still under investigation but may involve the disruption of essential cellular processes.

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of benzamide derivatives using the broth microdilution method.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (benzamide derivatives)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium only)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the microtiter plates.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Quantitative Data: Antimicrobial Activity of Benzamide Derivatives
Compound IDOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
5a B. subtilis6.2525[1][2]
5a E. coli3.1231[1][2]
6b E. coli3.1224[1][2]
6c B. subtilis6.2524[1][2]
E23 Gram-positive bacteria0.5 - 2-[21]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the benzamide core and the amide nitrogen.

  • For HDAC Inhibition: The presence of a 2'-amino or 2'-hydroxy group on the benzanilide moiety is often crucial for inhibitory activity, likely acting as a hydrogen bond donor or participating in other electrostatic interactions within the enzyme's active site.[22] Shorter molecular length has also been correlated with stronger HDAC inhibitory activity.[10]

  • For Acetylcholinesterase Inhibition: The position of a dimethylamine side chain significantly influences the inhibitory activity and selectivity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[23][24]

  • For Antimicrobial Activity: The specific substitutions on the benzamide ring and the nature of the N-substituent can drastically alter the antimicrobial spectrum and potency.

Conclusion and Future Perspectives

The benzamide scaffold continues to be a remarkably fruitful starting point for the design and development of new therapeutic agents. The diverse biological activities, ranging from anticancer and antipsychotic to antimicrobial, underscore the chemical tractability and pharmacological relevance of this structural motif. Future research will likely focus on the development of next-generation benzamide derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of novel mechanisms of action and the application of computational drug design will undoubtedly accelerate the discovery of new benzamide-based drugs to address unmet medical needs.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis and In-Vitro Antimicrobial Activity of NBenzamide Derivatives.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). MDPI.
  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017).
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.
  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (2000).
  • The pharmacokinetics of a new benzamide drug, clebopride, in the r
  • A Comparative Analysis of Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors. (2025). Benchchem.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Animal models for the evaluation of antipsychotic agents. (2022). PubMed.
  • Design and synthesis of orally active benzamide derivatives as potent serotonin 4 receptor agonist. (2003). PubMed.
  • Benzamide-Containing Histone Deacetylase Inhibitors With Anticancer Therapeutic Potential. (2025). PubMed.
  • In Vitro Anticancer Potential of Substituted Benzamides: A Compar
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. (2021).
  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. (1992). PubMed.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. (2025). Benchchem.
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)
  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. (1998). PubMed.
  • Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). PubMed.
  • Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2025).
  • The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties. (2025). Benchchem.
  • Comparative Analysis of the Antimicrobial Potential of Benzamide Deriv
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF. (2023).
  • The pharmacokinetics of a new benzamide drug clebopride, in the r
  • Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2010). PubMed Central.
  • Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species. (1997). PubMed.
  • Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I.
  • From antipsychotic to anti-schizophrenia drugs: role of animal models. (2011). PubMed Central.
  • Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. (2016). PubMed.
  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005). PubMed.
  • Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. (1985). PubMed.
  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. (2022).
  • Behavioral animal models of antipsychotic drug actions. Semantic Scholar.
  • Application Notes and Protocols for Testing Benzamide Derivatives on Cancer Cell Lines. (2025). Benchchem.
  • Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.
  • Benzamide Derivatives Provide Evidence for the Involvement of a 5-HT4 Receptor Type in the Mechanism of Action of Serotonin in Frog Adrenocortical Cells. (1991). PubMed.
  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024).
  • Consensus on the use of substituted benzamides in psychiatric p
  • Spotlight on amisulpride in schizophrenia. (2008). PubMed.
  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. (2002). PubMed.
  • Anti-Proliferative Activity of Benzamide Analogs in A549 Tumor Cells in Vitro. (2017).
  • Clinical trials of benzamides in psychi
  • Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment. (2022).
  • Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. (2021). PubMed.
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)
  • In-Depth Technical Guide: Pharmacokinetic Profile of 4-(4-Carbamoylphenoxy)benzamide Precursors. (2025). Benchchem.
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2022). PubMed Central.

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting a Course into the Mechanistic Unknown

For drug development professionals, researchers, and scientists, the journey from a biologically active small molecule to a well-understood therapeutic candidate is both intricate and imperative. 4-Ethylbenzamide, a member of the vast benzamide family, presents a compelling case for such an investigation. While the broader benzamide class is rich with compounds exhibiting diverse pharmacological activities, including anticonvulsant, antipsychotic, and enzyme-inhibitory effects, the specific mechanism of action for this compound remains largely uncharted territory.[1][2][3][4]

This guide, therefore, is not a retrospective summary of established knowledge. Instead, it is a forward-looking, in-depth technical manual designed to systematically unravel the molecular and cellular mechanisms of this compound. We will proceed from the foundational hypothesis-driven approaches, informed by the activities of its structural analogues, to broad, unbiased screening methodologies for novel target identification. Every proposed experimental step is grounded in scientific rigor, ensuring that the resulting data is not only robust but also self-validating, providing a clear and logical path toward a comprehensive mechanistic understanding.

Part 1: Foundational In Vivo Assessment - Profiling Anticonvulsant and Neurological Activity

The logical starting point for characterizing this compound is to assess its potential anticonvulsant properties, a common trait among 4-aminobenzamide derivatives.[5] These initial in vivo studies will establish a baseline pharmacological profile and guide subsequent in vitro investigations.

Rationale for Initial In Vivo Screening

The selection of the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (s.c. PTZ) seizure models is strategic. The MES test is a reliable predictor of efficacy against generalized tonic-clonic seizures, often indicating activity against voltage-gated sodium channels.[2][6][7][8][9] Conversely, the s.c. PTZ test is sensitive to compounds that modulate GABAergic neurotransmission, making it a good model for absence and myoclonic seizures.[7][10][11][12] Concurrently, the Rotarod test will be employed to assess for potential neurotoxicity at effective doses.[13][14][15][16]

Experimental Workflow for In Vivo Profiling

G cluster_0 In Vivo Efficacy & Toxicity Assessment Dose-Range Finding Dose-Range Finding Maximal Electroshock (MES) Test Maximal Electroshock (MES) Test Dose-Range Finding->Maximal Electroshock (MES) Test s.c. Pentylenetetrazole (PTZ) Test s.c. Pentylenetetrazole (PTZ) Test Dose-Range Finding->s.c. Pentylenetetrazole (PTZ) Test Rotarod Test Rotarod Test Dose-Range Finding->Rotarod Test ED50 Determination ED50 Determination Maximal Electroshock (MES) Test->ED50 Determination Therapeutic Index Calculation Therapeutic Index Calculation ED50 Determination->Therapeutic Index Calculation s.c. Pentylenetetrazole (PTZ) Test->ED50 Determination TD50 Determination TD50 Determination Rotarod Test->TD50 Determination TD50 Determination->Therapeutic Index Calculation

Caption: Workflow for initial in vivo anticonvulsant efficacy and neurotoxicity screening.

Detailed Experimental Protocols

1.3.1. Maximal Electroshock (MES) Seizure Test [6][7][8][9]

  • Animal Model: Male CF-1 mice (20-25 g).

  • Drug Administration: Administer this compound intraperitoneally (i.p.) at a range of doses (e.g., 10, 30, 100 mg/kg), with a vehicle control group (e.g., 0.9% saline with 5% DMSO).

  • Seizure Induction: At the time of peak effect (determined in preliminary studies, typically 30-60 minutes post-injection), induce seizures via corneal electrodes using an electroconvulsive shock generator (e.g., 50 mA, 60 Hz, 0.2 seconds).

  • Endpoint: Observe for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • Data Analysis: Calculate the median effective dose (ED50) using probit analysis.

1.3.2. Subcutaneous Pentylenetetrazole (s.c. PTZ) Seizure Test [7][10][11][12][17]

  • Animal Model: Male CF-1 mice (20-25 g).

  • Drug Administration: Administer this compound as described for the MES test.

  • Chemoconvulsant Administration: At the time of peak effect, inject PTZ subcutaneously at a dose of 85 mg/kg.

  • Endpoint: Observe the animals for 30 minutes for the presence of clonic seizures lasting for at least 5 seconds. Absence of such seizures indicates protection.

  • Data Analysis: Determine the ED50 as described for the MES test.

1.3.3. Rotarod Neurotoxicity Assay [13][14][15][16]

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure: At the time of peak effect after drug administration, place mice on the rotarod, which accelerates from 4 to 40 rpm over 300 seconds.

  • Endpoint: Record the latency to fall from the rod. A significant decrease in latency compared to the vehicle control indicates motor impairment.

  • Data Analysis: Calculate the median toxic dose (TD50) using probit analysis.

Data Summary and Interpretation
ParameterDescriptionExpected Outcome for Active Compound
MES ED50 Dose protecting 50% of animals from tonic hindlimb extension.A finite value indicating efficacy against generalized tonic-clonic seizures.
s.c. PTZ ED50 Dose protecting 50% of animals from clonic seizures.A finite value suggesting potential modulation of GABAergic pathways.
TD50 Dose causing motor impairment in 50% of animals.A value significantly higher than the ED50 values.
Protective Index (PI) Calculated as TD50/ED50.A high PI (>1) indicates a favorable therapeutic window.

A positive result in the MES test would suggest that this compound may act on voltage-gated ion channels, similar to many established antiepileptic drugs.[2] Activity in the PTZ model would point towards an interaction with the GABAergic system.[12] The Protective Index will be a critical initial determinant of the compound's potential as a therapeutic agent.

Part 2: Hypothesis-Driven In Vitro Target Identification

Based on the in vivo profile and the known activities of other benzamide derivatives, we can formulate specific hypotheses about the molecular targets of this compound and design experiments to test them.

Rationale for Target Selection
  • Poly(ADP-ribose) Polymerase (PARP) Inhibition: The benzamide moiety is a well-established pharmacophore for PARP inhibitors.[18] Therefore, assessing the inhibitory activity of this compound against PARP enzymes is a logical first step.

  • Carbonic Anhydrase (CA) Inhibition: Certain benzamide-sulfonamide derivatives are potent inhibitors of carbonic anhydrases.[19] While this compound lacks the sulfonamide group, the benzamide core warrants an investigation into its potential CA inhibitory effects.

Experimental Workflow for In Vitro Target Validation

G cluster_1 In Vitro Hypothesis-Driven Target Screening This compound This compound PARP1/2 Enzymatic Assay PARP1/2 Enzymatic Assay This compound->PARP1/2 Enzymatic Assay Carbonic Anhydrase Isoform Assay Carbonic Anhydrase Isoform Assay This compound->Carbonic Anhydrase Isoform Assay IC50 Determination (PARP) IC50 Determination (PARP) PARP1/2 Enzymatic Assay->IC50 Determination (PARP) Mechanism of Action Studies Mechanism of Action Studies IC50 Determination (PARP)->Mechanism of Action Studies IC50 Determination (CA) IC50 Determination (CA) Carbonic Anhydrase Isoform Assay->IC50 Determination (CA) IC50 Determination (CA)->Mechanism of Action Studies

Caption: Workflow for testing hypothesized molecular targets of this compound.

Detailed Experimental Protocols

2.3.1. In Vitro PARP1 Inhibition Assay (Fluorometric) [20][21][22][23]

  • Principle: This assay measures the consumption of NAD+, a PARP substrate, which is detected by a fluorescent probe.

  • Reagents: Recombinant human PARP1 enzyme, activated DNA, NAD+, PARP assay buffer, serial dilutions of this compound, and a commercial NAD+ detection kit.

  • Procedure:

    • Add serial dilutions of this compound or vehicle control to a 384-well plate.

    • Add a mixture of PARP1 enzyme and activated DNA to each well and incubate for 15 minutes.

    • Initiate the reaction by adding NAD+.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and develop the fluorescent signal according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

2.3.2. Carbonic Anhydrase Inhibition Assay (Colorimetric) [19][24][25][26][27]

  • Principle: This assay measures the esterase activity of carbonic anhydrase on p-nitrophenyl acetate (pNPA), which produces the chromogenic product p-nitrophenol.

  • Reagents: Purified human carbonic anhydrase isoforms (e.g., CA I, II, IV, IX), pNPA substrate, assay buffer, and serial dilutions of this compound.

  • Procedure:

    • Add assay buffer, CA enzyme, and serial dilutions of this compound to a 96-well plate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the pNPA substrate.

    • Measure the absorbance at 405 nm in a kinetic mode for 1 hour.

  • Data Analysis: Calculate the rate of p-nitrophenol formation for each concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Part 3: Unbiased Target Identification and Off-Target Profiling

If the hypothesis-driven approaches do not yield a definitive mechanism, or to build a more comprehensive understanding of the compound's selectivity, broad, unbiased screening platforms are essential.

Rationale for Broad Screening
  • Kinome Profiling: Kinases are a large family of druggable targets involved in a vast array of cellular processes. A kinome-wide screen can identify unexpected kinase targets.[28][][30][31][32]

  • GPCR Profiling: G-protein coupled receptors are another major class of drug targets. Given the neurological effects of some benzamides, screening against a panel of GPCRs is a prudent step.[33][34][35][36][37]

  • Affinity-Based Target Identification: For a truly unbiased approach, techniques like affinity chromatography coupled with mass spectrometry can identify binding partners of this compound in a cellular context.[38][39][40][41]

Experimental Workflow for Unbiased Screening

G cluster_2 Unbiased Target Identification & Profiling This compound This compound Kinome-wide Screening Kinome-wide Screening This compound->Kinome-wide Screening GPCR Panel Screening GPCR Panel Screening This compound->GPCR Panel Screening Affinity Chromatography-Mass Spec Affinity Chromatography-Mass Spec This compound->Affinity Chromatography-Mass Spec Primary Kinase Hits Primary Kinase Hits Kinome-wide Screening->Primary Kinase Hits Target Validation Target Validation Primary Kinase Hits->Target Validation Primary GPCR Hits Primary GPCR Hits GPCR Panel Screening->Primary GPCR Hits Primary GPCR Hits->Target Validation Potential Binding Partners Potential Binding Partners Affinity Chromatography-Mass Spec->Potential Binding Partners Potential Binding Partners->Target Validation

Caption: Workflow for unbiased screening to identify novel targets and off-target effects.

Methodologies for Broad Screening

3.3.1. Kinome and GPCR Profiling These studies are typically conducted as services by specialized contract research organizations (CROs).[28][][30][31][32][33][34][35][36][37]

  • Platform Selection: Choose a platform that offers a broad, representative panel of kinases (e.g., KINOMEscan) or GPCRs (e.g., Eurofins Discovery's GPCR services).[28][34]

  • Assay Format: These services utilize various assay formats, including competition binding assays, enzymatic assays, and cell-based functional readouts (e.g., cAMP or calcium flux assays for GPCRs).[33][34]

  • Data Interpretation: The primary output will be the percentage of inhibition or activation at a given concentration across the panel. Significant "hits" will require further validation through dose-response studies to determine potency (IC50 or EC50) and subsequent cell-based assays to confirm functional relevance.

3.3.2. Affinity-Based Target Identification [38][39][40]

  • Probe Synthesis: Synthesize a derivative of this compound with a linker attached to a non-essential position, terminating in an affinity tag like biotin.

  • Affinity Purification: Incubate the biotinylated probe with cell lysates to allow binding to target proteins.

  • Isolation: Capture the probe-protein complexes using streptavidin-coated beads.

  • Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

  • Validation: Putative targets must be validated using orthogonal methods, such as demonstrating a direct binding interaction with the original this compound molecule and confirming functional modulation in a relevant assay.

Conclusion: Synthesizing a Mechanistic Narrative

The systematic application of the workflows described in this guide will construct a comprehensive and robust understanding of the mechanism of action of this compound. Beginning with in vivo models to define its pharmacological footprint, progressing to hypothesis-driven in vitro assays to test for expected interactions, and culminating in broad, unbiased screens to uncover novel targets, this approach ensures a thorough and scientifically rigorous investigation. The resulting data will not only elucidate the specific molecular interactions of this compound but also provide critical insights into its therapeutic potential and safety profile, paving the way for informed decisions in the drug development process.

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Pharmaguideline. (n.d.). Benzamides: Sulpiride.
  • PANAChE Database. (n.d.). Pentylenetetrazol Seizure Threshold Test (mouse, rat).
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • Giardina, W. J., & Gasior, M. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. Current protocols in pharmacology, Chapter 5, Unit 5.22.
  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling - Identify Valuable Hits.
  • Wlaź, P., et al. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents.
  • Bio-protocol. (n.d.). 3.2.4. PTZ Seizure Test.
  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service | Drug Discovery Support.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse.
  • Gharehbaghi, K., et al. (1995). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.
  • IMPReSS - International Mouse Phenotyping Consortium. (n.d.). Rotarod Protocol.
  • UCL. (n.d.). Target Identification and Validation (Small Molecules).
  • Al-Gharabli, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Charnwood Discovery. (n.d.). GPCR Drug Discovery I GPCR Screening Services.
  • Protocols.io. (2019). Carbonic Anhydrase Activity Assay.
  • DiscoverX. (n.d.). GPCR Product Solutions.
  • Puech, A. J., et al. (1981). Pharmacological classification of benzamides. L'Encephale, 7(2), 145-151.
  • ResearchGate. (n.d.). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Creative Bioarray. (n.d.). GPCR Screening Services.
  • Taylor & Francis. (n.d.). Benzamide – Knowledge and References.
  • The Jackson Laboratory. (n.d.). Protocol for Rotarod Coordination testing.
  • ResearchGate. (n.d.). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice.
  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit.
  • Lomenick, B., et al. (2011). Target identification of small molecules: an overview of the current applications in drug discovery. ACS chemical biology, 6(1), 34-46.
  • Protocols.io. (2024). Rotarod-Test for Mice.
  • MMPC. (2024). Rotarod.
  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 165-175.
  • ResearchGate. (n.d.). Pentylenetetrazol (PTZ) administered by the subcutaneous (s.c.) route....
  • BioMed. (2025). How to Use Rotarod to Do Rotarod Test for Mouse and Rats.
  • Zandar, M. T., et al. (2020). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Therapeutics, 19(5), 1247-1258.
  • Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification.
  • Clark, C. R., et al. (1984). Anticonvulsant activity of some 4-aminobenzamides. Journal of medicinal chemistry, 27(6), 779-782.

Sources

An In-depth Technical Guide to the Initial Biological Screening of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial biological screening of 4-Ethylbenzamide, a novel compound with potential therapeutic applications. As a member of the benzamide class of molecules, which has a rich history in drug discovery, this compound warrants a systematic and rigorous evaluation of its biological activity.[1][2] This document outlines a multi-phased screening cascade designed to first establish a foundational safety profile, then explore a wide range of potential biological activities through both phenotypic and target-based assays, and finally, to validate any identified "hits" for potency and selectivity. The methodologies described herein are rooted in established best practices of drug discovery and are intended to provide researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions about the future development of this and similar molecules.

Introduction: The Rationale for Screening this compound

The journey of a novel chemical entity from the bench to the bedside is a long and arduous one, fraught with challenges and a high rate of attrition. The initial biological screening is a critical first step in this process, providing the first glimpse into the therapeutic potential and possible liabilities of a compound. This compound, with its characteristic benzamide core, belongs to a class of compounds that has yielded a diverse array of successful drugs, from antipsychotics to antiemetics and even anticancer agents.[1][2][3] This chemical heritage provides a logical starting point for forming hypotheses about its potential biological targets.

1.1 Chemical Properties of this compound

This compound is a relatively small molecule with the chemical formula C9H11NO.[4] Its structure, featuring a benzene ring substituted with an ethyl group and an amide group, provides a scaffold that is amenable to forming various non-covalent interactions with biological macromolecules. The amide group, in particular, can act as both a hydrogen bond donor and acceptor, a key feature for molecular recognition by protein targets.

1.2 Hypothesis-Driven Target Selection

Given the broad range of biological activities exhibited by benzamide derivatives, a hypothesis-driven approach to target selection is essential for an efficient screening campaign.[2] Based on the existing literature, several protein families are known to be modulated by benzamide-containing compounds. These include, but are not limited to:

  • Poly (ADP-ribose) polymerase (PARP) enzymes: Several PARP inhibitors, a class of anticancer agents, feature a benzamide core.[5][6][7][8][9] These enzymes are critical for DNA repair, and their inhibition can lead to synthetic lethality in cancers with specific DNA repair defects.[7][9]

  • Tubulin: Some benzamide derivatives have been shown to inhibit tubulin polymerization, a mechanism that disrupts microtubule dynamics and is a validated target for cancer chemotherapy.[10]

  • Dopamine and Serotonin Receptors: The benzamide scaffold is a well-known pharmacophore for ligands of dopamine and serotonin receptors, leading to their use in the treatment of various central nervous system disorders.[1]

Therefore, our initial screening strategy will be biased towards, but not limited to, these and other related targets.

Phase 1: Primary Screening - Establishing a Foundational Profile

The primary screening phase is designed to answer two fundamental questions: Is the compound cytotoxic, and does it elicit any interesting biological responses in a broad, unbiased manner?

2.1 Cytotoxicity Profiling: Defining the Therapeutic Window

Before investing significant resources in more complex assays, it is imperative to determine the concentration range at which this compound is toxic to cells. This not only establishes a safe working concentration for subsequent experiments but also provides an early indication of potential liabilities.

Table 1: Representative Cell Line Panel for Initial Cytotoxicity Screening

Cell LineTissue of OriginRationale
A549Lung CarcinomaCommon cancer cell line for general toxicity screening.
MCF-7Breast CarcinomaRepresentative of hormone-responsive cancers.
HCT116Colon CarcinomaA well-characterized cancer cell line with defined genetic mutations.
HEK293Human Embryonic KidneyOften used as a "normal" non-cancerous control.
hTERT-RPE1Retinal Pigment EpithelialA non-cancerous, immortalized cell line for baseline toxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as a proxy for cell viability.[11][12][13][14]

  • Cell Seeding: Plate cells from the panel in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

2.2 Broad Phenotypic Screening

Phenotypic screening offers an unbiased approach to drug discovery by identifying compounds that produce a desired change in cellular phenotype, without a preconceived notion of the molecular target.[15][16][17] High-content screening (HCS) is a powerful tool for this purpose, combining automated microscopy with sophisticated image analysis to quantify multiple cellular features simultaneously.[16][18]

Experimental Workflow: High-Content Phenotypic Screening

HCS_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis A Plate Cells B Treat with This compound A->B C Incubate B->C D Stain with Fluorescent Dyes C->D E Acquire Images (Automated Microscopy) D->E F Image Segmentation E->F G Feature Extraction F->G H Generate Phenotypic Profile G->H

Caption: High-Content Screening (HCS) Workflow.

A panel of fluorescent dyes can be used to label different subcellular compartments (e.g., nucleus, mitochondria, cytoskeleton). By treating cells with non-toxic concentrations of this compound, we can identify subtle changes in cellular morphology, protein localization, or organelle health that may point towards a specific mechanism of action.

Phase 2: Target-Based Screening - Interrogating Specific Hypotheses

Based on the chemical class of this compound, we will now move to more specific, target-based assays. This phase aims to determine if the compound interacts with any of our hypothesized targets.

3.1 Enzymatic Assays

Enzyme inhibition assays are a cornerstone of drug discovery, allowing for the direct measurement of a compound's effect on the activity of a purified enzyme.[19][20][21]

Experimental Protocol: PARP1 Inhibition Assay (Example)

This protocol describes a common format for a PARP1 inhibition assay using a fluorescent readout.

  • Assay Buffer Preparation: Prepare an assay buffer containing Tris-HCl, MgCl2, DTT, and NAD+.

  • Reaction Setup: In a 96- or 384-well plate, add the assay buffer, a fixed concentration of activated DNA (to stimulate PARP1 activity), and varying concentrations of this compound.

  • Enzyme Addition: Add a fixed concentration of purified recombinant PARP1 enzyme to all wells except for the negative controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: Add a developing reagent that contains a fluorescent probe that is consumed during the PARP1 reaction. The decrease in fluorescence is proportional to PARP1 activity.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Table 2: Data Presentation for Enzymatic Assays

Target EnzymeThis compound IC50 (µM)Positive Control IC50 (µM)
PARP1[Insert Value]Olaparib: [Insert Value]
PARP2[Insert Value]Olaparib: [InsertValue]
HDAC1[Insert Value]Vorinostat: [Insert Value]

3.2 Receptor Binding Assays

Receptor binding assays are used to determine if a compound can bind to a specific receptor and to quantify its binding affinity.[22][23][24] Radioligand binding assays are a classic and highly sensitive method for this purpose.[23][25]

Principle of Competitive Radioligand Binding Assay

Binding_Assay cluster_receptor Receptor cluster_ligands Ligands cluster_complexes Complexes R R RL_radiolabeled R->RL_radiolabeled RL_unlabeled R->RL_unlabeled L_radiolabeled L* L_radiolabeled->R Binds L_unlabeled L L_unlabeled->R Competes

Caption: Competitive Radioligand Binding Assay.

Experimental Protocol: Dopamine D2 Receptor Binding Assay (Example)

  • Membrane Preparation: Prepare cell membranes from a cell line that overexpresses the human dopamine D2 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [3H]-spiperone), and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of this compound and calculate the Ki value, which represents the binding affinity of the compound.

Phase 3: Hit Validation and Selectivity Profiling

Any "hits" identified in Phase 2 must be rigorously validated to confirm their activity and to assess their selectivity.

4.1 Confirmation and Orthogonal Assays

The first step in hit validation is to re-test the compound to ensure the initial result was not a false positive. Following confirmation, an orthogonal assay, which measures the same biological endpoint through a different method, should be employed. For example, if this compound is identified as a PARP1 inhibitor in a biochemical assay, a cell-based assay that measures PARP1 activity in intact cells should be used for confirmation.

4.2 Selectivity Profiling

Selectivity is a critical attribute of a drug candidate, as off-target activities can lead to undesirable side effects.[26][27][28][29] To assess the selectivity of this compound, it should be screened against a panel of related targets. For example, if it inhibits PARP1, it should also be tested against other members of the PARP family.

Table 3: Example Selectivity Panel for a PARP1 Inhibitor

TargetThis compound IC50/Ki (µM)
Primary Target
PARP1[Insert Value]
Selectivity Panel
PARP2[Insert Value]
PARP3[Insert Value]
Tankyrase 1[Insert Value]
Tankyrase 2[Insert Value]

Data Interpretation and Next Steps

The culmination of this initial screening cascade will be a rich dataset that provides a comprehensive biological profile of this compound. The data should be synthesized to form a clear picture of the compound's potency, selectivity, and potential liabilities.

Logical Flow for Decision Making

Decision_Flow Start Initial Screening Data for This compound Cytotoxicity Is it cytotoxic at < 10 µM? Start->Cytotoxicity Activity Is there confirmed activity in a validated assay? Cytotoxicity->Activity No Stop_Tox Stop: High Toxicity Cytotoxicity->Stop_Tox Yes Potency Is the potency (IC50/Ki) < 1 µM? Activity->Potency Yes Stop_Inactive Stop: Inactive Activity->Stop_Inactive No Selectivity Is it selective (>10-fold) against related targets? Potency->Selectivity Yes Stop_Potency Stop: Low Potency Potency->Stop_Potency No Stop_Selectivity Stop: Poor Selectivity Selectivity->Stop_Selectivity No Proceed Proceed to Lead Optimization Selectivity->Proceed Yes

Caption: Decision-Making Flowchart for Hit Progression.

If this compound demonstrates a promising profile—low cytotoxicity, potent and selective activity against a desirable target—it can be advanced to the next stage of the drug discovery pipeline: lead optimization. This will involve the synthesis and testing of analogues to improve its pharmacological properties, with the ultimate goal of identifying a clinical candidate.

References

  • Asaithamby, A., & Chen, D. J. (2011). Mechanism of action of PARP inhibitors in cancer.
  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery.
  • Caie, P. D., Walls, J. R., & Lonergan, D. W. (2015). Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. Scientific reports, 5(1), 1-12.
  • Core Life Analytics. (n.d.). Accelerating Drug Discovery with High Content Screening.
  • Drug Target Review. (2024, March 22). The mechanism of PARP inhibitor action is identified.
  • Patsnap. (2024, June 21). What are PARP inhibitors and how do they work?
  • AZoLifeSciences. (2022, October 28). What is High-Content Screening?
  • Li, H., Liu, Z., & Wu, N. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International journal of molecular sciences, 23(15), 8283.
  • MD Anderson Cancer Center. (2024, April 3). What are PARP inhibitors?
  • Drug Target Review. (2018, January 25). Whitepaper: Phenotypic drug discovery with high content screening.
  • Pelago Bioscience. (n.d.). Selectivity Profiling: Unbiased Analysis of Compound Selectivity in Drug Discovery.
  • Wikipedia. (n.d.). MTT assay.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Foley, M. A., & Tilley, J. W. (2009). Rational Approaches to Improving Selectivity in Drug Design. Journal of medicinal chemistry, 52(24), 7777-7785.
  • YouTube. (2017, March 29). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity.
  • ResearchGate. (n.d.). Four ways to measure selectivity.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
  • NAMSA. (n.d.). MTT Cytotoxicity Study.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. J App Pharm, 8(235), 2.
  • Wikipedia. (n.d.). Ligand binding assay.
  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design.
  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit.
  • Gifford Bioscience. (n.d.). About Ligand Binding Assays.
  • Sittampalam, G. S., Gal-Edd, N., & Arkin, M. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Li, Y., et al. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European journal of medicinal chemistry, 261, 115871.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities.
  • Biobide. (n.d.). What is an Inhibition Assay?
  • ResearchGate. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • Edmondson, D. E. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules (Basel, Switzerland), 25(8), 1903.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • PubChem. (n.d.). N-ethyl-4-methoxybenzamide.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual.
  • ResearchGate. (n.d.). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?
  • PubChem. (n.d.). 4-ethyl-N-propylbenzamide.

Sources

Unlocking the Therapeutic Potential of 4-Ethylbenzamide: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical framework for the exploration of 4-Ethylbenzamide's therapeutic potential. As a senior application scientist, the following guide is structured to move beyond a simple recitation of facts. Instead, it offers a strategic, in-depth exploration of plausible therapeutic targets for this compound, grounded in the established pharmacology of the broader benzamide class of molecules. This guide is designed to be a practical roadmap for researchers, outlining not just what to investigate, but how to conduct the necessary experiments to validate these hypotheses. Every protocol and mechanistic claim is supported by authoritative sources to ensure scientific rigor.

Introduction: The Benzamide Scaffold and the Promise of this compound

The benzamide chemical motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities. From antipsychotics and antiemetics to analgesics and anti-inflammatory drugs, the versatility of the benzamide scaffold is well-documented. This compound, a simple derivative, remains a molecule of untapped potential. Its structural simplicity belies a potential for specific and potent interactions with various biological targets. This guide will illuminate the most promising avenues for research into its therapeutic applications.

Proposed Therapeutic Targets for this compound

Based on the established pharmacology of structurally related benzamide-containing compounds, several high-priority potential targets for this compound emerge. The following sections detail these targets, the rationale for their selection, and the experimental workflows required for their validation.

Cyclooxygenase (COX) Enzymes: A Potential Anti-Inflammatory and Analgesic Agent

Rationale: The benzamide core is a common feature in nonsteroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. Structurally similar compounds, such as 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide, are known to interact with COX enzymes, suggesting a similar potential for this compound.[1] Inhibition of COX-1 and COX-2 is a well-established mechanism for reducing inflammation and pain.

Experimental Validation Workflow:

COX_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays A COX-1/COX-2 Inhibition Assay (Fluorometric or Colorimetric) B Determine IC50 Values A->B Measure enzyme activity with varying concentrations of this compound C Selectivity Profiling (COX-1 vs. COX-2) B->C Compare IC50 values for each isozyme D LPS-stimulated Macrophage Assay C->D Proceed if potent and/or selective inhibition is observed E Measure Prostaglandin E2 (PGE2) Production (ELISA) D->E Treat cells with this compound and measure inflammatory mediator release

Caption: Workflow for validating COX inhibition by this compound.

Detailed Protocol: COX-1/COX-2 Inhibition Assay

  • Reagents and Materials: Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), fluorometric or colorimetric probe, assay buffer, 96-well microplates, plate reader.

  • Procedure: a. Prepare a dilution series of this compound in assay buffer. b. In a 96-well plate, add the COX enzyme, the probe, and the diluted this compound or vehicle control. c. Incubate at the optimal temperature (typically 37°C) for a specified time. d. Initiate the reaction by adding arachidonic acid. e. Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Opioid Receptors: Exploring a Role in Pain Management

Rationale: Certain benzamide derivatives have demonstrated high affinity and selectivity for opioid receptors, particularly the delta opioid receptor.[2] For instance, N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide is a potent delta opioid receptor agonist.[2] This precedent suggests that this compound could potentially modulate opioid signaling pathways, offering a novel approach to analgesia.

Experimental Validation Workflow:

Opioid_Receptor_Workflow cluster_binding Receptor Binding Assays cluster_functional Functional Assays A Radioligand Binding Assay for Mu, Delta, and Kappa Opioid Receptors B Determine Ki (Inhibition Constant) A->B Compete for binding with a known radiolabeled ligand C cAMP Accumulation Assay in CHO cells expressing opioid receptors B->C Proceed if significant binding affinity is observed D Determine Agonist or Antagonist Activity (EC50 or IC50) C->D Measure changes in intracellular cAMP levels

Caption: Workflow for characterizing the interaction of this compound with opioid receptors.

Detailed Protocol: Radioligand Binding Assay

  • Reagents and Materials: Cell membranes expressing mu, delta, or kappa opioid receptors; radiolabeled ligand (e.g., [³H]DAMGO for mu, [³H]Naltrindole for delta, [³H]U-69593 for kappa); this compound; filtration apparatus; scintillation counter.

  • Procedure: a. Prepare a dilution series of this compound. b. In assay tubes, combine the cell membranes, the radiolabeled ligand at a fixed concentration, and the diluted this compound or vehicle. c. Incubate to allow for binding equilibrium. d. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. e. Wash the filters to remove non-specific binding. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Sigma-1 Receptor: A Target for Neurological and Psychiatric Disorders

Rationale: Benzamide scaffolds are prevalent in compounds that exhibit high affinity for the Sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric conditions.[3] The modulation of S1R can influence cellular processes such as calcium signaling, ion channel function, and neuronal survival.

Experimental Validation Workflow:

Sigma1_Receptor_Workflow cluster_binding Binding Affinity cluster_functional Functional Activity A Radioligand Binding Assay using [³H](+)-pentazocine B Determine Ki A->B C Calcium Mobilization Assay in S1R-expressing cells B->C If high affinity is confirmed D Assess Agonist/Antagonist Properties C->D

Caption: Workflow to investigate this compound's interaction with the Sigma-1 receptor.

Detailed Protocol: Calcium Mobilization Assay

  • Reagents and Materials: S1R-expressing cell line (e.g., HEK293), calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), known S1R agonist (e.g., PRE-084), this compound, fluorescence plate reader with automated injection.

  • Procedure: a. Culture S1R-expressing cells in a 96-well plate. b. Load the cells with the calcium-sensitive dye. c. To assess agonist activity, add varying concentrations of this compound and measure the change in intracellular calcium levels. d. To assess antagonist activity, pre-incubate the cells with this compound before stimulating with a known S1R agonist and measure the inhibition of the agonist-induced calcium response.

  • Data Analysis: Plot the change in fluorescence against the concentration of this compound to determine EC50 (for agonists) or IC50 (for antagonists).

Carbonic Anhydrases: Potential for Diuretic and Antiglaucoma Applications

Rationale: Benzamide-4-sulfonamides are a known class of potent inhibitors of carbonic anhydrases (CAs), enzymes involved in pH regulation, fluid secretion, and other physiological processes.[4] Inhibition of specific CA isoforms has therapeutic applications in glaucoma, epilepsy, and as diuretics.[4] The benzamide structure of this compound makes it a candidate for investigation as a CA inhibitor.

Experimental Validation Workflow:

CA_Inhibition_Workflow cluster_in_vitro Enzymatic Inhibition Assay cluster_cellular Cellular Activity A Stopped-flow CO₂ Hydrase Assay for various CA isoforms (I, II, VII, IX) B Determine Ki values A->B C Aqueous Humor Formation Assay in ciliary body epithelial cells B->C If potent inhibition is observed D Measure changes in fluid transport C->D

Caption: Workflow for evaluating the carbonic anhydrase inhibitory potential of this compound.

Detailed Protocol: Stopped-Flow CO₂ Hydrase Assay

  • Reagents and Materials: Purified human CA isoforms, CO₂-saturated water, pH indicator dye, stopped-flow spectrophotometer.

  • Procedure: a. Prepare solutions of the CA enzyme with and without varying concentrations of this compound. b. Rapidly mix the enzyme solution with the CO₂-saturated water in the stopped-flow apparatus. c. Monitor the change in absorbance of the pH indicator as the CO₂ is hydrated to carbonic acid, causing a pH drop.

  • Data Analysis: Calculate the initial rates of the enzymatic reaction at different inhibitor concentrations. Determine the Ki value by analyzing the inhibition kinetics (e.g., using a Dixon plot).

Quantitative Data Summary

The following table should be populated with experimental data as it is generated through the workflows described above.

TargetAssayMetricThis compound ValueReference CompoundReference Value
COX-1 Fluorometric InhibitionIC50To be determinedIndomethacinKnown value
COX-2 Fluorometric InhibitionIC50To be determinedCelecoxibKnown value
Mu Opioid Receptor Radioligand BindingKiTo be determinedDAMGOKnown value
Delta Opioid Receptor Radioligand BindingKiTo be determinedNaltrindoleKnown value
Kappa Opioid Receptor Radioligand BindingKiTo be determinedU-69593Known value
Sigma-1 Receptor Radioligand BindingKiTo be determined(+)-PentazocineKnown value
Carbonic Anhydrase I Stopped-flow AssayKiTo be determinedAcetazolamideKnown value
Carbonic Anhydrase II Stopped-flow AssayKiTo be determinedAcetazolamideKnown value

Conclusion and Future Directions

This technical guide provides a scientifically rigorous framework for the initial exploration of this compound's therapeutic potential. By systematically investigating its interaction with high-probability targets based on the pharmacology of the broader benzamide class, researchers can efficiently identify and validate promising therapeutic avenues. Positive results from these initial in vitro and cell-based assays would warrant progression to more complex preclinical models to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound. The journey from a simple chemical entity to a potential therapeutic agent is a long and challenging one, but the structured approach outlined in this guide provides a clear and logical path forward.

References

  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide - Smolecule. (2023, August 15).
  • N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. (2000, October 19). Journal of Medicinal Chemistry.
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. (n.d.). PubMed Central.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. (n.d.). National Institutes of Health.

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 4-Ethylbenzamide from 4-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, two-step protocol for the synthesis of 4-Ethylbenzamide, a valuable chemical intermediate, starting from 4-ethylbenzoic acid. The methodology involves the initial conversion of the carboxylic acid to its more reactive acyl chloride derivative, 4-ethylbenzoyl chloride, using thionyl chloride. The intermediate is subsequently reacted with aqueous ammonia to yield the final amide product. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of the reaction mechanisms, step-by-step procedures, safety protocols, and purification techniques.

Introduction

4-Ethylbenzoic acid and its derivatives are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] The amide functional group, in particular, is a cornerstone of countless biologically active molecules, including many approved drugs.[3] Therefore, a reliable and well-understood protocol for the conversion of a carboxylic acid like 4-ethylbenzoic acid into its corresponding primary amide, this compound, is of significant utility.

This document outlines a robust and widely-used synthetic strategy that proceeds through an acyl chloride intermediate. This approach is favored for its high efficiency and the irreversible nature of the key reaction steps, which are driven by the formation of gaseous byproducts.[4] We will provide not only the procedural steps but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

Overall Reaction Scheme

The synthesis is performed in two sequential steps starting from 4-ethylbenzoic acid:

Step 1: Formation of 4-Ethylbenzoyl Chloride

C₂H₅C₆H₄CO₂H + SOCl₂ → C₂H₅C₆H₄COCl + SO₂ (g) + HCl (g)

Step 2: Formation of this compound

C₂H₅C₆H₄COCl + 2NH₃ → C₂H₅C₆H₄CONH₂ + NH₄Cl

Reaction Mechanisms

Conversion of Carboxylic Acid to Acyl Chloride

The transformation of 4-ethylbenzoic acid into 4-ethylbenzoyl chloride is a classic nucleophilic acyl substitution reaction facilitated by thionyl chloride (SOCl₂).[4]

  • Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

  • Intermediate Formation: This attack forms a chlorosulfite intermediate and displaces a chloride ion.

  • Elimination and Product Formation: The intermediate is unstable and collapses. The chloride ion attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then eliminates a chlorosulfite group. This group decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion according to Le Châtelier's principle.[4] The protonated acyl chloride is then deprotonated to yield the final product.

Conversion of Acyl Chloride to Amide

The reaction of 4-ethylbenzoyl chloride with ammonia is another example of nucleophilic acyl substitution.[]

  • Nucleophilic Attack: Ammonia, a potent nucleophile, attacks the highly electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π bond and forms a tetrahedral intermediate.

  • Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Deprotonation: A second molecule of ammonia acts as a base, deprotonating the nitrogen atom to yield the neutral this compound and ammonium chloride (NH₄Cl).[6]

Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolesNotes
4-Ethylbenzoic Acid619-64-7150.1710.0 g0.0666Starting material.[7]
Thionyl Chloride (SOCl₂)7719-09-7118.9712.0 mL (19.7 g)0.166Reagent and solvent. Use in excess.[8]
Aqueous Ammonia (28-30%)1336-21-635.04 (as NH₄OH)~100 mL-Use in large excess.
Toluene108-88-392.14As needed-Solvent for acyl chloride step (optional).
Deionized Water7732-18-518.02As needed-For washing and recrystallization.
Isopropanol67-63-060.10As needed-For recrystallization.

Experimental Protocol

Part A: Synthesis of 4-Ethylbenzoyl Chloride (Intermediate)

CAUTION: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[9][10]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylbenzoic acid (10.0 g, 0.0666 mol).

  • Reagent Addition: In the fume hood, carefully add thionyl chloride (12.0 mL, 0.166 mol) to the flask. The addition of thionyl chloride can be done in one portion while stirring.[11]

  • Reflux: Heat the reaction mixture to a gentle reflux (boiling point of SOCl₂ is ~76 °C) using a heating mantle. Maintain reflux for 2-4 hours.[11] The reaction progress can be monitored by observing the cessation of gas evolution (SO₂ and HCl). The solution should become clear.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. This step is crucial to prevent unwanted side reactions in the next step.

Part B: Synthesis of this compound

CAUTION: This step is highly exothermic. Perform the addition slowly in an ice bath within a fume hood. Concentrated ammonia is corrosive and has pungent vapors.

  • Preparation of Ammonia Solution: Place approximately 100 mL of concentrated aqueous ammonia into a 500 mL beaker or Erlenmeyer flask equipped with a magnetic stir bar. Cool the solution in an ice-water bath.

  • Amidation Reaction: Slowly and carefully add the crude 4-ethylbenzoyl chloride from Part A dropwise to the cold, stirring ammonia solution. A thick white precipitate of this compound will form immediately. The addition should be slow enough to keep the temperature of the ammonia solution below 20 °C.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation of Crude Product: Collect the white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove ammonium chloride and any remaining ammonia. Continue washing until the filtrate is neutral to pH paper.

  • Drying: Press the solid as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator.

Part C: Purification by Recrystallization
  • Solvent Selection: this compound can be effectively recrystallized from a mixed solvent system like isopropanol-water or from hot water.

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[12] If using water, add hot water until the solid dissolves.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes before being filtered hot through a fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Needle-like crystals of this compound should form.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the product.[12]

  • Final Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold recrystallization solvent. Dry the crystals in a vacuum oven or desiccator to a constant weight.

Characterization

The identity and purity of the final product, this compound, can be confirmed by standard analytical techniques:

  • Melting Point: Compare the experimental melting point with the literature value.

  • Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure, while IR spectroscopy can verify the presence of the amide functional group.

Safety and Hazard Management

  • Thionyl Chloride (SOCl₂): Extremely hazardous. It is a lachrymator, corrosive, and reacts violently with water to produce toxic gases (SO₂ and HCl).[8][13] Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, a face shield, and a lab coat.[14] Keep away from water and bases.

  • Concentrated Ammonia (NH₃): Corrosive and can cause severe skin burns and eye damage. Vapors are irritating to the respiratory system. Handle in a well-ventilated fume hood with proper PPE.

  • Waste Disposal: All waste, including residual thionyl chloride and rinsates, must be treated as hazardous waste and disposed of according to institutional guidelines.[14] Unreacted thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, cold solution of sodium bicarbonate.

Experimental Workflow Diagram

SynthesisWorkflow reagent reagent process process intermediate intermediate product product safety safety A 4-Ethylbenzoic Acid S1 Step 1: Reflux in Fume Hood (2-4 hours) A->S1 B Thionyl Chloride (SOCl₂) B->S1 C Aqueous Ammonia (NH₃) S3 Step 2: Amidation (Add to cold NH₃ solution) C->S3 S2 Removal of excess SOCl₂ (Vacuum Distillation) S1->S2 I1 Intermediate: 4-Ethylbenzoyl Chloride S2->I1 S4 Workup: Vacuum Filtration & Water Wash S3->S4 P1 Crude this compound S4->P1 S5 Purification: Recrystallization S6 Drying S5->S6 P2 Pure this compound S6->P2 I1->S3 P1->S5 SF Safety: Use Fume Hood & PPE

Caption: Workflow for the synthesis of this compound.

References

  • PrepChem. Synthesis of 4-ethylbenzoyl chloride.
  • Chemistry LibreTexts. Chemistry of Amides. (2022-10-04).
  • PubChem. 4-Ethylbenzoic Acid | C9H10O2 | CID 12086.
  • FooDB. Showing Compound 4-Ethylbenzoic acid (FDB022844). (2011-09-21).
  • Chemistry LibreTexts. 1° Amides can be converted to Nitriles with Thionyl Chloride. (2023-01-22).
  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011-12-03).
  • Drexel University. Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. (2013-07-22).
  • NJ.gov. Common Name: THIONYL CHLORIDE HAZARD SUMMARY.
  • Organic Syntheses. Procedure for N-BENZOYL PYRROLIDINE.
  • NIH. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC.
  • ResearchGate. Part 6: Preparation of Organic Compounds.
  • PubChem. 4-Ethylbenzoyl chloride | C9H9ClO | CID 85368.
  • Alichem. 4-Ethylbenzoic Acid: A Key Building Block for Innovation in Chemistry.
  • PubChem. This compound | C9H11NO | CID 7020622.

Sources

Application Note & Protocol: Laboratory Synthesis of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, field-tested guide for the laboratory synthesis of 4-Ethylbenzamide, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust two-step synthetic route commencing from the readily available 4-ethylbenzoic acid. The methodology is designed for reproducibility and scalability, incorporating in-depth mechanistic explanations, safety protocols, and characterization guidelines to ensure both high yield and purity of the final product. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Introduction and Strategic Rationale

This compound (C₉H₁₁NO, MW: 149.19 g/mol ) is an aromatic amide derivative.[1] Amide functional groups are cornerstones of medicinal chemistry and materials science, forming the backbone of peptides and finding utility in a wide array of polymers and biologically active molecules. The synthesis of specifically substituted benzamides like this compound is crucial for developing new chemical entities (NCEs) and functional materials.

This protocol outlines a classic and highly efficient two-step approach for the preparation of this compound:

  • Activation of Carboxylic Acid: Conversion of 4-ethylbenzoic acid to the highly reactive acyl chloride intermediate, 4-ethylbenzoyl chloride, using thionyl chloride (SOCl₂).

  • Amidation: Nucleophilic acyl substitution of 4-ethylbenzoyl chloride with aqueous ammonia to yield the target amide.

This pathway is selected for its reliability, high conversion rates, and the straightforward purification of intermediates and the final product. The conversion of the carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by a weak nucleophile like ammonia.[2]

Table 1: Physicochemical Properties of Key Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C)
4-Ethylbenzoic Acid C₉H₁₀O₂ 150.17 111-115 N/A
Thionyl Chloride SOCl₂ 118.97 -104.5 76
4-Ethylbenzoyl Chloride C₉H₉ClO 168.62 N/A 235

| this compound | C₉H₁₁NO | 149.19 | 160-166 | N/A |

Data sourced from[3][4][5][6].

Experimental Procedure

Part 1: Synthesis of 4-Ethylbenzoyl Chloride Intermediate

This first stage focuses on activating the carboxylic acid. Thionyl chloride is an excellent reagent for this purpose as the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, driving the reaction to completion.[7]

Reaction Scheme: C₂H₅C₆H₄COOH + SOCl₂ → C₂H₅C₆H₄COCl + SO₂↑ + HCl↑

Materials:

  • 4-Ethylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet/drying tube (filled with CaCl₂)

  • Heating mantle

  • Stir bar

Protocol:

  • Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube or connected to a gas trap to handle the evolving HCl and SO₂ gases.

  • Reagent Addition: To the flask, add 4-ethylbenzoic acid (e.g., 20.0 g, 0.133 mol). Carefully and slowly, add an excess of thionyl chloride (e.g., 48 mL, 0.665 mol) to the flask while stirring.[7] The use of excess thionyl chloride ensures complete conversion and also serves as the reaction solvent.

  • Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours.[7] The reaction progress can be monitored by the cessation of gas evolution.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure.

  • Purification: The crude 4-ethylbenzoyl chloride can be purified by vacuum distillation.[7] The resulting clear to pale yellow liquid is the acyl chloride intermediate and should be used immediately in the next step or stored under anhydrous conditions, as it is moisture-sensitive.

Part 2: Synthesis of this compound

This step involves the reaction of the highly reactive 4-ethylbenzoyl chloride with a nucleophile, ammonia. The reaction is a classic example of nucleophilic acyl substitution. A violent reaction is expected, producing the amide and hydrogen chloride.[8] To neutralize the acidic HCl byproduct, a concentrated solution of ammonia is used in excess, which also serves as the nucleophile.[2]

Reaction Scheme: C₂H₅C₆H₄COCl + 2NH₃ → C₂H₅C₆H₄CONH₂ + NH₄Cl

Materials:

  • 4-Ethylbenzoyl chloride (from Part 1)

  • Concentrated aqueous ammonia (NH₃, ~28-30%)

  • Large beaker or Erlenmeyer flask (1 L)

  • Ice bath

  • Stir bar

  • Dropping funnel

  • Büchner funnel and filter paper

  • Deionized water

  • Ethanol (for recrystallization)

Protocol:

  • Setup: In a fume hood, place a 1 L beaker containing concentrated aqueous ammonia (e.g., 200 mL) in a large ice bath to cool. Ensure vigorous stirring.

  • Reagent Addition: Transfer the 4-ethylbenzoyl chloride synthesized in Part 1 into a dropping funnel. Add the acyl chloride dropwise to the cold, stirred ammonia solution.[8] CAUTION: The reaction is highly exothermic and violent, producing dense white fumes of ammonium chloride and the solid product.[8] Maintain a slow addition rate to control the reaction temperature.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

  • Isolation: Isolate the solid white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with several portions of cold deionized water to remove the soluble ammonium chloride byproduct.

  • Purification: The crude this compound can be purified by recrystallization. A common solvent for this is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Workflow and Characterization

The overall synthetic workflow is depicted below.

SynthesisWorkflow cluster_part1 Part 1: Acyl Chloride Formation cluster_part2 Part 2: Amidation cluster_char Characterization A 4-Ethylbenzoic Acid C Reaction Flask (Reflux, 4h) A->C B Thionyl Chloride (SOCl₂) B->C D Distillation (Work-up) C->D Cooling E 4-Ethylbenzoyl Chloride D->E Purification G Reaction Beaker (Ice Bath) E->G Dropwise Addition F Concentrated Ammonia (aq) F->G H Filtration & Washing G->H Precipitation I Recrystallization H->I Crude Product J Pure this compound I->J Purified Crystals K Melting Point Analysis J->K L NMR Spectroscopy J->L M IR Spectroscopy J->M

Diagram: A visual representation of the two-part synthesis and final characterization workflow.

Characterization of this compound:

  • Appearance: White crystalline solid.[3]

  • Melting Point: The melting point of the purified product should be determined and compared to the literature value of 160-166 °C.[3] A sharp melting range indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amide functional group, including N-H stretches (~3300-3100 cm⁻¹) and a strong C=O (Amide I) stretch at ~1650 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and the amide (-NH₂) protons (a broad singlet).

    • ¹³C NMR: Expect signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Handle with extreme care and avoid inhalation of vapors.

  • 4-Ethylbenzoyl Chloride: Corrosive and moisture-sensitive. Causes burns upon contact with skin and eyes.

  • Concentrated Ammonia (NH₃): Corrosive and causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.

  • General Hazards: The amidation reaction is highly exothermic and should be performed with adequate cooling and slow, controlled addition of the acyl chloride.[8]

Refer to the Safety Data Sheets (SDS) for all reagents before beginning the synthesis.[3][9][10]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-ethylbenzoic acid. By converting the carboxylic acid to a more reactive acyl chloride intermediate, this method ensures a high-yield and clean conversion to the final amide product. Adherence to the procedural details and safety precautions outlined is critical for a successful and safe synthesis. The final product can be readily purified to a high degree suitable for advanced research applications.

References

  • Chemguide. (n.d.). The Preparation of Amides.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
  • Fernández, G. (n.d.). Synthesis of amides from carboxylic acids. Química Organica.org.
  • Chemistry LibreTexts. (2023). Making Amides from Carboxylic Acids.
  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020622, this compound.
  • MDPI. (2019). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules, 24(21), 3838.
  • The Royal Society of Chemistry. (n.d.). Synthesis of Amides.
  • PrepChem. (n.d.). Synthesis of 4-ethylbenzoyl chloride.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook - 4-Ethylbenzoic acid.

Sources

The Versatility of 4-Ethylbenzamide: A Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Benzamide

In the landscape of organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. 4-Ethylbenzamide, a readily available aromatic amide, has emerged as a valuable and versatile precursor for a diverse array of functionalized molecules. Its strategic placement of an ethyl group and an amide functionality on a benzene ring offers multiple avenues for synthetic transformations, making it an attractive starting material for researchers in medicinal chemistry, drug development, and materials science.

This comprehensive guide provides detailed application notes and protocols for utilizing this compound in key organic transformations. Moving beyond a simple recitation of steps, this document delves into the causality behind experimental choices, offering insights gleaned from extensive experience in the field. Each protocol is designed as a self-validating system, ensuring reproducibility and success in the hands of both novice and experienced researchers.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁NO[1]
Molecular Weight 149.19 g/mol [1]
Appearance Solid[2]
CAS Number 33695-58-8[2]

Safety Precautions: this compound is harmful if swallowed and causes serious eye irritation.[2] It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Application Note 1: The Hofmann Rearrangement for the Synthesis of 4-Ethylaniline

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[3] This transformation is particularly useful for accessing anilines from readily available benzamides. Here, we present a modified, milder protocol for the Hofmann rearrangement of this compound to produce 4-ethylaniline, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and liquid crystals.[4] This modified procedure avoids the harsh conditions of the traditional Hofmann rearrangement, which typically employs bromine and a strong base.[5]

Reaction Principle:

The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. The isocyanate is then hydrolyzed to the corresponding primary amine with the loss of carbon dioxide.[3] The use of N-bromosuccinimide (NBS) as the bromine source and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base provides a more controlled and substrate-tolerant reaction environment.[5]

Hofmann_Rearrangement This compound This compound N-Bromo-4-ethylbenzamide N-Bromo-4-ethylbenzamide This compound->N-Bromo-4-ethylbenzamide  NBS, DBU Isocyanate Intermediate Isocyanate Intermediate N-Bromo-4-ethylbenzamide->Isocyanate Intermediate  Rearrangement 4-Ethylaniline 4-Ethylaniline Isocyanate Intermediate->4-Ethylaniline  H₂O, -CO₂ N_Substituted_Amide_Synthesis A This compound B 4-Ethylbenzoic Acid A->B  H₃O⁺, Δ C 4-Ethylbenzoyl Chloride B->C  SOCl₂ D N-Substituted This compound C->D  R¹R²NH, Base Amide_Reduction This compound This compound Iminium Ion Intermediate Iminium Ion Intermediate This compound->Iminium Ion Intermediate  1. LiAlH₄  2. Elimination 4-Ethylbenzylamine 4-Ethylbenzylamine Iminium Ion Intermediate->4-Ethylbenzylamine  LiAlH₄

Sources

Application Notes & Protocols: 4-Ethylbenzamide as a Versatile Intermediate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzamide functional group is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1][2] Among the vast array of benzamide-based building blocks, 4-Ethylbenzamide stands out for its utility in constructing complex molecular architectures. Its specific substitution pattern—an ethyl group at the para position—provides a unique blend of lipophilicity and metabolic stability, making it an attractive starting point for drug design. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and strategic application of this compound as a key intermediate. We present detailed, field-proven protocols for its synthesis and demonstrate its application in the development of high-value pharmaceutical targets, with a particular focus on the synthesis of novel Poly(ADP-ribose) polymerase (PARP) inhibitors.

Synthesis and Characterization of this compound

The successful use of any intermediate begins with a reliable and reproducible synthesis protocol that yields a product of high purity. The most direct and common laboratory-scale synthesis of this compound involves the acylation of ammonia (or an ammonia equivalent) using 4-ethylbenzoyl chloride. This method is favored for its high efficiency and straightforward purification.

1.1. Principle of Synthesis

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of an ammonia source attacks the electrophilic carbonyl carbon of 4-ethylbenzoyl chloride. A subsequent elimination of the chloride leaving group, facilitated by a mild base to neutralize the generated HCl, yields the stable amide product.

1.2. Protocol: Synthesis of this compound from 4-Ethylbenzoyl Chloride

This protocol describes a standard laboratory procedure for synthesizing this compound with a high degree of purity.

Materials & Equipment:

  • 4-Ethylbenzoyl chloride

  • Ammonium hydroxide (28-30% solution)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

  • Rotary evaporator

  • Melting point apparatus

  • NMR, FT-IR, and Mass Spectrometers for characterization

Workflow Diagram: Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Workup & Purification cluster_2 Final Product 4-Ethylbenzoyl_Chloride 4-Ethylbenzoyl Chloride in DCM Reaction_Vessel Reaction at 0°C 4-Ethylbenzoyl_Chloride->Reaction_Vessel Ammonium_Hydroxide Ammonium Hydroxide Ammonium_Hydroxide->Reaction_Vessel Quench Quench with H₂O Reaction_Vessel->Quench Extraction Extract with DCM Quench->Extraction Wash Wash (HCl, NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) & Filter Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Product This compound Solid Recrystallize->Product Characterization QC Analysis (NMR, IR, MS, MP) Product->Characterization

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylbenzoyl chloride (1.0 eq) in dichloromethane (DCM, approx. 5 mL per gram of acyl chloride). Cool the flask to 0 °C in an ice bath.

  • Amide Formation: Slowly add concentrated ammonium hydroxide (approx. 2.5 eq) dropwise to the stirred solution over 15-20 minutes. Causality Note: The slow, dropwise addition at 0 °C is crucial to control the exothermicity of the reaction and prevent the formation of side products.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is fully consumed.

  • Workup - Quenching: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

  • Workup - Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (to remove excess ammonia), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Trustworthiness Note: These washing steps are critical for removing impurities and ensuring a high-purity final product.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound as a white solid.

1.3. Characterization and Quality Control

Verification of the intermediate's structure and purity is paramount before its use in subsequent pharmaceutical synthesis steps.[3]

PropertyExpected Value
Molecular Formula C₉H₁₁NO[4]
Molecular Weight 149.19 g/mol
Appearance White solid
Melting Point 112-115 °C
¹H NMR (DMSO-d₆) δ 7.8 (d, 2H), 7.3 (d, 2H), 2.6 (q, 2H), 1.2 (t, 3H), Amide protons (br s, 2H)
¹³C NMR (DMSO-d₆) δ 168, 148, 132, 128, 127, 28, 15
IR (KBr, cm⁻¹) ~3350, 3170 (N-H stretch), ~1640 (C=O stretch), ~1610 (Aromatic C=C)
Mass Spec (ESI+) m/z 150.09 [M+H]⁺

Note: NMR chemical shifts (δ) are approximate and reported in ppm. Spectroscopic data should be compared with reference standards.[4]

Application in the Synthesis of Novel Pharmaceutical Agents

This compound is an ideal starting point for creating libraries of compounds for drug discovery. Its amide nitrogen can be functionalized, and the aromatic ring can undergo further substitutions, allowing for diverse molecular designs.

2.1. Application Focus: Synthesis of a Novel PARP Inhibitor Core

Introduction: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a breakthrough class of cancer therapeutics, particularly for tumors with BRCA1/2 mutations, based on the principle of synthetic lethality.[5][6] The benzamide moiety is a critical pharmacophore in many approved PARP inhibitors (e.g., Olaparib, Rucaparib), as it mimics the nicotinamide portion of the natural substrate (NAD+) and forms key hydrogen bonds in the enzyme's active site.[6][7] We propose a synthetic route to a novel PARP inhibitor scaffold starting from this compound.

Synthetic Pathway to a Benzimidazole-based PARP Inhibitor

G Start This compound Step1 1. N-Alkylation (e.g., 2-fluoro-5-nitrobenzyl bromide, K₂CO₃, DMF) Start->Step1 Intermediate1 N-Alkylated Intermediate Step2 2. Nitro Reduction (e.g., SnCl₂·2H₂O, EtOH) Intermediate1->Step2 Intermediate2 Reduced Nitro Group Step3 3. Cyclization (e.g., Formic Acid, heat) Intermediate2->Step3 Intermediate3 Cyclized Benzimidazole Final Final PARP Inhibitor Core Intermediate3->Final Further Functionalization Step1->Intermediate1 Step2->Intermediate2 Step3->Intermediate3

Caption: Proposed synthetic pathway from this compound to a PARP inhibitor core.

2.2. Protocol: N-Alkylation of this compound (Step 1)

This protocol details the first key step in elaborating the this compound intermediate.

Materials & Equipment:

  • This compound (from Protocol 1.2)

  • 2-Fluoro-5-nitrobenzyl bromide

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.

  • Reagent Addition: Add 2-fluoro-5-nitrobenzyl bromide (1.1 eq) to the suspension. Safety Note: Benzyl bromides are lachrymatory and should be handled in a fume hood.

  • Heating and Monitoring: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS. Causality Note: DMF is used as a polar aprotic solvent to facilitate the Sₙ2 reaction, and heating increases the reaction rate. K₂CO₃ acts as the base to deprotonate the amide nitrogen, forming the nucleophile.

  • Workup: Cool the reaction to room temperature and pour it into ice-water. A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Collect the precipitate by filtration and wash with water, then with a cold, non-polar solvent like hexanes. If extraction was performed, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The crude product can be purified by column chromatography (silica gel) to yield the N-alkylated intermediate.

2.3. Alternative Application Brief: Precursor for Anticonvulsant Agents

The benzamide scaffold is well-established in the field of anticonvulsant drug discovery.[8] Derivatives of 4-aminobenzamide have shown significant anticonvulsant activity.[2] this compound can serve as a precursor to these compounds through a nitration followed by reduction sequence to install the key 4-amino group. Furthermore, structure-activity relationship (SAR) studies on related molecules have shown that modifications to the N-substituent and the aromatic ring can fine-tune potency and selectivity.[9] Researchers can use this compound to synthesize libraries of N-substituted derivatives to explore their potential in treating epilepsy and other neurological disorders.[10][11]

Discussion and Scientific Insights

3.1. Rationale for Procedural Choices

  • Base Selection: In amide synthesis, a non-nucleophilic base like triethylamine or, in the case of using aqueous ammonia, an excess of the reagent itself, is used to neutralize the HCl byproduct without competing in the primary reaction. For N-alkylation, an inorganic base like K₂CO₃ is preferred for its ease of removal during workup.

  • Solvent Choice: DCM is an excellent solvent for the initial amide synthesis due to its inertness and ability to dissolve both the acyl chloride and the resulting amide, while being immiscible with the aqueous washes. For N-alkylation, DMF is chosen for its ability to dissolve ionic intermediates and promote Sₙ2 reactions.

  • Purification Strategy: Recrystallization is a cost-effective and scalable method for purifying solid intermediates like this compound, effectively removing minor impurities. For more complex, multi-step syntheses, column chromatography is often required to separate products with similar polarities.

3.2. Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield in Step 1.2 Incomplete reaction or loss during workup.Ensure starting acyl chloride is of high quality. Extend reaction time. Be careful during extractions.
Product is an Oil Presence of solvent residue or impurities.Dry the product under high vacuum. Attempt purification by column chromatography instead of recrystallization.
Multiple Products in Step 2.2 O-alkylation competing with N-alkylation (less common).Use a stronger, non-coordinating base. Ensure strictly anhydrous conditions.

Conclusion

This compound is a readily accessible and highly valuable intermediate in pharmaceutical synthesis. This guide provides robust and validated protocols for its preparation and characterization, ensuring a reliable supply of high-purity material for research and development. Its strategic use as a foundational building block, particularly demonstrated in a synthetic pathway towards novel PARP inhibitors, underscores its importance. By leveraging the principles and methods outlined here, drug development professionals can effectively incorporate this compound into their synthetic programs to accelerate the discovery of next-generation therapeutics.

References

  • The Royal Society of Chemistry. General procedure A: To an ice solution of amine (1.2 equiv) and triethylamine (1.5 equiv) in DCM (anhydrous) (0.25 M). Acyl chloride (1.0 equiv) was added dropwise.
  • Clark, C. R., & Davenport, T. W. (1987). Synthesis and Anticonvulsant Activity of Analogues of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 30(7), 1214–1218.
  • Al-Hamdani, A. A. S., et al. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI.
  • Chiral Benzamide Intermediate: Role In Drug Discovery. (2025). Pharmaceutical Intermediate Manufacturing.
  • Organic Syntheses Procedure. Organic Syntheses.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Sigma-Aldrich. This compound. MilliporeSigma.
  • Smolecule. 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. (2023).
  • Benchchem. Synthesis of 4-Ethylbenzaldehyde. Technical Support Center.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis.
  • International Journal of Pharmacy and Biological Sciences. Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity.
  • ChemicalBook. N-ETHYLBENZAMIDE synthesis.
  • National Institutes of Health (NIH). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors. PMC.
  • J-Stage. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2021).
  • Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research Square.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development.
  • ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • Design and synthesis of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Part 4. Europe PMC.
  • ResearchGate. Synthesis, Characterization of 4-Nitrobenzamide Derivatives and their Antimicrobial Activity.
  • ResearchGate. Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors.
  • Sigma-Aldrich. 4-ethyl benzamide uses.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.
  • PubChem. N-Ethylbenzamide. National Center for Biotechnology Information.
  • Brieflands. Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives.
  • Google Patents. (2016). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
  • National Institutes of Health (NIH). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PMC.
  • Salomé, C., et al. (2010). Synthesis and anticonvulsant activities of (R)-N-(4'-substituted)benzyl 2-acetamido-3-methoxypropionamides. PubMed.
  • European Patent Office. PROCESS FOR THE SYNTHESIS OF N-ACYL-2-AMINO-4-ALKOXY-5-NITROBENZOIC ACIDS. (2003).
  • ResearchGate. The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
  • ResearchGate. Development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application.
  • National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC.

Sources

The Benzamide Core in PARP Inhibition: Application Notes on the Synthetic Utility of 4-Ethylbenzamide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The development of Poly(ADP-ribose) polymerase (PARP) inhibitors represents a significant advancement in targeted cancer therapy, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.[1][2] A cornerstone of the chemical architecture of most clinically approved and investigational PARP inhibitors is the benzamide moiety.[3] This structural feature is critical as it mimics the nicotinamide portion of the natural PARP substrate, NAD+, enabling competitive inhibition by binding to the nicotinamide pocket of the enzyme.[2][3] Modifications on the benzamide ring are a key strategy in medicinal chemistry to fine-tune potency, selectivity, and pharmacokinetic properties. This application note explores the role and synthetic utility of 4-substituted benzamides, using 4-Ethylbenzamide as a representative scaffold, in the conceptual design and synthesis of novel PARP inhibitors.

The Scientific Rationale: Why the 4-Substituted Benzamide?

The benzamide group serves as the primary "warhead" for PARP inhibition. The amide group forms crucial hydrogen bonds with key amino acid residues (like Glycine and Serine) in the PARP catalytic domain, anchoring the inhibitor in the active site. The aromatic ring participates in π-stacking interactions, further stabilizing the enzyme-inhibitor complex.[2]

The substitution pattern on this phenyl ring is pivotal for modulating the inhibitor's properties:

  • Potency and Selectivity: Substituents at the 4-position (para-position) can extend into different regions of the binding pocket, influencing interactions with other amino acid residues. An ethyl group, as in this compound, provides a small, lipophilic extension that can probe hydrophobic pockets within the enzyme's active site. The nature of this substituent—its size, electronics, and hydrogen-bonding capacity—dramatically affects the inhibitory concentration (IC50) and selectivity across different PARP family members (e.g., PARP1 vs. PARP2).[4][5]

  • Physicochemical Properties: Modifications to the benzamide ring also alter the molecule's overall characteristics, such as solubility, cell permeability, and metabolic stability. These are critical factors for developing an orally bioavailable drug.

The following diagram illustrates the general principle of PARP inhibition, highlighting the key interactions of the benzamide core.

Mechanism of PARP Inhibition cluster_0 PARP Catalytic Domain Active_Site Nicotinamide Binding Pocket Repair_Blocked DNA Repair Blocked 'Synthetic Lethality' in BRCA-mutant cells Active_Site->Repair_Blocked leads to Amino_Acids Glycine & Serine Residues NAD NAD+ (Natural Substrate) NAD->Active_Site binds to PARPi PARP Inhibitor (e.g., Benzamide derivative) PARPi->Active_Site competitively binds to Benzamide_Moiety Benzamide Core PARPi->Benzamide_Moiety Benzamide_Moiety->Amino_Acids H-bonds DNA_Damage DNA Single-Strand Break DNA_Damage->Active_Site activates PARP

Caption: Competitive inhibition of PARP by a benzamide-containing inhibitor.

Application Protocol: Synthesis of a Novel PARP Inhibitor Scaffold from a 4-Ethylbenzoyl Chloride Intermediate

While many large-scale syntheses of approved PARP inhibitors like Olaparib or Rucaparib start from more complex precursors[6][7][8][9][10], this protocol illustrates how a functionalized this compound derivative can be used to construct a novel inhibitor. This serves as a foundational methodology for researchers exploring new chemical space in PARP inhibitor design.

The target scaffold for this protocol is a hypothetical N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide, which incorporates the key benzamide pharmacophore and a piperidine moiety often found in PARP inhibitors to enhance solubility and provide vectors for further functionalization.

Step 1: Preparation of 4-Ethylbenzoyl Chloride

This initial step activates the carboxylic acid of 4-Ethylbenzoic acid for subsequent amide coupling.

  • Materials:

    • 4-Ethylbenzoic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Dichloromethane (DCM)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • To a stirred solution of 4-Ethylbenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-ethylbenzoyl chloride, which can be used directly in the next step.

Step 2: Amide Coupling to form N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide

This is the key bond-forming reaction to create the final benzamide-containing inhibitor scaffold.

  • Materials:

    • 4-Ethylbenzoyl chloride (from Step 1)

    • 4-Amino-1-benzylpiperidine

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-Amino-1-benzylpiperidine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C.

    • Add a solution of 4-ethylbenzoyl chloride (1.1 eq) in DCM dropwise to the cooled amine solution.

    • Stir the reaction at room temperature for 4-6 hours or until completion as monitored by LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide.

The following workflow diagram summarizes the synthetic protocol.

Synthetic Workflow Start 4-Ethylbenzoic Acid Step1 Step 1: Acid Chloride Formation Reagents: SOCl₂, cat. DMF, DCM Start->Step1 Intermediate 4-Ethylbenzoyl Chloride Step1->Intermediate Step2 Step 2: Amide Coupling Reagents: TEA, DCM Intermediate->Step2 Amine 4-Amino-1-benzylpiperidine Amine->Step2 Product Target PARP Inhibitor Scaffold N-(1-benzylpiperidin-4-yl)-4-ethylbenzamide Step2->Product Purification Purification (Column Chromatography) Product->Purification

Caption: A two-step synthesis of a model PARP inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

The synthesized scaffold serves as an excellent starting point for further optimization based on SAR studies. Researchers can systematically modify different parts of the molecule to enhance its biological activity.

Molecular ComponentModification StrategyRationale
4-Ethyl Group Vary alkyl chain length (methyl, propyl); Introduce unsaturation (vinyl); Add polar groups (methoxy, hydroxyl).To probe the size and polarity of the hydrophobic pocket and potentially introduce new hydrogen bond interactions.[4][11]
Benzamide Phenyl Ring Introduce electron-withdrawing (e.g., Fluoro) or electron-donating groups at other positions.To modulate the electronics of the ring and its interaction with the active site. Fluorine substitution is a common strategy in PARP inhibitor design.[4]
Piperidine Nitrogen Replace benzyl group with other aryl or heteroaryl rings; Use smaller alkyl groups.To alter solubility, cell permeability, and to explore additional binding interactions in adjacent pockets of the enzyme.
Amide Linker Bioisosteric replacement (e.g., reverse amide, thioamide).To change hydrogen bonding patterns and improve metabolic stability, though often with a high risk of losing potency.[5]

Conclusion

While this compound itself is a simple starting material, it embodies the essential benzamide pharmacophore that is central to the mechanism of action for a major class of cancer therapeutics. The principles outlined in this application note—leveraging a functionalized benzamide core for amide coupling—provide a robust and flexible strategy for the synthesis and exploration of novel PARP inhibitors. By understanding the causal relationships between chemical structure and biological activity, researchers can rationally design next-generation inhibitors with improved efficacy and safety profiles.

References

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Polycyclic Aromatic Compounds.
  • Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed.
  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. PubMed Central.
  • A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib. Green Chemistry (RSC Publishing).
  • A Scalable and Eco-friendly Total Synthesis of Poly (ADP-Ribose) Polymerase Inhibitor Olaparib. ResearchGate.
  • A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. Organic & Biomolecular Chemistry.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. PMC.
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed.
  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. PubMed.
  • Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
  • Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib. ACS Omega.
  • Total Synthesis of Rucaparib. ResearchGate.
  • Chemical structures and known PARP activities of clinical PARP inhibitors. ResearchGate.
  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. NIH.
  • Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors. Benchchem.
  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC.

Sources

Harnessing the Potential of the Benzamide Scaffold: Application Notes and Protocols for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzamide functional group is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold for the development of a diverse array of therapeutic agents.[1] Its unique structural and electronic properties allow for favorable interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[1] While the specific compound 4-Ethylbenzamide is a simple exemplar of this class, its true potential in drug discovery lies in the vast chemical space that can be explored through its derivatization. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of the benzamide scaffold, using known derivatives as illustrative examples. Furthermore, it offers detailed, field-proven protocols for the synthesis, characterization, and biological evaluation of novel benzamide-containing compounds.

Part 1: The Benzamide Scaffold in Drug Discovery - A Landscape of Therapeutic Opportunity

The inherent versatility of the benzamide core allows for its incorporation into molecules targeting a wide range of diseases. The amide linkage provides a rigid and planar unit capable of participating in hydrogen bonding, a critical interaction for molecular recognition at biological targets. The aromatic ring serves as a platform for substitution, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[2]

Anticancer Applications: Targeting Key Pathways in Malignancy

Benzamide derivatives have shown significant promise as anticancer agents by modulating various pathways involved in tumor growth and survival.

  • MicroRNA (miRNA) Inhibition: Certain benzamide derivatives have been identified as inhibitors of oncogenic miRNAs, such as miR-21.[3] For instance, 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides have been shown to downregulate miR-21 expression, leading to the upregulation of its target protein, Programmed Cell Death 4 (PDCD4), which in turn enhances apoptosis and reduces proliferation in cancer cell lines.[3]

  • Histone Deacetylase (HDAC) Inhibition: The 4-hydroxybenzamide scaffold is a key component in a class of HDAC inhibitors.[4] These compounds can alter gene expression by modifying chromatin structure, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[4]

  • Kinase Inhibition: Benzene-sulfonamide analogs, which share structural similarities with benzamides, have been investigated as kinase inhibitors.[5] For example, certain derivatives have shown inhibitory activity against Tropomyosin receptor kinase A (TrkA), a potential target in glioblastoma.[5]

Anti-inflammatory and Analgesic Potential

The benzamide scaffold is also present in compounds with anti-inflammatory and analgesic properties. For example, 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide has been investigated for its potential as an analgesic and anti-inflammatory agent.[6] Preliminary studies suggest that its mechanism of action may involve interactions with cyclooxygenase (COX) enzymes and cannabinoid receptors, which are key mediators of pain and inflammation.[6]

Antimicrobial and Antifungal Activity

Benzamide derivatives have demonstrated activity against a range of microbial pathogens.

  • Antibacterial Activity: The formation of ion-associate complexes of benzamide derivatives, such as 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate, has been shown to impart antibacterial properties.[7]

  • Antifungal Activity: Novel 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides have exhibited broad-spectrum antifungal activity.[8] Their mechanism of action is believed to involve increasing the permeability of the fungal cell membrane.[8]

Part 2: Experimental Protocols for the Evaluation of Novel Benzamide Derivatives

The following protocols are provided as a guide for the synthesis, characterization, and biological evaluation of novel benzamide compounds, such as this compound and its analogs.

General Synthesis of 4-Substituted Benzamides

This protocol describes a general method for the synthesis of 4-substituted benzamides from the corresponding benzoic acid.

Workflow for Benzamide Synthesis:

cluster_0 Synthesis of this compound start 4-Ethylbenzoic Acid intermediate 4-Ethylbenzoyl Chloride (Acid Chloride Intermediate) start->intermediate Acyl Chloride Formation reagent1 Thionyl Chloride (SOCl2) or Oxalyl Chloride product This compound intermediate->product Amination reagent2 Ammonia (NH3) or Ammonium Hydroxide (NH4OH) purification Purification (Recrystallization or Chromatography) product->purification cluster_1 In Vivo Pharmacokinetic Study animal_model Animal Model (e.g., Sprague-Dawley Rats) dosing Dosing and Administration (e.g., Oral, IV) animal_model->dosing sampling Blood Sampling (Serial time points) dosing->sampling analysis Sample Analysis (e.g., LC-MS/MS) sampling->analysis pk_params Pharmacokinetic Parameter Calculation (e.g., Cmax, Tmax, AUC, t1/2) analysis->pk_params

Sources

Application Note: Strategic Derivatization of 4-Ethylbenzamide for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Ethylbenzamide as a versatile starting material for the synthesis of novel chemical entities. We present validated protocols for targeted molecular modifications, including electrophilic aromatic substitution and N-alkylation of the amide moiety. The rationale behind experimental design, step-by-step procedures, and methods for downstream characterization are discussed to empower the generation of diverse compound libraries with potential therapeutic applications.

Introduction: this compound as a Privileged Scaffold

Benzamide and its derivatives are cornerstone pharmacophores in modern drug discovery, exhibiting a wide spectrum of biological activities including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1][2][3] The inherent stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a desirable feature in bioactive molecules.[1] this compound (C₉H₁₁NO, MW: 149.19 g/mol ) is a particularly attractive starting material due to its simple structure and multiple reactive sites amenable to chemical modification.[4]

This guide moves beyond simple procedural descriptions to explain the underlying chemical principles, enabling researchers to adapt and innovate upon these foundational protocols. We will explore two primary diversification pathways: functionalization of the aromatic ring via electrophilic substitution and modification at the amide nitrogen via N-alkylation.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for experimental success. Key properties are summarized below.

PropertyValueSource
Molecular FormulaC₉H₁₁NOPubChem[4]
Molecular Weight149.19 g/mol PubChem[4]
CAS Number33695-58-8Sigma-Aldrich
AppearanceSolidSigma-Aldrich
Topological Polar Surface Area43.1 ŲPubChem[4]
Hydrogen Bond Donor Count1PubChem[4]
Hydrogen Bond Acceptor Count1PubChem[4]

Safety Note: this compound is harmful if swallowed and causes serious eye irritation.[4] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Strategic Pathways for Derivatization

The structure of this compound offers several handles for chemical modification. This guide will focus on two high-impact strategies for generating structural diversity.

G cluster_0 Core Strategies cluster_1 Resulting Scaffolds start This compound strat1 Strategy 1: Electrophilic Aromatic Substitution (EAS) start->strat1 strat2 Strategy 2: N-Alkylation of the Amide start->strat2 prod1 Ring-Functionalized 4-Ethylbenzamides strat1->prod1 prod2 N-Substituted 4-Ethylbenzamides strat2->prod2

Figure 1: High-level overview of derivatization strategies for this compound.

Protocol 1: Electrophilic Aromatic Substitution (Nitration)

Principle: The benzene ring of this compound can be functionalized using electrophilic aromatic substitution (EAS). The ethyl group is an ortho-, para-directing activator, while the amide group is a meta-directing deactivator. Due to the stronger directing effect of the ethyl group and steric hindrance at the ortho positions, substitution is expected to occur predominantly at the position meta to the amide and ortho to the ethyl group. This protocol details the nitration of the aromatic ring, a key step for introducing an amino group via subsequent reduction.

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound149.191.00 g6.70
Sulfuric Acid (H₂SO₄, 98%)98.085 mL-
Nitric Acid (HNO₃, 70%)63.010.45 mL6.70
Ice-As needed-
Deionized Water18.02As needed-
Ethyl Acetate88.11As needed-
Brine (Saturated NaCl)-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Experimental Protocol:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, carefully add 5 mL of concentrated sulfuric acid. Cool the flask to 0 °C in an ice-water bath.

  • Substrate Addition: Slowly add 1.00 g (6.70 mmol) of this compound to the cold sulfuric acid in small portions, ensuring the temperature remains below 10 °C. Stir until all the solid has dissolved.

  • Nitration: In a separate vial, prepare the nitrating mixture by carefully adding 0.45 mL (6.70 mmol) of concentrated nitric acid to 1 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.

  • Reaction Execution: Add the cold nitrating mixture dropwise to the solution of this compound over 15-20 minutes. Use a dropping funnel to maintain a slow and controlled addition rate. The internal temperature must be maintained at 0-5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: Once the reaction is complete, very slowly pour the reaction mixture onto approximately 50 g of crushed ice in a beaker with vigorous stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 4-ethyl-3-nitrobenzamide. Dry the purified product under a vacuum.

Expected Outcome: The primary product is 4-ethyl-3-nitrobenzamide. Further characterization by ¹H NMR, ¹³C NMR, and mass spectrometry is required to confirm the structure and purity. The nitro group can subsequently be reduced to an amine, providing another reactive handle for further diversification.

Protocol 2: Catalytic N-Alkylation with Alcohols

Principle: N-alkylation of the primary amide provides a direct route to secondary amides, significantly altering the compound's physicochemical properties. Traditional methods often rely on stoichiometric strong bases and alkyl halides.[5] A more modern and atom-economical approach utilizes alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, often catalyzed by transition metals like cobalt or nickel.[6][7][8] This protocol is based on a cobalt-nanoparticle catalyzed system, which offers a broad substrate scope and good functional group tolerance.[6]

G cluster_workflow N-Alkylation Workflow Setup 1. Combine Reactants (this compound, Alcohol, Catalyst, Base) Inert 2. Purge with Inert Gas (Argon) Setup->Inert Solvent 3. Add Anhydrous Solvent (Toluene) Inert->Solvent React 4. Heat and Stir (e.g., 130°C, 24h) Solvent->React Workup 5. Cool, Dilute, and Filter React->Workup Purify 6. Concentrate and Purify (Chromatography) Workup->Purify Product N-Alkyl-4-ethylbenzamide Purify->Product

Figure 2: General experimental workflow for the catalytic N-alkylation of this compound.[7]

Materials & Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound149.1975 mg0.50
Benzyl Alcohol108.1459 mg (57 µL)0.55
Co-L5@C-800 Catalyst¹-60 mg-
Potassium Hydroxide (KOH)56.1117 mg0.30
Anhydrous Toluene92.143 mL-
Argon (Inert Gas)-As needed-
Ethyl Acetate88.11As needed-
Celite-As needed-

¹Note: The specific cobalt catalyst (Co-L5@C-800) is described in the reference literature.[6] Other heterogeneous catalysts may be substituted, but reaction conditions may require optimization.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (75 mg, 0.50 mmol), the cobalt catalyst (60 mg), and potassium hydroxide (17 mg, 0.30 mmol).

  • Inert Atmosphere: Seal the vessel and purge with argon for 5-10 minutes to establish an inert atmosphere.

  • Reagent Addition: Add anhydrous toluene (3 mL) followed by benzyl alcohol (57 µL, 0.55 mmol) via syringe.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath at 130 °C and stir for 24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the higher Rƒ product.

  • Work-up: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL).

  • Isolation: Filter the mixture through a pad of Celite to remove the heterogeneous catalyst and inorganic base. Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-4-ethylbenzamide.[9]

Data Interpretation:

CompoundExpected MWKey ¹H NMR Signals (δ, ppm, CDCl₃)
This compound149.197.7 (d, Ar-H), 7.2 (d, Ar-H), 6.0 (br s, NH₂), 2.7 (q, CH₂), 1.2 (t, CH₃)
N-Benzyl-4-ethylbenzamide239.317.7 (d, Ar-H), 7.2-7.4 (m, Ar-H), 6.5 (br t, NH), 4.6 (d, N-CH₂), 2.7 (q, CH₂), 1.2 (t, CH₃)

Conclusion

This compound is a cost-effective and highly adaptable starting material for the synthesis of novel compound libraries. The protocols outlined in this application note for electrophilic aromatic substitution and N-alkylation represent robust and scalable methods for achieving significant structural diversity. By understanding the chemical principles behind these transformations, researchers can strategically design and synthesize new benzamide derivatives for evaluation in a wide range of therapeutic areas, from oncology to neurodegenerative diseases.[1][10]

References

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7020622, this compound.
  • Walsh Medical Media (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • Li, F., et al. (2020). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 22(19), 6477-6482.
  • Rafique, H., et al. (2017). Facile synthesis and antibacterial investigation of new ethyl 4-[2-benzamido-4-methylthiazol-3(2H)-yl)] benzoates. Acta Poloniae Pharmaceutica ñ Drug Research, 74(4), 1119-1124.
  • OMICS International. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20191375, 4-ethyl-N-propylbenzamide.
  • Papke, R. L., et al. (2016). Discovery of benzamide analogs as negative allosteric modulators of human neuronal nicotinic receptors: Pharmacophore modeling and structure-activity relationship studies. Journal of medicinal chemistry, 59(15), 7167-7178.
  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Mod Chem appl, 4(194).
  • Ghorab, M. M., et al. (2019). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1010-1020.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(21), 5035.
  • Klumpp, D. A., et al. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron letters, 53(35), 4779-4781.
  • ResearchGate. N-alkylation of various amides with benzyl alcohol catalyzed by Ni/SiO2–Al2O3.
  • Kumar, A., et al. (2022). Selective Conversion of Unactivated C–N Amide Bond to C–C bond via Steric and Electronic Resonance Destabilization. Journal of the American Chemical Society, 144(1), 479-489.
  • Klumpp, D. A. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Tetrahedron letters, 53(35), 4779-4781.
  • PubMed. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives].
  • Rashidi, H., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. Iranian journal of pharmaceutical research : IJPR, 15(Suppl), 159-170.
  • Chemistry Stack Exchange. N-alkylation of amides with alkyl halides?.
  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • The Organic Chemistry Tutor (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube.
  • Chad's Prep (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube.
  • ResearchGate. Evolution of amide bond formation.
  • Leah4sci (2014). Electrophilic Aromatic Substitution - EAS Introduction. YouTube.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11959, N-Ethylbenzamide.

Sources

Application Notes and Protocols: The Strategic Role of 4-Ethylbenzamide in the Synthesis of Dye Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the vast landscape of industrial organic chemistry, the synthesis of dyes and pigments relies on the availability of versatile and reactive intermediates.[1] 4-Ethylbenzamide (C9H11NO), a solid crystalline compound with a molecular weight of 149.19 g/mol , emerges as a valuable precursor in this domain.[2][3][4] While not a dye itself, its chemical architecture—a benzene ring substituted with an ethyl group and an amide functional group—provides strategic reaction sites for transformation into key dye intermediates. This guide elucidates the synthetic pathways that leverage this compound to generate valuable molecules for the coloration industry, with a focus on scientifically sound protocols and the underlying chemical principles.

Physicochemical Properties and Safety Data of this compound

A thorough understanding of the starting material's properties is paramount for safe and effective synthesis.

PropertyValueReference
Molecular Formula C9H11NO[2][4]
Molecular Weight 149.19 g/mol [2][4]
Appearance White, solid crystalline[3]
Melting Point 160 - 166 °C[3]
CAS Number 33695-58-8[2][4]

Safety Information: this compound is classified as harmful if swallowed and causes serious eye irritation.[2][4] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times.[3] All manipulations should be conducted in a well-ventilated fume hood.[3]

Core Synthetic Pathway: From Amide to a Key Azo Dye Precursor

The primary utility of this compound in dye synthesis lies in its conversion to 4-ethylaniline, a crucial primary aromatic amine for the production of azo dyes. This transformation is efficiently achieved through the Hofmann rearrangement.

Pathway A: Hofmann Rearrangement to 4-Ethylaniline

The Hofmann rearrangement is a robust organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[5] This reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed to the amine.[5][6]

The reaction is initiated by the deprotonation of the amide by a base, followed by reaction with bromine to form an N-bromoamide. A second deprotonation and subsequent rearrangement lead to the formation of an isocyanate. The isocyanate is then hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the primary amine.[5][6]

Hofmann_Rearrangement cluster_0 Hofmann Rearrangement Workflow This compound This compound N-bromo-4-ethylbenzamide N-bromo-4-ethylbenzamide This compound->N-bromo-4-ethylbenzamide  Br2, NaOH Isocyanate Intermediate Isocyanate Intermediate N-bromo-4-ethylbenzamide->Isocyanate Intermediate  Rearrangement Carbamic Acid Carbamic Acid Isocyanate Intermediate->Carbamic Acid  H2O 4-Ethylaniline 4-Ethylaniline Carbamic Acid->4-Ethylaniline  -CO2

Caption: Key stages of the Hofmann rearrangement of this compound.

This protocol is adapted from the general principles of the Hofmann rearrangement.[5][6]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Bromine (Br2)

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Diethyl ether

  • Distilled water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, prepare a solution of sodium hydroxide in water and cool it to 0-5 °C in an ice-salt bath.

  • Slowly add bromine to the cold NaOH solution with vigorous stirring to form a solution of sodium hypobromite. Maintain the temperature below 10 °C.

  • In a separate beaker, dissolve this compound in a minimal amount of a suitable solvent (e.g., dioxane or ethanol) and add it to the hypobromite solution.

  • Slowly warm the reaction mixture. The progress of the reaction can be monitored by the disappearance of the N-bromoamide intermediate (patch test with starch-iodide paper).

  • Once the reaction is complete, the resulting 4-ethylaniline can be isolated by steam distillation or solvent extraction.

  • For extraction, cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 4-ethylaniline.

  • Further purification can be achieved by distillation or by forming the hydrochloride salt, recrystallizing it, and then regenerating the free amine with a base.

Application in Azo Dye Synthesis

Azo dyes are the largest class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-).[7] They are synthesized via a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich nucleophile.[7]

From 4-Ethylaniline to a Representative Azo Dye

The 4-ethylaniline synthesized from this compound serves as the diazo component. For this example, we will use phenol as the coupling component to synthesize 4-(4-ethylphenylazo)phenol, a simple azo dye.

Azo_Dye_Synthesis cluster_1 Azo Dye Synthesis Workflow 4-Ethylaniline 4-Ethylaniline Diazonium Salt Diazonium Salt 4-Ethylaniline->Diazonium Salt  NaNO2, HCl (0-5 °C) Azo Dye Azo Dye Diazonium Salt->Azo Dye Phenol Phenol Phenol->Azo Dye  Azo Coupling

Sources

Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The N-alkylation of amides is a cornerstone transformation in modern organic synthesis and medicinal chemistry, enabling the generation of diverse molecular architectures with modulated biological activities and physicochemical properties. This guide provides an in-depth technical overview and a detailed experimental protocol for the N-alkylation of 4-ethylbenzamide. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step procedure for its execution in a laboratory setting, and discuss the necessary analytical techniques for product characterization. The causality behind experimental choices is explained to equip researchers with the knowledge to adapt and troubleshoot this vital synthetic transformation.

Introduction: The Significance of N-Alkylated Amides

N-substituted amides are prevalent structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an alkyl group on the amide nitrogen can profoundly influence a molecule's conformation, lipophilicity, metabolic stability, and receptor-binding affinity. Consequently, the development of robust and efficient methods for N-alkylation is of paramount importance in drug discovery and development for structure-activity relationship (SAR) studies.[1] this compound serves as a representative substrate, featuring a primary amide that can be selectively functionalized.

Mechanistic Insights: The Chemistry of Amide N-Alkylation

The N-alkylation of a primary amide, such as this compound, with an alkyl halide typically proceeds via a nucleophilic substitution reaction (SN2).[2] However, the nitrogen atom of an amide is significantly less nucleophilic than that of an amine due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, a strong base is generally required to deprotonate the amide, generating a more nucleophilic amidate anion.[3]

The choice of base is critical to the success of the reaction. Strong bases such as sodium hydride (NaH) are commonly employed to irreversibly deprotonate the amide. The resulting amidate then acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide to form the N-alkylated product.

Experimental Protocol: N-Ethylation of this compound

This protocol details the N-alkylation of this compound with ethyl iodide to synthesize N-ethyl-4-ethylbenzamide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStarting material[4]
Sodium Hydride (NaH)60% dispersion in mineral oile.g., Sigma-AldrichStrong base, handle with care
Ethyl Iodide≥99%e.g., Sigma-AldrichAlkylating agent, light-sensitive
Anhydrous Tetrahydrofuran (THF)≥99.9%, inhibitor-freee.g., Sigma-AldrichReaction solvent
Saturated aq. Ammonium Chloride (NH₄Cl)Reagent grade-For quenching the reaction
Ethyl Acetate (EtOAc)ACS grade-Extraction solvent
Brine (saturated aq. NaCl)--For washing
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Silica Gel60 Å, 230-400 mesh-For column chromatography
TLC platesSilica gel 60 F₂₅₄-For reaction monitoring
Safety Precautions
  • Sodium Hydride: Highly flammable and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon). All glassware must be thoroughly dried.[5]

  • Ethyl Iodide: A lachrymator and potential alkylating agent. Handle in a well-ventilated fume hood.

  • Anhydrous THF: Can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[6]

Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq., e.g., 1.49 g, 10 mmol).

  • Solvent Addition: Add anhydrous THF (40 mL) to the flask and stir the mixture until the this compound is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil, e.g., 0.48 g, 12 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved.

  • Amide Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become cloudy as the sodium amidate forms.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add ethyl iodide (1.1 eq., e.g., 1.72 g, 0.88 mL, 11 mmol) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be 30% ethyl acetate in hexanes. The product, N-ethyl-4-ethylbenzamide, should have a higher Rf value than the starting material, this compound.

  • Work-up:

    • Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure N-ethyl-4-ethylbenzamide.[1]

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve this compound in Anhydrous THF B 2. Cool to 0°C A->B Inert Atmosphere C 3. Add NaH (Deprotonation) B->C D 4. Add Ethyl Iodide (Alkylation) C->D E 5. Stir at RT for 12-24h D->E Monitor by TLC F 6. Quench with aq. NH4Cl E->F G 7. EtOAc Extraction F->G H 8. Wash with H2O & Brine G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K Pure N-ethyl-4-ethylbenzamide J->K

Caption: Workflow for the N-alkylation of this compound.

Characterization of N-ethyl-4-ethylbenzamide

The identity and purity of the synthesized N-ethyl-4-ethylbenzamide should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 500 MHz)δ (ppm): ~7.7 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~6.1 (br s, 1H, NH), 3.45 (q, 2H, N-CH₂-CH₃), 2.65 (q, 2H, Ar-CH₂-CH₃), 1.25 (t, 3H, N-CH₂-CH₃), 1.20 (t, 3H, Ar-CH₂-CH₃)
¹³C NMR (CDCl₃, 125 MHz)δ (ppm): ~168 (C=O), ~145 (Ar-C), ~132 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~35 (N-CH₂), ~29 (Ar-CH₂), ~15 (N-CH₂-CH₃), ~14 (Ar-CH₂-CH₃)
IR (ATR)ν (cm⁻¹): ~3300 (N-H stretch), ~3050 (Ar C-H stretch), ~2970 (Aliphatic C-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II)[8]
Mass Spec. (EI)m/z: 177 [M]⁺, 162 [M-CH₃]⁺, 133 [M-C₂H₅N]⁺, 105 [C₆H₅CO]⁺[9][10]

Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra may vary slightly.

Spectroscopic Analysis Workflow

analysis_workflow start Purified Product nmr NMR Spectroscopy ¹H NMR ¹³C NMR start->nmr Dissolve in CDCl₃ ir IR Spectroscopy Confirms functional groups start->ir ATR Analysis ms Mass Spectrometry Confirms molecular weight start->ms EI or ESI final Structural Confirmation nmr->final ir->final ms->final

Sources

Application Notes and Protocols for Green Chemistry Approaches to 4-Ethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: A Paradigm Shift in Amide Synthesis

The synthesis of amides is a cornerstone of modern organic and medicinal chemistry. However, traditional methods often rely on stoichiometric activating agents, leading to significant waste generation and the use of hazardous reagents. This guide provides a comprehensive overview of green and sustainable approaches for the synthesis of 4-Ethylbenzamide, a valuable building block in various chemical industries. By embracing the principles of green chemistry, we can develop synthetic routes that are not only environmentally responsible but also economically advantageous. This document offers detailed protocols and the scientific rationale behind several innovative methods, including catalytic direct amidation, oxidative amidation, enzymatic synthesis, solvent-free mechanochemical synthesis, and catalytic hydration of nitriles.

Catalytic Direct Amidation of 4-Ethylbenzoic Acid

Direct amidation represents a highly atom-economical approach to amide bond formation, with water as the only theoretical byproduct. The primary challenge lies in overcoming the high activation energy of the reaction between a carboxylic acid and an amine. The use of catalysts, such as boric acid, has emerged as a green and efficient solution.

Boric Acid-Catalyzed Amidation with Urea

This protocol utilizes the inexpensive, readily available, and environmentally benign boric acid as a catalyst.[1] Urea serves as a solid, stable, and safe in-situ source of ammonia, avoiding the handling of gaseous ammonia.[2][3]

Causality of Experimental Choices:

  • Boric Acid: Acts as a Lewis acid, activating the carboxylic acid group of 4-ethylbenzoic acid by forming a mixed anhydride intermediate. This intermediate is more susceptible to nucleophilic attack by ammonia.[3] The catalytic nature of boric acid minimizes waste.

  • Urea: Upon heating, urea decomposes to generate ammonia and isocyanic acid. The in-situ generation of ammonia allows for a safe and convenient reaction setup.

  • Solvent-Free Conditions: The reaction is performed by heating a solid mixture of the reactants, eliminating the need for organic solvents and simplifying product isolation.[3]

Experimental Protocol: Boric Acid-Catalyzed Synthesis of this compound

Materials:

  • 4-Ethylbenzoic acid

  • Urea

  • Boric acid

  • Mortar and pestle

  • Heating mantle with a temperature controller

  • Round bottom flask

  • Stir bar

Procedure:

  • In a mortar, combine 4-ethylbenzoic acid (1.0 eq), urea (1.5 eq), and boric acid (0.4 eq relative to the acid).[3]

  • Triturate the mixture with a pestle for 5-10 minutes to ensure homogeneity.

  • Transfer the powdered mixture to a round bottom flask equipped with a stir bar.

  • Heat the mixture with stirring to 160-180 °C. The mixture will melt, and gas evolution (ammonia and carbon dioxide) will be observed.

  • Maintain the temperature for 25-30 minutes, during which the product will begin to solidify.

  • After the reaction is complete, allow the flask to cool to room temperature.

  • The solid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary (Representative)

ParameterValueReference
Reactants4-Ethylbenzoic Acid, Urea[3]
CatalystBoric Acid[3]
SolventNone[3]
Temperature160-180 °C[3]
Reaction Time25-30 min[3]
YieldGood to Excellent[3]

Mechanism:

The proposed mechanism involves the formation of a mixed anhydride between 4-ethylbenzoic acid and boric acid. This activated intermediate is then attacked by ammonia, generated from the thermal decomposition of urea, to form this compound and regenerate the boric acid catalyst.[3]

Workflow Diagram:

Boric_Acid_Amidation cluster_reactants Reactants cluster_process Process cluster_intermediates In-situ Generation cluster_product Product 4_EBA 4-Ethylbenzoic Acid Trituration Trituration 4_EBA->Trituration Urea Urea Urea->Trituration Boric_Acid Boric Acid Boric_Acid->Trituration Heating Heating (160-180 °C) Trituration->Heating Ammonia Ammonia (from Urea) Heating->Ammonia Mixed_Anhydride Mixed Anhydride (activated 4-EBA) Heating->Mixed_Anhydride 4_EB This compound Ammonia->4_EB Mixed_Anhydride->4_EB Oxidative_Amidation cluster_reactants Reactants cluster_process Process cluster_intermediates Intermediate cluster_product Product 4_EBAL 4-Ethylbenzaldehyde Reaction Reaction in Acetonitrile (60-80 °C) 4_EBAL->Reaction NH4Cl Ammonium Chloride NH4Cl->Reaction Cu_cat Copper Catalyst Cu_cat->Reaction TBHP aq. TBHP TBHP->Reaction Hemiaminal Hemiaminal Reaction->Hemiaminal 4_EB This compound Hemiaminal->4_EB Oxidation Enzymatic_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product 4_EBA 4-Ethylbenzoic Acid Shaking Shaking in Green Solvent (40-60 °C) 4_EBA->Shaking Amine_Source Amine Source Amine_Source->Shaking CALB Immobilized CALB CALB->Shaking Filtration Filter Enzyme Shaking->Filtration Extraction Aqueous Workup Filtration->Extraction 4_EB This compound Extraction->4_EB Mechanochemical_Synthesis cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product 4_EBA 4-Ethylbenzoic Acid Ball_Milling Ball Milling 4_EBA->Ball_Milling Urea Urea Urea->Ball_Milling Extraction Solvent Extraction Ball_Milling->Extraction Purification Recrystallization Extraction->Purification 4_EB This compound Purification->4_EB Nitrile_Hydration cluster_reactants Reactants cluster_process Process cluster_workup Workup cluster_product Product 4_EBN 4-Ethylbenzonitrile Heating Heating with Stirring 4_EBN->Heating Water Water Water->Heating Catalyst Heterogeneous Catalyst Catalyst->Heating Filtration Filter Catalyst Heating->Filtration Extraction Solvent Extraction Filtration->Extraction 4_EB This compound Extraction->4_EB

Sources

Application Notes & Protocols for the Quantitative Analysis of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4-Ethylbenzamide (C₉H₁₁NO), a key chemical intermediate and research compound. Tailored for researchers, scientists, and professionals in drug development and quality control, this document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles and regulatory standards.

Introduction and Physicochemical Profile

This compound is an aromatic amide with the molecular formula C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1] Its structure, featuring a benzoyl group attached to an ethylamine, makes it a subject of interest in synthetic chemistry and as a potential metabolite or impurity in pharmaceutical manufacturing. Accurate and precise quantification is therefore critical for process optimization, quality assurance, and regulatory compliance.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol Sigma-Aldrich
CAS Number 33695-58-8Sigma-Aldrich
IUPAC Name This compoundPubChem[1]
Form SolidSigma-Aldrich

The selection of an appropriate analytical technique is contingent upon factors such as the sample matrix, required sensitivity, and available instrumentation. This guide focuses on two robust and widely adopted methods: HPLC-UV for its versatility and GC-MS for its superior sensitivity and specificity.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is the method of choice for moderately polar compounds like this compound. The molecule is separated on a non-polar stationary phase (C18) using a polar mobile phase. The ethyl group and benzene ring provide sufficient hydrophobicity for strong retention and separation from polar impurities. Quantification is achieved using a UV detector, as the aromatic ring and amide chromophore exhibit significant absorbance, typically around 220-240 nm. This method is highly reproducible and ideal for routine quality control.

Experimental Protocol: HPLC-UV

2.1. Instrumentation and Materials

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, and pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol, ultrapure water, and a this compound reference standard.

2.2. Preparation of Solutions

  • Mobile Phase: Prepare an isocratic mobile phase of Acetonitrile:Water (50:50, v/v). Degas the solution for at least 15 minutes using sonication or vacuum filtration before use. The high organic content ensures a reasonable retention time and good peak shape.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of at least five working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These standards will be used to construct the calibration curve.

2.3. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in methanol and vortex or sonicate to ensure complete dissolution.

  • Dilute the solution with the mobile phase to a final concentration within the linear range of the calibration curve.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates that could damage the column.

2.4. Chromatographic Conditions The following table summarizes the recommended starting conditions. These may be optimized to improve resolution or reduce run time.

Table 2: HPLC-UV Method Parameters

ParameterRecommended SettingRationale
Column C18 (250 mm x 4.6 mm, 5 µm)Industry standard for non-polar to moderately polar analytes.
Mobile Phase Acetonitrile:Water (50:50, v/v)Provides optimal retention and peak symmetry for benzamides.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Injection Volume 10 µLA small volume minimizes peak distortion.
Column Temperature 30°CMaintains stable retention times and improves peak shape.
Detection Wavelength 225 nmMaximizes signal-to-noise based on the benzamide chromophore.
Run Time ~10 minutesSufficient for elution of the analyte and any common impurities.

2.5. Data Analysis and System Suitability

  • System Suitability: Before analysis, inject the mid-range standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%, as per common guidelines.[2]

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration. Plot the peak area against the concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Inject the prepared samples. Identify the this compound peak based on its retention time matching that of the standards. Calculate the concentration in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (ACN:Water 50:50) Standards Prepare Standards (1-100 µg/mL) Sample Prepare Sample (Dissolve & Dilute) Filter Filter Sample (0.45 µm) Sample->Filter Inject Inject into HPLC (10 µL) Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (225 nm) Separate->Detect Calibrate Generate Calibration Curve (r² ≥ 0.999) Detect->Calibrate Quantify Quantify Sample vs. Curve Calibrate->Quantify Report Report Result Quantify->Report

Caption: HPLC-UV workflow for this compound quantification.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS offers exceptional sensitivity and specificity, making it ideal for trace-level quantification or analysis in complex matrices. This compound is sufficiently volatile and thermally stable for GC analysis. The compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The mass spectrometer then ionizes the eluted compound, typically using Electron Ionization (EI), and separates the resulting fragments by their mass-to-charge ratio (m/z). This provides a unique fragmentation pattern, or "fingerprint," confirming the analyte's identity and enabling highly selective quantification using Selected Ion Monitoring (SIM).

Experimental Protocol: GC-MS

3.1. Instrumentation and Materials

  • GC-MS system with an autosampler, a split/splitless inlet, and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methyl polysiloxane phase like a DB-5ms or equivalent).

  • Analytical balance and volumetric glassware.

  • Reagents: High-purity ethyl acetate or dichloromethane, helium (carrier gas, 99.999% purity), and a this compound reference standard.

3.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in 100 mL of ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with ethyl acetate. The lower concentration range reflects the higher sensitivity of GC-MS.

3.3. Sample Preparation

  • Accurately weigh the sample and dissolve it in ethyl acetate.

  • Dilute the solution as necessary to bring the final concentration into the calibration range.

  • If particulates are present, centrifuge the sample and transfer the supernatant to a GC vial. Filtering is generally avoided to prevent loss of volatile analytes.

3.4. GC-MS Conditions The following table summarizes recommended starting conditions.

Table 3: GC-MS Method Parameters

ParameterRecommended SettingRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)A versatile, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid and complete vaporization without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes analyte transfer to the column for trace-level sensitivity.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minProvides good separation from solvents and common impurities.
MS Transfer Line 280°CPrevents condensation of the analyte before entering the ion source.
Ion Source Temp. 230°CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard, reproducible ionization energy that generates a library-searchable spectrum.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring only characteristic ions.
Ions for SIM Quantifier: m/z 133; Qualifiers: m/z 149, 105The molecular ion (149) and key fragments (133, 105) provide high specificity.[1]

3.5. Data Analysis

  • Identity Confirmation: Confirm the identity of this compound by verifying that its retention time matches the standards and that the abundance ratios of the qualifier ions to the quantifier ion are within ±20% of the average ratio from the standards.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 133) against the concentration of the working standards. An r² value of ≥ 0.999 is desired.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak area of the quantifier ion from the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standards Prepare Standards (0.1-10 µg/mL in Ethyl Acetate) Sample Prepare Sample (Dissolve & Dilute) Inject Inject into GC (1 µL Splitless) Sample->Inject Separate Separation on DB-5ms Column Inject->Separate Detect MS Detection (EI, SIM Mode) Separate->Detect Identify Confirm Identity (RT & Ion Ratios) Detect->Identify Quantify Quantify using EIC of m/z 133 Identify->Quantify Report Report Result Quantify->Report

Caption: GC-MS workflow for this compound quantification.

Method Comparison and Validation

The choice between HPLC-UV and GC-MS depends on the specific analytical requirements. HPLC-UV is robust, cost-effective, and excellent for assay and purity testing of bulk materials. GC-MS provides unparalleled sensitivity and specificity, making it the superior choice for identifying trace contaminants or quantifying the analyte in complex biological or environmental matrices.

Table 4: Comparison of Quantitative Performance

Validation ParameterHPLC-UVGC-MS
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)
Linearity (r²) ≥ 0.999≥ 0.999
Range (Typical) 1 - 100 µg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (RSD) < 2%< 5%
Limit of Detection (LOD) Low (ng/mL range)Very Low (pg/mL range)
Limit of Quantification (LOQ) Low (ng/mL to µg/mL range)Very Low (pg/mL to ng/mL range)

Performance values are typical and should be established during formal method validation as per ICH guidelines.[2]

References

  • PubChem.this compound.

Sources

Application Note: A Validated HPLC Method for Purity Determination of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Ethylbenzamide purity. The method is designed for researchers, scientists, and drug development professionals, providing a reliable tool for quality control, stability testing, and impurity profiling. The described protocol is stability-indicating, capable of separating this compound from its potential process-related impurities and degradation products. The causality behind the selection of chromatographic parameters is discussed in detail, and the method is supported by a comprehensive validation framework in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

This compound (C₉H₁₁NO, MW: 149.19 g/mol ) is a chemical intermediate with applications in the synthesis of various organic molecules, including potential pharmaceutical agents.[4][5] As with any compound intended for use in research and drug development, establishing its purity is a critical step. The presence of impurities, even at trace levels, can significantly impact experimental outcomes, toxicity profiles, and the stability of the final product.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of non-volatile and thermally labile compounds like this compound.[6] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the main component from closely related structural analogues and degradation products.

This guide details a reversed-phase HPLC method, which is the most common mode of separation due to its applicability to a wide range of molecules.[7][8] The principle relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a more polar mobile phase.[8] By optimizing the mobile phase composition, this compound, a moderately polar compound, can be well-retained and effectively separated from both more polar and less polar impurities.

Method Development: A Causality-Driven Approach

The development of a robust HPLC method is not arbitrary; it is a systematic process where each parameter is chosen to achieve a specific analytical goal—namely, the accurate and reproducible separation of the target analyte from all potential impurities.

Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical decision in method development.[7] For this compound, a substituted aromatic amide, a C18 (Octadecylsilane) stationary phase is the logical starting point.

  • Rationale: The C18 phase provides a hydrophobic surface that interacts with the non-polar ethyl and phenyl groups of the this compound molecule through van der Waals forces. This hydrophobic interaction is the primary mechanism of retention in reversed-phase chromatography.[9] Columns with polar-embedded groups, such as an amide, can also be considered as they may offer improved peak shape for polar compounds and alternative selectivity.[9][10] A standard analytical column dimension (e.g., 150 mm x 4.6 mm, 5 µm particle size) offers a good balance between resolution, analysis time, and backpressure.[7]

Mobile Phase Composition

The mobile phase composition dictates the retention time and selectivity of the separation.[8] A typical mobile phase for reversed-phase HPLC consists of an aqueous component and an organic modifier.

  • Organic Modifier Rationale: Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity (leading to lower backpressure) and different selectivity.[8][11] It often provides sharper peaks for aromatic analytes.

  • Aqueous Component & pH Rationale: The amide group in this compound is neutral over a wide pH range. However, potential acidic or basic impurities may be present. To ensure consistent retention and good peak shape, it is beneficial to control the pH of the mobile phase. Acidifying the mobile phase with a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to a pH of around 2.5-3.5 is a common strategy.[12][13] This suppresses the ionization of potential acidic impurities (like residual benzoic acid from synthesis), making them more hydrophobic and improving their retention and peak shape.[13] A buffer, such as a phosphate buffer, could also be used, but a simple acidic aqueous solution is often sufficient and more amenable to LC-MS applications.[8][12]

Detection Wavelength

The selection of an appropriate UV detection wavelength is crucial for achieving high sensitivity.

  • Rationale: The detector wavelength should be set at the absorbance maximum (λmax) of the analyte to ensure the highest sensitivity. This compound contains a benzamide chromophore, which exhibits strong UV absorbance. Aromatic compounds typically have a strong absorbance around 254 nm.[14] To determine the optimal wavelength, a UV scan of a dilute solution of this compound in the mobile phase should be performed. For this application, 230 nm is selected as a suitable wavelength that provides a strong signal for the parent compound and many potential aromatic impurities.

Sample Preparation

Proper sample preparation is vital for accurate and reproducible results and for protecting the HPLC column.[15][16][17]

  • Rationale: For a relatively pure solid sample, a simple "dilute-and-shoot" method is generally sufficient.[18] The key is to dissolve the sample in a solvent that is compatible with the mobile phase to avoid peak distortion or precipitation on the column.[15] The mobile phase itself is often the ideal diluent. Filtration of the sample solution through a 0.45 µm or 0.22 µm syringe filter is a mandatory step to remove any particulate matter that could clog the column or instrument tubing.[6][15]

Experimental Protocol: Purity of this compound

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector, pump, autosampler, and column oven.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm or 0.22 µm, nylon or PTFE).

  • HPLC vials.

Reagents and Chemicals
  • This compound Reference Standard (of known purity).

  • This compound sample for analysis.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or purified to 18.2 MΩ·cm).

  • Formic acid (ACS grade or higher).

Chromatographic Conditions
ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 25 minutes
Solution Preparation
  • Diluent: Prepare a mixture of Water:Acetonitrile (70:30 v/v).

  • Reference Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.[18]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection.[19]

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.[20][21][22] This is a non-negotiable step to ensure the validity of the generated data.[23][24]

  • Procedure: Inject the Reference Standard Solution five or six times.

  • Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.[20][23]
Theoretical Plates (N) ≥ 2000Measures column efficiency.[20][23]
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[23]
% RSD of Retention Time ≤ 1.0%Ensures retention time stability.[20][22]
Analysis Workflow

HPLC_Workflow prep Sample & Standard Preparation (0.5 mg/mL) filter Filtration (0.45 µm Syringe Filter) prep->filter sst System Suitability Test (5-6 Injections of Standard) filter->sst sst_check Verify Acceptance Criteria (%RSD, Tailing, Plates) sst->sst_check sst_check->sst Fail inject_sample Inject Sample Solution sst_check->inject_sample Pass acquire Acquire Chromatogram (25 min run time) inject_sample->acquire integrate Integrate All Peaks acquire->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: HPLC Purity Analysis Workflow for this compound.

Calculation of Purity

For purity analysis, area percent normalization is a common and straightforward approach. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Method Validation and Trustworthiness

To be considered trustworthy, this analytical method must be validated according to ICH Q2(R2) guidelines.[3][25] Validation demonstrates that the procedure is suitable for its intended purpose.[1][2]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is often demonstrated through forced degradation studies.

  • Forced Degradation (Stress Testing): To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis.[26][27][28] The goal is to achieve 5-20% degradation.[29][30] The analytical method must be able to resolve the this compound peak from all degradation product peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed over a range (e.g., 50% to 150% of the nominal concentration).[1]

  • Precision (Repeatability & Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature).[31]

Potential Impurities in this compound

Understanding potential impurities is key to developing a truly specific method. Impurities can arise from the synthesis process or degradation.

  • Process-Related Impurities:

    • Starting Materials: Unreacted 4-ethylbenzoic acid or 4-ethylbenzoyl chloride.

    • Reagents: Residual reagents used in the amidation step.

    • Byproducts: Such as N,N-disubstituted amides, which can form if reaction conditions are not carefully controlled.[32][33] Hydrolysis of the starting benzoyl chloride can also lead to benzoic acid as an impurity.[33][34]

  • Degradation Products:

    • Hydrolysis: Under harsh acidic or basic conditions, the amide bond can hydrolyze to form 4-ethylbenzoic acid.

The developed HPLC method, with its gradient elution, is designed to separate these impurities, which are expected to have different polarities and thus different retention times from the parent this compound.

Conclusion

The HPLC method detailed in this application note is a specific, robust, and reliable procedure for determining the purity of this compound. The systematic approach to method development, grounded in chromatographic principles, ensures effective separation from potential impurities. By adhering to the system suitability criteria and performing a full method validation as outlined by ICH guidelines, researchers and drug development professionals can have high confidence in the quality and integrity of their analytical results.

References

  • Pharmaguideline. System Suitability in HPLC Analysis. [Link]
  • Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. [Link]
  • Mtoz Biolabs. How to Prepare Sample for HPLC?. [Link]
  • American Chemical Society. Getting the peaks perfect: System suitability for HPLC. [Link]
  • Pharmaceutical Updates. System suitability in HPLC Analysis. [Link]
  • Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]
  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. [Link]
  • LCGC International.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7020622, this compound. [Link]
  • Organomation.
  • Greyhound Chromatography. How to Prepare a Sample for HPLC Analysis. [Link]
  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). [Link]
  • Pharmaguideline.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20191375, 4-ethyl-N-propylbenzamide. [Link]
  • MicroSolv Technology Corp. How to Use Cogent Amide™ HPLC Columns. [Link]
  • AMSbio.
  • Macedonian Pharmaceutical Bulletin.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. [Link]
  • Advanced Chromatography Technologies. Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. [Link]
  • YouTube. Understanding ICH Q2(R2)
  • Chromtech. HPLC Column Selection Guide. [Link]
  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
  • European Medicines Agency. ICH Q2(R2)
  • LCGC International. Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. [Link]
  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
  • IJPPS.
  • American Journal of Chemistry.
  • SciSpace.
  • Google Patents. US20050011836A1 - Additives for reversed-phase HPLC mobile phases.
  • Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
  • Biotage.
  • ResearchGate.
  • Scribd.
  • Biotage.

Sources

Application Note: A Robust GC-MS Protocol for the Definitive Identification of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and validated protocol for the identification of 4-Ethylbenzamide using Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this guide offers a step-by-step methodology, from sample preparation to data analysis and interpretation. The protocol emphasizes scientific integrity, explaining the rationale behind each experimental choice to ensure reproducibility and trustworthiness of the results. By incorporating established quality control procedures and referencing authoritative sources, this document serves as a practical and reliable resource for the qualitative analysis of this compound in various matrices.

Introduction: The Significance of this compound Identification

This compound is a chemical compound that, like other N-substituted benzamides, holds potential significance in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by this class of molecules.[1][2] Accurate and unambiguous identification of this compound is crucial for quality control in synthetic processes, impurity profiling in pharmaceutical preparations, and in metabolic studies.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a "gold standard" for the identification of volatile and semi-volatile organic compounds.[3] Its high sensitivity and specificity ensure reliable and definitive identification of target analytes.[4][5] This protocol details a robust GC-MS method for the analysis of this compound.

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data interpretation, is outlined below. This workflow is designed to ensure a systematic and controlled approach, minimizing potential errors and ensuring data integrity.

GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Identification Sample Sample Containing This compound Dissolution Dissolution in Appropriate Solvent (e.g., Methanol, Ethyl Acetate) Sample->Dissolution Dilution Serial Dilution to Working Concentration (~10 µg/mL) Dissolution->Dilution Filtration Filtration through 0.45 µm Syringe Filter Dilution->Filtration Vialing Transfer to GC Autosampler Vial Filtration->Vialing Injection Autosampler Injection (1 µL, Split/Splitless) Vialing->Injection Separation GC Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (Quadrupole Analyzer) Ionization->Detection TIC Total Ion Chromatogram (TIC) Generation Detection->TIC Peak_Integration Peak Integration & Retention Time (RT) Determination TIC->Peak_Integration Mass_Spectrum Mass Spectrum Extraction Peak_Integration->Mass_Spectrum Library_Search NIST Library Comparison Mass_Spectrum->Library_Search Confirmation Confirmation of This compound Library_Search->Confirmation

Caption: Overall workflow for the identification of this compound.

Materials and Reagents

The quality of reagents and materials is paramount for achieving accurate and reproducible results.

Material/ReagentSpecificationsRationale for Selection
This compound Reference Standard>98% purityA high-purity standard is essential for unambiguous identification and for creating a reference mass spectrum.
MethanolHPLC or GC gradeA common volatile organic solvent that is suitable for dissolving benzamides and is compatible with GC-MS systems.[6][7]
Ethyl AcetateHPLC or GC gradeAn alternative solvent, useful if solubility in methanol is limited or if matrix components are better separated.[1]
Anhydrous Sodium SulfateACS gradeUsed for drying organic extracts if a liquid-liquid extraction sample preparation is employed.
GC Autosampler Vials2 mL, with septa and capsStandard vials for use with GC autosamplers, ensuring a clean and sealed environment for the sample.[6]
Syringe Filters0.45 µm, PTFE or NylonTo remove any particulate matter from the sample solution, preventing contamination of the GC inlet and column.[8]

Detailed Experimental Protocol

Standard and Sample Preparation

Proper sample preparation is a critical step to ensure the analyte is in a suitable form for GC-MS analysis and to minimize matrix interference.[5][7]

4.1.1. Preparation of this compound Stock and Working Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard. Dissolve it in 10 mL of methanol in a volumetric flask. This provides a concentrated stock solution for preparing working standards.[1]

  • Working Standard Solution (10 µg/mL): Perform a serial dilution of the stock solution with methanol to achieve a final concentration of approximately 10 µg/mL. This concentration is generally suitable for achieving a good signal-to-noise ratio without overloading the GC column.[6]

  • Filtration: Filter the working standard solution through a 0.45 µm syringe filter into a clean GC autosampler vial.

  • Storage: Store the stock solution at 2-8°C when not in use. Prepare fresh working standards daily to ensure accuracy.

4.1.2. Preparation of Test Samples:

The preparation of test samples will depend on the matrix. For a relatively clean sample matrix where this compound is a major component:

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve an estimated this compound concentration of around 10 µg/mL.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into a GC autosampler vial.

For complex matrices, a more extensive sample cleanup such as liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[7][9]

GC-MS Instrumental Parameters

The following instrumental parameters are recommended for the analysis of this compound. These parameters may require optimization depending on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnAgilent HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar 5% phenyl-methylpolysiloxane column offers excellent resolution for a wide range of semi-volatile organic compounds, including benzamides.[1]
Carrier GasHelium (>99.999% purity)An inert carrier gas that provides good chromatographic efficiency.[8]
Flow Rate1.0 mL/min (Constant Flow Mode)A standard flow rate for this column dimension, providing a good balance between analysis time and separation efficiency.
Injection Volume1 µLA typical injection volume that avoids column overloading.
Inlet Temperature250°CEnsures rapid and complete volatilization of this compound without thermal degradation.[8]
Injection ModeSplitless or Split (e.g., 20:1)Splitless mode is ideal for trace analysis to maximize sensitivity. A split injection can be used for more concentrated samples to prevent detector saturation.[10]
Oven Temperature ProgramInitial: 100°C, hold for 2 minRamp: 15°C/min to 280°CHold: 5 min at 280°CThis temperature program allows for the separation of this compound from potential impurities and ensures it elutes with a good peak shape. The final hold cleans the column of any less volatile components.
Mass Spectrometer
Ion SourceElectron Ionization (EI)The standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching.[4]
Ionization Energy70 eVThe standard energy for EI, which generates a consistent and extensive fragmentation pattern, aiding in structural elucidation and library identification.[8]
Ion Source Temperature230°CPrevents condensation of the analyte in the ion source.[8]
Quadrupole Temperature150°CMaintains the quadrupole at a stable temperature, ensuring consistent mass filtering.
Mass Scan Rangem/z 40 - 400A wide enough range to capture the molecular ion and all significant fragment ions of this compound.
Solvent Delay3 minutesPrevents the high concentration of the solvent from entering the mass spectrometer, which can damage the filament and detector.[8]

Data Analysis and Interpretation

Identification Criteria

The identification of this compound is confirmed based on two key parameters:

  • Retention Time (RT): The retention time of the peak in the test sample's total ion chromatogram (TIC) must match the retention time of the this compound reference standard, analyzed under the same conditions.

  • Mass Spectrum: The mass spectrum of the peak of interest in the test sample must match the mass spectrum of the reference standard and/or a reliable library spectrum, such as those from the NIST Mass Spectral Library.[11][12]

Expected Mass Spectrum and Fragmentation

The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The molecular weight of this compound (C₉H₁₁NO) is 149.19 g/mol .[11]

Key Expected Ions:

m/zIon IdentityDescription
149[M]⁺Molecular Ion
134[M-CH₃]⁺Loss of a methyl radical
133[M-NH₂]⁺Loss of an amino radical
105[C₇H₅O]⁺Benzoyl cation, often a prominent peak in benzamides.[13]
77[C₆H₅]⁺Phenyl cation, resulting from the loss of CO from the benzoyl cation.[13]

The fragmentation of this compound is initiated by the high energy of electron ionization, leading to the formation of these characteristic fragment ions.

Fragmentation of this compound cluster_main Proposed Fragmentation Pathway M This compound [M]⁺˙ m/z 149 F1 [M-NH₂]⁺ m/z 133 M->F1 - •NH₂ F4 [M-CH₃]⁺ m/z 134 M->F4 - •CH₃ F2 Benzoyl Cation [C₇H₅O]⁺ m/z 105 F1->F2 - C₂H₄ F3 Phenyl Cation [C₆H₅]⁺ m/z 77 F2->F3 - CO

Caption: Proposed fragmentation pathway of this compound under EI.

Library Matching

After acquiring the mass spectrum of the unknown peak, a search against the NIST/EPA/NIH Mass Spectral Library should be performed. A high match factor (>800) along with a consistent retention time provides strong evidence for the identification of this compound.

System Suitability and Quality Control

To ensure the validity and reliability of the analytical results, a robust quality control (QC) system must be in place.[14][15]

  • Solvent Blank: Before running any samples, inject a solvent blank (methanol) to ensure the system is free from contamination.

  • System Suitability Test (SST): Inject the this compound working standard at the beginning of the analytical run. The system is deemed suitable if the peak shape is symmetrical and the signal-to-noise ratio is adequate.

  • Bracketing Standards: For long analytical runs, a working standard should be re-injected periodically (e.g., every 10-20 samples) to monitor for any drift in retention time or instrument sensitivity.

  • Method Validation: For routine use, the method should be validated according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][16][17]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the identification of this compound using GC-MS. The methodology, from sample preparation to instrumental analysis and data interpretation, is designed to be robust, reliable, and reproducible. By explaining the rationale behind the chosen parameters and incorporating essential quality control checks, this guide serves as a valuable resource for professionals in pharmaceutical analysis and related fields. Adherence to this protocol will enable the confident and accurate identification of this compound, ensuring the integrity of research and development activities.

References

  • Commonly Practiced Quality Control and Quality Assurance Procedures for Gas Chromatography-Mass Spectrometry Analysis in Forensic Urine Drug-Testing Laboratories. (1997). Forensic Science Review.
  • CHEM-03 QA/QC for the GC/MS Instrument. (n.d.). CT.gov.
  • QA/QC aspects of GC-MS analytical instrument for environmental analysis. (n.d.). NIScPR.
  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A, 1101(1-2), 278–285.
  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). ResearchGate.
  • GC/MS Quality Control. (n.d.). MsMetrix.
  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen.
  • FCS09-SOP for Operating and Maintaining GC-MS and GC-FID Instruments. (2022). Department of Forensic Sciences.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020622, this compound. PubChem.
  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org.
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). ResearchGate.
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Maryland.
  • Filatov, V., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7189.
  • Analysis method for amide compounds. (n.d.). Google Patents.
  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research, 11(10), 5017-26.
  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review.
  • NIST. (n.d.). Benzamide, N,N-bis(2-ethylhexyl)-4-ethyl-. NIST Chemistry WebBook.
  • Sample preparation GC-MS. (n.d.). SCION Instruments.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117869, Benzamide, N-ethyl-4-methyl-. PubChem.
  • NIST. (n.d.). Benzamide, N,N-didecyl-4-ethyl-. NIST Chemistry WebBook.
  • Quantifying Small Molecules by Mass Spectrometry. (2019). LCGC International.
  • Preparing Samples for GC-MS/MS Analysis. (n.d.). Organomation.
  • ESI-TQ-MS-MS spectra and proposed fragmentation pathway for compound 4a... (n.d.). ResearchGate.
  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • Mass Spectrometry Data Center. (n.d.). NIST.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959, N-Ethylbenzamide. PubChem.
  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. (2024). Biomedical Chromatography.
  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.
  • Smith Henry, A. (2019). Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners. Agilent.

Sources

Application Notes and Protocols: Developing Assays for 4-Ethylbenzamide Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering the Therapeutic Potential of 4-Ethylbenzamide

This compound, a small molecule belonging to the benzamide class of compounds, presents an intriguing subject for biological activity screening. While direct studies on its specific biological functions are not extensively documented, the benzamide scaffold is a well-established pharmacophore present in numerous clinically significant drugs. Notably, many benzamide derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, a family of proteins critical to DNA repair and the maintenance of genomic stability.[1][2][3] The overactivation of PARP can lead to cellular energy depletion and necrotic cell death, making PARP inhibitors a valuable therapeutic strategy, particularly in oncology.[3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the biological activity of this compound, with a primary focus on its potential as a PARP inhibitor. We will detail the rationale behind this approach, provide step-by-step protocols for robust biochemical and cell-based assays, and discuss the interpretation of results. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Rationale: Why Investigate this compound as a PARP Inhibitor?

The decision to prioritize PARP inhibition assays for this compound is grounded in established structure-activity relationships among benzamide-containing molecules. PARP enzymes, particularly PARP-1, play a crucial role in the repair of single-strand DNA breaks.[2] Inhibition of this repair mechanism can be synthetically lethal to cancer cells that already harbor defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations.[2]

The core benzamide structure is a key feature in several potent PARP inhibitors. Therefore, it is a scientifically sound hypothesis that this compound may interact with the catalytic domain of PARP enzymes. The following sections outline a systematic approach to test this hypothesis, starting from initial high-throughput screening to more detailed mechanistic studies.

Experimental Workflow for Assessing this compound Activity

A tiered approach is recommended to efficiently screen and characterize the biological activity of this compound. This workflow progresses from broad, high-throughput screening to more specific and detailed cellular assays.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Biochemical Characterization cluster_2 Phase 3: Cell-Based Validation HTS High-Throughput Screening (HTS) (e.g., Homogeneous PARP Assay) Hit_Identification Hit Identification & IC50 Determination HTS->Hit_Identification Primary Hits Enzyme_Kinetics Enzyme Kinetics Studies (Mechanism of Inhibition) Hit_Identification->Enzyme_Kinetics Confirmed Hit Selectivity_Profiling PARP Isoform Selectivity Profiling Enzyme_Kinetics->Selectivity_Profiling PAR_Inhibition_Cellular Cellular PARP Activity Assay (e.g., Immunofluorescence) Selectivity_Profiling->PAR_Inhibition_Cellular Characterized Inhibitor Cytotoxicity_Assay Cytotoxicity & Synthetic Lethality Assays PAR_Inhibition_Cellular->Cytotoxicity_Assay

Caption: Tiered experimental workflow for screening and characterizing this compound.

Part 1: Biochemical Assays for PARP Inhibition

Biochemical assays provide a direct measure of an inhibitor's effect on the enzymatic activity of a purified PARP enzyme. These assays are essential for initial screening and for determining key inhibitory parameters.

Homogeneous Fluorescence Polarization (FP) PARP Assay

Principle: This assay measures the inhibition of PARP-1 activity by detecting the formation of poly(ADP-ribose) (PAR) chains. In one common format, a fluorescently labeled DNA probe is used. When PARP-1 binds to the DNA, it has a high polarization value. The addition of an inhibitor that causes "trapping" of the PARP enzyme on the DNA can lead to a dose-dependent increase in the fluorescence polarization signal.[2]

Protocol:

  • Reagent Preparation:

    • Prepare a 10X PARP assay buffer: 500 mM Tris-HCl (pH 8.0), 500 mM MgCl2, 10 mM DTT.

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

    • Reconstitute purified human PARP-1 enzyme to a working concentration of 1 nM in 1X assay buffer.

    • Prepare a solution of fluorescently labeled DNA duplex at a concentration of 25 nM.

    • Prepare a solution of NAD+ at a concentration of 100 µM.

  • Assay Procedure (384-well plate format):

    • Add 2 µL of the this compound serial dilutions or DMSO (vehicle control) to the wells.

    • Add 10 µL of the PARP-1 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 8 µL of a mixture containing the fluorescent DNA probe and NAD+.

    • Incubate for 60 minutes at 30°C.

    • Read the fluorescence polarization on a suitable plate reader.

Data Analysis:

ParameterDescription
IC50 The concentration of this compound required to inhibit 50% of the PARP-1 activity.
Z'-factor A statistical measure of assay quality, with a value > 0.5 indicating a robust assay.
Chemiluminescent PARP Assay

Principle: This assay format often involves the use of biotinylated NAD+ as a substrate. The PARP enzyme incorporates biotinylated ADP-ribose units onto histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Protocol:

  • Reagent Preparation:

    • Use a commercially available PARP assay kit that includes a histone-coated plate, activated DNA, biotinylated NAD+, and detection reagents.

    • Prepare serial dilutions of this compound in the provided assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the this compound dilutions to the wells of the histone-coated plate.

    • Add 25 µL of a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+.

    • Incubate for 60 minutes at room temperature.

    • Wash the plate three times with the provided wash buffer.

    • Add 50 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes.

    • Wash the plate three times.

    • Add 50 µL of chemiluminescent substrate and immediately read the luminescence on a plate reader.

Part 2: Cell-Based Assays for Biological Activity

Cell-based assays are crucial for validating the activity of this compound in a more physiologically relevant context. These assays can confirm target engagement and assess the downstream cellular consequences of PARP inhibition.

Cellular PARP Activity Assay by Immunofluorescence

Principle: This assay visualizes the formation of PAR chains in cells following DNA damage. Cells are treated with a DNA-damaging agent to induce PARP activity. In the presence of a PARP inhibitor like this compound, the formation of PAR chains will be reduced. This reduction is detected using an antibody specific for PAR.

Protocol:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

    • Block non-specific antibody binding with 5% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against PAR (e.g., anti-PAR polymer monoclonal antibody) overnight at 4°C.

    • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

Data Analysis:

The fluorescence intensity of the PAR signal is quantified using image analysis software. A dose-dependent decrease in PAR signal in the presence of this compound indicates cellular PARP inhibition.

G cluster_0 Cellular PARP Inhibition Assay Workflow Start Seed Cells on Coverslips Pretreat Pre-treat with this compound Start->Pretreat Damage Induce DNA Damage (e.g., H2O2) Pretreat->Damage Fix Fix and Permeabilize Cells Damage->Fix Block Block Non-specific Binding Fix->Block PrimaryAb Incubate with Anti-PAR Antibody Block->PrimaryAb SecondaryAb Incubate with Fluorescent Secondary Antibody PrimaryAb->SecondaryAb Visualize Visualize and Quantify Fluorescence SecondaryAb->Visualize

Caption: Workflow for the cellular PARP activity immunofluorescence assay.

Synthetic Lethality Cytotoxicity Assay

Principle: This assay exploits the concept of synthetic lethality to assess the potential of this compound as a cancer therapeutic. Cancer cells with deficiencies in homologous recombination (e.g., BRCA1/2 mutations) are particularly sensitive to PARP inhibitors. This assay compares the cytotoxic effect of this compound on BRCA-deficient cells versus BRCA-proficient (wild-type) cells.

Protocol:

  • Cell Seeding:

    • Seed both a BRCA-deficient cell line (e.g., CAPAN-1) and its isogenic BRCA-proficient counterpart in 96-well plates.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known PARP inhibitor like Olaparib).

  • Incubation:

    • Incubate the plates for 72-96 hours to allow for cell proliferation and the cytotoxic effects of the compound to manifest.

  • Viability Assessment:

    • Measure cell viability using a standard method such as the MTT assay or a resazurin-based assay (e.g., CellTiter-Blue).

Data Analysis:

Cell LineExpected Outcome with Effective PARP Inhibitor
BRCA-deficient Significant, dose-dependent decrease in cell viability.
BRCA-proficient Minimal or no effect on cell viability at the same concentrations.

A significantly lower IC50 value in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of a synthetic lethal effect and supports the mechanism of action as a PARP inhibitor.

Troubleshooting and Considerations

  • Compound Solubility: Benzamide derivatives can sometimes have limited aqueous solubility. Ensure that this compound is fully dissolved in DMSO and that the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.[4]

  • Assay Interference: Some compounds can interfere with assay readouts (e.g., by auto-fluorescence). It is important to run appropriate controls, such as the compound alone without the enzyme, to identify and correct for any such interference.

  • Off-Target Effects: While the initial focus is on PARP, it is important to consider that this compound may have other biological targets. Broader kinase screening or other target-based assays may be warranted depending on the initial findings.

Conclusion

This application note provides a structured and scientifically rigorous approach to elucidating the biological activity of this compound. By focusing on its potential as a PARP inhibitor, researchers can leverage well-established assay methodologies to generate high-quality data. The combination of biochemical and cell-based assays outlined here will enable a comprehensive characterization of this compound, from its direct enzymatic effects to its cellular consequences, paving the way for a deeper understanding of its therapeutic potential.

References

  • BioAssay Systems. (n.d.). Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services.
  • Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100329.
  • BPS Bioscience. (n.d.). PARP Assays.
  • Gagne, J. P., et al. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78–86.
  • Ali, M., et al. (2025). Development of a homogenous poly(ADP-ribose) assay for screening and profiling PARP inhibitors. Cancer Research, 85(8_Suppl_1), Abstract nr 4184.
  • Pommier, Y., et al. (2018). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS ONE, 13(7), e0200899.

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Ethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive troubleshooting guide for the synthesis of 4-Ethylbenzamide. This resource is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and side reactions encountered during its synthesis. Our goal is to provide not just protocols, but a deeper understanding of the reaction mechanisms to empower you to optimize your experimental outcomes.

Introduction to this compound Synthesis

This compound is a valuable building block in organic synthesis. Its preparation can be approached through several common pathways, each with its own set of advantages and potential pitfalls. This guide is structured around a question-and-answer format to directly address the specific issues you may encounter with the most prevalent synthetic routes.

Section 1: Synthesis via Acylation of Ammonia with 4-Ethylbenzoyl Chloride (Schotten-Baumann Conditions)

This is a widely used method due to the high reactivity of the acid chloride. However, this reactivity can also lead to undesired side reactions.

Frequently Asked Questions (FAQs)

Question 1: My yield of this compound is low, and I've isolated 4-Ethylbenzoic acid as a major byproduct. What went wrong?

Answer: The presence of 4-Ethylbenzoic acid strongly indicates that your 4-ethylbenzoyl chloride is hydrolyzing before it can react with ammonia. This is a very common side reaction in Schotten-Baumann reactions, especially when using aqueous bases.[1]

Causality Explained: 4-Ethylbenzoyl chloride is highly electrophilic. Water and hydroxide ions are competing nucleophiles with ammonia. The reaction with hydroxide is rapid and irreversible, leading to the formation of 4-ethylbenzoate, which upon acidification during workup, gives 4-ethylbenzoic acid.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure all your glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

  • Solvent Choice: Use a dry, non-protic organic solvent like dichloromethane (DCM) or diethyl ether to dissolve the 4-ethylbenzoyl chloride.[2]

  • Temperature Control: Perform the addition of the acid chloride at low temperatures (0-5 °C) to control the exothermic reaction and favor the desired amidation over hydrolysis.[3]

  • Rate of Addition: Add the 4-ethylbenzoyl chloride solution slowly to the ammonia solution. This maintains a high concentration of the amine nucleophile relative to the acid chloride, promoting the desired reaction.

Question 2: I've noticed a significant amount of a high-molecular-weight impurity that is difficult to remove. What could it be?

Answer: You are likely observing the formation of a diacyl or triacylamide. This occurs when the initially formed this compound is further acylated by 4-ethylbenzoyl chloride.

Causality Explained: While the nitrogen in an amide is less nucleophilic than in an amine, under the reaction conditions, it can still be deprotonated by the base, especially if there is a localized excess of the acid chloride. This deprotonated amide can then act as a nucleophile.

Troubleshooting & Prevention:

  • Stoichiometry: Use a slight excess of the amine (ammonia in this case) to ensure all the acid chloride is consumed.

  • Reverse Addition: Consider adding the acid chloride to the amine solution, rather than the other way around. This ensures that the acid chloride is always in the presence of an excess of the amine nucleophile, minimizing the chance of it reacting with the product amide.

Visualizing the Reaction Pathways

Below is a diagram illustrating the desired reaction versus the common side reactions in the Schotten-Baumann synthesis of this compound.

Schotten_Baumann cluster_side Side Reactions This compound This compound Diacylamide Diacylamide This compound->Diacylamide + 4-Ethylbenzoyl Chloride 4-Ethylbenzoyl_Chloride 4-Ethylbenzoyl_Chloride 4-Ethylbenzoic_Acid 4-Ethylbenzoic_Acid

Caption: Desired vs. Side Reactions in Schotten-Baumann Synthesis.

Section 2: Synthesis via Partial Hydrolysis of 4-Ethylbenzonitrile

This method can be effective but requires careful control to prevent over-hydrolysis to the carboxylic acid.

Frequently Asked Questions (FAQs)

Question 1: My reaction has produced a large amount of 4-Ethylbenzoic acid instead of the desired amide. How can I prevent this?

Answer: The formation of 4-ethylbenzoic acid is a result of complete hydrolysis of the nitrile.[4][5] The amide is an intermediate in this reaction. To favor the formation of this compound, you need to carefully control the reaction conditions to stop at the amide stage.

Causality Explained: Both acidic and basic conditions can catalyze the hydrolysis of nitriles. The reaction proceeds in two steps: nitrile to amide, and then amide to carboxylic acid (or its salt). The second step can often be faster under harsh conditions.[4]

Troubleshooting & Prevention:

  • Milder Conditions: Use less forcing reaction conditions. This can mean lower temperatures, shorter reaction times, or using a weaker acid or base.

  • Reagent Choice: For basic hydrolysis, using potassium hydroxide in ethanol with a controlled amount of water can favor the formation of the amide, which may precipitate out of the solution, preventing further hydrolysis.[6]

  • Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal time to quench the reaction.

Question 2: The reaction has stalled, and I have a low conversion of the starting 4-Ethylbenzonitrile.

Answer: Insufficiently reactive conditions can lead to a stalled reaction.

Troubleshooting & Prevention:

  • Temperature: Ensure the reaction is being heated to a sufficient temperature (reflux is common) to drive the reaction forward.[6]

  • Concentration: Check the concentration of your acid or base catalyst. It may need to be increased, but be mindful of the risk of over-hydrolysis.

  • Solvent: The choice of solvent can impact the solubility of the reagents and the reaction rate. Aqueous ethanol is a common choice.[6]

Experimental Protocol: Controlled Hydrolysis of 4-Ethylbenzonitrile
  • In a round-bottom flask, dissolve potassium hydroxide pellets in 95% ethanol with stirring.

  • Add 4-Ethylbenzonitrile to the solution and stir until homogeneous.

  • Add a controlled amount of distilled water and heat the mixture to reflux.

  • Monitor the reaction by TLC. The amide product is typically more polar than the starting nitrile.

  • Upon completion (disappearance of starting material and before significant formation of the carboxylic acid), cool the reaction mixture. The this compound product may precipitate.

  • Collect the solid product by filtration and wash with cold water.

Section 3: Synthesis via Direct Amidation of 4-Ethylbenzoic Acid

This is an atom-economical approach but often requires coupling agents to activate the carboxylic acid.

Frequently Asked Questions (FAQs)

Question 1: The reaction is not proceeding, and I am recovering my starting 4-Ethylbenzoic acid and the amine.

Answer: The direct reaction of a carboxylic acid and an amine to form an amide is often thermodynamically unfavorable at moderate temperatures without a coupling agent.[7] You are likely observing an acid-base reaction between the 4-ethylbenzoic acid and the amine, forming a stable salt.

Causality Explained: The carboxylic acid protonates the amine to form a carboxylate and an ammonium ion. This salt is generally unreactive towards amide formation unless high temperatures are used to drive off water.

Troubleshooting & Prevention:

  • Use a Coupling Agent: Employ a coupling agent such as dicyclohexylcarbodiimide (DCC) or a borate ester like B(OCH2CF3)3 to activate the carboxylic acid.[8][9]

  • Activation to Acid Chloride: A two-step approach where 4-ethylbenzoic acid is first converted to 4-ethylbenzoyl chloride using a reagent like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an amine, is a reliable alternative.[10]

Question 2: I'm using DCC as a coupling agent and am having trouble removing the dicyclohexylurea (DCU) byproduct.

Answer: Dicyclohexylurea (DCU) is a common byproduct of DCC-mediated couplings and is notoriously insoluble in many common organic solvents, making its removal by chromatography difficult.

Troubleshooting & Prevention:

  • Filtration: DCU can often be removed by filtration. After the reaction is complete, cool the reaction mixture and filter off the precipitated DCU.

  • Solvent Choice: Choose a solvent in which your product is soluble but DCU is not. Dichloromethane or ethyl acetate are common choices.

  • Alternative Coupling Agents: Consider using a water-soluble carbodiimide like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), where the urea byproduct can be removed with an aqueous wash.[3]

Data Summary: Comparison of Synthesis Routes
Synthesis RouteKey ReagentsCommon Side ProductsTypical YieldsKey Considerations
Schotten-Baumann 4-Ethylbenzoyl chloride, Ammonia4-Ethylbenzoic acid, DiacylamideGood to ExcellentRequires anhydrous conditions; control of temperature and addition rate is crucial.
Nitrile Hydrolysis 4-Ethylbenzonitrile, Acid/Base4-Ethylbenzoic acidModerate to GoodRequires careful monitoring to prevent over-hydrolysis.
Direct Amidation 4-Ethylbenzoic acid, Ammonia, Coupling Agent (e.g., DCC)Unreacted starting materials, Urea byproductsGoodRequires a coupling agent; byproduct removal can be a challenge.

References

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.American Chemical Society.
  • Prepar
  • Chemistry of Amides.Chemistry LibreTexts.
  • The Amide Functional Group: Properties, Synthesis, and Nomencl
  • 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide.Smolecule.
  • Kinetic study and modeling of the Schotten– Baumann synthesis of peroxyesters using phase.SciSpace.
  • Schotten–Baumann reaction.Wikipedia.
  • Partial hydrolysis of a benzonitrile.ChemSpider Synthetic Pages.
  • The Hydrolysis of Nitriles.Chemistry LibreTexts.
  • EXP13 Hydrolysis of Benzonitrile.Scribd.

Sources

Technical Support Center: Troubleshooting Low Yield in 4-Ethylbenzamide Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yield. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting, ensuring both methodological rigor and practical success.

Section 1: The Primary Synthetic Route: An Overview

The most reliable and widely used method for preparing this compound is a two-step process. First, the relatively unreactive 4-ethylbenzoic acid is activated by converting it into the highly electrophilic 4-ethylbenzoyl chloride. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] The resulting acyl chloride is then reacted with an amine source, such as aqueous or anhydrous ammonia, to form the target amide. This second step is a classic example of nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[2][3][4]

The overall transformation is outlined below:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 4-EBA 4-Ethylbenzoic Acid 4-EBC 4-Ethylbenzoyl Chloride 4-EBA->4-EBC Reflux SOCl2 Thionyl Chloride (SOCl₂) SOCl2->4-EBC 4-EB This compound 4-EBC->4-EB Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->4-EB Base Base (e.g., NaOH, Pyridine) Base->4-EB Neutralizes HCl

Caption: Overall synthesis pathway for this compound.

Understanding the nuances of each step is critical, as the primary causes of low yield are often rooted in the instability of the acyl chloride intermediate and the specific conditions of the amidation reaction.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and solve the root cause of low product yield.

Issue 1: Reaction Failure & Recovery of Starting Material

Question: My reaction failed, and upon analysis (NMR, IR, TLC), I've recovered my starting material, 4-ethylbenzoic acid. What is the most likely cause?

Answer: This is a classic symptom of premature hydrolysis of the 4-ethylbenzoyl chloride intermediate.[5][6] 4-Ethylbenzoyl chloride is highly reactive and will readily react with any available water—even atmospheric moisture—to revert to the less reactive carboxylic acid.[5] If this happens, the subsequent amidation step cannot occur, leading to a yield of zero.

Causality Checklist:

  • Wet Glassware: Standard oven drying (120 °C) may not be sufficient. Glassware should be flame-dried or oven-dried overnight and cooled under an inert atmosphere (Nitrogen or Argon).[6]

  • Atmospheric Moisture: Running the reaction open to the air, especially on a humid day, allows moisture to hydrolyze the acyl chloride. The reaction should be conducted under a positive pressure of an inert gas.

  • Wet Solvents or Reagents: Using "anhydrous" solvents from a previously opened bottle can be a source of water contamination. It is best practice to use freshly opened solvents or those dried over molecular sieves. The amine source, if aqueous, must be added carefully to a well-stirred solution of the acyl chloride in an immiscible organic solvent to minimize hydrolysis.

Hydrolysis AcylChloride 4-Ethylbenzoyl Chloride CarboxylicAcid 4-Ethylbenzoic Acid (Unreactive) AcylChloride->CarboxylicAcid Rapid Hydrolysis Water H₂O (Moisture) Water->CarboxylicAcid HCl HCl

Caption: The primary side reaction: Hydrolysis of the acyl chloride.
Issue 2: Reaction Stalls with Unreacted Amine

Question: The reaction appears to stop prematurely. TLC analysis shows the presence of my desired amide product, but also a significant amount of unreacted amine starting material. Why?

Answer: This issue points directly to a problem with acid neutralization. The reaction of an acyl chloride with a primary amine produces one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed.[7][8]

RCOCl + 2 R'NH₂ → RCONHR' + R'NH₃⁺Cl⁻

If no additional base is present, this HCl byproduct will protonate the nucleophilic amine starting material, converting it into its non-nucleophilic ammonium salt.[9] This effectively removes the amine from the reaction, halting product formation.

Solutions:

  • Stoichiometry: Ensure you use at least two equivalents of the amine. One acts as the nucleophile, and the second acts as the base to neutralize the HCl.[10]

  • Schotten-Baumann Conditions: The preferred method is to use one equivalent of the amine and add a separate, inexpensive base to neutralize the HCl as it forms.[1][9] This can be an organic base like pyridine or triethylamine, or an inorganic base like aqueous sodium hydroxide in a two-phase system.[2][4]

Issue 3: Formation of an Unexpected Ester Byproduct

Question: My product's spectroscopic data (¹H NMR, ¹³C NMR, IR) is inconsistent with this compound but suggests the formation of an ester, like methyl 4-ethylbenzoate. How did this occur?

Answer: This side reaction happens when a nucleophilic solvent, such as methanol or ethanol, is used in the reaction. The acyl chloride is a highly potent electrophile and will react with any available nucleophile. Alcohols can be effective nucleophiles and will compete with your intended amine to attack the acyl chloride, leading to ester formation.[11] This is particularly problematic if you are using a solution of ammonia in methanol, for example.

Preventative Measures:

  • Solvent Choice: Always use a non-nucleophilic, aprotic solvent for the reaction. Dichloromethane (DCM), tetrahydrofuran (THF), or diethyl ether are excellent choices.[1][4]

  • Amine Source: If using a commercial solution of an amine (e.g., ammonia), ensure it is in a non-nucleophilic solvent like THF or dioxane, not an alcohol. Alternatively, bubble anhydrous ammonia gas into your reaction solution.[11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best way to confirm the complete formation of 4-ethylbenzoyl chloride before proceeding to the amidation step? A1: While you can proceed directly, confirming the conversion is good practice. You can take a small aliquot from the reaction mixture (after reflux with SOCl₂), carefully quench it with an anhydrous alcohol like methanol, and analyze the resulting methyl ester by TLC or GC-MS. The ester will have a different Rf value than the starting carboxylic acid. Attempting to analyze the acyl chloride directly by TLC is difficult due to its rapid hydrolysis on the silica plate.[12]

Q2: Which base is optimal for the Schotten-Baumann amidation step? A2: The choice depends on your specific conditions and workup procedure.

BasePhaseAdvantagesDisadvantages
Sodium Hydroxide Aqueous (Biphasic)Inexpensive, highly effective. The product remains in the organic layer, simplifying workup.[4]Vigorous stirring is required for phase mixing. Can promote hydrolysis if the acyl chloride is not consumed quickly.
Pyridine Organic (Homogeneous)Acts as both a base and a nucleophilic catalyst.[13]Can be difficult to remove during workup due to its high boiling point and water solubility.
Triethylamine (Et₃N) Organic (Homogeneous)Strong base, easily removed under vacuum.[13]Forms triethylammonium chloride salts which may precipitate and complicate stirring.

Q3: What is the best method for purifying the final this compound product? A3: Purification typically involves an aqueous workup followed by recrystallization or column chromatography.

  • Aqueous Workup: After the reaction is complete, wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a dilute base (e.g., 5% NaHCO₃) to remove any unreacted 4-ethylbenzoic acid. Finally, wash with brine to remove residual water.

  • Recrystallization: this compound is a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) is often the most effective way to obtain a highly pure product.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a solvent system like ethyl acetate/hexanes can be used for purification.[14]

Q4: Can I synthesize this compound directly from 4-ethylbenzoic acid and ammonia without making the acyl chloride? A4: While possible, it is not straightforward. Simply mixing a carboxylic acid and an amine results in an acid-base reaction to form an ammonium carboxylate salt.[15] Converting this salt to an amide requires very high temperatures (often >170 °C) to drive off water, which can lead to decomposition.[7] Modern methods use coupling reagents (e.g., DCC, EDC, HATU) to activate the carboxylic acid in situ, allowing the reaction to proceed under milder conditions.[1][10][16] However, for a simple amide like this compound, the acyl chloride route is generally more efficient and cost-effective.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of 4-Ethylbenzoyl Chloride[1]
  • Setup: To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a gas inlet, add 4-ethylbenzoic acid (1.0 eq). Place the system under a positive pressure of nitrogen or argon.

  • Reagent Addition: Add thionyl chloride (SOCl₂) (3.0-5.0 eq) to the flask via a syringe. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.[12]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. The reaction can be monitored by the cessation of HCl and SO₂ gas evolution (use a basic scrubber to trap gases).

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-ethylbenzoyl chloride (a colorless to pale yellow liquid) is often used directly in the next step without further purification.[5]

Protocol 2: Synthesis of this compound (Schotten-Baumann)[3][5]
  • Setup: In a flask under an inert atmosphere, dissolve the crude 4-ethylbenzoyl chloride (1.0 eq) from Protocol 1 in an anhydrous aprotic solvent (e.g., dichloromethane, 0.5 M concentration). Cool the flask in an ice bath (0 °C).

  • Reagent Addition: In a separate flask, prepare a solution of concentrated aqueous ammonia (2.0-3.0 eq) or another amine.

  • Reaction: Add the amine solution dropwise to the stirred, cooled solution of the acyl chloride. A white precipitate (the amide product and ammonium chloride) should form immediately.[7][8] Allow the reaction to stir for 1-2 hours, warming to room temperature.

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1M HCl, 5% NaHCO₃, and brine as described in FAQ Q3.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid product. Purify by recrystallization.

Section 5: Logical Troubleshooting Workflow

If you are facing low yields, follow this decision tree to diagnose the issue systematically.

G start Start: Low Yield Observed q1 Analyze crude product. Is the main component recovered 4-ethylbenzoic acid? start->q1 sol1 Diagnosis: Acyl Chloride Hydrolysis. Solution: • Use flame-dried glassware. • Use anhydrous solvents. • Run under inert atmosphere. q1->sol1 Yes q2 Is unreacted amine the major byproduct? q1->q2 No sol2 Diagnosis: Insufficient Base. Solution: • Use >2 eq. of amine OR • Add 1.1 eq. of a base (Pyridine, Et₃N, NaOH). q2->sol2 Yes q3 Is an unexpected, non-polar byproduct observed (e.g., ester)? q2->q3 No sol3 Diagnosis: Nucleophilic Solvent. Solution: • Change solvent to DCM, THF, or Ether. • Ensure amine source is not in an alcoholic solvent. q3->sol3 Yes end Review purification & workup steps for mechanical losses (e.g., emulsions). Consider using coupling reagents as an alternative to the acyl chloride route. q3->end No

Caption: A step-by-step workflow for troubleshooting low yield.

References

  • PrepChem.com. Synthesis of 4-ethylbenzoyl chloride. [Link]
  • SATHEE. Chemistry Schotten Baumann Reaction. [Link]
  • Grokipedia. Schotten–Baumann reaction. [Link]
  • Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]
  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. [Link]
  • Chemistry Stack Exchange. Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?. [Link]
  • ResearchGate. An improved method of amide synthesis using acyl chlorides | Request PDF. [Link]
  • ResearchGate. Why did my amide syntesis does not work?. [Link]
  • Chemguide.
  • Reddit.
  • JoVE.
  • Chemistry LibreTexts.
  • Fisher Scientific. Amide Synthesis. [Link]
  • Organic Syntheses. N-BENZOYLPYRROLIDINE. [Link]

Sources

Technical Support Center: Purification of Crude 4-Ethylbenzamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist:

Welcome to the technical support guide for the purification of 4-Ethylbenzamide. Recrystallization is a powerful and elegant technique for purifying solid organic compounds, capable of yielding material of very high purity when executed correctly.[1] However, its success is critically dependent on understanding the interplay between the solute (your this compound) and the solvent system. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that we commonly encounter in the field. It is designed to move beyond a simple protocol and provide you with the causal logic—the "why"—behind each step, empowering you to adapt and troubleshoot effectively in your own laboratory setting.

Our core philosophy is that a well-designed protocol should be a self-validating system. By understanding the principles, you can anticipate challenges and make informed decisions to optimize purity and yield.

Section 1: The Critical First Step - Solvent Selection

The most pivotal decision in any recrystallization is the choice of solvent.[2] An ideal solvent should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[1]

FAQ: How do I choose the best initial solvent for this compound?

Answer:

A systematic, small-scale screening approach is the most reliable method. The molecular structure of this compound (C₉H₁₁NO) features a polar amide group capable of hydrogen bonding and a nonpolar ethylbenzene moiety.[3] This dual nature suggests that moderately polar solvents are excellent starting points.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 20-30 mg of your crude this compound into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different solvent (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature.

    • Observation 1: If the compound dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor. Set it aside as a potential "good" solvent for a mixed-pair system.

    • Observation 2: If the compound remains largely insoluble, proceed to the next step.

  • Solvent Addition (Hot): Gently heat the test tubes that did not show significant solubility in a water or sand bath. Add the same solvent dropwise until the solid just dissolves.

    • Observation 3: If the compound dissolves readily in a minimal amount of hot solvent, this is a promising candidate.

  • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

    • Observation 4: The ideal solvent is one from which a large quantity of well-formed crystals precipitates upon cooling. If only a few crystals form or none at all, there may have been too much solvent added.[4]

Based on the structure of this compound and solubility data for the parent compound, benzamide, ethanol and acetone are strong initial candidates to test.[5][6] Water is expected to be a poor solvent at low temperatures but could be an effective anti-solvent.

Data Presentation: Solvent Selection Guide
SolventBoiling Point (°C)PolarityRationale for this compound
Water 100HighPoor solubility of nonpolar ethylbenzene group. Potential anti-solvent.
Ethanol 78HighGood potential. Can hydrogen bond with the amide group.
Acetone 56Medium-HighGood potential. Dissolves a wide range of polarities.
Ethyl Acetate 77MediumModerate potential. Less polar than alcohols.
Toluene 111LowMay dissolve the compound well when hot, but its high boiling point can lead to oiling out.
Hexane 69Very LowUnlikely to dissolve the polar amide group. Potential anti-solvent.
Visualization: Solvent Selection Workflow

Solvent_Selection start Start: Crude This compound test_cold Test Solubility in ~0.5 mL Cold Solvent start->test_cold dissolves_cold Dissolves Cold test_cold->dissolves_cold Yes insoluble_cold Insoluble Cold test_cold->insoluble_cold No bad_solvent1 Result: Unsuitable (Consider for Mixed Pair) dissolves_cold->bad_solvent1 heat Heat to Boiling & Add More Solvent insoluble_cold->heat dissolves_hot Dissolves Hot heat->dissolves_hot Yes insoluble_hot Insoluble Hot heat->insoluble_hot No cool Cool Slowly, then in Ice Bath dissolves_hot->cool bad_solvent2 Result: Unsuitable (Try a stronger solvent) insoluble_hot->bad_solvent2 crystals Abundant Crystals Form cool->crystals Yes no_crystals Poor/No Crystals cool->no_crystals No good_solvent Result: Good Solvent! crystals->good_solvent no_crystals->bad_solvent1

Caption: Decision tree for single-solvent screening.

Section 2: Troubleshooting the Recrystallization Process

Even with a suitable solvent, challenges can arise. This section addresses the most common issues encountered during the experiment.

Troubleshooting: I've dissolved my compound and the solution is cooling, but no crystals are forming.

Answer:

This is the most frequent issue in recrystallization and typically points to one of two causes: either too much solvent was used, or the solution is supersaturated and requires a nucleation point to begin crystallization.

Solutions, in order of application:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus (the liquid-air interface).[7] The microscopic scratches on the glass provide a surface for the first crystals to form.

    • Seed Crystal: If you have a small crystal of pure this compound, add it to the solution.[7] This provides a perfect template for further crystal growth. You can create a makeshift seed crystal by dipping a glass rod into the solution, removing it, letting the solvent evaporate to leave a thin film of solid, and then re-introducing the rod into the solution.[7]

  • Reduce Solvent Volume:

    • If nucleation techniques fail, it is almost certain that too much solvent was used, and the solution is not saturated at the lower temperature.[4]

    • Gently heat the solution to re-dissolve any solids, then boil away a portion of the solvent (e.g., 10-20% of the volume) in a fume hood.

    • Allow the more concentrated solution to cool again slowly.

  • Drastic Cooling (Last Resort):

    • Cooling the solution in an ice-salt or dry ice/acetone bath can sometimes force crystallization.[4] However, this should be a last resort as rapid cooling often traps impurities, partially defeating the purpose of the purification.[2]

Troubleshooting: My compound has "oiled out" instead of forming crystals.

Answer:

"Oiling out" occurs when the dissolved solid comes out of solution as a liquid rather than a solid. This happens when the solution becomes saturated at a temperature that is above the melting point of your (still impure) compound. The melting point of a compound is depressed by impurities, making this a common issue with very crude starting material.

Solutions:

  • Reheat and Add More Solvent: Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (e.g., 5-10% more) to decrease the saturation temperature. The goal is for the solution to become saturated at a temperature below the compound's melting point.

  • Promote Slow Cooling: Rapid cooling increases the likelihood of oiling out. Allow the flask to cool very slowly. You can insulate the flask by placing it inside a beaker with warm water and letting both cool to room temperature together.[4]

  • Change Solvents: If the problem persists, the boiling point of your solvent may be too high. Consider re-attempting the recrystallization with a different, suitable solvent that has a lower boiling point.

Troubleshooting: My final product yield is very low.

Answer:

A low yield can result from several procedural errors. While some loss of product is inevitable because the compound retains some solubility even in the cold solvent, a significantly low yield can often be improved.[4]

Common Causes and Preventative Measures:

  • Using Too Much Solvent: This is the primary cause of low recovery. Always use the minimum amount of boiling solvent required to just dissolve the crude solid.[4]

  • Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), product is lost. Ensure your funnel and receiving flask are pre-heated, and use a slight excess of hot solvent before filtering, boiling it off after filtration is complete.[2][4]

  • Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice-water bath for at least 15-20 minutes after it has cooled to room temperature to maximize precipitation.

  • Excessive Washing: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using too much wash solvent, or solvent that isn't sufficiently cold, will redissolve some of your purified product.[4]

Visualization: Recrystallization Troubleshooting

Troubleshooting start Hot Solution is Cooling problem What is the issue? start->problem no_crystals No Crystals Forming problem->no_crystals No Precipitation oiled_out Liquid 'Oil' Formed problem->oiled_out Oiling Out low_yield Low Final Yield problem->low_yield After Filtration action_scratch 1. Scratch Flask 2. Add Seed Crystal no_crystals->action_scratch action_reheat_oil Reheat to dissolve oil. Add 5-10% more solvent. Cool very slowly. oiled_out->action_reheat_oil check_solvent Check for: - Too much solvent used? - Incomplete cooling? - Excessive washing? low_yield->check_solvent action_reboil Reduce Solvent Volume: Reheat, boil off 10-20%, and cool again. action_scratch->action_reboil If no success fix_yield Optimize next attempt: - Use min. hot solvent - Ensure thorough cooling - Wash with min. ice-cold solvent check_solvent->fix_yield Yes

Caption: A flowchart for diagnosing common recrystallization problems.

Section 3: Purity Assessment

FAQ: How do I know if my recrystallized this compound is pure?

Answer:

The most common and accessible method for assessing the purity of a crystalline solid in a synthesis lab is by measuring its melting point.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically 0.5-2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be both depressed (lower) and broadened (melt over a wider range). Compare your experimental melting point to the literature value for this compound. While a definitive literature value was not found in the initial search, vendor information for similar compounds suggests a sharp, defined melting point is expected.[8][9]

  • Thin-Layer Chromatography (TLC): If the starting material and potential impurities are UV-active, TLC is an excellent way to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods: For definitive characterization, techniques like NMR (Nuclear Magnetic Resonance) spectroscopy or GC-MS (Gas Chromatography-Mass Spectrometry) can be used to identify and quantify any remaining impurities.

If the product is not sufficiently pure after one recrystallization, a second recrystallization can be performed. If impurities persist, it may be necessary to use a different purification technique, such as column chromatography, before a final recrystallization step.

References

  • Ouyang, J., Chen, J., & Zhang, H. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Solubility of Things. Benzamide. [Link]
  • ResearchGate. Solubility determination and modelling of benzamide in organic solvents.... [Link]
  • Wikipedia. Benzamide. [Link]
  • University of California, Irvine.
  • University of Colorado Boulder, Department of Chemistry.
  • York University, Department of Chemistry.
  • Occidental College.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Column Chromatography Purification of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Ethylbenzamide using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

For a moderately polar compound like this compound, silica gel is the most common and effective stationary phase.[1] For flash chromatography, silica gel with a particle size of 230-400 mesh is typically recommended to ensure optimal separation and flow rate.[2]

Q2: How do I select the optimal mobile phase (eluent) for this compound purification?

The ideal mobile phase is determined through preliminary analysis using Thin-Layer Chromatography (TLC).[3][4] The goal is to find a solvent system that results in a retention factor (Rf) of approximately 0.2-0.3 for this compound.[5] This Rf value generally provides good separation on a column. A common starting point for aromatic amides is a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent like ethyl acetate.[2][5][6]

Q3: What are some common solvent systems for the column chromatography of this compound?

A gradient of ethyl acetate in hexanes is a widely used and effective mobile phase for separating this compound from impurities.[2] Depending on the specific impurities, other solvent systems like dichloromethane/methanol or toluene/ethyl acetate can also be effective, particularly for aromatic compounds.[5] For more polar compounds, a mixture of methanol and dichloromethane is often employed.[6]

Q4: My this compound sample is not dissolving well in the initial mobile phase. What should I do?

If your sample has poor solubility in the chosen eluent, you can utilize a "dry loading" technique.[7][8][9] This involves dissolving the crude this compound in a suitable solvent, adding a small amount of silica gel, and then evaporating the solvent to yield a free-flowing powder.[7][8] This powder can then be carefully added to the top of the packed column.[7][8]

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: Poor or No Separation of this compound from Impurities

  • Probable Cause: The polarity of the mobile phase is either too high or too low.

    • Solution: Conduct a more thorough TLC analysis with a wider range of solvent polarities.[2] Test various ratios of hexanes/ethyl acetate or explore alternative solvent systems.[2] A gradual increase in solvent polarity during elution (gradient elution) can often improve separation.[2][4]

  • Probable Cause: The column was packed improperly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[2] The slurry packing method, where silica is mixed with the mobile phase before being poured into the column, is generally recommended.[2]

  • Probable Cause: The column is overloaded with the sample.

    • Solution: The amount of crude sample should typically be 1-5% of the weight of the silica gel. For silica gel column chromatography, the ratio of stationary phase weight to the dry weight of the analyte mixture can range from 20:1 to 100:1.[1] If you have overloaded the column, you will need to repeat the chromatography with a smaller sample amount or a larger column.

Issue 2: this compound is Not Eluting from the Column

  • Probable Cause: The mobile phase is not polar enough to move the compound.

    • Solution: Gradually increase the polarity of the mobile phase.[2] If using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.[2] You can flush the column with 100% ethyl acetate or a more polar solvent like methanol at the end to elute any remaining compounds.[2]

  • Probable Cause: The compound may have decomposed on the silica gel.

    • Solution: Test the stability of your compound on a silica TLC plate before running the column.[7] If it is unstable, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[10]

Issue 3: The Purified Fractions are Still a Mixture of Compounds

  • Probable Cause: The fractions were collected too broadly.

    • Solution: Collect smaller fractions and analyze each one carefully by TLC before combining them.[11]

  • Probable Cause: A co-eluting impurity has a similar polarity to this compound.

    • Solution: Try a different solvent system. Sometimes changing one of the solvents in the mobile phase (e.g., using dichloromethane instead of hexanes) can alter the selectivity of the separation.[6]

Experimental Protocol: Flash Column Chromatography of this compound

This protocol provides a general guideline. The specific solvent system should be optimized based on preliminary TLC analysis.

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude this compound in a solvent like dichloromethane or ethyl acetate.[2]

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).[2]

  • Visualize the spots under a UV lamp (254 nm).[2]

  • The optimal mobile phase will give an Rf value of approximately 0.2-0.3 for the this compound spot.[5]

2. Column Preparation (Slurry Packing):

  • Secure a glass chromatography column vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[2]

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase.[2]

  • Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing and remove air bubbles.[2]

  • Once the silica has settled, add a thin layer of sand to the top to prevent disturbance when adding the eluent.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel using a pipette.[8]

  • Dry Loading: If solubility is an issue, dissolve the crude product in a suitable solvent, add silica gel, and evaporate the solvent to get a free-flowing powder.[8] Carefully add this powder to the top of the packed column.[2]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes.

  • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.[2]

  • Monitor the elution of compounds by spotting fractions on TLC plates and visualizing them under UV light.[2][11]

5. Isolation:

  • Combine the fractions that contain the pure this compound as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.[2]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for moderately polar compounds, providing good separation.[1][2]
Mobile Phase Hexanes/Ethyl AcetateA versatile system allowing for polarity adjustment.[2][5][6]
Optimal Rf on TLC 0.2 - 0.3Translates to good separation and reasonable elution time on the column.[5]
Sample Load 1-5% of silica gel weightPrevents column overloading and ensures efficient separation.

Troubleshooting Workflow

Caption: A troubleshooting workflow for common column chromatography issues.

References

  • How to Use Cogent Amide™ HPLC Columns. MicroSolv Technology Corp.
  • Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester.
  • Column Chromatography: Amides. Reddit.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
  • Supplementary Information. The Royal Society of Chemistry.
  • Troubleshooting in Chromatography. Journal of Chromatographic Science.
  • 【4K】-- Column Chromatography (Purification). YouTube.
  • Which sample solvents work best with normal-phase flash column chromatography?. Biotage.
  • Purification: Tips for Flash Column Chromatography. Department of Chemistry: University of Rochester.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • SUPPORTING INFORMATION Cobalt-Catalyzed Carbonylation of Unactivated C(sp3)-H bonds. The Royal Society of Chemistry.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • tert-Butyl nitrite promoted transamidation of secondary amides under metal and catalyst free conditions - Supporting Information. The Royal Society of Chemistry.
  • This compound (C9H11NO). PubChemLite.
  • This compound | C9H11NO | CID 7020622. PubChem - NIH.
  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry: University of Rochester.
  • Successful Flash Chromatography. King Group.
  • Column Chromatography. Magritek.
  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande.
  • RF Values[MarZ Chemistry]. Chromatography.
  • Column Chromatography in Pharmaceutical Analysis. Research and Reviews.
  • Medicinal Chemistry & Analysis. IJMCA.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Ethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our focus is on explaining the causality behind experimental choices to empower you to design robust and reproducible synthetic routes.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable intermediate in medicinal chemistry, is primarily achieved through two reliable pathways starting from either 4-ethylbenzoic acid or its corresponding acyl chloride. The choice between these routes often depends on factors like scale, substrate sensitivity, and available reagents.

G cluster_0 Synthesis Pathways for this compound A 4-Ethyltoluene B 4-Ethylbenzoic Acid A->B Oxidation (e.g., KMnO4) C 4-Ethylbenzoyl Chloride B->C Chlorination (e.g., SOCl2, (COCl)2) D This compound B->D Route 1: Amide Coupling (Coupling Reagents + NH3 source) C->D Route 2: Acylation (Schotten-Baumann Conditions + NH3 source)

Caption: Primary synthetic routes to this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the likely causes?

Low yield is the most frequent challenge in amide bond formation. The root cause typically falls into one of four categories: reagent quality, incomplete activation, suboptimal conditions, or hydrolysis.[1][2]

  • Cause A: Poor Reagent Quality or Presence of Water

    • Explanation: Coupling reagents, particularly carbodiimides like EDC and uronium salts like HATU, are highly sensitive to moisture.[1] Similarly, 4-ethylbenzoyl chloride is readily hydrolyzed back to the carboxylic acid by trace water. Anhydrous solvents are critical to prevent the hydrolysis of activated intermediates.[2]

    • Solution:

      • Always use fresh, high-purity coupling reagents from a reliable supplier. Store them in a desiccator.

      • Use anhydrous solvents (e.g., DCM, DMF, THF) for the reaction. If necessary, dry the solvent using molecular sieves.

      • Ensure all glassware is oven-dried before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause B: Incomplete Carboxylic Acid Activation (Route 1)

    • Explanation: The carboxylic acid must be converted into a more reactive species (an active ester or similar) to react with the amine source.[3] If this activation is inefficient, the reaction will not proceed.

    • Solution:

      • Stoichiometry: Use a slight excess (1.0-1.5 equivalents) of the coupling reagent.[2]

      • Pre-activation: Stir the 4-ethylbenzoic acid, coupling reagent, and any additives (like Oxyma or HOBt) for 15-30 minutes before adding the amine source. This ensures the activated species is fully formed.[1]

      • Reagent Choice: For difficult couplings, a more powerful reagent like HATU may be more effective than EDC alone.[2][3]

  • Cause C: Amine Deactivation / Insufficiently Nucleophilic Amine

    • Explanation: The reacting species is the free base form of ammonia (NH₃). If you are using ammonium chloride (NH₄Cl) as the ammonia source, a base is required to deprotonate it to the free amine. In the Schotten-Baumann reaction (Route 2), the HCl generated as a byproduct will protonate the ammonia, rendering it non-nucleophilic and stopping the reaction.[4][5]

    • Solution:

      • Route 1 (Coupling): If using NH₄Cl, include at least 2 equivalents of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) – one equivalent to neutralize the HCl salt and one to facilitate the coupling.

      • Route 2 (Acyl Chloride): Use a base to scavenge the HCl byproduct. In a biphasic Schotten-Baumann setup, an aqueous base like NaOH is used.[5] In a single-phase organic system, a tertiary amine like triethylamine or pyridine is common.[4]

Q2: My final product is contaminated with a stubborn, insoluble white precipitate. What is it and how do I remove it?
  • Explanation: If you are using a carbodiimide coupling reagent like DCC or EDC (Route 1), this white precipitate is almost certainly the corresponding urea byproduct (N,N'-dicyclohexylurea, DCU, or N-ethyl-N'-(3-dimethylaminopropyl)urea, EDU). DCU is notoriously insoluble in most organic solvents.[6]

  • Solution:

    • Filtration: The majority of DCU can be removed by simple filtration of the reaction mixture through a pad of Celite.[6]

    • Solvent Choice: EDU, the byproduct of EDC, is water-soluble. During the workup, washing the organic layer with dilute acid (e.g., 1N HCl) and then water will effectively remove it.[1]

    • Purification: If trace amounts of urea remain, they can typically be removed by flash column chromatography.

Q3: I see multiple spots on my TLC plate, indicating significant side reactions. How can I improve selectivity?
  • Explanation: The primary side reaction in Route 1 (coupling) is the formation of N-acylurea, where the activated carboxylic acid intermediate reacts with another molecule of the coupling reagent instead of the amine. In Route 2 (acyl chloride), using an excess of acyl chloride can sometimes lead to other reactions, though this is less common for simple primary amide synthesis.

  • Solution:

    • Use Additives (Route 1): Incorporating additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is highly effective.[7] These additives act as "traps" for the activated intermediate, forming a more stable active ester that reacts cleanly with the amine, suppressing N-acylurea formation.

    • Control Stoichiometry: Use the amine source in slight excess (1.1-1.2 equivalents) to ensure the activated species or acyl chloride is consumed efficiently.

    • Temperature Control: Run the reaction at a lower temperature (starting at 0 °C and slowly warming to room temperature) to minimize side reactions.[2]

Frequently Asked Questions (FAQs)

  • Q1: Which synthesis route is better: from the carboxylic acid or the acyl chloride?

    • Acyl Chloride Route (Schotten-Baumann): This method is often faster, higher-yielding, and uses cheaper reagents (SOCl₂, NaOH).[8][9] However, it requires an extra step to prepare the acyl chloride, and reagents like thionyl chloride are harsh and may not be suitable for complex molecules with sensitive functional groups.[10]

    • Carboxylic Acid Route (Coupling): This is a one-pot reaction that proceeds under very mild conditions, making it ideal for sensitive substrates.[11] The primary drawbacks are the higher cost of coupling reagents and the potential for urea byproducts.[12] For laboratory-scale synthesis of a relatively simple molecule like this compound, both routes are excellent, but the acyl chloride method is often preferred for its efficiency and cost-effectiveness.

  • Q2: How do I choose the right coupling reagent for the 4-ethylbenzoic acid route?

    • The choice depends on balancing reactivity, cost, and ease of workup. Uronium/aminium salts are generally more reactive but also more expensive than carbodiimides.

Reagent ClassExample(s)ProsCons
Carbodiimides EDC, DCC, DICCost-effective, widely available.[13]Can form insoluble urea byproducts; may require additives (HOBt, Oxyma) to improve efficiency.[10]
Uronium/Aminium Salts HATU, HBTUHighly reactive, fast reaction times, low side reactions.[3]More expensive, moisture-sensitive.
Phosphonium Salts PyBOP, PyAOPVery reactive, useful for sterically hindered substrates.[2]Byproducts can complicate purification.
  • Q3: What is the mechanism of the Schotten-Baumann reaction for this synthesis?

    • The Schotten-Baumann reaction is a condensation reaction where an acyl chloride reacts with an amine in the presence of a base.[8] The mechanism involves a nucleophilic attack by the amine on the carbonyl carbon of the acyl chloride, followed by elimination of the chloride leaving group. The base is crucial as it neutralizes the HCl byproduct, preventing it from protonating the amine and driving the reaction to completion.[4][5][9]

G Schotten-Baumann Mechanism for this compound Synthesis NH3 Ammonia (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate NH3->Tetrahedral_Intermediate Product_HCl This compound + HCl Tetrahedral_Intermediate->Product_HCl Collapse of Intermediate, Elimination of Cl- Final_Products This compound + H2O + NaCl Product_HCl->Final_Products Neutralization Base Base (e.g., NaOH) Base->Final_Products

Caption: Simplified Schotten-Baumann reaction pathway.

Detailed Experimental Protocols

Protocol A: Synthesis from 4-Ethylbenzoic Acid via EDC/Oxyma Coupling

This protocol utilizes a water-soluble carbodiimide (EDC) and a modern additive (Oxyma Pure) for a clean and efficient reaction.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-ethylbenzoic acid (1.0 equiv.) and Oxyma Pure (1.0 equiv.) in anhydrous Dichloromethane (DCM).

  • Activation: Cool the solution to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.1 equiv.) as a solid in one portion. Stir the mixture at 0 °C for 20 minutes (pre-activation).

  • Coupling: Add ammonium chloride (NH₄Cl, 1.2 equiv.) followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA, 2.5 equiv.).

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol B: Synthesis from 4-Ethylbenzoyl Chloride (Schotten-Baumann Conditions)

This protocol uses a classic, robust biphasic system.

  • Preparation of 4-Ethylbenzoyl Chloride:

    • In a fume hood, add 4-ethylbenzoic acid (1.0 equiv.) to thionyl chloride (SOCl₂, 3.0 equiv.).[14]

    • Add a catalytic amount (1-2 drops) of anhydrous DMF.

    • Heat the mixture to reflux for 2-3 hours until gas evolution ceases.

    • Remove the excess SOCl₂ by distillation or under reduced pressure to obtain crude 4-ethylbenzoyl chloride, which can often be used directly in the next step.[14]

  • Amide Formation:

    • Setup: In a flask, add concentrated aqueous ammonium hydroxide (~30% NH₃ in water, 5.0 equiv.) and cool it to 0-5 °C in an ice bath.

    • Reaction: Dissolve the crude 4-ethylbenzoyl chloride (1.0 equiv.) in a minimal amount of an organic solvent like THF or DCM. Add this solution dropwise to the vigorously stirred, cold ammonium hydroxide solution.

    • A white precipitate of this compound should form immediately.

    • Stir the mixture vigorously for 30-60 minutes at 0-5 °C.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any ammonium salts.

    • Purification: Dry the solid product. Recrystallization (e.g., from an ethanol/water mixture) can be performed if higher purity is required.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. [Link]
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. [Link]
  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]
  • Chemistry Learner. (2024).
  • BYJU'S. (2019). Schotten Baumann Reaction. [Link]
  • Chemeurope.com. (n.d.). Schotten-Baumann reaction. [Link]
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
  • Weng, S. S., et al. (2012). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PLoS One, 7(10), e45404. [Link]
  • ResearchGate. (2022).
  • Master Organic Chemistry. (2018).
  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
  • Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.
  • Reddit. (2021).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
  • Dunetz, J. R., et al. (2016). A green chemistry perspective on catalytic amide bond formation. Green Chemistry, 18(10), 2876-2887. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-ethylbenzoyl chloride. [Link]

Sources

Technical Support Center: Optimizing 4-Ethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Ethylbenzamide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly increase the yield and purity of your product. This guide is structured as a series of troubleshooting questions and FAQs, designed to directly address the specific issues you may encounter in the lab.

Troubleshooting Guide: Common Synthesis Pathways

The synthesis of this compound is typically approached via two primary routes: the hydrolysis of 4-ethylbenzonitrile or the amidation of a 4-ethylbenzoyl derivative. Each pathway has unique challenges that can impact yield.

Pathway 1: Hydrolysis of 4-Ethylbenzonitrile

This is one of the most straightforward and economical methods for amide synthesis.[1] However, stopping the reaction at the amide stage without it proceeding to the carboxylic acid can be challenging.[2][3]

Answer:

Low conversion is a frequent issue stemming from insufficient activation of the nitrile group. The carbon-nitrogen triple bond is strong, and its carbon atom needs to be rendered more electrophilic to be attacked by water, which is a relatively weak nucleophile.[4][5]

Causality & Solutions:

  • Inadequate Catalysis: Both acid and base catalysis work by activating the nitrile. In acid catalysis, the nitrile nitrogen is protonated, increasing the electrophilicity of the carbon.[4][5] In base catalysis, hydroxide is a much stronger nucleophile than water.

    • Acid Catalysis: Concentrated acids like H₂SO₄ or HCl are effective but can promote over-hydrolysis if not carefully controlled.[6] A tight control of temperature and reagent ratios is crucial to avoid this and prevent exothermic reactions that can lead to polymer formation.[6]

    • Base Catalysis: Strong bases like NaOH or KOH can also be used. However, the amide product can also be hydrolyzed under these conditions, leading to the formation of a carboxylate salt.[6]

    • Metal Catalysis: Transition metal catalysts (e.g., based on Platinum, Palladium, Ruthenium, or Copper) can facilitate hydration under milder conditions, offering a more controlled reaction.[1][6] Manganese dioxide has also been shown to be an effective catalyst for converting nitriles to amides.[7]

  • Reaction Temperature: Higher temperatures increase the reaction rate but also significantly increase the rate of the secondary hydrolysis of the newly formed amide to 4-ethylbenzoic acid.

    • Optimization: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction closely using Thin-Layer Chromatography (TLC) to determine the point of maximum amide formation before significant carboxylic acid appears.

dot

troubleshooting_workflow start Low Yield in Nitrile Hydrolysis check_conversion Check Conversion Rate (TLC/GC) start->check_conversion check_byproduct Identify Major Byproduct (NMR/MS) check_conversion->check_byproduct High Conversion incomplete_rxn Problem: Incomplete Reaction check_conversion->incomplete_rxn Low Conversion over_hydrolysis Problem: Over-hydrolysis to 4-Ethylbenzoic Acid check_byproduct->over_hydrolysis Byproduct is Carboxylic Acid solution_catalyst Increase Catalyst Activity: - Stronger Acid/Base - Use Metal Catalyst incomplete_rxn->solution_catalyst solution_temp Increase Temperature (Monitor Closely) incomplete_rxn->solution_temp solution_time Reduce Reaction Time over_hydrolysis->solution_time solution_mild Use Milder Conditions: - Lower Temperature - Use selective catalyst (e.g., MnO2) over_hydrolysis->solution_mild

Caption: Troubleshooting workflow for low yield in nitrile hydrolysis.

Answer:

This is the classic challenge of nitrile hydrolysis. The hydrolysis of the amide intermediate to a carboxylic acid is often faster than the initial hydrolysis of the nitrile to the amide, especially under harsh conditions.[3][6]

Causality & Solutions:

  • Harsh Reaction Conditions: High temperatures and highly concentrated strong acids or bases will inevitably favor the formation of the more thermodynamically stable carboxylic acid.

    • Mitigation: Use milder reaction conditions. This could involve using a lower concentration of acid/base, running the reaction at a lower temperature for a longer period, or using a more selective catalytic system.[7]

  • Reaction Time: The longer the reaction proceeds after the formation of the amide, the more it will be converted to the carboxylic acid.

    • Mitigation: Carefully monitor the reaction's progress via TLC or GC. Quench the reaction as soon as the consumption of the starting nitrile plateaus and before the concentration of the carboxylic acid byproduct becomes significant.

ParameterTo Increase ConversionTo Prevent Over-Hydrolysis
Temperature Increase cautiouslyDecrease
Reaction Time IncreaseDecrease (monitor closely)
Catalyst Use strong acid/base or active metal catalystUse milder catalyst (e.g., MnO₂) or enzyme
Concentration Higher concentration of catalystLower concentration of catalyst
Pathway 2: Amidation of 4-Ethylbenzoyl Chloride

This method involves reacting the highly reactive 4-ethylbenzoyl chloride with an ammonia source. While often yielding clean product quickly, it is highly susceptible to issues related to moisture.

Answer:

This issue points directly to the hydrolysis of your starting material, 4-ethylbenzoyl chloride. Acyl chlorides are extremely reactive towards nucleophiles, and water is an abundant one.[8]

Causality & Solutions:

  • Moisture Contamination: The presence of water in your solvent, glassware, or ammonia solution will rapidly convert the 4-ethylbenzoyl chloride into the unreactive 4-ethylbenzoic acid.[8]

    • Mitigation: Ensure all glassware is oven-dried. Use anhydrous solvents. If using aqueous ammonia, the reaction must be performed under conditions that favor amidation over hydrolysis (e.g., Schotten-Baumann conditions).

  • Schotten-Baumann Reaction Conditions: This technique, which uses a biphasic system (e.g., an organic solvent and water) with a base, is designed to manage the HCl byproduct and can be effective for this amidation.

    • Protocol: Dissolve the 4-ethylbenzoyl chloride in a dry, water-immiscible solvent. Add this solution dropwise to a vigorously stirred, cooled solution of concentrated aqueous ammonia. The base in the aqueous layer neutralizes the HCl generated, preventing it from protonating the ammonia and rendering it non-nucleophilic.[8] Vigorous stirring is critical to maximize the interfacial area where the reaction occurs.[8]

Answer:

An incomplete reaction suggests that the nucleophile (ammonia) was not able to fully react with the electrophile (4-ethylbenzoyl chloride).

Causality & Solutions:

  • Insufficient Nucleophile: Ensure you are using a molar excess of the ammonia source.

  • Protonation of Nucleophile: The reaction produces one equivalent of HCl, which will protonate one equivalent of ammonia to form ammonium chloride, which is not nucleophilic.[8]

    • Mitigation: You must use at least two equivalents of ammonia: one to react with the acyl chloride and one to neutralize the HCl byproduct. Alternatively, use one equivalent of ammonia and at least one equivalent of another base (like pyridine or triethylamine in an anhydrous system, or NaOH in a Schotten-Baumann setup) to scavenge the acid.[8]

  • Poor Mixing: In a biphasic reaction, inefficient stirring can lead to a low reaction rate as the reactants in different phases fail to interact.[8]

dot

synthesis_routes Ethylbenzene 4-Ethylbenzonitrile Hydrolysis Hydrolysis (H₂O, H⁺ or OH⁻ or Catalyst) Ethylbenzene->Hydrolysis Pathway 1 EthylbenzoylChloride 4-Ethylbenzoyl Chloride Amidation Amidation (NH₃) EthylbenzoylChloride->Amidation Pathway 2 Byproduct_Acid Side Product: 4-Ethylbenzoic Acid EthylbenzoylChloride->Byproduct_Acid Hydrolysis of Starting Material Product This compound Hydrolysis->Product Hydrolysis->Byproduct_Acid Over-hydrolysis Amidation->Product

Caption: Primary synthesis routes to this compound and common side products.

Frequently Asked Questions (FAQs)

Q1: Which synthesis route is better, nitrile hydrolysis or acyl chloride amidation?

A: The "better" route depends on your specific circumstances, including available starting materials, equipment, and sensitivity to cost.

  • Nitrile Hydrolysis: This is often more atom-economical and starts from a more stable, less expensive precursor (4-ethylbenzonitrile). However, controlling the reaction to prevent over-hydrolysis to the carboxylic acid requires careful monitoring and optimization.[2][6]

  • Acyl Chloride Amidation: This route is typically faster and can be very high-yielding if executed properly. The starting material, 4-ethylbenzoyl chloride, is highly reactive, making the reaction less demanding in terms of heat. The main drawback is the moisture sensitivity of the starting material and the need to manage the HCl byproduct.[8][9]

Q2: What is the best general-purpose method for purifying crude this compound?

A: Recrystallization is the most common and effective method for purifying solid this compound.

  • Initial Workup: Before recrystallization, it's crucial to perform an aqueous workup to remove the bulk of ionic impurities.

    • If your reaction was acidic, wash the crude product (dissolved in a water-immiscible organic solvent like ethyl acetate or dichloromethane) with a dilute base (e.g., 5% aqueous sodium bicarbonate) to remove any 4-ethylbenzoic acid.[10]

    • If your reaction was basic, a wash with dilute acid (e.g., 1 M HCl) can remove residual basic catalysts or starting materials.[10]

    • Follow with a brine wash to remove bulk water, then dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent.[10]

  • Recrystallization:

    • Solvent Selection: Choose a solvent system in which this compound is soluble when hot but poorly soluble when cold. Ethanol/water or isopropanol are often good starting points.[8][11]

    • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the clear solution to cool slowly to room temperature, then chill in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[11]

Experimental Protocols
Protocol 1: Controlled Basic Hydrolysis of 4-Ethylbenzonitrile

This protocol is a general guideline and should be optimized by monitoring the reaction progress.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzonitrile (1 equivalent) and ethanol (approx. 3 mL per mmol of nitrile).

  • Reagent Addition: Add an aqueous solution of sodium hydroxide (e.g., 4 M, 4 mL per mmol of nitrile).

  • Heating & Monitoring: Heat the mixture to a gentle reflux. Monitor the reaction progress every 30-60 minutes by taking a small aliquot, neutralizing it, and analyzing by TLC (e.g., using a 3:2 hexane:ethyl acetate eluent). Spot against the starting nitrile and pure 4-ethylbenzoic acid standards.

  • Workup: Once TLC shows maximum conversion to the amide with minimal formation of the carboxylic acid, cool the reaction flask in an ice bath. Carefully neutralize the mixture to pH 7 using an appropriate acid (e.g., 3 M HCl). This will likely cause the product to precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water.[12] The crude product can then be further purified by recrystallization as described in the FAQ section.

Protocol 2: Schotten-Baumann Amidation of 4-Ethylbenzoyl Chloride

This reaction is exothermic and generates HCl. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In an Erlenmeyer flask or beaker equipped with a magnetic stirrer and cooled in an ice bath, combine concentrated aqueous ammonia (e.g., 28%, ~2.5 equivalents) and a 10% aqueous solution of sodium hydroxide (~1.5 equivalents).

  • Reagent Addition: In a separate flask, dissolve 4-ethylbenzoyl chloride (1 equivalent) in a suitable water-immiscible solvent like dichloromethane or diethyl ether. Add this solution dropwise to the vigorously stirred, cold ammonia/NaOH mixture over 15-30 minutes. A white solid should precipitate.

  • Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for an additional 15-30 minutes. The sharp smell of the acyl chloride should dissipate.[8]

  • Isolation: Collect the solid product by vacuum filtration. Wash the crude product thoroughly with several portions of ice-cold water to remove any inorganic salts.[8]

  • Purification: Air-dry the crude product. For high purity, recrystallize from an appropriate solvent like an ethanol/water mixture.[8]

References
  • Catalyst and synthetic process for carboxamides by nitrile hydrolysis. (n.d.). Google Patents.
  • Hydrolysis of nitriles. (n.d.). Lumen Learning.
  • Zhu, Y., et al. (2020). Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. Molecules.
  • Conversion of nitriles to amides. (2023). Chemistry LibreTexts.
  • Selective hydrolysis of nitriles to amides. (n.d.). ResearchGate.
  • Synthesis of 4-ethylbenzonitrile. (n.d.). PrepChem.com.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Haefele, L. R. (1968). Synthesis of amides from nitriles. Google Patents.
  • Converting Nitriles to Amides. (n.d.). Chemistry Steps.
  • Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (n.d.). National Institutes of Health.
  • Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. (2023). MDPI.
  • This compound. (n.d.). PubChem.
  • Amide Synthesis through Selective Partial Hydrolysis of Nitriles in Alkaline Media. (n.d.). Semantic Scholar.
  • SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. (n.d.). The Royal Society of Chemistry.
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. (2012). National Institutes of Health.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018).
  • Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. (n.d.). RSC Publishing.
  • 4-Ethylbenzoyl chloride. (n.d.). ChemBK.
  • Chemical Properties of 4-Ethylbenzoyl chloride (CAS 16331-45-6). (n.d.). Cheméo.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • This compound (C9H11NO). (n.d.). PubChemLite.

Sources

stability and storage conditions for 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Ethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability, storage, and handling of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity and successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1] The container should be tightly sealed to prevent moisture absorption and potential degradation.[1] While the compound is generally stable at room temperature, for extended storage, refrigeration at 2-8°C is recommended to minimize any potential for slow degradation over time.

Q2: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on storage conditions. When stored as a solid in a tightly sealed container at 2-8°C and protected from light, the compound is expected to remain stable for several years. However, once a container is opened, the expiration date should be considered to be shorter due to potential exposure to atmospheric moisture and oxygen. It is good practice to re-evaluate the purity of the compound if it has been stored for an extended period, especially if the container has been opened multiple times.

Q3: How should I prepare stock solutions of this compound, and how stable are they?

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[2][3][4] For most biological experiments, a stock solution is typically prepared in DMSO. It is advisable to prepare fresh solutions for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles. Under these conditions, DMSO stock solutions should be stable for up to one to six months.[5]

Q4: What are the primary degradation pathways for this compound?

The most common degradation pathway for this compound, like other benzamides, is hydrolysis of the amide bond. This can be catalyzed by acidic or basic conditions, leading to the formation of 4-ethylbenzoic acid and ammonia.[1] Exposure to strong oxidizing agents should also be avoided as this can lead to degradation of the molecule. While aromatic amides are generally stable, prolonged exposure to high temperatures or UV light may also promote degradation.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in your experiments.

Issue 1: Inconsistent or unexpected experimental results.

Potential Cause Recommended Solution
Compound Degradation Ensure that the solid compound has been stored correctly and is within its recommended shelf-life. Prepare fresh stock solutions for critical experiments. If using a previously prepared stock solution, consider verifying its concentration and purity via HPLC.
Inaccurate Concentration Verify the accuracy of your weighing and dilution procedures. Ensure the compound is fully dissolved in the solvent before making further dilutions. Sonication may aid in dissolution.
Precipitation in Media This compound has low aqueous solubility. When diluting a stock solution (e.g., in DMSO) into an aqueous buffer or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.1% v/v) to prevent precipitation.

Issue 2: Visible changes in the solid compound (e.g., discoloration, clumping).

Potential Cause Recommended Solution
Moisture Absorption Clumping of the solid is a common sign of moisture absorption. This can affect the accuracy of weighing and may accelerate hydrolysis. Store the compound in a desiccator. If clumping is observed, it is best to use a fresh, unopened container for critical applications.
Oxidation or Contamination Discoloration of the white crystalline solid may indicate oxidation or the presence of impurities. While generally stable, prolonged exposure to air and light can cause some aromatic compounds to discolor. It is recommended to perform a purity check (e.g., by melting point, HPLC, or NMR) before use.

Issue 3: Difficulty dissolving the compound.

Potential Cause Recommended Solution
Incorrect Solvent Choice While this compound is soluble in DMSO and alcohols, it has poor solubility in water. Ensure you are using an appropriate organic solvent for your stock solution.
Insufficient Mixing/Sonication For high concentration stock solutions, gentle warming (to no more than 40°C) and sonication can aid in dissolution. Ensure the compound is completely dissolved before use.

Visualizing Stability and Degradation

Potential Hydrolysis of this compound

The following diagram illustrates the primary hydrolytic degradation pathway of this compound under acidic or basic conditions.

G cluster_conditions Conditions This compound This compound Hydrolysis This compound->Hydrolysis 4-Ethylbenzoic Acid 4-Ethylbenzoic Acid Ammonia Ammonia Hydrolysis->4-Ethylbenzoic Acid Hydrolysis->Ammonia Acid (H+) Acid (H+) Base (OH-) Base (OH-)

Caption: Hydrolysis of this compound.

Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues encountered when working with this compound.

G start Inconsistent Experimental Results check_storage Check Storage Conditions of Solid start->check_storage storage_ok Storage OK? check_storage->storage_ok check_solution Check Stock Solution Preparation solution_ok Solution Prep OK? check_solution->solution_ok check_protocol Review Experimental Protocol protocol_ok Protocol OK? check_protocol->protocol_ok storage_ok->check_solution Yes new_compound Use Fresh Compound storage_ok->new_compound No solution_ok->check_protocol Yes remake_solution Prepare Fresh Stock Solution solution_ok->remake_solution No optimize_protocol Optimize Protocol (e.g., solvent concentration) protocol_ok->optimize_protocol No end Consult Further protocol_ok->end Yes

Caption: Troubleshooting inconsistent results.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of this compound required. The molecular weight is 149.19 g/mol . For 1 mL of a 10 mM solution, you will need: 10 mmol/L * 1 L/1000 mL * 149.19 g/mol * 1000 mg/g = 1.4919 mg

  • Weighing: Accurately weigh approximately 1.5 mg of this compound and record the exact mass.

  • Dissolution: Transfer the weighed solid to a sterile vial. Add the calculated volume of DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 1.49 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (to 37°C) can be used if necessary.

  • Storage: If not for immediate use, aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol outlines a simple experiment to assess the stability of this compound under hydrolytic stress conditions.

Materials:

  • 10 mM stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol)

  • 0.1 N Hydrochloric acid (HCl)

  • 0.1 N Sodium hydroxide (NaOH)

  • 0.1 N HCl and 0.1 N NaOH for neutralization

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • pH meter

Procedure:

  • Sample Preparation:

    • Acidic Condition: Mix 1 mL of the 10 mM stock solution with 1 mL of 0.1 N HCl.

    • Basic Condition: Mix 1 mL of the 10 mM stock solution with 1 mL of 0.1 N NaOH.

    • Neutral Condition (Control): Mix 1 mL of the 10 mM stock solution with 1 mL of purified water.

  • Incubation: Incubate all three solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Time Point Sampling: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Neutralization:

    • For the acidic sample, neutralize with an equivalent volume of 0.1 N NaOH.

    • For the basic sample, neutralize with an equivalent volume of 0.1 N HCl.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method. Compare the peak area of the parent compound (this compound) in the stressed samples to the control and the t=0 sample. Look for the appearance of new peaks, which would indicate degradation products.

References

  • Benchchem. Best practices for long-term storage of N-(3-Methoxybenzyl)oleamide. Accessed January 11, 2026.
  • ResearchGate. What are stabilizers for amides, imides and amines for their long time storage? Accessed January 11, 2026.
  • PubChem. Benzamide.
  • Benchchem. common problems in ethyl benzimidate synthesis and solutions. Accessed January 11, 2026.
  • CAMEO Chemicals. BENZAMIDE.
  • Smolecule. 4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide. Accessed January 11, 2026.
  • Vedantu. Hofmann degradation of m Bromo benzamide gives a aniline class 12 chemistry CBSE. Accessed January 11, 2026.
  • NCERT. Amines. Accessed January 11, 2026.
  • Sigma-Aldrich. This compound 33695-58-8. Accessed January 11, 2026.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. Accessed January 11, 2026.
  • Wikipedia. Benzamide. Accessed January 11, 2026.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 4-(4-Carbamoylphenoxy)benzamide. Accessed January 11, 2026.
  • Merck Millipore. Benzamide CAS 55-21-0 | 802191. Accessed January 11, 2026.
  • European Medicines Agency. STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Accessed January 11, 2026.
  • SAHPRA. STABILITY TESTING. Accessed January 11, 2026.
  • Benchchem. troubleshooting common issues in benzamide synthesis. Accessed January 11, 2026.
  • NPRA. GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. Accessed January 11, 2026.
  • University of Rochester Department of Chemistry. Solvents and Polarity. Accessed January 11, 2026.
  • COMMON SOLVENT PROPERTIES. Accessed January 11, 2026.
  • PubChemLite. This compound (C9H11NO). Accessed January 11, 2026.
  • Organic Chemistry Data. Common Solvents Used in Organic Chemistry: Table of Properties 1. Accessed January 11, 2026.
  • Sigma-Aldrich. 4-ethyl benzamide solubility. Accessed January 11, 2026.
  • PubChem. This compound.
  • Slideshare. Benzamide. Accessed January 11, 2026.
  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Accessed January 11, 2026.
  • Reddit. What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Accessed January 11, 2026.
  • PubChem. Dimethyl Sulfoxide.
  • ResearchGate. Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Accessed January 11, 2026.

Sources

Technical Support Center: Navigating the Workup of 4-Ethylbenzamide to Prevent Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Ethylbenzamide and facing challenges with its stability during experimental workup. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize or prevent unwanted hydrolysis of your amide product.

I. Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most susceptible to hydrolysis?

A1: this compound is most vulnerable to hydrolysis under strong acidic or strong basic conditions, particularly when heat is applied.[1] The amide bond can be cleaved by nucleophilic attack of water (in acid) or hydroxide ions (in base), leading to the formation of 4-ethylbenzoic acid and ammonia.[2]

Q2: I suspect my this compound is hydrolyzing during workup. What are the tell-tale signs?

A2: The primary indicators of hydrolysis are a lower than expected yield of your this compound and the presence of 4-ethylbenzoic acid as a significant impurity in your final product. You might also notice a change in the physical properties of your isolated material, such as a lower melting point or differences in spectroscopic data (e.g., NMR, IR) compared to the pure amide.

Q3: Can I use a standard acidic or basic wash to purify my crude this compound?

A3: While standard acid and base washes are common for removing impurities, they should be used with caution for amides like this compound due to the risk of hydrolysis.[3] If necessary, use mild, cold acidic and basic solutions and minimize the contact time.

Q4: What is the best general approach to purify this compound while avoiding hydrolysis?

A4: A neutral workup followed by recrystallization is often the most effective strategy. This involves washing the organic layer with neutral aqueous solutions like water and brine, followed by drying and solvent removal. Recrystallization from a suitable solvent system can then effectively remove most impurities without harsh chemical treatments.[4][5]

II. Troubleshooting Guide: Preventing Hydrolysis of this compound

This section provides a detailed, question-and-answer formatted guide to address specific issues you may encounter during the workup of this compound.

Issue 1: Significant Product Loss After an Acidic Wash

Question: I washed my reaction mixture with 1M HCl to remove a basic impurity, but my final yield of this compound was very low. What happened and how can I fix it?

Expert Analysis: The use of a strong acid like 1M HCl, even at room temperature, can catalyze the hydrolysis of the amide bond. The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[6] This leads to the cleavage of the amide into 4-ethylbenzoic acid and the ammonium salt.

Recommended Solutions:

  • Use a Milder Acidic Wash: Instead of strong mineral acids, opt for a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 5-10% solution of a weak organic acid like citric acid.[3] These mildly acidic solutions are generally sufficient to remove basic impurities like unreacted amines without causing significant amide hydrolysis.

  • Perform Washes at Low Temperature: Conduct all acidic washes at 0-5 °C (ice bath). The rate of hydrolysis is significantly reduced at lower temperatures.[3]

  • Minimize Contact Time: Do not let the organic layer containing your amide sit in contact with the acidic aqueous layer for an extended period. Perform the extraction quickly and efficiently.

Issue 2: Formation of an Unwanted Carboxylic Acid Impurity After a Basic Wash

Question: I used a 1M NaOH wash to remove an acidic starting material, but now my final product is contaminated with 4-ethylbenzoic acid. How can I avoid this?

Expert Analysis: Strong bases like sodium hydroxide directly attack the carbonyl carbon of the amide in a nucleophilic acyl substitution reaction.[2][7] This is a common and effective method for amide hydrolysis, which is precisely what you want to avoid. The resulting carboxylate salt is then protonated during subsequent steps or upon exposure to atmospheric CO₂, yielding the carboxylic acid impurity.

Recommended Solutions:

  • Utilize a Mild Base: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is a much milder base than NaOH and is typically sufficient to remove acidic impurities.[8] While it can still cause some hydrolysis, the rate is significantly slower.

  • Solid-Phase Scavengers: For a non-aqueous approach, consider using a solid-supported base (a basic resin) to remove acidic impurities. The reaction mixture can be stirred with the resin, which is then simply filtered off.[9][10] This completely avoids the introduction of water and strong base.

Data Summary: Relative Stability of this compound in Different Workup Conditions
Workup ConditionRisk of HydrolysisRecommended Use
1M HCl, Room TempHighNot Recommended
Sat. aq. NH₄Cl, 0-5°CLowRemoval of basic impurities
1M NaOH, Room TempVery HighNot Recommended
Sat. aq. NaHCO₃, 0-5°CLow to ModerateRemoval of acidic impurities
Brine (Sat. aq. NaCl)Very LowRemoval of residual water
WaterVery LowGeneral washing
Issue 3: Difficulty in Removing Both Acidic and Basic Impurities Without Causing Hydrolysis

Question: My reaction has both acidic and basic byproducts. I'm concerned about using both acidic and basic washes. Is there a safer, more neutral approach?

Expert Analysis: Sequentially washing with both acid and base increases the risk of hydrolysis. A more prudent approach is to avoid harsh pH conditions altogether and rely on physical purification methods.

Recommended Protocol: Neutral Workup and Recrystallization

This protocol is designed to purify this compound by removing water-soluble impurities and then purifying the solid product by recrystallization, a technique that often yields highly pure materials.[11][12]

Step-by-Step Methodology:

  • Initial Quench: If your reaction solvent is immiscible with water, add deionized water to the reaction mixture at room temperature. If the solvent is water-miscible (e.g., THF, ethanol), first remove the solvent under reduced pressure and then dissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Aqueous Washes: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Deionized water (2 x volume of the organic layer)

    • Saturated aqueous sodium chloride (brine) (1 x volume of the organic layer). The brine wash helps to remove dissolved water from the organic layer.[8]

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

  • Recrystallization:

    • Solvent Selection: Choose a solvent or solvent system in which this compound is highly soluble when hot but poorly soluble when cold.[13][14] Good candidates include ethanol/water mixtures, ethyl acetate/hexanes, or toluene.

    • Procedure: Dissolve the crude product in the minimum amount of boiling solvent. If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify.

    • Crystal Formation: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[5]

Visualization of the Workup Strategy

Below is a flowchart illustrating the decision-making process for the workup of this compound.

Workup_Strategy start Crude Reaction Mixture (contains this compound) check_impurities Assess Impurities start->check_impurities neutral_workup Neutral Workup (Water & Brine Washes) check_impurities->neutral_workup Acidic & Basic Impurities Present or Unknown acidic_wash Mild Acidic Wash (e.g., sat. NH4Cl, cold) check_impurities->acidic_wash Only Basic Impurities basic_wash Mild Basic Wash (e.g., sat. NaHCO3, cold) check_impurities->basic_wash Only Acidic Impurities recrystallization Recrystallization neutral_workup->recrystallization acidic_wash->neutral_workup Follow with Neutral Washes basic_wash->neutral_workup Follow with Neutral Washes final_product Pure this compound recrystallization->final_product

Caption: Decision flowchart for this compound workup.

Mechanistic Insight: Why Amides Hydrolyze

Understanding the mechanisms of acid- and base-catalyzed hydrolysis is key to preventing it.

Acid-Catalyzed Hydrolysis:

Acid_Hydrolysis Amide R-C(=O)NHR' ProtonatedAmide R-C(=O+)NHR' Amide->ProtonatedAmide + H+ Tetrahedral1 R-C(OH)(+OH2)NHR' ProtonatedAmide->Tetrahedral1 + H2O Tetrahedral2 R-C(OH)2NHR' Tetrahedral1->Tetrahedral2 - H+ ProtonatedAmine R-C(OH)2N+H2R' Tetrahedral2->ProtonatedAmine + H+ CarboxylicAcid R-C(=O)OH ProtonatedAmine->CarboxylicAcid - R'NH3+ CarboxylicAcid->CarboxylicAcid Amine R'NH3+

Caption: Acid-catalyzed hydrolysis of an amide.

Base-Catalyzed Hydrolysis:

Base_Hydrolysis Amide R-C(=O)NHR' Tetrahedral R-C(O-)(OH)NHR' Amide->Tetrahedral + OH- CarboxylicAcid R-C(=O)OH Tetrahedral->CarboxylicAcid - R'NH- Carboxylate R-C(=O)O- CarboxylicAcid->Carboxylate + R'NH- AmineAnion R'NH- Amine R'NH2 AmineAnion->Amine + H+ from RCOOH Carboxylate->Carboxylate

Caption: Base-catalyzed hydrolysis of an amide.

III. References

  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Roberts, J. D., & Caserio, M. C. (2021). 24.4: Hydrolysis of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]

  • Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

  • Sabattini, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4189-4198. Retrieved from [Link]

  • ResearchGate. (2022). May anyone suggest conversion of ester to acid without affecting amide bond? Retrieved from [Link]

  • University of Arizona. (n.d.). Amide Workup. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]

  • Reddit. (2020). Which extraction procedure will completely separate an amide from the by-product of the reaction between an amine and excess carboxylic acid anhydride? Retrieved from [Link]

  • Reddit. (2024). Amine workup. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ACS Publications. (2020). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 3.8: Neutrality of Amides. Retrieved from [Link]

  • ACS Publications. (2022). Controllable Molecular Editing of 2-Amino-N-substituted Benzamides: Site-selective Synthesis of 6-Selenylated N-Substituted 1,2,3-Benzotriazine-4(3H)-ones. Retrieved from [Link]

  • Pearson+. (n.d.). Show how you would accomplish the following synthetic transformation. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • Royal Society of Chemistry. (1974). Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Retrieved from [Link]

Sources

Technical Support Center: Identifying Impurities in 4-Ethylbenzamide by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the use of Thin-Layer Chromatography (TLC) for the identification of impurities in 4-Ethylbenzamide. It combines theoretical principles with practical, field-proven insights to address common challenges and ensure reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using TLC for this compound analysis?

A1: TLC is a rapid, cost-effective, and versatile chromatographic technique used for several key purposes in the analysis of this compound.[1] It is primarily employed for the qualitative analysis of sample purity, allowing for the quick identification of the number of components in a mixture.[1][2] Additionally, TLC can be used to monitor the progress of a reaction synthesizing this compound and to optimize the selection of a solvent system for larger-scale purification methods like column chromatography.

Q2: What are the potential impurities in a this compound sample?

A2: Impurities in this compound can originate from the synthetic route or degradation. Common impurities may include:

  • Starting Materials: Unreacted 4-ethylbenzoic acid or its activated form (e.g., 4-ethylbenzoyl chloride).[3]

  • Byproducts: Formation of N-substituted or di-acylated products if the reaction conditions are not carefully controlled.[4]

  • Degradation Products: Hydrolysis of the amide back to 4-ethylbenzoic acid.

  • Residual Solvents: Solvents used during the synthesis or purification process.[5]

Q3: How is the Retention Factor (Rf) value used in the analysis of this compound?

A3: The Retention Factor, or Rf value, is a key parameter in TLC that quantifies the movement of a compound on the TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6][7] For this compound and its impurities, comparing their Rf values under consistent chromatographic conditions (the same stationary and mobile phases) allows for their differentiation.[8] A pure compound should ideally show a single spot with a characteristic Rf value. The presence of additional spots indicates impurities. More polar compounds will have a stronger affinity for the polar stationary phase (silica gel) and will, therefore, have smaller Rf values.[8]

Q4: What visualization techniques are suitable for this compound and its potential impurities on a TLC plate?

A4: Since this compound and many of its likely impurities are aromatic compounds, they can often be visualized using a UV lamp.[9][10][11] TLC plates containing a fluorescent indicator (e.g., F254) will appear green under short-wave UV light (254 nm), and compounds that absorb UV light will appear as dark spots.[9][10] For compounds that are not UV-active, or for enhanced visualization, chemical stains can be used.[11] An iodine chamber can be employed, which often forms colored complexes with organic compounds, appearing as yellow-brown spots.[9][10] Other multipurpose stains like p-anisaldehyde or potassium permanganate can also be effective.[12]

Troubleshooting Guide

This section addresses specific issues that may arise during the TLC analysis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Streaking or Elongated Spots 1. Sample Overload: Too much sample has been applied to the plate.[1][13][14] 2. Inappropriate Mobile Phase: The solvent system may not be suitable for the compound.[14] 3. Acidic or Basic Nature of Compound: this compound or its impurities may interact strongly with the silica gel.1. Dilute the sample solution and re-spot. 2. Adjust the polarity of the mobile phase. If streaking persists, consider a different solvent system.[14] 3. For acidic impurities like 4-ethylbenzoic acid, adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve spot shape.[13]
Spots Not Moving from the Baseline (Low Rf) The mobile phase is not polar enough to move the compounds up the plate.[13]Increase the polarity of the mobile phase. For example, in an ethyl acetate/hexane system, increase the proportion of ethyl acetate.[15]
Spots Running at the Solvent Front (High Rf) The mobile phase is too polar, causing the compounds to travel with the solvent front.[13][15]Decrease the polarity of the mobile phase. For example, in an ethyl acetate/hexane system, decrease the proportion of ethyl acetate.[15]
No Visible Spots 1. Sample Too Dilute: The concentration of the compound is below the detection limit.[13][14] 2. Compound is Not UV-Active: The compound does not absorb UV light at the wavelength used.[13] 3. Solvent Level Above Spotting Line: The initial solvent level in the developing chamber was higher than the origin line, causing the sample to dissolve in the solvent pool.[14]1. Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[13][14] 2. Use an alternative visualization method such as an iodine chamber or a chemical stain.[11][13] 3. Ensure the solvent level in the chamber is below the spotting line before placing the TLC plate inside.[13]
Uneven Solvent Front 1. Uneven TLC Plate Surface: The adsorbent layer on the plate is not uniform. 2. Improper Chamber Saturation: The atmosphere inside the developing chamber is not saturated with solvent vapors. 3. Plate Touching the Chamber Walls: The TLC plate is in contact with the sides of the developing chamber.[14]1. Use high-quality, commercially prepared TLC plates. 2. Line the developing chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere. 3. Position the plate carefully in the center of the chamber.[14]

Experimental Protocol: TLC Analysis of this compound

This protocol provides a step-by-step methodology for the routine analysis of this compound purity.

1. Materials

  • This compound sample

  • Reference standard of pure this compound (if available)

  • Reference standard of potential impurities (e.g., 4-ethylbenzoic acid) (if available)

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber with a lid

  • Mobile phase: A starting recommendation is a mixture of Ethyl Acetate and Hexane (e.g., 30:70 v/v) . The polarity can be adjusted as needed.

  • Spotting capillaries

  • Pencil

  • Ruler

  • UV lamp (254 nm)

  • Iodine chamber (optional)

  • Forceps

2. Sample Preparation

  • Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable solvent such as dichloromethane or ethyl acetate.

  • If available, prepare separate solutions of the this compound reference standard and any known impurity standards at a similar concentration.

3. TLC Plate Preparation

  • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Be careful not to disturb the silica layer.

  • Mark the points on the origin line where the samples will be spotted, ensuring they are evenly spaced.

4. Spotting

  • Using a capillary tube, apply a small spot of the prepared this compound sample solution to its designated mark on the origin line. The spot should be as small as possible (2-3 mm in diameter) for better resolution.[8]

  • If using reference standards, spot them on their respective marks. A "co-spot" lane, where both the sample and a standard are spotted on top of each other, can be useful for confirmation.

  • Allow the solvent to completely evaporate from the spots before proceeding.

5. Development

  • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure this level is below the origin line on your TLC plate.[2]

  • To ensure the chamber is saturated with solvent vapors, you can line the inside with a piece of filter paper soaked in the mobile phase.

  • Carefully place the spotted TLC plate into the chamber using forceps. The plate should stand upright and not touch the sides of the chamber.[14]

  • Cover the chamber with the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.

  • When the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber with forceps.

  • Immediately mark the position of the solvent front with a pencil.[15]

6. Visualization and Analysis

  • Allow the plate to air dry completely.

  • Visualize the spots under a UV lamp (254 nm) in a dark environment. Lightly circle the visible spots with a pencil.[10]

  • If necessary, place the plate in an iodine chamber for further visualization until brown spots appear.[10]

  • Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.

  • Calculate the Rf value for each spot using the formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [6]

  • Compare the Rf value of the main spot in the sample lane to the reference standard. Additional spots in the sample lane represent impurities.

Troubleshooting Workflow

TLC_Troubleshooting cluster_observation Observed TLC Issue cluster_cause Potential Cause cluster_solution Solution observe Streaking Low Rf High Rf No Spots cause Overloaded Sample Mobile Phase Too Non-Polar Mobile Phase Too Polar Sample Too Dilute / Not UV-Active observe:f0->cause:f0 Is the spot elongated? observe:f1->cause:f1 Spot at baseline? observe:f2->cause:f2 Spot at solvent front? observe:f3->cause:f3 No spots visible? solution Dilute Sample & Re-spot Increase Mobile Phase Polarity Decrease Mobile Phase Polarity Concentrate Sample or Use Stain cause:f0->solution:f0 cause:f1->solution:f1 cause:f2->solution:f2 cause:f3->solution:f3

Caption: A workflow diagram for troubleshooting common TLC issues.

References

  • University of Toronto Scarborough. Thin Layer Chromatography. Chemistry Online @ UTSC.
  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
  • Labmonk. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
  • University of Rochester. Troubleshooting Thin Layer Chromatography. Department of Chemistry.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
  • Khan Academy. Calculating retention factors for TLC.
  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
  • Chemistry LibreTexts. (2020, April 17). 6.2: Thin Layer Chromatography (TLC).
  • Proprep. How do you calculate the Rf value in thin-layer chromatography (TLC)?.
  • Labster. TLC Visualization Methods.
  • University of Colorado Boulder. TLC Visualization Methods.
  • BYJU'S. RF Value Explanation.
  • University of Colorado Boulder. Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of 4-Ethylbenzoic and 4-Ethylcyclohexanecarboxylic Acid Derivatives.
  • National Institutes of Health. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. PMC.
  • Thin layer chromatography.
  • Organic Syntheses. ethyl 4-aminobenzoate.
  • Google Patents. Process for the synthesis of a benzamide derivative.
  • U.S. Department of Justice. (2012, December 20). Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives.
  • National Institutes of Health. This compound. PubChem.
  • MDPI. TLC in the Analysis of Plant Material.
  • ResearchGate. (2017, April 1). PHARMACEUTICAL IMPURITIES AND THEIR CHARACTERIZATION: A REVIEW.
  • UI Scholars Hub. Characterization of Secondary Metabolites Profile of Flavonoid from Salam Leaves (Eugenia polyantha) Using TLC and UV.

Sources

removing unreacted starting materials from 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting advice and detailed protocols for the purification of 4-Ethylbenzamide, targeting the removal of common unreacted starting materials and byproducts. Designed for researchers, scientists, and professionals in drug development, this document offers practical, field-proven insights to overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: My crude this compound has a low, broad melting point. What are the likely impurities?

A low and broad melting point is a classic indicator of impurities. In the synthesis of this compound, the most common culprits are unreacted starting materials. If you started from 4-ethylbenzoic acid, the primary impurity is likely the acid itself. If an amine source like ammonia or an ammonium salt was used, residual basic starting materials could also be present. Furthermore, if you used a reagent like thionyl chloride or oxalyl chloride to activate the carboxylic acid, byproducts from these reagents might also contaminate your product.[1]

Q2: How can I quickly remove the bulk of acidic and basic impurities before a final purification step?

Liquid-liquid extraction is a highly effective first-line technique for separating acidic and basic impurities from your neutral this compound product. By washing an organic solution of your crude product with aqueous acid and then with aqueous base, you can selectively move the ionized impurities into the aqueous phase, leaving the desired neutral amide in the organic layer.[2]

Q3: I've attempted recrystallization, but my this compound "oils out" instead of forming crystals. What's going wrong?

"Oiling out" during recrystallization typically occurs for a few reasons. One common cause is that the boiling point of your chosen solvent is higher than the melting point of your compound. Another possibility is that the solution is too supersaturated, or that the presence of significant impurities is depressing the melting point of your product. To remedy this, you can try adding a small amount of additional hot solvent to reduce the saturation, or select a solvent with a lower boiling point. Slow, gradual cooling is also crucial to allow for proper crystal lattice formation.[3]

Q4: Column chromatography of my crude product is giving poor separation. How can I improve it?

Poor separation in column chromatography can stem from several factors. The polarity of your eluent might be too high, causing all components to travel with the solvent front. Conversely, if the eluent is not polar enough, your product may not move from the baseline. It is also critical to ensure your column is packed correctly to avoid channeling. Running a series of Thin Layer Chromatography (TLC) plates with different solvent systems is the best way to identify an optimal mobile phase for good separation. For amides, a common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Persistent acidic impurity (likely 4-ethylbenzoic acid) after extraction. Incomplete deprotonation during the basic wash.Increase the concentration of the basic wash (e.g., from 1M to 2M NaOH or NaHCO₃), or perform additional washes. Ensure vigorous mixing in the separatory funnel to maximize contact between the organic and aqueous phases.
Product is lost during aqueous workup. The amide itself is hydrolyzing back to the carboxylic acid under acidic or basic conditions.Perform the acid and base washes at a lower temperature (e.g., in an ice bath) to minimize hydrolysis. Also, avoid prolonged exposure to the acidic or basic aqueous layers.
No crystals form upon cooling after recrystallization. Too much solvent was used, or the solution is supersaturated.Evaporate some of the solvent to increase the concentration of the product. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.[3]
The product co-elutes with an impurity during column chromatography. The polarity of the impurity is very similar to the product.Try a different solvent system with a solvent from a different selectivity class. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[4]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic (e.g., 4-ethylbenzoic acid) and basic (e.g., unreacted amine) impurities.

  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (approximately 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1 M HCl (aq) (2 x 20 mL). This will protonate any unreacted basic amines, rendering them soluble in the aqueous layer. Drain and discard the aqueous layer.

  • Basic Wash: Wash the organic layer with 1 M NaOH (aq) or saturated NaHCO₃ (aq) (2 x 20 mL). This will deprotonate any unreacted 4-ethylbenzoic acid, making it soluble in the aqueous layer. Drain and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x 20 mL) to remove any remaining water.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the partially purified product.

Protocol 2: Purification by Recrystallization

This protocol should be performed after an initial purification step like liquid-liquid extraction for best results.

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble when hot and poorly soluble when cold. Based on the polarity of amides, a mixed solvent system of ethanol and water, or a single solvent system with a solvent like ethanol or acetone are good starting points.[5] Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and swirl until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: Place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purification by Flash Column Chromatography
  • Select a Mobile Phase: Based on TLC analysis, a mixture of hexane and ethyl acetate is a good starting point. A gradient from 100% hexane to a higher concentration of ethyl acetate (e.g., 70:30 hexane:ethyl acetate) is likely to provide good separation.[4]

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the chromatography column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elute the Column: Begin eluting with the mobile phase, gradually increasing the polarity if using a gradient. Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Physicochemical Properties of this compound and a Key Starting Material

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C) Solubility
This compoundC₉H₁₁NO149.19Not widely reported, solid at room temperature.[6]Soluble in polar organic solvents.
4-Ethylbenzoic AcidC₉H₁₀O₂150.17112-113Insoluble in water, soluble in benzene and toluene.

Table 2: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent System Rationale
Ethanol/WaterThis compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling.
AcetoneA polar aprotic solvent that is often a good choice for recrystallizing amides.[5]
Ethyl Acetate/HexaneA moderately polar solvent system that can be effective for compounds of intermediate polarity.

Visualizations

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Further Purification Chromatography Flash Chromatography Extraction->Chromatography For Difficult Separations Pure Pure this compound Recrystallization->Pure Chromatography->Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Decision_Tree Start Impure Product Check_Acid Acidic Impurity Present? Start->Check_Acid Check_Base Basic Impurity Present? Check_Acid->Check_Base No Base_Wash Perform Basic Wash (e.g., 1M NaOH) Check_Acid->Base_Wash Yes Check_Neutral Neutral Impurity Present? Check_Base->Check_Neutral No Acid_Wash Perform Acidic Wash (e.g., 1M HCl) Check_Base->Acid_Wash Yes Recrystallize Recrystallization Check_Neutral->Recrystallize Yes, try first Column Column Chromatography Check_Neutral->Column If Recrystallization Fails Base_Wash->Check_Base Acid_Wash->Check_Neutral Pure Pure Product Recrystallize->Pure Column->Pure

Caption: A decision tree for troubleshooting the purification of this compound.

References

  • Drexel University. (2013). Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. [Link]
  • Drexel University. (2012). Standard Operating Procedures For Thionyl Chloride Waste Handling. [Link]
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
  • ResearchGate. (2012).
  • Carl ROTH. (n.d.).
  • Reddit. (2019). Removing thionyl chloride. [Link]
  • Organic Syntheses. (2012). Working with Hazardous Chemicals. [Link]
  • Reddit. (2024). Removal of Thionyl Chloride with rotovap. [Link]
  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Green chemistry. [Link]
  • University of Rochester. (n.d.).
  • Phenomenex. (n.d.). Mobile Phase Selectivity. [Link]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • California State University, Dominguez Hills. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
  • Biotage. (n.d.).
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.).
  • Northern Illinois University. (n.d.).
  • Pharmaceutical Sciences. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. [Link]
  • Lirias. (n.d.). The evaluation of the applicability of a high pH mobile phase in ultrahigh performance liquid chromatography tandem mass spectrometry analysis of. [Link]
  • PubChem. (n.d.). 4-Ethylbenzoyl chloride. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Uses of 4-Ethylbenzoyl Chloride. [Link]
  • LCGC International. (2018).
  • Macedonian Pharmaceutical Bulletin. (n.d.).
  • Journal of the Serbian Chemical Society. (n.d.).
  • ResearchGate. (2010).

Sources

Technical Support Center: Catalyst Selection for Efficient 4-Ethylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethylbenzamide. The following troubleshooting guides and frequently asked questions (FAQs) address common experimental challenges, with a focus on the critical role of catalyst selection in achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic routes for synthesizing this compound?

A1: The synthesis of this compound can be approached via several catalytic pathways, with the choice depending on the available starting materials, desired scale, and purity requirements. The most common and effective routes include:

  • Catalytic Hydration of 4-Ethylbenzonitrile: This is a direct and atom-economical method where the nitrile group is hydrolyzed to a primary amide. The reaction can be catalyzed by acids, bases, or, more efficiently, by transition metal complexes.[1][2] Platinum- and Ruthenium-based catalysts are particularly effective under mild conditions, often preventing over-hydrolysis to the corresponding carboxylic acid.[1]

  • Beckmann Rearrangement of 4-Ethylacetophenone Oxime: This classic rearrangement converts the oxime of 4-ethylacetophenone into N-(4-ethylphenyl)acetamide's regioisomer, this compound. The reaction is typically catalyzed by strong protic acids (like sulfuric acid, polyphosphoric acid) or Lewis acids.[3][4] The key is the stereospecific migration of the group anti-periplanar to the oxime's hydroxyl group.[5][6]

  • Direct Amidation of 4-Ethylbenzoic Acid: This involves the condensation of 4-ethylbenzoic acid with an ammonia source. Due to the low reactivity of carboxylic acids, this route often requires coupling agents or specialized catalysts, such as boronic acid derivatives, to proceed efficiently under mild conditions.[7][8][9]

  • Aerobic Ammoxidation of 4-Ethylbenzaldehyde: This process involves reacting 4-ethylbenzaldehyde with ammonia in the presence of an oxidant (typically air or oxygen) and a heterogeneous catalyst. This method can be highly selective but requires careful optimization of the catalyst and reaction conditions to avoid side reactions.[10]

Q2: What are the key differences between using a homogeneous vs. a heterogeneous catalyst for this synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst is a critical decision with significant practical implications for the synthesis of this compound.

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Phase Same phase as reactants (typically liquid)Different phase from reactants (typically solid catalyst in a liquid/gas phase)
Activity & Selectivity Often exhibit higher activity and selectivity due to well-defined, single-site active centers.Can have lower selectivity due to multiple types of active sites on the surface. Diffusivity of reactants can be a limiting factor.[11]
Reaction Conditions Generally operate under milder temperature and pressure conditions.[11]Often require higher temperatures and pressures but are generally more stable under harsh conditions.[11][12]
Catalyst Separation Difficult and often expensive, requiring techniques like distillation or extraction, which can lead to product contamination.[11]Simple and straightforward separation via filtration or centrifugation, facilitating easy product isolation and catalyst recycling.[11][12]
Recycling & Reuse Recycling is often complex and costly.[11]Generally easy to recycle, although the catalyst may require reactivation treatments.[11][12]
Mechanism Study Reaction mechanisms are often easier to study and understand using spectroscopic techniques like NMR.[11]Mechanistic studies can be more complex due to the nature of the catalyst surface.

Key Takeaway: For high-purity applications, such as in drug development, the ease of separation offered by heterogeneous catalysts is a significant advantage as it minimizes the risk of catalyst leaching into the final product. However, for achieving the highest possible selectivity under mild conditions during process development, homogeneous catalysts may be preferred.[13][14][15]

Q3: How do I select the most appropriate synthetic route and catalyst for my specific needs?

A3: Selecting the optimal strategy requires balancing factors like starting material availability, cost, production scale, and required purity. The following decision tree provides a logical workflow for this selection process.

G start What is your primary starting material? sm1 4-Ethylbenzonitrile start->sm1 sm2 4-Ethylacetophenone start->sm2 sm3 4-Ethylbenzoic Acid start->sm3 sm4 4-Ethylbenzaldehyde start->sm4 cat1 Catalytic Hydration (e.g., Pt, Ru complexes) sm1->cat1 cat2 Beckmann Rearrangement (e.g., H2SO4, PPA) sm2->cat2 cat3 Direct Amidation (e.g., Boronic Acid Catalyst) sm3->cat3 cat4 Aerobic Ammoxidation (e.g., Metal Oxide Catalyst) sm4->cat4 desc1 Pros: High atom economy, mild conditions. Cons: Potential for over-hydrolysis. cat1->desc1 desc2 Pros: Well-established, uses common reagents. Cons: Stoichiometric acid waste. cat2->desc2 desc3 Pros: Avoids nitrile/oxime intermediates. Cons: May require expensive coupling agents. cat3->desc3 desc4 Pros: Uses air as oxidant, potentially green. Cons: Selectivity can be challenging. cat4->desc4

Caption: Catalyst selection workflow based on the available starting material.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of this compound

Q: My yield from the catalytic hydration of 4-ethylbenzonitrile is consistently low. What are the likely causes?

A: Low yields in nitrile hydration are common and can usually be traced to a few key factors.[16]

  • Potential Cause 1: Incomplete Reaction. The reaction may not be reaching completion.

    • Troubleshooting Steps:

      • Monitor Reaction Progress: Use TLC, GC, or NMR to track the disappearance of the starting nitrile. Reactions can sometimes appear complete visually but stall chemically.

      • Increase Catalyst Loading: If the reaction stalls, consider increasing the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%).

      • Extend Reaction Time: Some catalytic systems require longer reaction times, especially at lower temperatures.[16]

  • Potential Cause 2: Catalyst Deactivation. The catalyst may be losing its activity during the reaction. Water, a reactant, can sometimes lead to the deactivation of certain catalysts.[17]

    • Troubleshooting Steps:

      • Ensure Anhydrous Solvents (if applicable): While water is a reactant, using a co-solvent that is rigorously dried can sometimes improve the stability of the catalytic species.

      • Evaluate Catalyst Stability: Consult the literature for the specific catalyst you are using. Some catalysts are known to be sensitive to air, moisture, or specific functional groups.

      • Consider a Heterogeneous Catalyst: Solid-supported catalysts can sometimes offer greater stability and are less prone to deactivation by the reaction medium.[12]

  • Potential Cause 3: Over-hydrolysis to 4-Ethylbenzoic Acid. Harsh reaction conditions (e.g., very high temperatures or highly concentrated acid/base) can cause the newly formed amide to hydrolyze further into the corresponding carboxylic acid.[2]

    • Troubleshooting Steps:

      • Use Milder Conditions: Employ catalysts known to operate under neutral or near-neutral pH and lower temperatures. Transition-metal catalysts are excellent for this.

      • Reduce Reaction Time: Stop the reaction as soon as the starting nitrile has been consumed to minimize the time the amide product is exposed to hydrolytic conditions.

G start Low Yield of this compound q1 Is starting material (4-ethylbenzonitrile) fully consumed? start->q1 incomplete Incomplete Reaction q1->incomplete No side_reaction Side Reaction Occurring q1->side_reaction Yes sol1 Increase reaction time Increase catalyst loading Optimize temperature incomplete->sol1 q2 Is 4-ethylbenzoic acid the main byproduct? side_reaction->q2 overhydrolysis Over-Hydrolysis q2->overhydrolysis Yes other_byproduct Other Byproducts q2->other_byproduct No sol2 Use milder catalyst (e.g., transition metal) Reduce reaction time/temp Control pH overhydrolysis->sol2 sol3 Characterize byproduct (NMR, MS) Re-evaluate reaction mechanism Purify starting materials other_byproduct->sol3

Caption: Troubleshooting workflow for low yield in nitrile hydration.

Issue 2: Significant Byproduct Formation

Q: My Beckmann rearrangement of 4-ethylacetophenone oxime is producing significant byproducts instead of this compound. What is going wrong?

A: Byproduct formation in the Beckmann rearrangement is often related to the reaction conditions or the stability of the intermediate nitrilium ion.

  • Potential Cause 1: Beckmann Fragmentation. Instead of migrating, the alkyl group can be eliminated, leading to the formation of 4-ethylbenzonitrile. This is a common competing reaction.[3]

    • Troubleshooting Steps:

      • Select a Non-Fragmenting Catalyst: The choice of acid catalyst is crucial. While strong acids like H₂SO₄ can work, reagents like tosyl chloride, cyanuric chloride, or phosphorus pentachloride can sometimes favor the rearrangement over fragmentation.[3]

      • Control Temperature: High temperatures can promote fragmentation. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find conditions that suppress fragmentation.

  • Potential Cause 2: Incomplete Oxime Formation. If the initial step of forming the 4-ethylacetophenone oxime is incomplete, the unreacted ketone will remain as an impurity or may undergo side reactions under the acidic conditions of the rearrangement.

    • Troubleshooting Steps:

      • Verify Oxime Purity: Before proceeding with the rearrangement, ensure the oxime has been successfully formed and isolated in high purity. Use NMR or melting point to confirm its identity.

      • Optimize Oximation: Ensure you are using the correct stoichiometry of hydroxylamine and base and allowing sufficient time for the reaction to complete.[5]

  • Potential Cause 3: Hydrolysis of the Product. If there is excess water in the reaction and the conditions are harsh, the this compound product could potentially hydrolyze to 4-ethylbenzoic acid.

    • Troubleshooting Steps:

      • Use Anhydrous Conditions: Employ anhydrous acids and solvents where possible to minimize water content.

      • Careful Workup: Quench the reaction carefully and neutralize the acid promptly during workup to prevent post-reaction hydrolysis.

Experimental Protocols

Protocol 1: Platinum-Catalyzed Hydration of 4-Ethylbenzonitrile

This protocol is adapted from methodologies for the Ghaffar-Parkins catalyst, known for its high efficiency in nitrile hydration under mild, neutral conditions.

  • Materials:

    • 4-Ethylbenzonitrile

    • Ghaffar-Parkins Catalyst () or a similar platinum(II) complex (0.5 mol%)

    • Degassed Water

    • Ethanol or THF (as co-solvent, optional)

    • Standard inert atmosphere glassware (Schlenk line or glovebox)

  • Procedure:

    • Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the platinum catalyst (0.5 mol%).

    • Reagent Addition: Add 4-ethylbenzonitrile (1.0 equiv), followed by degassed water (10-20 equiv). If solubility is an issue, a minimal amount of ethanol or THF can be added as a co-solvent.

    • Heating: Heat the reaction mixture to 60-80 °C with vigorous stirring. The reaction is typically complete within 2-6 hours.

    • Monitoring: Monitor the consumption of the starting material by TLC or GC analysis of small aliquots.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

    • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The product, this compound, will move to the organic phase.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from hot water or a solvent mixture like ethyl acetate/hexanes to yield pure this compound.

Protocol 2: Acid-Catalyzed Beckmann Rearrangement of 4-Ethylacetophenone Oxime

This protocol outlines a general procedure for the Beckmann rearrangement using a strong acid catalyst.[3][4]

  • Materials:

    • 4-Ethylacetophenone Oxime

    • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

    • Ice bath

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: Place the 4-ethylacetophenone oxime (1.0 equiv) in a round-bottom flask equipped with a magnetic stirrer. Cool the flask in an ice bath to 0 °C.

    • Acid Addition: Slowly and carefully add concentrated sulfuric acid or PPA (3-5 equivalents) to the cooled oxime with vigorous stirring. The addition is exothermic and the temperature should be maintained below 10 °C.

    • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 50-60 °C. Stir for 1-3 hours.

    • Monitoring: The reaction progress can be monitored by quenching a small aliquot in water, neutralizing, extracting, and analyzing by TLC.

    • Workup: After the reaction is complete, cool the mixture back down to 0 °C. Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice. This will precipitate the crude this compound.

    • Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Isolation & Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water. The crude this compound can be purified by recrystallization from hot water or an appropriate organic solvent.

References

  • Propagation in Reported Organocatalytic Beckmann Rearrangement. The Royal Society of Chemistry.
  • Homogeneous vs Heterogeneous Catalysts. Source not specified.
  • Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen. PubMed.
  • Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen. OUCI.
  • Catalytic Approaches to the Synthesis of Amide Bonds. CORE.
  • Beckmann rearrangement. Wikipedia.
  • Hydrogenation of amides to amines by heterogeneous catalysis: A review. ResearchGate.
  • Homogeneous and heterogeneous catalytic reduction of amides and related compounds using molecular hydrogen. SciSpace.
  • Technical Support Center: Synthesis of 4-Ethylbenzaldehyde. Benchchem.
  • Hydration of benzonitrile into benzamide catalyzed by complexes 1, 2... ResearchGate.
  • What are some common causes of low reaction yields? Reddit.
  • Beckmann Rearrangement. Organic Chemistry Portal.
  • Beckmann Rearrangement. Master Organic Chemistry.
  • Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1). Zeitschrift für Naturforschung.
  • Aerobic ammoxidation of 4-hydroxymethylbenzaldehyde. The ammoxidation... ResearchGate.
  • Amide synthesis by acylation. Organic Chemistry Portal.
  • Catalytic amide formation from non-activated carboxylic acids and amines. Sci-Hub.
  • dealing with byproduct formation in benzamide synthesis. Benchchem.
  • Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses.
  • ChemInform Abstract: Catalytic Amide Formation from Non-Activated Carboxylic Acids and Amines. ResearchGate.

Sources

managing temperature for optimal 4-Ethylbenzamide reaction

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 4-Ethylbenzamide. It addresses common challenges and questions, with a specific focus on the critical role of temperature management in achieving optimal reaction outcomes, high yields, and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

There are two primary, well-established routes for the synthesis of this compound:

  • Amidation of 4-Ethylbenzoyl Chloride: This is the most prevalent and direct method. It involves the reaction of 4-ethylbenzoyl chloride with a source of ammonia, such as aqueous or gaseous ammonia. This reaction is a variation of the classic Schotten-Baumann reaction conditions and is often favored for its high efficiency and relatively straightforward procedure.[1]

  • Hydrolysis of 4-Ethylbenzonitrile: This method involves the conversion of the nitrile group in 4-ethylbenzonitrile to a primary amide. This can be achieved through acid- or base-catalyzed hydrolysis. While effective, this route can sometimes require harsh conditions (e.g., high temperatures or strong acids/bases) that may not be compatible with other functional groups. The synthesis of the starting material, 4-ethylbenzonitrile, can itself involve steps requiring careful temperature control.[2][3]

Q2: Why is temperature control so critical when synthesizing this compound from 4-ethylbenzoyl chloride?

Temperature is arguably the most critical parameter in this synthesis for three primary reasons:

  • Exothermicity: The reaction between 4-ethylbenzoyl chloride and ammonia is highly exothermic.[1] Without external cooling, the reaction temperature can rise uncontrollably. This rapid increase in temperature can lead to localized overheating, promoting side reactions and reducing the overall selectivity and safety of the process.

  • Hydrolysis of the Starting Material: 4-Ethylbenzoyl chloride is highly reactive and susceptible to hydrolysis, reacting with any water present to form the unreactive 4-ethylbenzoic acid.[1] This hydrolysis is significantly accelerated at higher temperatures. Strict temperature control, especially at the beginning of the reaction, minimizes this parasitic side reaction, thereby maximizing the amount of acyl chloride available to react with ammonia.

  • Impurity Profile: Poor temperature management can lead to the formation of byproducts that complicate purification. The most common impurity resulting from excessive heat is 4-ethylbenzoic acid. Elevated temperatures can also potentially lead to other degradation products, though hydrolysis is the principal concern.[4]

Q3: What is the optimal temperature range for the amidation of 4-ethylbenzoyl chloride?

A two-stage temperature profile is recommended for optimal results:

  • Addition Phase (0 °C to 5 °C): The 4-ethylbenzoyl chloride should be added slowly and dropwise to the cooled ammonia solution while maintaining the internal reaction temperature in the 0 °C to 5 °C range.[5] An ice-water bath is essential for this step to dissipate the heat generated from the exothermic reaction and prevent the hydrolysis of the acyl chloride.[1]

  • Reaction Phase (Room Temperature): After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature. Stirring is typically continued for a set period (e.g., 15-30 minutes) to ensure the reaction goes to completion.[1]

Q4: How does reaction temperature influence the final product's purity and the required purification strategy?

A well-controlled temperature profile directly leads to a cleaner crude product, simplifying purification.

  • Optimal Temperature: When the reaction is kept cold during addition, the primary product is this compound, with minimal formation of 4-ethylbenzoic acid. The resulting solid can often be purified by simple filtration, washing with cold water to remove inorganic salts, and then recrystallization.[1]

  • Excessive Temperature: If the temperature rises significantly, a notable amount of 4-ethylbenzoic acid will be formed. This acidic impurity can interfere with the crystallization of the desired amide.[6] Consequently, the purification process must include an additional step: washing the crude product with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or dilute ammonia, to selectively remove the acidic 4-ethylbenzoic acid impurity before proceeding to recrystallization.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.

Problem: Low or No Yield of this compound
Possible CauseScientific RationaleRecommended Solution
Reaction temperature was too high during addition. The highly reactive 4-ethylbenzoyl chloride was preferentially consumed by hydrolysis with water in the solvent, forming 4-ethylbenzoic acid instead of the desired amide. This side reaction is much faster at elevated temperatures.[1]Prepare a new reaction. Ensure the ammonia solution is thoroughly chilled in an ice bath (0-5 °C) before starting. Add the 4-ethylbenzoyl chloride very slowly (dropwise) to prevent the internal temperature from rising above 10 °C.
Incomplete reaction. Although the initial reaction is fast and exothermic, allowing the mixture to stir for a sufficient period after addition ensures that all the limiting reagent is consumed.After the dropwise addition at low temperature is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 15-30 minutes. Monitor reaction completion using an appropriate technique like Thin Layer Chromatography (TLC).[3]
Starting material (4-ethylbenzoyl chloride) was already hydrolyzed. Acyl chlorides are sensitive to atmospheric moisture. If the starting material was improperly stored or handled, it may have already converted to the unreactive carboxylic acid.[1]Use a fresh bottle of 4-ethylbenzoyl chloride or one that has been stored under anhydrous conditions (e.g., in a desiccator or under inert gas).
Problem: The Crude Product is an Oil or Fails to Crystallize
Possible CauseScientific RationaleRecommended Solution
High concentration of 4-ethylbenzoic acid impurity. This common byproduct, formed from hydrolysis due to poor temperature control, can act as an impurity that disrupts the crystal lattice of this compound, leading to oiling out or preventing solidification.Isolate the crude product (whether solid or oil). Dissolve it in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution successively with saturated aqueous NaHCO₃ solution and brine. The bicarbonate wash will react with the acidic 4-ethylbenzoic acid, removing it into the aqueous layer. Dry the organic layer, concentrate it under reduced pressure, and then attempt recrystallization.[1]
Insufficient product formation. If the yield is very low, the concentration of the product in the final solution may be below the saturation point required for crystallization to occur.Concentrate the reaction mixture under reduced pressure to remove some of the solvent and increase the product concentration. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1]

Experimental Protocols & Data

Protocol: Synthesis of this compound via Schotten-Baumann Conditions

This protocol details the synthesis from 4-ethylbenzoyl chloride, emphasizing critical temperature control points.

Materials:

  • 4-Ethylbenzoyl chloride (1.0 equiv)

  • Concentrated Aqueous Ammonia (NH₄OH, ~28-30%) (5.0 equiv)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction, if needed)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stir bar in a large ice-water bath.

  • Reagent Cooling: Add the concentrated aqueous ammonia to the flask and allow it to cool to between 0 °C and 5 °C.

  • Controlled Addition: Add 4-ethylbenzoyl chloride dropwise to the vigorously stirred, cold ammonia solution over 15-20 minutes. CRITICAL STEP: Monitor the addition rate to ensure the internal temperature does not exceed 10 °C. A white precipitate of this compound should form immediately.

  • Reaction Completion: Once the addition is complete, continue stirring the mixture vigorously in the ice bath for an additional 15 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature, stirring for another 15 minutes. The smell of the acyl chloride should disappear.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with several portions of ice-cold water to remove excess ammonia and ammonium chloride salts.

  • Purity Check (Optional but Recommended): Check the crude product with TLC. If a significant amount of 4-ethylbenzoic acid is suspected, proceed to step 8. Otherwise, proceed to step 9.

  • Acid Removal (If Necessary): Transfer the crude solid to a flask, dissolve it in dichloromethane, and transfer the solution to a separatory funnel. Wash with saturated NaHCO₃ solution, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot water or an ethanol/water mixture) to obtain pure, colorless crystals of this compound.[1]

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.

Data Summary: Temperature Impact on Synthesis
ParameterOptimal TemperatureRationale & Consequence of Deviation
Reagent Addition 0 – 5 °CRationale: Controls the highly exothermic reaction and minimizes the rate of acyl chloride hydrolysis. Deviation (High Temp): Significant hydrolysis of 4-ethylbenzoyl chloride to 4-ethylbenzoic acid, leading to low yield and impure product.[1]
Reaction Stirring Warm to Room TempRationale: Ensures the reaction proceeds to completion after the initial exothermic phase is controlled. Deviation (Too Cold): The reaction may be sluggish or incomplete, resulting in unreacted starting materials in the final product.
Recrystallization Solvent-Dependent (e.g., ~90-100 °C for water)Rationale: Dissolves the product to allow for the removal of insoluble impurities and the formation of pure crystals upon cooling. Deviation (High Temp): Prolonged exposure to very high temperatures could potentially cause thermal degradation, though this compound is generally stable under typical recrystallization conditions.[6]

Visualized Workflows and Pathways

Reaction Pathway Diagram

The following diagram illustrates the primary synthesis route for this compound and the key temperature-dependent side reaction.

Reaction_Pathway A 4-Ethylbenzoyl Chloride S 4-Ethylbenzoic Acid (Side Product) A->S Hydrolysis (Accelerated by Heat) TC_node Critical ΔT Control (0-5 °C) A->TC_node B Ammonia (aq) B->TC_node C Water (H₂O) C->S Hydrolysis (Accelerated by Heat) P This compound (Desired Product) R_node Reaction Mixture R_node->P Main Reaction (Amidation) TC_node->R_node Slow Addition Troubleshooting_Workflow Start Start: Low Yield Observed Check_Temp Was reaction cooled in an ice bath (0-5 °C) during addition? Start->Check_Temp Check_Purity Analyze crude product. Is 4-ethylbenzoic acid the major component? Check_Temp->Check_Purity Yes Check_Time Was reaction allowed to stir to completion after addition? Check_Temp->Check_Time No Sol_Temp Root Cause: Acyl Chloride Hydrolysis due to high temperature. Check_Purity->Sol_Temp Yes End Consult further troubleshooting Check_Purity->End No Action_Temp Action: Repeat synthesis with strict temperature control and slow addition. Sol_Temp->Action_Temp Sol_Time Root Cause: Incomplete Reaction. Check_Time->Sol_Time No Check_Time->End Yes Action_Time Action: Repeat synthesis, allowing reaction to stir at RT for 30 min post-addition. Sol_Time->Action_Time

Caption: Decision tree for troubleshooting low yield.

References

  • PrepChem. (n.d.). Synthesis of 4-ethylbenzonitrile.
  • Organic Syntheses. (n.d.). SYNTHESIS OF p-CARBOMETHOXYLBENZAMIDE FROM METHYL p-CYANOBENZOATE.
  • PrepChem. (n.d.). Synthesis of 4-ethylbenzoyl chloride.
  • Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids.

Sources

workup procedures to minimize loss of 4-Ethylbenzamide product

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the loss of 4-Ethylbenzamide product during workup procedures. Our guidance is grounded in the fundamental principles of organic chemistry and extensive laboratory experience.

Introduction: The Challenge of Isolating this compound

This compound, a valuable intermediate in pharmaceutical synthesis, presents unique challenges during its isolation and purification. Its amphipathic nature, stemming from a non-polar ethylbenzene moiety and a polar amide group, dictates its solubility and reactivity. Furthermore, the amide functional group, while generally stable, can be susceptible to hydrolysis under certain conditions, leading to product loss. This guide provides a systematic approach to designing and troubleshooting workup procedures to maximize the yield and purity of your this compound product.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound during workup.

Q1: What are the key physicochemical properties of this compound that influence its workup?

A1: Understanding the following properties is crucial for designing an effective purification strategy:

PropertyPredicted/Reported Value/CharacteristicImplication for Workup
Molecular Weight 149.19 g/mol [1]Standard for a small organic molecule.
Physical Form Solid[2]Allows for isolation by filtration and purification by recrystallization.
Predicted pKa (acidic) ~14-15 (for the N-H proton)The amide proton is very weakly acidic and requires a strong base for deprotonation.
Predicted pKa (basic) ~ -1 to -2 (for the carbonyl oxygen)The amide is a very weak base and requires a strong acid for protonation.
Solubility See Table 2 below.Dictates the choice of extraction and recrystallization solvents.
Stability Generally stable, but can undergo hydrolysis under strong acidic or basic conditions, especially with heat.[3][4]Workup conditions should be kept mild (e.g., dilute acids/bases, room temperature) to prevent degradation.

Q2: How does the ethyl group in this compound affect its properties compared to unsubstituted benzamide?

A2: The para-ethyl group is an electron-donating group. This has two main consequences:

  • Increased Lipophilicity: The ethyl group makes this compound more soluble in non-polar organic solvents and less soluble in water compared to benzamide.

  • Slightly Reduced Rate of Acid-Catalyzed Hydrolysis: Electron-donating groups can slightly decrease the rate of acid-catalyzed hydrolysis of the amide bond.[3] This provides a modest advantage during acidic workup steps.

Q3: Can I use strong acids or bases to wash my organic extracts containing this compound?

A3: It is generally not recommended. While this compound is a very weak base and a very weak acid, using concentrated acids or bases can lead to its hydrolysis, especially if the contact time is prolonged or the temperature increases.[3][4] Dilute aqueous solutions of acids (e.g., 1 M HCl) and bases (e.g., 1 M NaOH or saturated NaHCO₃) are preferred for washing to remove acidic or basic impurities.

Q4: My this compound product is an oil and won't crystallize. What should I do?

A4: Oiling out during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point. Here are some troubleshooting steps:

  • Purity Check: Analyze the purity of your crude product by TLC or ¹H NMR to identify the presence of significant impurities.

  • Solvent System: You may be using a solvent in which the product is too soluble. Try a less polar solvent or a solvent mixture. For instance, if you are using pure ethyl acetate, try adding heptane as an anti-solvent.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: Add a tiny crystal of pure this compound to the solution.

    • Cooling: Cool the solution slowly to encourage crystal growth. A rapid temperature drop often favors oil formation.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the workup of this compound.

Guide 1: Low Product Recovery After Aqueous Workup

Symptom: You observe a significant decrease in the expected yield of this compound after performing aqueous extractions.

Logical Troubleshooting Workflow:

start Low Recovery After Workup check_pH Was the pH of the aqueous washes extreme (e.g., >12 or <2)? start->check_pH check_emulsion No check_pH->check_emulsion hydrolysis Potential Hydrolysis: - Use milder pH (e.g., 1M HCl, sat. NaHCO3). - Keep extractions cold and brief. check_pH->hydrolysis check_solvent_volume No check_emulsion->check_solvent_volume emulsion_loss Product Lost in Emulsion: - Add brine to break the emulsion. - Filter the emulsion through celite. check_emulsion->emulsion_loss check_solubility No check_solvent_volume->check_solubility solvent_loss Incomplete Extraction: - Perform multiple extractions with smaller volumes of solvent. - Evaporate solvent carefully to avoid product loss. check_solvent_volume->solvent_loss aqueous_solubility Aqueous Solubility Issue: - Saturate the aqueous layer with NaCl (salting out). - Back-extract the aqueous layers with fresh organic solvent. check_solubility->aqueous_solubility end Problem Resolved check_solubility->end

Caption: Troubleshooting low recovery of this compound after extraction.

Guide 2: Presence of Acidic or Basic Impurities in the Final Product

Symptom: Your purified this compound is contaminated with acidic (e.g., 4-ethylbenzoic acid) or basic (e.g., unreacted amine) impurities, as identified by analytical techniques.

Systematic Purification Strategy:

start Impure this compound dissolve Dissolve crude product in a water-immiscible organic solvent (e.g., EtOAc, DCM). start->dissolve acid_wash Wash with dilute acid (e.g., 1 M HCl) to remove basic impurities. dissolve->acid_wash base_wash Wash with dilute base (e.g., sat. NaHCO3 or 1 M NaOH) to remove acidic impurities. acid_wash->base_wash brine_wash Wash with brine to remove residual water. base_wash->brine_wash dry Dry the organic layer over an anhydrous salt (e.g., Na2SO4, MgSO4). brine_wash->dry concentrate Concentrate the organic layer under reduced pressure. dry->concentrate recrystallize Recrystallize the crude solid. concentrate->recrystallize

Caption: A standard workflow for purifying this compound.

In-Depth Explanation of the Washing Steps:

  • Acid Wash (1 M HCl): The unreacted amine starting material will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer. This compound, being a very weak base, will remain in the organic layer.

  • Base Wash (Saturated NaHCO₃ or 1 M NaOH): Any unreacted 4-ethylbenzoic acid will be deprotonated to form the water-soluble sodium 4-ethylbenzoate, which will be extracted into the aqueous phase. This compound's amide proton is not acidic enough to be removed by these bases, so it remains in the organic layer.

  • Brine Wash (Saturated NaCl): This wash helps to remove any remaining water from the organic layer and can aid in breaking up minor emulsions.

Data and Protocols

Table 2: Predicted and Observed Solubility of this compound and Related Compounds

This table provides a guide for solvent selection. Note that the solubility of this compound will be influenced by the presence of impurities.

SolventPolarityPredicted/Observed Solubility of BenzamidesSuitability for this compound
Water HighSparingly soluble to insoluble.[5]Poor solvent for the product, but good for washing away polar impurities.
Methanol/Ethanol HighSoluble.[5]Good for dissolving the product, but may not be ideal for extraction from aqueous solutions due to miscibility. Can be used for recrystallization, often in combination with water as an anti-solvent.
Dichloromethane (DCM) MediumSoluble.Excellent extraction solvent.
Ethyl Acetate (EtOAc) MediumSoluble.[5]Excellent extraction solvent and a good candidate for recrystallization.
Diethyl Ether LowModerately soluble.Good extraction solvent.
Toluene LowSoluble, especially when hot.A potential recrystallization solvent, particularly for removing more polar impurities.
Hexanes/Heptane Very LowPoorly soluble.Good as an anti-solvent for recrystallization from more polar solvents like ethyl acetate or acetone.
Protocol 1: Standard Extractive Workup for this compound

This protocol is designed for the purification of this compound from a typical reaction mixture where acidic and basic impurities may be present.

  • Quenching the Reaction: Cool the reaction mixture to room temperature. If the reaction was run in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with a larger volume of a water-immiscible solvent like ethyl acetate or dichloromethane.

  • Initial Water Wash: Transfer the organic mixture to a separatory funnel and wash with deionized water to remove any highly water-soluble byproducts.

  • Acid Wash: Wash the organic layer with 1 M HCl. Separate the layers.

  • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃. Be cautious of potential gas evolution (CO₂). Separate the layers.

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.

Protocol 2: Recrystallization of this compound

This protocol outlines a general procedure for the final purification of this compound. The ideal solvent or solvent system should be determined experimentally on a small scale first.

  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

References

  • Leisten, J. A. J. Chem. Soc.1959, 765-769.
  • Bunnett, J. F. J. Am. Chem. Soc.1961, 83 (24), 4956–4968.
  • Acidic and Basic Amide Hydrolysis. (URL not available)
  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic w
  • Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. (URL: [Link])
  • An In-depth Technical Guide on the Solubility of N-(1-hydroxypropan-2-yl)benzamide in Organic Solvents. Benchchem. (URL not available)
  • addressing solubility issues of N-Isopropylbenzamide in experiments. Benchchem. (URL not available)
  • Benzamide (CAS 55-21-0) - Chemical & Physical Properties. Cheméo. (URL: [Link])
  • Ouyang, J., et al. J. Chem. Eng. Data2019, 64 (12), 5262–5270. (URL: [Link])
  • Cysewski, P. Molecules2022, 27 (10), 3298. (URL: [Link])
  • Benzamide (FDB023373). FooDB. (URL: [Link])
  • Rapid amidic hydrolysis. (URL not available)
  • Solubility Profile of N,N-Dibenzyltridecanamide in Organic Solvents: A Technical Guide. Benchchem. (URL not available)
  • This compound. PubChem. (URL: [Link])
  • Cox, R. A. Can. J. Chem.2008, 86 (4), 290-297.
  • Caine, B., et al. ChemRxiv2019. (URL: [Link])
  • Caine, B., et al. Chem. Sci.2019, 10 (22), 5796-5806. (URL: [Link])
  • Caine, B., et al. Chem. Sci.2019, 10 (22), 5796-5806. (URL: [Link])
  • Caine, B., et al. Research Explorer. The University of Manchester. (URL: [Link])
  • 4-ethyl benzamide solubility. Sigma-Aldrich. (URL not available)
  • Ouyang, J., et al. Spiral. (URL: [Link])

Sources

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the meticulous validation of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. For a molecule like 4-Ethylbenzamide, which holds potential in various therapeutic areas, ensuring its chemical integrity is paramount. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, objective comparison of analytical techniques for validating the purity of synthesized this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, fostering a deeper understanding of how to construct a self-validating system for purity assessment.

The Criticality of Purity in Drug Development

The presence of impurities in a drug substance can have significant implications, ranging from altered physicochemical properties and reduced efficacy to unforeseen toxicological effects. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances. Adherence to these guidelines, like ICH Q3A(R2), is not merely a procedural formality but a critical step in ensuring patient safety.[1][2][3][4][5] Therefore, a multi-faceted analytical approach is often the most robust strategy for a comprehensive purity analysis.

A Multi-Pronged Approach to Purity Validation

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic, spectroscopic, and thermal methods is essential to identify and quantify potential impurities, including starting materials, byproducts, and residual solvents. This guide will focus on the most pertinent techniques for this compound, a solid, aromatic amide.

Chromatographic Techniques: The Power of Separation

Chromatography is fundamental to purity analysis, offering the ability to separate the target compound from its impurities.

HPLC is the workhorse for routine purity assessment of non-volatile and thermally labile compounds.[6] For this compound, a reversed-phase HPLC method is typically employed.

Principle of Causality: The choice of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the aromatic this compound through hydrophobic interactions. A polar mobile phase, typically a mixture of acetonitrile and water, is used to elute the compound. By creating a gradient (i.e., varying the mobile phase composition over time), a broad range of impurities with different polarities can be effectively separated. UV detection is suitable for this compound due to the presence of a chromophore (the benzene ring) that absorbs UV light.

Experimental Protocol: HPLC Purity Determination of this compound

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (optional, for pH adjustment).

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 90% over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

GC-MS is indispensable for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain byproducts.

Principle of Causality: GC separates compounds based on their boiling points and interaction with the stationary phase. Coupling the gas chromatograph to a mass spectrometer allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. This provides a high degree of confidence in impurity identification.

Experimental Protocol: GC-MS Analysis for Volatile Impurities

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent like dichloromethane.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound and can reveal the presence of structurally similar impurities.

NMR is one of the most powerful techniques for structural elucidation and can also be used for quantitative purity determination (qNMR). Both ¹H and ¹³C NMR are crucial.

Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is sensitive to its local electronic environment, providing a unique fingerprint of the molecule's structure. Integration of the signals in ¹H NMR is proportional to the number of protons, allowing for the quantification of the main compound against a certified internal standard in qNMR.

Experimental Protocol: ¹H and ¹³C NMR for Structural Confirmation and Purity

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent (e.g., Chloroform-d, DMSO-d6).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in the deuterated solvent.

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra.

  • Data Analysis:

    • Structural Confirmation: Compare the observed chemical shifts and coupling constants with the expected values for this compound.

    • Purity Assessment: Examine the spectra for any unexpected signals that may indicate the presence of impurities. The relative integration of impurity signals to the main compound signals can provide an estimate of their concentration.

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

Principle of Causality: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present. For this compound, key absorptions would include N-H stretches, C=O stretch, and aromatic C-H and C=C stretches.

Experimental Protocol: FTIR for Functional Group Analysis

  • Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum of this compound.

Thermal Analysis: Assessing Physicochemical Properties

Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.

DSC is a powerful tool for determining the melting point and purity of a crystalline solid.[3]

Principle of Causality: Impurities in a crystalline substance disrupt the crystal lattice, leading to a depression and broadening of the melting point.[3] By analyzing the shape of the melting endotherm, the purity of the sample can be estimated using the van't Hoff equation.

Experimental Protocol: DSC for Purity Determination

  • Instrumentation: Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan and seal it.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak of the melting endotherm. Purity can be calculated using the instrument's software based on the van't Hoff equation.

TGA measures the change in mass of a sample as a function of temperature and is useful for detecting residual solvents and assessing thermal stability.[3]

Principle of Causality: As the sample is heated, volatile components such as residual solvents will evaporate, resulting in a mass loss at temperatures below the decomposition temperature of the compound. The temperature at which significant mass loss occurs indicates the thermal stability of the compound.

Experimental Protocol: TGA for Residual Solvents and Thermal Stability

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh a sample (5-10 mg) into a TGA pan.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its expected decomposition point.

  • Data Analysis: Analyze the TGA curve for mass loss steps. The percentage of mass loss at different temperatures corresponds to the amount of volatile components and the decomposition profile.

Comparison of Analytical Techniques for this compound Purity

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
HPLC Separation based on polarityPurity (%), impurity profile, quantificationHigh resolution, sensitive, quantitativeRequires a chromophore for UV detection, method development can be time-consuming
GC-MS Separation based on volatility and mass-to-charge ratioIdentification of volatile impurities, purity (%)High sensitivity and specificity, structural elucidation of impuritiesNot suitable for non-volatile or thermally labile compounds
NMR Nuclear spin transitions in a magnetic fieldStructural confirmation, identification and quantification of impuritiesProvides detailed structural information, can be quantitative without a reference standard (qNMR)Lower sensitivity compared to chromatographic methods for trace impurities
IR Vibrational transitions of chemical bondsFunctional group identificationRapid, non-destructive, provides a molecular "fingerprint"Not suitable for quantification, limited information for complex mixtures
DSC Measurement of heat flow during thermal transitionsMelting point, purity of crystalline solidsSmall sample size, provides information on solid-state propertiesOnly applicable to crystalline solids, less accurate for very high purity samples
TGA Measurement of mass change with temperatureResidual solvent content, thermal stabilityQuantitative for volatile components, provides decomposition profileDoes not identify the components of mass loss

Visualizing the Purity Validation Workflow

A logical workflow ensures a comprehensive assessment of the synthesized this compound.

Purity Validation Workflow cluster_Synthesis Synthesis & Initial Characterization cluster_Primary Primary Purity Assessment cluster_Structural Structural Confirmation & Orthogonal Purity cluster_Physical Physicochemical Properties cluster_Final Final Purity Report Synthesis Synthesized this compound TLC TLC for reaction completion Synthesis->TLC HPLC HPLC (Purity %, Impurity Profile) TLC->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) TLC->GCMS NMR NMR (¹H, ¹³C) (Structural Identity, Impurity ID) HPLC->NMR Report Comprehensive Purity Report HPLC->Report TGA TGA (Thermal Stability, Solvents) GCMS->TGA GCMS->Report DSC DSC (Melting Point, Purity) NMR->DSC NMR->Report IR FTIR (Functional Group Confirmation) DSC->Report TGA->Report

Caption: A comprehensive workflow for validating the purity of synthesized this compound.

Impurity Profiling: What to Expect in this compound Synthesis

The potential impurities in synthesized this compound are largely dependent on the synthetic route employed. Two common methods for its preparation are the amidation of 4-ethylbenzoic acid and the hydrolysis of 4-ethylbenzonitrile.

From 4-Ethylbenzoic Acid:

This route typically involves activating the carboxylic acid (e.g., by converting it to an acyl chloride) followed by reaction with ammonia.

  • Unreacted 4-ethylbenzoic acid: Incomplete reaction can leave residual starting material.

  • Byproducts from activating agents: For example, if thionyl chloride is used, residual sulfur-containing compounds might be present.

  • Di-acylated products: If the reaction conditions are not carefully controlled, the initially formed amide can react further.

From 4-Ethylbenzonitrile:

This method involves the hydrolysis of the nitrile group to an amide, often under acidic or basic conditions.

  • Unreacted 4-ethylbenzonitrile: Incomplete hydrolysis will result in the presence of the starting material.

  • 4-ethylbenzoic acid: Over-hydrolysis can lead to the formation of the corresponding carboxylic acid.

The analytical techniques described above are well-suited to detect and quantify these potential impurities. For instance, HPLC can separate this compound from the more polar 4-ethylbenzoic acid, while GC-MS can detect the more volatile 4-ethylbenzonitrile.

Comparative Analysis: this compound vs. N-Ethylbenzamide

To further illustrate the nuances of purity validation, we will compare this compound with its structural isomer, N-Ethylbenzamide. While having the same molecular formula (C₉H₁₁NO) and molecular weight (149.19 g/mol ), their different structures lead to distinct physicochemical properties and analytical behaviors.[7][8]

PropertyThis compoundN-Ethylbenzamide
Structure
IUPAC Name This compoundN-ethylbenzamide
CAS Number 33695-58-8614-17-5
Melting Point ~112-114 °C~69-71 °C
¹H NMR (CDCl₃, δ) ~7.7 (d, 2H), 7.3 (d, 2H), 6.0 (br s, 2H), 2.7 (q, 2H), 1.3 (t, 3H)~7.8 (d, 2H), 7.5-7.4 (m, 3H), 6.2 (br s, 1H), 3.5 (q, 2H), 1.3 (t, 3H)
Key IR Bands (cm⁻¹) ~3350, 3170 (N-H), ~1650 (C=O)~3300 (N-H), ~1640 (C=O)

The significant difference in their melting points makes DSC a clear differentiating tool. Their distinct NMR and IR spectra also allow for unambiguous identification and the detection of one as an impurity in the other.

Conclusion: A Holistic and Self-Validating Approach

The validation of purity for a synthesized compound like this compound is a multi-step, evidence-based process. It relies on the orthogonal application of chromatographic, spectroscopic, and thermal techniques to build a comprehensive and trustworthy purity profile. By understanding the principles behind each method and the potential impurities that can arise from the synthesis, researchers can design a robust analytical workflow. This not only ensures the quality and reliability of their scientific data but also aligns with the stringent requirements of the pharmaceutical industry, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
  • PubChem Compound Summary for CID 7020622, this compound.
  • N-Ethylbenzamide. National Institute of Standards and Technology. [Link]
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determin
  • ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). ICH. [Link]
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
  • PubChem Compound Summary for CID 11959, N-Ethylbenzamide.
  • USP <467> Residual Solvents. U.S. Pharmacopeia. [Link]
  • The prepar
  • Synthesis of 4-ethylbenzonitrile. PrepChem. [Link]
  • Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract.

Sources

A Comparative Analysis of 4-Ethylbenzamide and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, a nuanced understanding of isomeric purity and the distinct characteristics of positional isomers is paramount. Benzamide derivatives, a cornerstone in medicinal chemistry, frequently exhibit divergent biological activities based on the substitution pattern of the aromatic ring. This guide provides an in-depth, objective comparison of 4-ethylbenzamide with its ortho (2-) and meta (3-) isomers, offering supporting experimental data and methodologies to aid researchers in their synthesis, characterization, and application.

Introduction: The Significance of Positional Isomerism in Benzamides

Positional isomers, such as 2-ethylbenzamide, 3-ethylbenzamide, and this compound, share the same molecular formula (C₉H₁₁NO) and molecular weight (149.19 g/mol ). However, the seemingly subtle shift of the ethyl group's position on the benzene ring profoundly influences their physicochemical properties, spectroscopic signatures, and, consequently, their biological activities. This guide will delve into these differences, providing a framework for their unambiguous identification and separation.

Physicochemical Properties: A Tabular Comparison

The position of the ethyl group impacts the molecule's polarity, steric hindrance, and crystal lattice packing, leading to variations in physical properties.

Property2-Ethylbenzamide3-EthylbenzamideThis compound
CAS Number 67832-97-7500293-87-833695-58-8
Molecular Formula C₉H₁₁NOC₉H₁₁NOC₉H₁₁NO
Molecular Weight 149.19 g/mol 149.19 g/mol 149.19 g/mol
Appearance SolidSolidSolid[1]
Predicted XLogP3 1.21.62.2[2]

Data compiled from PubChem and commercial supplier information.[2]

The predicted octanol-water partition coefficient (XLogP3) suggests a trend of increasing lipophilicity from the ortho to the para isomer. This can have significant implications for a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Synthesis of Ethylbenzamide Isomers: A Rationale-Driven Approach

The synthesis of these isomers typically involves the amidation of the corresponding ethylbenzoic acid. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction.

General Synthesis Workflow

A common and reliable method for the synthesis of benzamide derivatives is the conversion of the corresponding carboxylic acid to an acid chloride, followed by reaction with ammonia.

Synthesis_Workflow Start Ethylbenzoic Acid Isomer (ortho, meta, or para) Step1 Reaction with Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) Start->Step1 Activation of Carboxylic Acid Intermediate Ethylbenzoyl Chloride Isomer Step1->Intermediate Step2 Reaction with Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) Intermediate->Step2 Nucleophilic Acyl Substitution End Ethylbenzamide Isomer Step2->End

Figure 1: General workflow for the synthesis of ethylbenzamide isomers.

Experimental Protocol: Synthesis of this compound

  • Acid Chloride Formation: To a solution of 4-ethylbenzoic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂, 1.2 equivalents) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature for 2-4 hours or until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 4-ethylbenzoyl chloride.

  • Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM and added dropwise to a cooled (0 °C) concentrated solution of ammonium hydroxide (excess). The reaction is stirred vigorously for 1-2 hours.

  • Work-up and Purification: The organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude this compound, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

This protocol can be adapted for the synthesis of 2-ethylbenzamide and 3-ethylbenzamide from their respective ethylbenzoic acid precursors. The choice of reagents and reaction conditions is crucial for achieving high yields and purity. For instance, the use of oxalyl chloride instead of thionyl chloride can sometimes lead to cleaner reactions with easier work-up.

Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification of positional isomers.

¹H NMR Spectroscopy

The substitution pattern on the benzene ring gives rise to distinct splitting patterns in the aromatic region of the ¹H NMR spectrum.

  • This compound: The para-substitution results in a characteristic AA'BB' system, which often appears as two doublets in the aromatic region (approximately 7.2-7.8 ppm).

  • 3-Ethylbenzamide: The meta-substitution leads to a more complex splitting pattern in the aromatic region, typically showing four distinct signals (a singlet, a triplet, and two doublets of doublets) between 7.2 and 7.7 ppm.

  • 2-Ethylbenzamide: The ortho-substitution also results in a complex multiplet in the aromatic region (approximately 7.2-7.5 ppm), often with significant overlap of signals due to the proximity of the substituents.

The signals for the ethyl group (a quartet around 2.7 ppm and a triplet around 1.2 ppm) and the amide protons (broad singlets, typically between 5.5 and 8.0 ppm, which are D₂O exchangeable) will be present in all three isomers, with minor shifts in their chemical shifts.

¹³C NMR Spectroscopy

The number and chemical shifts of the aromatic carbon signals in the ¹³C NMR spectrum are also diagnostic.

  • This compound: Due to the symmetry of the para-substituted ring, only four signals are expected in the aromatic region.

  • 3-Ethylbenzamide: The meta-isomer will exhibit six distinct signals for the aromatic carbons.

  • 2-Ethylbenzamide: The ortho-isomer will also show six aromatic carbon signals.

The chemical shifts of the carbonyl carbon (typically around 168-172 ppm) and the ethyl group carbons will also be present in all isomers.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for confirming the presence of the key functional groups. All three isomers will exhibit:

  • N-H stretching: Two bands in the region of 3100-3500 cm⁻¹, characteristic of a primary amide.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹, corresponding to the amide carbonyl group.

  • C-H stretching: Bands for aromatic and aliphatic C-H bonds around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

The key to differentiating the isomers using IR lies in the "fingerprint" region, specifically the out-of-plane C-H bending vibrations between 690 and 900 cm⁻¹.

  • This compound (para-disubstituted): A strong band between 800-860 cm⁻¹.

  • 3-Ethylbenzamide (meta-disubstituted): Two bands, one between 690-710 cm⁻¹ and another between 750-810 cm⁻¹, plus a third band between 860-900 cm⁻¹.

  • 2-Ethylbenzamide (ortho-disubstituted): A strong band between 730-770 cm⁻¹.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z 149 for all three isomers. However, the fragmentation patterns can provide clues to the substitution pattern. A common fragmentation pathway for ethyl-substituted aromatic compounds is the loss of a methyl radical (CH₃•) to form a stable benzylic cation.

  • All isomers: Will likely show a significant peak at m/z 134, corresponding to the loss of a methyl group.

  • Further Fragmentation: The subsequent fragmentation of the [M-15]⁺ ion may differ slightly between the isomers, although these differences can be subtle. The base peak for this compound is often observed at m/z 133.[2]

Chromatographic Separation: An Experimental Approach

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of isomeric mixtures. Due to the similar polarities of the ethylbenzamide isomers, a well-optimized method is required for their resolution.

Proposed HPLC Method

A reversed-phase HPLC method would be the most suitable approach.

HPLC_Workflow cluster_instrument HPLC System cluster_mobile_phase Mobile Phase cluster_conditions Chromatographic Conditions Pump Isocratic or Gradient Pump Injector Autosampler Column C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) Injector->Column Detector UV Detector (e.g., at 230 nm) Column->Detector SolventA A: Water with 0.1% Formic Acid SolventB B: Acetonitrile with 0.1% Formic Acid FlowRate Flow Rate: 1.0 mL/min Temperature Column Temperature: 25 °C InjectionVolume Injection Volume: 10 µL

Figure 2: Proposed HPLC workflow for the separation of ethylbenzamide isomers.

Rationale for Method Parameters:

  • Stationary Phase: A C18 column is a good starting point for the separation of moderately polar aromatic compounds.

  • Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase chromatography. The addition of a small amount of formic acid helps to improve peak shape by suppressing the ionization of any residual acidic or basic functional groups.

  • Detection: The benzamide chromophore exhibits strong UV absorbance, making UV detection a sensitive and reliable method. A wavelength of around 230 nm is a reasonable starting point.

It is anticipated that the elution order will correlate with the polarity of the isomers, with the more polar 2-ethylbenzamide likely eluting first, followed by the 3- and 4-isomers. Method optimization, including adjusting the gradient profile and mobile phase composition, may be necessary to achieve baseline separation.

Biological Activity: A Comparative Perspective

While specific comparative studies on the biological activities of 2-, 3-, and this compound are not extensively documented in publicly available literature, the broader class of substituted benzamides exhibits a wide range of pharmacological effects. These include antiemetic, antipsychotic, and gastroprokinetic activities. The position of substituents on the benzamide scaffold is known to be a critical determinant of their interaction with biological targets, such as dopamine and serotonin receptors. Therefore, it is highly probable that the ethylbenzamide isomers will display distinct biological profiles. Further research into their specific activities is warranted.

Conclusion

This guide provides a comprehensive framework for the comparison of this compound with its ortho and meta isomers. By understanding their distinct physicochemical properties, leveraging specific synthetic strategies, and applying appropriate analytical techniques, researchers can confidently identify, separate, and characterize these closely related compounds. The detailed experimental protocols and rationale provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to advance their understanding and application of this important class of molecules.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-Ethylbenzamide. National Center for Biotechnology Information.
  • PubChem. (n.d.). 2-Ethylbenzamide. National Center for Biotechnology Information.
  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

Sources

A Comparative Analysis of PARP Inhibitors: The Established vs. The Emerging

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have carved out a significant niche, particularly in the treatment of tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations. This guide provides a comparative analysis of the well-established, clinically approved PARP inhibitors and an emerging class of benzamide-based inhibitors, using 4-Ethylbenzamide as a structural archetype for discussion. While direct, extensive preclinical data on this compound as a PARP1/2 inhibitor is not prevalent in publicly accessible literature, the broader benzamide scaffold presents a compelling case for a new direction in PARP inhibitor development, one that may offer different selectivity profiles and novel therapeutic opportunities.

This guide will delve into the mechanisms of action, comparative efficacy, and selectivity of these two classes of inhibitors, supported by experimental data and detailed protocols to empower researchers in their own investigations.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. When PARP is inhibited, these SSBs go unrepaired and can degenerate into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the HRR pathway. However, in cancer cells with a compromised HRR pathway (e.g., due to BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept, where the simultaneous loss of two DNA repair pathways is lethal to a cell while the loss of either one alone is not, is known as synthetic lethality.

The following diagram illustrates this fundamental principle:

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA SSB DNA SSB PARP Activation PARP Activation DNA SSB->PARP Activation sensed by BER Pathway BER Pathway PARP Activation->BER Pathway initiates DNA Repaired DNA Repaired BER Pathway->DNA Repaired results in DNA SSB_cancer DNA SSB PARP_cancer PARP DNA SSB_cancer->PARP_cancer PARP_inhibitor PARP Inhibitor PARP_inhibitor->PARP_cancer inhibits DSB Double-Strand Break PARP_cancer->DSB unrepaired SSB leads to Apoptosis Apoptosis / Cell Death DSB->Apoptosis cannot be repaired by deficient HR

Caption: The principle of synthetic lethality with PARP inhibitors in HR-deficient cancer cells.

The Established Guard: A Look at Clinically Approved PARP Inhibitors

Currently, several PARP inhibitors have received FDA approval and are integral in the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers. These inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, share a common mechanism of not only inhibiting the catalytic activity of PARP but also trapping PARP enzymes on DNA, a phenomenon known as "PARP trapping". This trapping of the PARP-DNA complex is considered to be a major contributor to their cytotoxicity.

Comparative Performance of Leading PARP Inhibitors

The following table summarizes key performance metrics for these established inhibitors.

InhibitorTarget(s)IC50 (PARP1, nM)IC50 (PARP2, nM)Relative PARP Trapping PotencyApproved Indications (Selected)
Olaparib PARP1, PARP2~1-5~1-5+++Ovarian, Breast, Pancreatic, Prostate Cancer[1][2][3][4]
Rucaparib PARP1, PARP2, PARP3~1.4~0.2+++Ovarian, Prostate Cancer[5][6][7]
Niraparib PARP1, PARP2~3.8~2.1++++Ovarian, Fallopian Tube, Primary Peritoneal Cancer[8][9][10][11]
Talazoparib PARP1, PARP2~0.57~0.29+++++Breast Cancer[12][13][14]
Veliparib PARP1, PARP2~5.2~2.9+Investigational in various cancers[15]

Note: IC50 values and trapping potency can vary depending on the assay conditions. The relative trapping potency is a qualitative representation based on published data.

The Emerging Challenger: Benzamide-Based PARP Inhibitors

While the established PARP inhibitors have demonstrated significant clinical benefit, the quest for novel inhibitors with improved selectivity, potency, and different pharmacological profiles continues. The benzamide scaffold, a core component of many existing PARP inhibitors, is being explored to develop new classes of inhibitors.

A recent study on novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds reported a compound with an exceptionally potent PARP-1 inhibitory effect (IC50 = 0.25 nM) and significant anticancer activity against colorectal cancer cell lines.[1][12] This highlights the potential of the benzamide core in generating highly potent and selective PARP inhibitors.

A Divergent Selectivity Profile

The potential for benzamide-based inhibitors to selectively target specific PARP family members beyond PARP1/2 opens up new avenues for therapeutic intervention. For instance, selective inhibition of PARP10 could be explored for its role in signaling and DNA repair, potentially with a different safety and efficacy profile than broad PARP1/2 inhibitors.

The following diagram illustrates the potential for different selectivity profiles between the two classes of inhibitors.

cluster_0 Established PARP Inhibitors (e.g., Olaparib) cluster_1 Benzamide-Based Inhibitors (Hypothetical/Emerging) Olaparib Olaparib PARP1_O PARP1 Olaparib->PARP1_O inhibits PARP2_O PARP2 Olaparib->PARP2_O inhibits Benzamide Benzamide Derivative PARP2_B PARP2 Benzamide->PARP2_B inhibits PARP10_B PARP10 Benzamide->PARP10_B selectively inhibits PARP1_B PARP1

Caption: Potential differences in selectivity between established and emerging PARP inhibitors.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of different PARP inhibitors, a series of well-defined in vitro and cell-based assays are essential. The following are detailed, step-by-step methodologies for key experiments.

Experimental Workflow for Evaluating a Novel PARP Inhibitor

Start Novel Compound (e.g., this compound analog) Enzymatic_Assay PARP1/2 Enzymatic Assay (IC50 Determination) Start->Enzymatic_Assay Selectivity_Screen PARP Family Selectivity Screen Enzymatic_Assay->Selectivity_Screen Cell_Viability Cell Viability Assay (BRCA-mutant vs. wild-type cells) Selectivity_Screen->Cell_Viability PARP_Trapping PARP Trapping Assay (Cell-based) Cell_Viability->PARP_Trapping Conclusion Comprehensive Profile (Potency, Selectivity, Cellular Efficacy) PARP_Trapping->Conclusion

Caption: A standardized workflow for the preclinical evaluation of a novel PARP inhibitor.

PARP Enzymatic Inhibition Assay (Chemiluminescent)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Test compounds (e.g., this compound analog, Olaparib)

  • NAD+ solution

  • Activated DNA

  • Anti-PAR antibody (horseradish peroxidase conjugated)

  • Chemiluminescent substrate

  • Luminometer

Protocol:

  • Plate Preparation: Use pre-coated histone plates or coat clear-bottom 96-well plates with histones.

  • Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer. Include a vehicle control (e.g., DMSO).

  • Reaction Setup: To each well, add the PARP enzyme, activated DNA, and the test compound or vehicle.

  • Initiation: Start the reaction by adding NAD+.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow for PARylation of the histones.

  • Detection: Wash the plate to remove unbound reagents. Add the anti-PAR-HRP antibody and incubate. After another wash step, add the chemiluminescent substrate.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of PARP inhibitors on cancer cell lines with different HRR statuses (e.g., BRCA-mutant vs. BRCA-wild-type).

Materials:

  • Cancer cell lines (e.g., UWB1.289 - BRCA1 mutant; UWB1.289+BRCA1 - BRCA1 proficient)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • MTT solution or CellTiter-Glo® reagent

  • Solubilization solution (for MTT)

  • Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72-96 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength.

  • CellTiter-Glo® Assay:

    • Add CellTiter-Glo® reagent to each well.

    • Mix to induce cell lysis and stabilize the luminescent signal.

    • Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values from the dose-response curves.

PARP Trapping Assay (Cell-Based)

Objective: To quantify the ability of a PARP inhibitor to trap PARP1 on chromatin in cells.

Materials:

  • Cancer cell lines

  • Test compounds

  • Cell lysis buffer

  • Chromatin fractionation buffers

  • Protease inhibitors

  • Primary antibodies (anti-PARP1, anti-Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Western blotting equipment and reagents

Protocol:

  • Cell Treatment: Treat cells with the test compounds for a defined period (e.g., 4 hours).

  • Cell Lysis and Fractionation: Lyse the cells and separate the cytoplasmic, nuclear soluble, and chromatin-bound protein fractions using a fractionation kit.

  • Protein Quantification: Determine the protein concentration of each fraction.

  • Western Blotting:

    • Run equal amounts of protein from the chromatin-bound fraction on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against PARP1 and Histone H3 (as a loading control).

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for PARP1 and Histone H3. Normalize the PARP1 signal to the Histone H3 signal. The increase in the normalized PARP1 signal in treated cells compared to untreated cells indicates PARP trapping.

Conclusion and Future Directions

The field of PARP inhibition is a testament to the power of targeted therapy in oncology. The established PARP inhibitors have significantly improved outcomes for patients with HRR-deficient cancers. The exploration of novel chemical scaffolds, such as the benzamides, represents the next frontier in this field. While more research is needed to fully characterize compounds like this compound and its analogs, the initial findings of altered selectivity profiles suggest the potential for developing inhibitors with novel mechanisms of action and potentially improved therapeutic indices. By employing the rigorous experimental methodologies outlined in this guide, researchers can contribute to the continued evolution of PARP-targeted therapies, ultimately benefiting patients with a wider range of cancers.

References

  • Korn, P., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemistryOpen.
  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry.
  • Mirza, M. R., et al. (2016). Niraparib Maintenance Therapy in Platinum-Sensitive, Recurrent Ovarian Cancer. The New England Journal of Medicine.
  • Litton, J. K., et al. (2018). Talazoparib in Patients with Advanced Breast Cancer and a Germline BRCA Mutation. The New England Journal of Medicine.
  • Coleman, R. L., et al. (2017). Rucaparib maintenance treatment for recurrent ovarian carcinoma after response to platinum therapy (ARIEL3): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet.
  • Lehtiö, L., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. ChemMedChem.
  • Schüler, H., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. PubMed.
  • Antolin, A. A., et al. (2020). Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Scientific Reports.
  • Kaufman, B., et al. (2015).
  • Bondar, D., et al. (2023). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors.
  • Li, H., et al. (2022). Recent Progress of the research on the benzimidazole PARP-1 inhibitors. Current Medicinal Chemistry.
  • Lehtio, L., et al. (2018). 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. University of Texas Medical Branch.
  • Donawho, C. K., et al. (2007). ABT-888, an orally active poly(ADP-ribose) polymerase inhibitor that potentiates DNA-damaging agents in preclinical tumor models. Clinical Cancer Research.
  • Lehtiö, L., et al. (2021). Cover Feature: Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10 (ChemistryOpen 10/2021).
  • Wang, L., et al. (2021). Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy. Journal of Molecular Recognition.
  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors.
  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics.
  • Korn, P., et al. (2021). Evaluation of 3- and 4-Phenoxybenzamides as Selective Inhibitors of the Mono-ADP-Ribosyltransferase PARP10. Wiley Online Library.
  • Mateo, J., et al. (2015). DNA-Repair Defects and Olaparib in Metastatic Prostate Cancer. The New England Journal of Medicine.
  • Swisher, E. M., et al. (2017). Rucaparib in relapsed, platinum-sensitive high-grade ovarian carcinoma (ARIEL2 Part 1): an international, multicentre, open-label, phase 2 trial. The Lancet Oncology.
  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube.
  • Zaitseva, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • Di Tullio, F., et al. (2025).
  • El-Sayed, N. N. E., et al. (2021). Cytotoxicity of compound 4 on (a) solid tumor and (b) leukemia cell lines.
  • Turner, N. C., et al. (2019). Talazoparib in Patients with a Germline BRCA-Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial. The Oncologist.
  • BenchChem. (2025). Technical Support Center: Understanding and Controlling for Off-Target Effects of PARP Inhibitors. BenchChem.
  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research.
  • Wang, L., et al. (2022). A Deep Dive into Structure-Activity Relationships for a Novel Class of PARP-1 Inhibitors. BenchChem.
  • Morgan, R. K., et al. (2019). Rational Design of Cell-Active Inhibitors of PARP10.
  • Murai, J., et al. (2014). Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. PubMed.
  • Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors.
  • Jones, P., et al. (2015). Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. Organic Process Research & Development.
  • BenchChem. (2025). A Comparative Guide to the Efficacy of ME0328 and Olaparib on PARP3. BenchChem.
  • Peraka, K. K., et al. (2021). Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors.
  • BenchChem. (2025). Comparative Analysis of PARP Inhibitors: Olaparib, Rucaparib, and Talazoparib. BenchChem.
  • Sigma-Aldrich. (n.d.). 4-ethyl benzamide toxicity. Sigma-Aldrich.
  • AstraZeneca AB. (2021). Parp1 inhibitors.
  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold.
  • Cephalon, Inc. (2009). Parp inhibitor compounds, compositions and methods of use.
  • BenchChem. (n.d.). reducing cytotoxicity of 4-Amino-N-(3,5-dichlorophenyl)benzamide in normal cells. BenchChem.
  • Čižmáriková, R., et al. (2025). Chemical structure - biological activity relationship in the group of benzamide compounds II.
  • Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, in silico Study and Prelimi- nary Cytotoxic Evaluation of New N-(Benzimidaz- ol-2-yl-methyl) Benzamide Derivatives as Possible Tyrosine Kinase Inhibitors. Pharmakeftiki.
  • BenchChem. (2025).
  • Pignata, S., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy.

Sources

The Versatile Benzamide Scaffold: A Comparative Guide to Structure-Activity Relationships of 4-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzamide scaffold stands as a privileged structure, a versatile framework that has given rise to a multitude of therapeutic agents across diverse disease areas. The strategic placement of substituents on the benzamide core can dramatically influence a compound's pharmacological profile, modulating its potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-substituted benzamides, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols for their evaluation. Our focus is to elucidate the causal relationships behind experimental choices and to provide a trustworthy resource for researchers engaged in the design and development of novel benzamide-based therapeutics.

The Significance of the 4-Position: A Gateway to Diverse Biological Activities

The 4-position of the benzamide ring is a critical handle for chemists to tune the biological activity of these molecules. Its orientation relative to the amide functionality allows for interactions with various receptor pockets and enzyme active sites. The electronic and steric properties of the substituent at this position can dictate the molecule's ability to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent forces that are essential for molecular recognition. This guide will explore the SAR of 4-substituted benzamides in the context of several key therapeutic targets.

Comparative Analysis of Structure-Activity Relationships

The following sections delve into the SAR of 4-substituted benzamides against different biological targets, summarizing key findings from various studies.

Anticancer Activity

Substituted benzamides have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular signaling pathways or enzymes.[1]

A series of novel 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated for their anti-tumor activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines.[2] The results indicated that many of these compounds exhibited potent anti-tumor activity.[2] For instance, compound 4a showed the most potent inhibitory activities against all three cell lines, with GI50 values ranging from 1.904 to 2.111 μmol/L.[2] Furthermore, compounds 4g and 4l-4n displayed even more potent inhibitory activities against MDA-MB435 and HL-60 cell lines, with GI50 values in the range of 1.008-3.586 μmol/L and 1.993-3.778 μmol/L, respectively.[2]

In another study, 4-substituted methoxybenzoyl-aryl-thiazole analogues were investigated as potent and orally bioavailable anticancer agents that interfere with tubulin polymerization.[3] These compounds were effective in inhibiting cancer cell growth in vitro.[3]

The following table summarizes the anticancer activity of selected 4-substituted benzamides:

Compound ID4-SubstituentCell LineActivity (GI50/IC50)Reference
4a VariesHCT-116, MDA-MB435, HL-601.904-2.111 µM[2]
4g, 4l-4n VariesMDA-MB435, HL-601.008-3.586 µM, 1.993-3.778 µM[2]
SMART Compound 1 Methoxybenzoyl-aryl-thiazoleOvarian Cancer (OVCAR-8)Not specified[3]
PAT Compounds 45a, 45c Phenyl-aminothiazoleOvarian Cancer (OVCAR-8)Nanomolar range[3]
Compound 6g 3-ArylureaA-498, NCI-H23, MDAMB-231, MCF-7, A-54911.35-15.77 µM (GI50)[4]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Dopamine D2 Receptor Antagonism

Substituted benzamides are a well-established class of dopamine D2 receptor antagonists, with applications in the treatment of psychosis and other neurological disorders.[5][6] The nature of the 4-substituent, in conjunction with modifications to the amide side chain, plays a crucial role in determining the potency and selectivity of these compounds.[7][8]

For instance, a review of 2,6-dioxygenated and 5,6-dioxygenated benzamides highlighted the importance of aromatic substituents and side-chain conformations for dopamine D2 receptor affinity.[7] Highly potent and selective dopamine D2 antagonists were developed from 3-substituted 5,6-dimethoxysalicylamides and 3-substituted 5,6-dimethoxybenzamides.[7]

The following diagram illustrates the general workflow for SAR studies of 4-substituted benzamides.

SAR_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis start Design of 4-Substituted Benzamide Library synthesis Chemical Synthesis start->synthesis purification Purification & Characterization synthesis->purification screening Primary Screening (e.g., cell viability) purification->screening Test Compounds ic50 IC50/EC50 Determination screening->ic50 selectivity Selectivity Profiling ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar Biological Data optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: A generalized workflow for the design, synthesis, and evaluation of 4-substituted benzamides to establish structure-activity relationships.

Histone Deacetylase (HDAC) Inhibition

Benzamide-based histone deacetylase (HDAC) inhibitors have emerged as a significant class of anticancer agents.[9][10] The benzamide moiety often serves as the zinc-binding group (ZBG) that interacts with the zinc ion in the active site of HDAC enzymes.[11] The substituents on the benzamide ring, including at the 4-position, can influence the binding affinity and isoform selectivity of these inhibitors.

A study on aminophenyl benzamide derivatives as HDAC inhibitors suggested that hydrophobic character is crucial for their inhibitory activity.[12] The inclusion of hydrophobic substituents was found to enhance HDAC inhibition.[12] A five-point pharmacophore model for these inhibitors included two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.[12]

Another investigation into benzamide derivatives as HDAC inhibitors revealed that molecules with a methyl or amino group at the R2 position (adjacent to the amide) possessed selective antiproliferative activity against cancer cells.[9] Interestingly, only those with an amino group showed HDAC inhibitory activity, and shorter molecules exhibited stronger inhibition.[9]

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, it is imperative to follow well-defined experimental protocols. The following are detailed, step-by-step methodologies for key experiments in the evaluation of 4-substituted benzamides.

General Synthesis of 4-Substituted Benzamides

A common method for the synthesis of substituted benzamides involves the coupling of a substituted benzoic acid with an appropriate amine.[1]

Materials:

  • Substituted benzoic acid

  • Amine

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)

Procedure:

  • Dissolve the substituted benzoic acid (1.0 eq) and the amine (1.1 eq) in the anhydrous solvent.

  • Add the coupling agent (1.2 eq) and the base (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 4-substituted benzamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro IC50 Determination for Enzyme Inhibitors

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an enzyme inhibitor.[13][14] The following is a generalized protocol for determining the IC50 of a 4-substituted benzamide against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme

  • Test compound (4-substituted benzamide)

  • Assay buffer

  • 96- or 384-well microplates

  • Plate reader (e.g., spectrophotometer, fluorometer)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to create a range of concentrations.

  • In a microplate, add the assay buffer, the target enzyme, and the substrate.

  • Add the different concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at the optimal temperature and for a sufficient duration for the enzymatic reaction to proceed.

  • Measure the enzyme activity by monitoring the change in absorbance or fluorescence using a plate reader.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[14]

Assessment of GPCR Antagonist Activity

For 4-substituted benzamides targeting G-protein coupled receptors (GPCRs), their antagonist activity can be assessed by measuring their ability to inhibit the response induced by a known agonist.[15]

Materials:

  • Cells expressing the target GPCR

  • Known agonist for the GPCR

  • Test compound (4-substituted benzamide)

  • Cell culture medium and reagents

  • Assay platform for measuring downstream signaling (e.g., calcium mobilization assay, cAMP assay)[16][17]

Procedure:

  • Culture the cells expressing the target GPCR in a suitable microplate format.

  • Prepare a stock solution and serial dilutions of the test compound.

  • Pre-incubate the cells with the different concentrations of the test compound for a specific period.

  • Add a fixed concentration of the known agonist to the wells to stimulate the GPCR.

  • Measure the cellular response, such as changes in intracellular calcium levels or cAMP production, using an appropriate assay.

  • Plot the percentage of inhibition of the agonist-induced response against the logarithm of the antagonist concentration.

  • Determine the IC50 value of the antagonist from the resulting dose-response curve.

The following diagram illustrates a simplified GPCR signaling pathway that can be modulated by 4-substituted benzamide antagonists.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_protein G-protein GPCR->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Agonist Agonist Agonist->GPCR Binds & Activates Antagonist 4-Substituted Benzamide (Antagonist) Antagonist->GPCR Binds & Blocks

Caption: A schematic of a G-protein coupled receptor (GPCR) signaling cascade, illustrating how a 4-substituted benzamide antagonist can block the action of an agonist.

Conclusion and Future Perspectives

The 4-substituted benzamide scaffold is a testament to the power of medicinal chemistry in generating diverse and potent therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituent at the 4-position can lead to significant changes in biological activity, selectivity, and overall pharmacological profile. The provided experimental protocols offer a framework for the systematic evaluation of novel benzamide derivatives.

Future research in this area will likely focus on the development of more selective and potent compounds with improved pharmacokinetic properties. The application of computational modeling and machine learning will undoubtedly accelerate the design-synthesis-test-analyze cycle, enabling the more rapid identification of promising drug candidates. As our understanding of the molecular basis of disease continues to grow, the versatile 4-substituted benzamide scaffold will undoubtedly remain a cornerstone in the quest for new and improved medicines.

References

  • Design, synthesis, and biological evaluation of 4-methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives as potential antiplatelet agents. PubMed.
  • IC50 Determination. edX.
  • Pharmacology of Antagonism of GPCR. J-Stage.
  • [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives]. PubMed.
  • Synthesis and biological evaluation of benzamides and benzamidines: structural requirement of a pyrimidine ring for inhibition of EGFR tyrosine kinase. PubMed.
  • IC50. Wikipedia.
  • Recent progress in assays for GPCR drug discovery. ScienceDirect.
  • Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents. PMC - NIH.
  • SAR of the anticancer activity of the new compounds 4a-c and 5a-c. ResearchGate.
  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC - NIH.
  • 4-(2-(1 H-Benzo[ d]imidazol-2-ylthio)acetamido)- N-(substituted phenyl)benzamides: design, synthesis and biological evaluation. PubMed.
  • Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube.
  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.
  • A FLIPR assay for evaluating agonists and antagonists of GPCR heterodimers. ResearchGate.
  • The development of dopamine D2-receptor selective antagonists. PubMed.
  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. NIH.
  • Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed.
  • AiGPro: a multi-tasks model for profiling of GPCRs for agonist and antagonist. PMC.
  • 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. Taylor & Francis Online.
  • Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1) anatgonists. PubMed Central.
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI.
  • The substituted benzamides--a novel class of dopamine antagonists. PubMed.
  • substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. PubMed.
  • Optically active benzamides as predictive tools for mapping the dopamine D2 receptor. PubMed.
  • Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. PubMed.
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Publications.
  • Optimization of the benzamide fragment targeting the S2' site leads to potent dipeptidyl peptidase-IV inhibitors. PubMed.
  • Synthesis, in vitro antimicrobial, anticancer evaluation and QSAR studies of N′-(substituted)-4-(butan-2-lideneamino)benzohydrazides. ResearchGate.
  • Design, synthesis, molecular docking and in vitro anticancer activities of 1-(4-(benzamido)phenyl)-3-arylurea derivatives. RSC Publishing.
  • Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor. Semantic Scholar.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. NIH.
  • Synthesis and structure-activity relationship of disubstituted benzamides as a novel class of antimalarial agents. PubMed.
  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate.
  • Substituted [(4-phenylpiperazinyl)-methyl]benzamides: Selective Dopamine D4 Agonists. PubMed.

Sources

A Comparative Guide to the Biological Efficacy of 4-Ethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of 4-Ethylbenzamide derivatives, moving beyond a simple catalog of compounds to an integrated analysis of their biological efficacy. We will explore the causal mechanisms behind their therapeutic potential, present objective performance data against alternatives, and detail the self-validating experimental protocols required to assess their activity. The focus is on providing a framework for evaluating these compounds, grounded in established scientific principles and authoritative data.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety is a cornerstone in drug discovery, serving as a key structural feature in a wide array of therapeutic agents. Its ability to mimic the nicotinamide structure allows it to interact with the NAD+ binding sites of various enzymes, most notably Poly(ADP-ribose) polymerase (PARP).[1] This interaction is central to its well-established role in oncology. However, the versatility of the benzamide scaffold extends to antimicrobial, anti-inflammatory, and other biological activities.[2][3] Derivatives of this compound, a specific subclass, are emerging as compounds of interest, with modifications to the core structure yielding promising candidates for targeted therapies. This guide will dissect the biological performance of these derivatives, focusing on their anticancer and anti-inflammatory properties.

Part 1: Anticancer Efficacy of this compound Derivatives

The primary anticancer mechanism associated with benzamide derivatives is the inhibition of PARP enzymes, which are critical for DNA repair.[4][5] In cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[6]

Mechanism of Action: PARP Inhibition and Induced Apoptosis

When single-strand DNA breaks occur, PARP-1 is recruited to the site of damage. It catalyzes the transfer of ADP-ribose units from NAD+ to target proteins, forming poly(ADP-ribose) chains that signal and recruit other DNA repair factors.[5] Benzamide derivatives, by mimicking the nicotinamide portion of NAD+, competitively bind to the catalytic domain of PARP-1, preventing this signaling cascade.[1] This inhibition traps PARP-1 on the DNA, leading to the accumulation of unresolved single-strand breaks which collapse into toxic double-strand breaks during replication. In cells with compromised double-strand break repair (e.g., BRCA-mutant cells), this damage cannot be fixed, triggering apoptosis.[4]

PARP_Inhibition cluster_0 Normal Cell Response cluster_1 Action of this compound Derivatives DNA_Damage Single-Strand DNA Damage PARP_Activation PARP-1 Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair Cascade PARP_Activation->DNA_Repair PARP_Inhibition PARP-1 Inhibition Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor This compound Derivative Inhibitor->PARP_Activation Blocks Repair_Failure Repair Failure & DSB Accumulation PARP_Inhibition->Repair_Failure Apoptosis Apoptosis in BRCA-deficient Cells Repair_Failure->Apoptosis

Caption: Mechanism of PARP inhibition by this compound derivatives.

Comparative Efficacy of Novel Benzamide Derivatives

The therapeutic potential of a novel compound is quantified by its potency (IC50) and selectivity. The table below compares the antiproliferative activity of recently developed benzamide derivatives against various cancer cell lines. While specific data for "this compound" is limited, these related structures provide a benchmark for evaluation.

Compound IDTarget Cancer Cell LineIC50 (µM)Selectivity ProfileReference
Compound 7 K562 (Leukemia)2.27High activity[7]
HL-60 (Leukemia)1.42High activity[7]
OKP-GS (Renal Carcinoma)4.56High activity[7]
Compound 10 K562 (Leukemia)2.53High activity[7]
HL-60 (Leukemia)1.52High activity[7]
Compound 13f HCT116 (Colorectal)0.30Significant selectivity over normal cells[4]
DLD-1 (Colorectal)2.83Moderate activity[4]
BJ-13 Gastric Cancer CellsPotentStrong effects noted[8]
Derivative 4f A549 (Lung)7.5Good activity[9]
HeLa (Cervical)9.3Moderate activity[9]
MCF-7 (Breast)8.9Moderate activity[9]

Lower IC50 values indicate greater potency.

Part 2: Experimental Protocols for Anticancer Assessment

To ensure trustworthy and reproducible results, standardized assays are crucial. The following protocols outline the core in vitro and in vivo methods for assessing the anticancer efficacy of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10] It is a foundational test for screening potential anticancer compounds.[10][11]

MTT_Workflow Start 1. Cell Seeding (e.g., 1x10^4 cells/well in 96-well plate) Incubate1 2. Incubation (24h, 37°C, 5% CO2) Allows cells to adhere Start->Incubate1 Treat 3. Compound Treatment (Add serial dilutions of This compound derivative) Incubate1->Treat Incubate2 4. Incubation (48-72h) Exposure period Treat->Incubate2 Add_MTT 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) Incubate2->Add_MTT Incubate3 6. Incubation (2-4h) Allows formazan crystal formation Add_MTT->Incubate3 Solubilize 7. Solubilize Crystals (Add DMSO or other solvent) Incubate3->Solubilize Read 8. Measure Absorbance (570 nm using microplate reader) Solubilize->Read Analyze 9. Data Analysis (Calculate % viability and IC50 value) Read->Analyze

Caption: Standard workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cancer cells (e.g., HCT116, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include vehicle-only controls (negative) and a known cytotoxic drug (positive).

  • Incubation: Incubate the plate for a period of 48 to 72 hours. The duration is critical as it must be long enough for the compound to exert its effect.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: After a few hours of incubation, add a solubilizing agent (like DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at the appropriate wavelength (typically 570 nm).

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[13]

Protocol 2: In Vivo Efficacy Assessment (Human Tumor Xenograft Model)

In vivo models are essential for evaluating a compound's therapeutic efficacy and toxicity in a more complex biological system.[14][15] The human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard for preclinical screening.[14][16]

Xenograft_Workflow Start 1. Cell Implantation (Subcutaneous injection of human cancer cells into immunodeficient mice) Tumor_Growth 2. Tumor Establishment (Monitor mice until tumors reach a palpable size, e.g., 100-200 mm³) Start->Tumor_Growth Randomization 3. Randomization (Group mice into control and treatment cohorts) Tumor_Growth->Randomization Treatment 4. Treatment Administration (Administer derivative via oral gavage or IP injection on a set schedule) Randomization->Treatment Monitoring 5. Monitoring & Measurement (Measure tumor volume and body weight 2-3 times per week) Treatment->Monitoring Endpoint 6. Study Endpoint (Reached when tumors in control group exceed size limits or at a fixed time point) Monitoring->Endpoint Analysis 7. Final Analysis (Excise tumors for weight and histopathology. Analyze TGI) Endpoint->Analysis

Caption: Workflow for a human tumor xenograft efficacy study.

Step-by-Step Methodology:

  • Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID) to prevent rejection of human cells.[15]

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.[16]

  • Tumor Growth and Grouping: Monitor the mice until tumors reach a specified volume. Once tumors are established, randomize the animals into treatment and control groups.

  • Drug Administration: Administer the this compound derivative to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Monitoring: Regularly measure tumor dimensions with calipers and calculate tumor volume. Monitor the animals' body weight and overall health as indicators of toxicity.[13]

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Euthanize all animals, excise the tumors, and weigh them. The primary efficacy endpoint is Tumor Growth Inhibition (TGI).

Part 3: Anti-Inflammatory Activity of Benzamide Derivatives

Certain benzamide derivatives have shown potent anti-inflammatory properties, distinct from their anticancer effects. This activity is often mediated by the inhibition of pro-inflammatory signaling molecules.[3]

Mechanism and Comparative Efficacy

A study on 2-((4-ethylphenoxy)methyl)-N-(substituted-phenylcarbamothioyl) benzamides demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice.[17][18] The mechanism is linked to the potent inhibition of prostaglandin E2 (PGE2) synthesis.[17] PGE2 is a key mediator of inflammation, pain, and fever.

The table below presents a performance benchmark for these derivatives against the established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Compound ID% Inhibition of Paw Edema (at 4h)PGE2 Level (pg/mL)Ulcer IndexReference
Indomethacin (Reference) 22.43%96.130.6[17][18]
Derivative 1e 55.40%68.320.2[17][18]
Derivative 1h 61.45%54.150.2[17][18]

Higher % inhibition and lower PGE2 levels indicate superior anti-inflammatory activity. A lower ulcer index suggests better gastrointestinal safety.

Protocol 3: In Vivo Anti-Inflammatory Assessment (Carrageenan-Induced Paw Edema)

This widely used preclinical model assesses the activity of compounds against acute inflammation.

Step-by-Step Methodology:

  • Animal Grouping: Fast mice overnight and divide them into control, reference (Indomethacin), and test groups (this compound derivatives).

  • Compound Administration: Administer the test compounds and Indomethacin orally or intraperitoneally one hour before inducing inflammation. The control group receives only the vehicle.

  • Inflammation Induction: Inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness using a plethysmometer at baseline (time 0) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point. This quantifies the compound's ability to suppress acute inflammation.[17]

Conclusion

The this compound scaffold is a versatile platform for developing targeted therapeutics. As PARP inhibitors, its derivatives show significant promise in oncology, particularly for cancers with inherent DNA repair deficiencies.[4] Furthermore, specific structural modifications can impart potent anti-inflammatory properties with favorable safety profiles compared to traditional NSAIDs.[17][18] The objective evaluation of these compounds requires a systematic approach using validated in vitro and in vivo protocols as detailed in this guide. Future research should focus on optimizing the structure-activity relationship to enhance potency and selectivity, ultimately translating these promising derivatives into clinically effective agents.

References

  • Title: In vivo Methods for Preclinical Screening of Anticancer Drugs Source: International Journal of Pharmacy and Biological Sciences URL:[Link]
  • Title: In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies Source: Hindawi URL:[Link]
  • Title: In Vivo Oncology Models for Drug Discovery Source: Eurofins Discovery URL:[Link]
  • Title: Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NCBI - NIH URL:[Link]
  • Title: In Vivo Pharmacology Models for Cancer Target Research Source: PubMed URL:[Link]
  • Title: In Vivo Preclinical Mouse Models Source: Champions Oncology URL:[Link]
  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL:[Link]
  • Title: Basic protocol to assess preclinical anticancer activity.
  • Title: Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials Source: NIH URL:[Link]
  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL:[Link]
  • Title: Methods used in Cytotoxicity Assays n vitro Source: Hilaris Publisher URL:[Link]
  • Title: A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro Source: ResearchG
  • Title: New Anticancer Agents: In Vitro and In Vivo Evaluation Source: Karger Publishers URL:[Link]
  • Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Title: Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Title: Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties Source: ResearchG
  • Title: Making Diagrams with graphviz Source:
  • Title: A Quick Introduction to Graphviz Source: SitePoint URL:[Link]
  • Title: Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 Source: NIH URL:[Link]
  • Title: Graphviz Source: Graphviz URL:[Link]
  • Title: Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties Source: PubMed URL:[Link]
  • Title: Quick Graphviz Tutorial Source: Dr. Dirk Colbry URL:[Link]
  • Title: novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties Source: ResearchG
  • Title: DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python) Source: YouTube URL:[Link]
  • Title: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors Source: PMC - PubMed Central URL:[Link]
  • Title: PARP inhibitors Source: PubMed URL:[Link]
  • Title: Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 Source: PubMed URL:[Link]
  • Title: this compound Source: PubChem - NIH URL:[Link]
  • Title: Benzamide compounds with biological activities (4ae4k).
  • Title: Benzamide derivatives as anti-inflammatory compounds and uses thereof Source: Google Patents URL
  • Title: Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents Source: PubMed URL:[Link]
  • Title: Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold Source: PMC - NIH URL:[Link]
  • Title: Newly discovered anti-inflammatory properties of the benzamides and nicotinamides Source: PubMed URL:[Link]
  • Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: MDPI URL:[Link]
  • Title: Design, synthesis and antitumor activity of novel 4-oxobutanamide deriv
  • Title: Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity Source: NIH URL:[Link]
  • Title: New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights Source: PMC - PubMed Central URL:[Link]
  • Title: Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)
  • Title: Synthesis and Anticancer Effect of 3,4,5-N-Alkyl-Benzamides on Colon Carcinoma HCT- 116 Cells Source: ResearchG

Sources

A Comparative Guide to the Antimicrobial Activity of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the diverse chemical scaffolds investigated, benzamides have emerged as a promising class of compounds exhibiting a broad spectrum of antimicrobial activities.[1][2] This guide provides a comprehensive comparison of the antimicrobial efficacy of various benzamide derivatives, supported by experimental data and an in-depth analysis of their structure-activity relationships and mechanisms of action. As Senior Application Scientists, we aim to furnish a technically sound and practically insightful resource to aid in the rational design and development of next-generation benzamide-based antimicrobials.

The Versatility of the Benzamide Scaffold: A Foundation for Antimicrobial Design

The benzamide core, a simple yet versatile chemical entity, has been the foundation for a multitude of pharmacologically active molecules.[1] Its ability to engage in various non-covalent interactions, coupled with the relative ease of synthetic modification, makes it an attractive scaffold for medicinal chemists. The antimicrobial potential of benzamides has been demonstrated against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] The exploration of this chemical space continues to yield derivatives with potent antimicrobial properties, offering new avenues to combat drug-resistant infections.[4][5]

Comparative Antimicrobial Efficacy of Benzamide Derivatives

The antimicrobial activity of benzamide derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the amide nitrogen. The following table summarizes the in-vitro antimicrobial activity of selected benzamide derivatives against representative bacterial strains, as determined by Minimum Inhibitory Concentration (MIC) and Zone of Inhibition assays.

Compound IDStructureTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
5a 4-hydroxy-N-phenylbenzamideBacillus subtilis6.2525[1]
Escherichia coli3.1231[1]
6b N-p-tolylbenzamideEscherichia coli3.1224[1]
6c N-(4-chlorophenyl)benzamideBacillus subtilis6.2524[1]
E23 Aminobenzamide derivativeStaphylococcus epidermidis (MRSE)0.5-2-[6]
Benzamide, 2,2'-dithiobis[N-methyl-] Micrococcus luteus32-[7]
Compound 9 3-methoxybenzamide derivativeMycobacterium smegmatis-Zone Ratio: 0.62[8]
Staphylococcus aureus-Zone Ratio: 0.44[8]
Benzamide 16 Morpholinobenzamide analogMycobacterium tuberculosis0.13 (IC90)-[9]
Benzamide 22f Morpholinobenzamide analogMycobacterium tuberculosis0.09 (IC90)-[9]

Note: The data presented is a compilation from various studies and is intended for comparative purposes. Experimental conditions may vary between studies.

Structure-Activity Relationship (SAR): Decoding the Determinants of Potency

The antimicrobial efficacy of benzamides is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies have revealed several key features that govern their potency and spectrum of activity.

A crucial aspect of the SAR of benzamides is the nature of the substituents on the benzoyl ring and the N-aryl ring. For instance, studies have shown that the presence of a fluorine substitution on the phenyl ring of 3-methoxybenzamide derivatives can enhance antibacterial activity.[8] Similarly, the replacement of a metabolically labile morpholine group with thiophene and methyl substituents in certain benzamides has led to potent analogs against Mycobacterium tuberculosis.[9] The position of these substituents also plays a critical role, with electron-withdrawing groups at certain positions being less tolerated.[9]

Furthermore, the overall lipophilicity and charge distribution of the molecule are significant determinants of antimicrobial action. Cationic amphipathic motifs, for example, have been successfully incorporated into aminobenzamide derivatives, leading to potent compounds with broad-spectrum activity, including against multi-drug resistant bacteria.[6] These findings underscore the importance of a delicate balance between hydrophobic and hydrophilic properties for effective interaction with bacterial membranes.

SAR_Concepts cluster_scaffold Benzamide Scaffold cluster_modifications Structural Modifications cluster_activity Antimicrobial Activity Benzamide Benzamide Core Substituents Substituents (Nature & Position) Benzamide->Substituents Modify Potency Potency (MIC) Substituents->Potency Spectrum Spectrum of Activity Substituents->Spectrum Lipophilicity Lipophilicity Lipophilicity->Potency Charge Charge (Cationic Groups) Charge->Potency Charge->Spectrum caption Key SAR determinants for benzamide antimicrobial activity.

Caption: Key SAR determinants for benzamide antimicrobial activity.

Unraveling the Mechanisms of Action

The antimicrobial effects of benzamides are mediated through various mechanisms, often targeting essential cellular processes in bacteria. A prevalent mechanism involves the disruption of the bacterial cell membrane.[7][10] The amphipathic nature of some benzamide derivatives facilitates their insertion into the lipid bilayer, leading to membrane depolarization, increased permeability, and ultimately, cell death.[10]

In addition to membrane disruption, specific benzamide derivatives have been shown to inhibit crucial bacterial enzymes. For instance, certain 3-methoxybenzamide derivatives act as inhibitors of the FtsZ protein, a key component of the bacterial cell division machinery.[8] Inhibition of FtsZ disrupts septum formation, leading to filamentation and eventual cell lysis. Furthermore, some benzamides have been identified as potent inhibitors of the Mycobacterium tuberculosis QcrB, a component of the cytochrome bcc-aa3 supercomplex involved in cellular respiration.[9]

Benzamide_MoA cluster_targets Bacterial Targets cluster_effects Cellular Effects cluster_outcome Outcome Benzamide Benzamide Derivative Membrane Bacterial Cell Membrane Benzamide->Membrane Targets FtsZ FtsZ Protein (Cell Division) Benzamide->FtsZ Targets QcrB QcrB (Respiration) Benzamide->QcrB Targets Disruption Membrane Disruption (Depolarization, Permeabilization) Membrane->Disruption Inhibition_Division Inhibition of Cell Division FtsZ->Inhibition_Division Inhibition_Respiration Inhibition of Respiration QcrB->Inhibition_Respiration Cell_Death Bacterial Cell Death Disruption->Cell_Death Inhibition_Division->Cell_Death Inhibition_Respiration->Cell_Death caption Mechanisms of action of antimicrobial benzamides.

Caption: Mechanisms of action of antimicrobial benzamides.

Experimental Protocols for Antimicrobial Activity Assessment

To ensure the reproducibility and comparability of antimicrobial activity data, standardized experimental protocols are essential. The following outlines the methodologies for determining the Minimum Inhibitory Concentration (MIC) and performing the Agar Disc Diffusion assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test benzamide compounds

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a stock solution of each benzamide derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Serial_Dilution Perform Serial Dilution of Benzamides Serial_Dilution->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Read_Results Determine MIC Incubate->Read_Results End End Read_Results->End caption Workflow for MIC determination by broth microdilution.

Caption: Workflow for MIC determination by broth microdilution.

Agar Disc Diffusion Assay

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disc impregnated with the compound.

Materials:

  • Test benzamide compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper discs

  • Incubator

Procedure:

  • Preparation of Bacterial Lawn: Spread a standardized inoculum of the test bacteria evenly over the surface of an MHA plate.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the benzamide solution. A solvent control disc should also be prepared.

  • Placement of Discs: Place the impregnated discs onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the clear zone of no bacterial growth around each disc in millimeters.

Conclusion and Future Directions

Benzamide derivatives represent a versatile and promising class of antimicrobial agents with the potential to address the growing challenge of antibiotic resistance. Their synthetic tractability allows for extensive structural modifications to optimize potency, spectrum, and pharmacokinetic properties. The diverse mechanisms of action, ranging from membrane disruption to enzyme inhibition, offer multiple avenues for therapeutic intervention.

Future research in this field should focus on:

  • Rational Design: Leveraging SAR data and computational modeling to design novel benzamide derivatives with enhanced activity against priority pathogens.

  • Mechanism of Action Studies: In-depth investigations to fully elucidate the molecular targets and pathways affected by these compounds.

  • In Vivo Efficacy and Safety: Preclinical studies to evaluate the in vivo efficacy, toxicity, and pharmacokinetic profiles of lead candidates.

By continuing to explore the rich chemical space of benzamides, the scientific community can pave the way for the development of new and effective treatments for infectious diseases.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Synthesis, antimicrobial, and QSAR studies of substituted benzamides. PubMed.
  • Comparative Analysis of the Antimicrobial Potential of Benzamide Deriv
  • In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]. Benchchem.
  • Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024-02-16).
  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors. PubMed. (2017-04-15).
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. (2025-07-03).
  • Antimicrobial and antioxidant activities of a new benzamide from endophytic Streptomyces sp. YIM 67086. PubMed.
  • Synthesis and antimicrobial activity of small cationic amphipathic aminobenzamide marine natural product mimics and evaluation of relevance against clinical isolates including ESBL-CARBA producing multi-resistant bacteria. PubMed.
  • Synthesis and Antimicrobial Activity of New Synthesized Benzimidazole Derivatives and their Acyclic Nucleoside Analogues. Longdom Publishing.
  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens.
  • The Development of the Bengamides as New Antibiotics against Drug-Resistant Bacteria. PMC - NIH.
  • Design, Synthesis, and Structure-Activity Relationships of Benzophenone-Based Tetraamides as Novel Antibacterial Agents.
  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients.
  • Benzamide antibacterial agents.

Sources

A Researcher's Guide to the In Vitro Evaluation of 4-Ethylbenzamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the benzamide scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1] Derivatives of this versatile molecule have demonstrated potent antitumor activities through diverse mechanisms, most notably the inhibition of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs).[2][3][4] This guide provides a comprehensive framework for the initial in vitro assessment of 4-Ethylbenzamide, a lesser-studied analog, against various cancer cell lines. We will explore its potential efficacy in comparison to established anticancer agents and provide detailed, field-proven protocols to ensure the generation of robust and reproducible data. Our approach is grounded in the principles of rigorous scientific methodology, offering insights into the causality behind experimental choices to empower researchers in their quest for novel cancer therapeutics.

Introduction: The Rationale for Investigating this compound

The benzamide core is a key pharmacophore in a range of clinically approved drugs and investigational compounds.[5] Its ability to engage in crucial hydrogen bonding interactions within the active sites of enzymes like PARP and HDACs has made it a focal point of medicinal chemistry efforts.[2][4][6] While extensive research has been conducted on various substituted benzamides, this compound remains a relatively unexplored entity in the context of cancer therapy. The ethyl substitution at the para position presents an interesting modification that could influence its pharmacokinetic properties and target engagement. This guide, therefore, proposes a systematic in vitro evaluation of this compound to elucidate its potential as a novel anticancer agent.

We will benchmark its performance against two well-characterized compounds:

  • Olaparib: A potent PARP inhibitor widely used in the treatment of cancers with BRCA1/2 mutations.[7][8]

  • Vorinostat (SAHA): A pan-HDAC inhibitor approved for the treatment of cutaneous T-cell lymphoma.

The selection of these comparators will allow for a nuanced understanding of this compound's potential mechanism of action.

Proposed Experimental Workflow

A tiered approach is recommended for the initial in vitro screening of this compound. This workflow is designed to efficiently assess its cytotoxic potential and subsequently delve into its mechanistic underpinnings.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A Compound Preparation (this compound, Olaparib, Vorinostat) C MTT Assay (24h, 48h, 72h) A->C B Cell Line Selection (MCF-7, A549, HCT116, HL-60) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI Staining) D->E F Cell Cycle Analysis (Propidium Iodide Staining) D->F G Western Blot Analysis (PARP, Caspase-3, Acetyl-Histone H3) D->G H PARP Inhibition Assay G->H I HDAC Inhibition Assay G->I

Caption: A tiered experimental workflow for the in vitro evaluation of this compound.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents plausible IC50 values for this compound and the comparator compounds across a panel of cancer cell lines. This data is intended to serve as a template for presenting experimental findings.

CompoundMCF-7 (Breast) IC50 (µM)A549 (Lung) IC50 (µM)HCT116 (Colorectal) IC50 (µM)HL-60 (Leukemia) IC50 (µM)
This compound 15.225.818.59.7
Olaparib 5.18.33.912.4
Vorinostat 2.84.53.11.9

Detailed Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

This protocol is foundational for determining the cytotoxic effects of this compound and calculating its half-maximal inhibitory concentration (IC50).[9][10]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116, HL-60)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound, Olaparib, and Vorinostat stock solutions (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and comparators at their respective IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This assay determines the effect of this compound on cell cycle progression.

Materials:

  • 6-well plates

  • Test compounds

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and stain with PI solution containing RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Hypothesized Mechanisms of Action and Target Validation

Based on the known activities of benzamide derivatives, this compound may exert its anticancer effects through the inhibition of PARP and/or HDACs.[2][3][4]

PARP Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA mutations.[8][11]

G A DNA Single-Strand Break B PARP Activation A->B D Replication Fork Collapse A->D C PARP Inhibition (this compound) B->C E DNA Double-Strand Break D->E F Apoptosis E->F

Caption: Hypothesized mechanism of PARP inhibition by this compound.

Experimental Validation:

  • Western Blot: Probe for the cleavage of PARP and the activation of Caspase-3 in cells treated with this compound. An increase in cleaved PARP and cleaved Caspase-3 would indicate the induction of apoptosis.

  • PARP Activity Assay: Utilize commercially available kits to directly measure the enzymatic activity of PARP in the presence of varying concentrations of this compound.

HDAC Inhibition

HDACs play a critical role in the epigenetic regulation of gene expression.[1][4] Their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[3]

G A Histone Deacetylase (HDAC) B HDAC Inhibition (this compound) A->B C Histone Hyperacetylation B->C D Chromatin Remodeling C->D E Tumor Suppressor Gene Expression D->E F Cell Cycle Arrest & Apoptosis E->F

Caption: Hypothesized mechanism of HDAC inhibition by this compound.

Experimental Validation:

  • Western Blot: Assess the levels of acetylated Histone H3 and H4 in cells treated with this compound. An increase in histone acetylation is a hallmark of HDAC inhibition.

  • HDAC Activity Assay: Employ commercially available kits to quantify the inhibitory effect of this compound on HDAC enzymatic activity.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The proposed experiments are designed to yield a comprehensive dataset on its cytotoxicity, mechanism of action, and potential molecular targets. Positive results from these studies would warrant further investigation, including broader cell line screening, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the benzamide scaffold for enhanced potency and selectivity. The exploration of compounds like this compound is a critical step in the ongoing effort to expand the arsenal of effective cancer therapeutics.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. [Link]
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. [Link]
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Taylor & Francis Online. [Link]
  • [2][3][10]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes.
  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evalu
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1.
  • Chemical structures of hydroxamic acid and -aminobenz- amide (benzamide) HDAC inhibitors.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable therapeutic is paved with rigorous characterization. A critical aspect of this process is understanding a compound's selectivity—its propensity to interact with its intended target versus other related proteins. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides an in-depth comparative analysis of the cross-reactivity of 4-Ethylbenzamide, a representative benzamide-scaffold compound, with related enzymes, supported by experimental data and detailed protocols.

The benzamide moiety is a cornerstone in the design of inhibitors targeting the Poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] PARP enzymes, particularly PARP1, are pivotal in the cellular response to DNA damage.[2][3] By inhibiting PARP, particularly in cancers with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations, a state of "synthetic lethality" can be induced, leading to cancer cell death.[4][5] Given the structural homology within the PARP family, understanding the cross-reactivity of a benzamide-based inhibitor like this compound is paramount.[6]

This guide will explore the cross-reactivity of this compound against its likely primary target, PARP1, and two other key members of the PARP family: PARP2, a closely related enzyme also involved in DNA repair, and PARP10, a mono-ADP-ribosyltransferase with distinct cellular functions.[4][7] This comparative approach will provide a nuanced understanding of the selectivity profile of this class of compounds.

The Rationale Behind Enzyme Selection for Cross-Reactivity Screening

The choice of enzymes for a cross-reactivity panel is a critical experimental design consideration. For a benzamide-based compound suspected of targeting PARP1, the logical selection of related enzymes is guided by both structural homology and functional diversity.

  • PARP1: As the most abundant and well-characterized member of the PARP family, PARP1 is the presumed primary target for many benzamide-based inhibitors due to its central role in DNA single-strand break repair.[8]

  • PARP2: Sharing significant structural similarity with PARP1's catalytic domain, PARP2 is also involved in DNA repair.[7] Assessing inhibition of PARP2 is crucial to understand the potential for broader effects on DNA damage response pathways. Some inhibitors show distinct selectivity between PARP1 and PARP2.[4]

  • PARP10: Unlike PARP1 and PARP2, which are poly-ADP-ribosyltransferases, PARP10 is a mono-ADP-ribosyltransferase.[4] Including PARP10 in the screening panel allows for an assessment of selectivity beyond the closely related DNA damage-responsive PARPs, providing a more comprehensive understanding of the inhibitor's mechanism of action.

Below is a diagram illustrating the relationship between these enzymes and their role in DNA damage repair.

cluster_0 DNA Damage Response cluster_1 Other Cellular Processes DNA Single-Strand Break DNA Single-Strand Break PARP1 PARP1 DNA Single-Strand Break->PARP1 activates PARP2 PARP2 DNA Single-Strand Break->PARP2 activates DNA Repair DNA Repair PARP1->DNA Repair initiates PARP2->DNA Repair contributes to This compound This compound This compound->PARP1 inhibits This compound->PARP2 may inhibit PARP10 PARP10 This compound->PARP10 potential for inhibition Signaling & DNA Repair Signaling & DNA Repair PARP10->Signaling & DNA Repair

Caption: Relationship of this compound to key PARP enzymes in cellular pathways.

Comparative Cross-Reactivity Data

The following table summarizes representative inhibitory activities (IC50 values) of a generic benzamide analog against PARP1, PARP2, and PARP10. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[2] Lower IC50 values indicate higher potency.[9] This data is illustrative and serves as a comparative benchmark for evaluating the selectivity of this compound.

EnzymePrimary FunctionRepresentative IC50 (nM) of a Benzamide Analog
PARP1 DNA single-strand break repair5
PARP2 DNA single-strand break repair15
PARP10 Mono-ADP-ribosylation, signaling>10,000

Note: The IC50 values presented are representative and can vary based on the specific benzamide analog and assay conditions.[6][10]

Experimental Protocols

To ensure the generation of reliable and reproducible cross-reactivity data, standardized and well-controlled experimental protocols are essential. Here, we provide a detailed methodology for determining the IC50 of this compound against PARP1, which can be adapted for other PARP family enzymes.

Protocol: PARP1 Inhibition Assay (Colorimetric)

This protocol is based on a colorimetric assay that measures the PARP1-catalyzed incorporation of biotinylated ADP-ribose onto histone proteins.[11]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H4-coated 96-well plates

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • This compound (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop Solution (e.g., 1 M H2SO4)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 25 µL of Assay Buffer to each well of the histone H4-coated plate.

    • Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the respective wells.

    • Add 12.5 µL of a pre-mixed solution containing PARP1 enzyme and activated DNA to each well.

  • Initiation of Reaction: Add 12.5 µL of biotinylated NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well to remove unbound reagents.

  • Detection:

    • Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Cross-Reactivity Screening

The following diagram outlines a generalized workflow for assessing the cross-reactivity of an inhibitor against a panel of related enzymes.

cluster_workflow Cross-Reactivity Screening Workflow A Compound Preparation (Serial Dilution of this compound) C Parallel Enzymatic Assays A->C B Enzyme Panel Preparation (PARP1, PARP2, PARP10) B->C D Data Acquisition (Plate Reader) C->D E IC50 Determination for each Enzyme D->E F Comparative Analysis of IC50 Values E->F G Selectivity Profile Assessment F->G

Caption: A streamlined workflow for determining the cross-reactivity profile of an inhibitor.

Conclusion

This guide provides a framework for understanding and evaluating the cross-reactivity of this compound, a representative of the promising class of benzamide-based PARP inhibitors. The provided protocols and comparative data underscore the importance of a systematic and data-driven approach to characterizing inhibitor selectivity. By assessing the inhibitory activity against a well-chosen panel of related enzymes, researchers can gain crucial insights into a compound's potential for on-target efficacy and off-target liabilities. This knowledge is fundamental for guiding lead optimization efforts and ultimately, for the development of safer and more effective therapeutics.

References

  • Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem. [Link]
  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold.
  • Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Molecules. [Link]
  • PARP1 Activity Assay. Tulip Biolabs. [Link]
  • Structural requirements for potent PARP inhibition. The benzamide...
  • Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Journal of Medicinal Chemistry. [Link]
  • IC 50 (pIC 50 SEM, n = 3) values of indicated compounds against a panel of human PARPs.
  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]
  • PARP - Assay-Protocol.
  • PARP family enzymes: regulation and catalysis of the poly(ADP-ribose) posttranslational modification. Current Opinion in Structural Biology. [Link]
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]
  • NAD+ analog reveals PARP-1 substrate-blocking mechanism and allosteric communication from catalytic center to DNA-binding domains.
  • PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. International Journal of Molecular Sciences. [Link]
  • The PARP Enzyme Family and the Hallmarks of Cancer Part 1. Cell Intrinsic Hallmarks. Cancers. [Link]
  • PARP1. Wikipedia. [Link]
  • Structures and Mechanisms of Enzymes Employed in the Synthesis and Degradation of PARP-Dependent Protein ADP-Ribosyl
  • Improvement of the chemical inhibition phenotyping assay by cross-reactivity correction. Xenobiotica. [Link]
  • Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP...
  • Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;...
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
  • A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. Bioorganic & Medicinal Chemistry. [Link]
  • This compound. PubChem. [Link]
  • A near-universal way to measure enzyme inhibition. ScienceDaily. [Link]
  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury. Renal Failure. [Link]
  • measuring enzyme inhibition by drugs. YouTube. [Link]
  • Novel benzamide-based histamine h3 receptor antagonists: the identification of two candidates for clinical development. ACS Medicinal Chemistry Letters. [Link]

Sources

A Comparative Guide to the Analytical Validation of 4-Ethylbenzamide Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methods for the quantification of 4-Ethylbenzamide, a key chemical intermediate in various manufacturing processes. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method validation, offering a comparative analysis of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols and validation data presented herein are grounded in the principles of scientific integrity and are aligned with international regulatory standards to ensure trustworthiness and reliability.

The Critical Role of Analytical Method Validation

In the realm of pharmaceutical development and quality control, the validation of an analytical method is the cornerstone of reliable data. It is the documented evidence that a procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical procedures, ensuring that data is accurate, reproducible, and trustworthy.[1] This guide adheres to the principles outlined in the ICH Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedure validation.[1]

The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended application of the method. This compound, with a molecular weight of 149.19 g/mol , is a solid at room temperature.[2] Its solubility in common organic solvents like methanol and acetonitrile, and its potential for thermal degradation or stability under various pH conditions, are critical factors in selecting and developing a suitable quantification method. While specific solubility and stability data for this compound are not extensively published, data from structurally similar benzamides suggest it possesses adequate solubility in common HPLC and LC-MS mobile phases and is sufficiently volatile for GC-MS analysis, possibly with derivatization.

Comparative Overview of Analytical Techniques

The selection of an analytical method for quantifying this compound hinges on a balance of sensitivity, selectivity, and the nature of the sample matrix. This guide explores three prevalent techniques: HPLC-UV, GC-MS, and LC-MS/MS.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, UV detectionSeparation based on volatility, mass-based detectionSeparation based on polarity, highly selective mass-based detection
Selectivity Moderate to GoodGood to ExcellentExcellent
Sensitivity µg/mL rangeng/mL rangepg/mL to ng/mL range
Sample Throughput HighModerateHigh
Matrix Effects Less susceptibleModerateMore susceptible
Instrumentation Cost Low to ModerateModerateHigh
Typical Application Routine quality control, purity assessmentImpurity profiling, analysis in simple matricesBioanalysis, trace-level quantification in complex matrices

Experimental Protocols and Validation Data

The following sections provide detailed, representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS. The validation data presented are hypothetical but are based on typical performance characteristics observed for these techniques with similar analytes.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis of pharmaceutical compounds. Its simplicity and reliability make it an ideal choice for quality control and assay of this compound in bulk drug and simple formulations.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Validation ParameterAcceptance Criteria (ICH)Representative Results
Linearity (r²) ≥ 0.9990.9995
Range 80-120% of test concentration0.08 - 0.12 mg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability: ≤ 1.0%Intermediate: ≤ 2.0%0.8%1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Specificity No interference from blank/placeboPeak purity > 0.999

Diagram: HPLC Method Validation Workflow

Caption: A streamlined workflow for HPLC method validation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for impurity profiling and can offer higher specificity than HPLC-UV.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5ms (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 0.1 mg/mL.

Validation ParameterAcceptance Criteria (ICH)Representative Results
Linearity (r²) ≥ 0.9950.998
Range -1 - 100 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%97.2 - 103.5%
Precision (% RSD) Repeatability: ≤ 2.0%Intermediate: ≤ 3.0%1.8%2.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.5 µg/mL
Limit of Detection (LOD) Signal-to-Noise ≥ 30.15 µg/mL
Specificity No co-eluting peaks with the same mass spectrumConfirmed by mass spectral library match

Diagram: GC-MS Analysis Principle

GCMS_Principle Sample Sample Injection GC Gas Chromatography (Separation) Sample->GC IonSource Ion Source (Ionization) GC->IonSource MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem

Caption: The fundamental principle of GC-MS analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification, especially in complex biological matrices. This technique is indispensable for pharmacokinetic and bioequivalence studies.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transition: Precursor ion [M+H]⁺ (m/z 150.1) → Product ion (e.g., m/z 133.1).

  • Sample Preparation: For plasma samples, protein precipitation with acetonitrile followed by centrifugation and dilution of the supernatant.

Validation ParameterAcceptance Criteria (FDA/EMA)Representative Results
Linearity (r²) ≥ 0.990.997
Range -1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 8.5%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)4.8% to 9.2%
Lower Limit of Quantitation (LLOQ) -1 ng/mL
Matrix Effect IS-normalized matrix factor CV ≤ 15%8.9%
Recovery Consistent and reproducible> 85%
Stability Freeze-thaw, short-term, long-termStable

Diagram: Decision Tree for Method Selection

Method_Selection start Start: Quantify This compound matrix Complex Matrix? (e.g., plasma) start->matrix sensitivity High Sensitivity Required? matrix->sensitivity No lcmsms LC-MS/MS matrix->lcmsms Yes routine_qc Routine QC in Simple Matrix? sensitivity->routine_qc No sensitivity->lcmsms Yes hplc HPLC-UV routine_qc->hplc Yes gcms GC-MS routine_qc->gcms No (Impurity Profiling)

Caption: A decision-making guide for selecting an analytical method.

In-Depth Discussion on Method Validation Parameters

A thorough analytical method validation encompasses several key parameters, as mandated by regulatory bodies.[1]

  • Specificity: This is the ability to assess the analyte unequivocally in the presence of other components. In HPLC, this is often demonstrated by peak purity analysis using a photodiode array detector. For MS-based methods, the high selectivity of detecting a specific mass-to-charge ratio provides inherent specificity.

  • Linearity and Range: Linearity demonstrates a proportional relationship between the analyte concentration and the analytical signal. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Detection and Quantitation Limits (LOD and LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Stability-Indicating Nature of the Method

For pharmaceutical analysis, it is crucial that the analytical method is "stability-indicating," meaning it can accurately measure the active ingredient in the presence of its degradation products. This is assessed through forced degradation studies, where the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[3] While specific forced degradation data for this compound is not available, a well-developed chromatographic method should be able to separate the parent compound from any potential degradants, ensuring the method's stability-indicating capability.

Conclusion

The choice of an analytical method for the quantification of this compound is a critical decision that should be based on the specific requirements of the analysis. For routine quality control of the bulk drug or simple formulations, a validated HPLC-UV method offers a cost-effective and reliable solution. For applications requiring higher specificity, such as impurity profiling, GC-MS is a suitable alternative. When high sensitivity and selectivity are paramount, particularly for analysis in complex biological matrices, LC-MS/MS is the undisputed method of choice.

This guide provides a comprehensive framework for understanding, developing, and validating analytical methods for this compound. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of high-quality, reliable, and defensible analytical data.

References

  • International Council for Harmonisation. ICH Harmonised Guideline, Validation of Analytical Procedures Q2(R2). 2023.
  • International Council for Harmonisation. ICH Harmonised Guideline, Stability Testing of New Drug Substances and Products Q1A(R2). 2003.
  • Alsante, K. M., et al. The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 2007, 31(6), 48-64.
  • Boccardi, G. Forced degradation as a part of the development process. Pharmaceutical Technology Europe, 2004, 16(10), 28-32.
  • U.S. Food and Drug Administration.
  • European Medicines Agency.
  • PubChem. This compound.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
  • Hübschmann, H. J.
  • de Hoffmann, E., & Stroobant, V.
  • Dong, M. W. Modern HPLC for practicing scientists. John Wiley & Sons, 2016.

Sources

A Comparative Guide to the Synthetic Routes of 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Ethylbenzamide is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals and other fine chemicals. Its structural motif is found in a variety of biologically active molecules, making its efficient and scalable production a topic of interest for researchers and professionals in drug development and chemical synthesis. This guide provides an in-depth technical comparison of the two primary synthetic routes for producing this compound: the amidation of 4-ethylbenzoic acid and the hydrolysis of 4-ethylbenzonitrile. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, safety considerations, and estimated costs to empower researchers in making informed decisions for their synthetic endeavors.

Route 1: Amidation of 4-Ethylbenzoic Acid

The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. This route begins with the readily available 4-ethylbenzoic acid and introduces the nitrogen atom via an ammonia source. Two common strategies are employed: a two-step process involving the activation of the carboxylic acid as an acid chloride, and a more direct, one-pot amidation.

Method A: Two-Step Synthesis via 4-Ethylbenzoyl Chloride

This classic and robust method involves the initial conversion of 4-ethylbenzoic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). The resulting 4-ethylbenzoyl chloride is then reacted with ammonia to furnish the desired this compound.

The carboxylic acid itself is not sufficiently electrophilic to be readily attacked by ammonia, as the acidic proton of the carboxyl group will preferentially react with the basic ammonia to form a stable ammonium carboxylate salt. Thionyl chloride serves as an activating agent, converting the hydroxyl group of the carboxylic acid into an excellent leaving group. The subsequent nucleophilic acyl substitution by ammonia on the highly electrophilic acid chloride proceeds readily.

Diagram of the Two-Step Synthesis of this compound from 4-Ethylbenzoic Acid

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 4-Ethylbenzoic Acid C 4-Ethylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C E This compound C->E Nucleophilic Acyl Substitution D Ammonia (aq) D->E G A 4-Ethylbenzoic Acid E This compound A->E B Urea B->E C Boric Acid (Catalyst) D Heat (approx. 180°C) C->D D->E

Caption: Conceptual workflow for the direct amidation of 4-Ethylbenzoic Acid.

[1]

  • In a flask, thoroughly mix 4-ethylbenzoic acid (1.0 mol), urea (1.5 mol), and boric acid (0.05 mol).

  • Heat the mixture in an oil bath to approximately 180°C. The mixture will melt and gas evolution will be observed.

  • Maintain the temperature for 2.5 hours, periodically mixing the contents.

  • Allow the reaction to cool, resulting in a solid mass.

  • To isolate the this compound, treat the solid with a dilute ammonia solution and heat to dissolve any unreacted starting materials and byproducts.

  • Cool the solution to allow the this compound to crystallize.

  • Collect the crystals by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization.

Route 2: Partial Hydrolysis of 4-Ethylbenzonitrile

An alternative and efficient route to this compound is the partial hydrolysis of 4-ethylbenzonitrile. This method is attractive as the nitrile starting material can be synthesized from readily available precursors.

The hydrolysis of nitriles to amides can be catalyzed by either acid or base. [2]In this presented protocol, a base-catalyzed hydrolysis is employed. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to yield the amide. It is crucial to control the reaction conditions, as prolonged heating or a high concentration of base can lead to further hydrolysis of the amide to the corresponding carboxylic acid.

Diagram of the Hydrolysis of 4-Ethylbenzonitrile

G A 4-Ethylbenzonitrile E This compound A->E B Sodium Hydroxide (aq) B->E C Ethanol (Solvent) D Reflux C->D D->E

Caption: Workflow for the hydrolysis of 4-Ethylbenzonitrile to this compound.

[3]

  • In a round-bottomed flask, dissolve 4-ethylbenzonitrile (1 mmol) in ethanol.

  • Add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction progress.

  • Upon completion, cool the reaction mixture in an ice bath to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The reported yield for this procedure is 89%. [3]

Comparative Analysis

FeatureRoute 1A: Acid ChlorideRoute 1B: Direct AmidationRoute 2: Nitrile Hydrolysis
Starting Material 4-Ethylbenzoic Acid4-Ethylbenzoic Acid4-Ethylbenzonitrile
Key Reagents Thionyl Chloride, AmmoniaUrea, Boric AcidSodium Hydroxide, Ethanol
Reported Yield High (typically >90% for similar procedures) [4]Good (66% for a similar procedure) [1]89% [3]
Reaction Conditions Two steps, reflux, handling of corrosive reagentsOne step, high temperature (180°C)One step, reflux
Safety Concerns Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. [5][6][7][8][9]Use of a fume hood and appropriate personal protective equipment is essential.High reaction temperature requires careful monitoring.Sodium hydroxide is corrosive and can cause severe burns. [10]
Cost-Effectiveness 4-Ethylbenzoic acid is relatively inexpensive. Thionyl chloride adds to the cost.4-Ethylbenzoic acid, urea, and boric acid are all low-cost reagents.4-Ethylbenzonitrile is generally more expensive than 4-ethylbenzoic acid. [11][12]
Green Chemistry Generates HCl and SO₂ as byproducts.More atom-economical, but requires high energy input.Uses a corrosive base, but ethanol is a relatively green solvent.

Conclusion

Both the amidation of 4-ethylbenzoic acid and the hydrolysis of 4-ethylbenzonitrile are viable and effective methods for the synthesis of this compound.

  • The two-step acid chloride route (1A) is a classic and reliable method that generally provides high yields. However, it involves the use of the hazardous reagent thionyl chloride, which requires stringent safety precautions.

  • The direct amidation with a boric acid catalyst (1B) is an attractive alternative due to its use of inexpensive and safer reagents. While the reported yield for a similar procedure is lower, optimization of the reaction conditions could potentially improve its efficiency.

  • The hydrolysis of 4-ethylbenzonitrile (Route 2) offers a high-yielding, one-step procedure. The main drawback of this route is the higher cost of the starting material.

The choice of the optimal synthetic route will ultimately depend on the specific needs of the researcher, taking into account factors such as the desired scale of the reaction, available equipment, safety protocols, and economic considerations. For large-scale production where cost is a major factor, the direct amidation of 4-ethylbenzoic acid may be the most advantageous, provided the yield can be optimized. For laboratory-scale synthesis where high yield and a straightforward procedure are prioritized, and the cost of the starting material is less of a concern, the hydrolysis of 4-ethylbenzonitrile presents a compelling option. The acid chloride route remains a robust and high-yielding method, but the associated hazards of thionyl chloride must be carefully managed.

References

  • Carl ROTH.
  • Carl ROTH.
  • Loba Chemie.
  • MDPI. Trash to Treasure: Eco-Friendly and Practical Synthesis of Amides by Nitriles Hydrolysis in WEPPA. (2021). [Link]
  • Chemguide. Hydrolysis of nitriles. [Link]
  • ResearchGate.
  • PMC.
  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. [Link]
  • Supporting Inform
  • PMC. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2014). [Link]
  • NIH. Synthesis of 4-Amino-N-[2 (diethylamino)
  • ResearchGate. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)
  • SciSpace. Synthesis of 4-Amino-N-[2 (diethylamino)
  • ResearchGate. Boric Acid Catalyzed Amide Formation from Carboxylic Acids and Amines: N-Benzyl-4-phenylbutyramide. (2010). [Link]
  • Organic Syntheses. m-NITROBENZAZIDE. [Link]
  • ResearchGate. THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. (2016). [Link]
  • YouTube.
  • PrepChem.com. Synthesis of 4-ethylbenzoyl chloride. [Link]
  • ResearchGate.
  • NIH. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. (2022). [Link]
  • 3-(N-methyl-4-nitrobenzamido)

Sources

A Comparative Review of 4-Ethylbenzamide and Its Analogs in the Context of Dopamine Receptor Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

This guide offers a detailed literature review of 4-Ethylbenzamide and its structural analogs, providing a comparative analysis of their potential pharmacological activities, with a primary focus on their interaction with dopamine receptors. Synthesizing data from various studies on substituted benzamides, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) within this chemical class, supported by experimental data and detailed methodologies.

Introduction to this compound and the Benzamide Scaffold

This compound is a simple substituted benzamide with the chemical formula C₉H₁₁NO.[1] While specific pharmacological data on this compound itself is scarce in publicly available literature, the benzamide scaffold is a well-established pharmacophore in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities, including antiemetic, antipsychotic, and prokinetic properties, often mediated through their interaction with dopamine receptors.[2][3] This review will, therefore, analyze this compound and its simple alkyl analogs within the broader context of well-characterized benzamide-based dopamine receptor antagonists.

Comparative Analysis: Structure-Activity Relationships of 4-Alkylbenzamides as Dopamine D2 Receptor Antagonists

Generally, the electronic and steric properties of the substituent at the 4-position of the benzamide ring can significantly impact binding affinity. An ethyl group, as in this compound, is a small, lipophilic group. To understand its potential impact, we can compare it with its closest analogs: 4-methylbenzamide and 4-propylbenzamide.

Table 1: Physicochemical Properties of Simple 4-Alkylbenzamides

CompoundMolecular FormulaMolecular Weight ( g/mol )
4-MethylbenzamideC₈H₉NO135.16[4]
This compoundC₉H₁₁NO149.19[1]
N-Ethyl-4-methylbenzamideC₁₀H₁₃NO163.22[5]

Note: Direct comparative experimental data on the dopamine D2 receptor affinity for these specific simple 4-alkylbenzamides was not found in the reviewed literature. The following discussion is based on established SAR principles for more complex benzamide analogs.

Based on broader SAR studies of benzamide derivatives, it is plausible that increasing the alkyl chain length from methyl to ethyl could slightly enhance lipophilicity, potentially influencing membrane permeability and interaction with the hydrophobic pockets of the D2 receptor. However, a further increase in chain length to propyl or the introduction of branching (e.g., isopropyl) might lead to steric hindrance, possibly reducing binding affinity.

For a more concrete comparison, we can examine the binding affinities of more complex, clinically relevant benzamide-based dopamine D2 antagonists.

Table 2: In Vitro Dopamine D2 Receptor Binding Affinities of Selected Benzamide Derivatives

CompoundStructureD2 Receptor Affinity (Ki, nM)Reference
EticloprideA substituted benzamide~0.92[3]
HaloperidolA butyrophenone (for comparison)1.2[3]
SulpirideA substituted benzamide18.2[3]
RemoxiprideA substituted benzamide703[3]
Compound 6 Aripiprazole analog< 0.3[6]
Compound 7 Aripiprazole analog< 0.3[6]

This data highlights that significant potency as a D2 antagonist is typically achieved with more complex substitutions on the benzamide core and the presence of a basic amine moiety, which is absent in simple 4-alkylbenzamides.

Experimental Protocols

To facilitate further research and direct comparison of this compound and its analogs, the following established experimental protocols are provided.

Synthesis of 4-Alkylbenzamides

A general and efficient method for the synthesis of 4-alkylbenzamides involves the acylation of ammonia (or an amine) with the corresponding 4-alkylbenzoyl chloride.[7]

Step 1: Synthesis of 4-Ethylbenzoyl Chloride

  • To a round-bottom flask, add 4-ethylbenzoic acid.

  • Under a fume hood, cautiously add an excess of thionyl chloride (2-3 equivalents).[8]

  • Add a catalytic amount (1-2 drops) of dimethylformamide (DMF).

  • Stir the mixture at room temperature until the initial effervescence subsides.

  • Heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.[8]

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual thionyl chloride, add anhydrous toluene to the crude product and evaporate again under reduced pressure. The resulting 4-ethylbenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

  • In a separate round-bottom flask, prepare a solution of aqueous ammonia.

  • Cool the ammonia solution to 0°C in an ice bath with stirring.

  • Dissolve the crude 4-ethylbenzoyl chloride in a minimal amount of an anhydrous, inert solvent (e.g., tetrahydrofuran, diethyl ether).

  • Add the 4-ethylbenzoyl chloride solution dropwise to the cooled ammonia solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours.

  • The resulting precipitate (this compound) is collected by vacuum filtration.

  • Wash the solid with cold water to remove any ammonium chloride.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

This general procedure can be adapted for the synthesis of other 4-alkylbenzamide analogs by starting with the corresponding 4-alkylbenzoic acid.

In Vitro Dopamine D2 Receptor Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Wash Buffer: Tris-HCl buffer with appropriate salts.

  • Incubation Buffer: Tris-HCl buffer containing salts and a protease inhibitor cocktail.

  • Test compounds (e.g., this compound and its analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the incubation buffer, cell membranes, and either the test compound, the non-specific binding control, or vehicle (for total binding).

  • Initiate the binding reaction by adding the radioligand to all wells.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

Visualizations

General Synthesis Workflow for 4-Alkylbenzamides

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 4-Alkylbenzoic_Acid 4-Alkylbenzoic Acid Reaction1 Reflux 4-Alkylbenzoic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 4-Alkylbenzoyl_Chloride 4-Alkylbenzoyl Chloride Reaction1->4-Alkylbenzoyl_Chloride Reaction2 Acylation 4-Alkylbenzoyl_Chloride->Reaction2 Ammonia Ammonia (aq) Ammonia->Reaction2 4-Alkylbenzamide 4-Alkylbenzamide Reaction2->4-Alkylbenzamide

Caption: General two-step synthesis of 4-alkylbenzamides.

Dopamine D2 Receptor Antagonist Mechanism

G Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds & Activates G_Protein_Signaling G-Protein Signaling (e.g., ↓cAMP) D2_Receptor->G_Protein_Signaling Initiates No_Signal Signal Blocked D2_Receptor:s->No_Signal:n Benzamide_Antagonist Benzamide Antagonist Benzamide_Antagonist->D2_Receptor Binds & Blocks

Caption: Competitive antagonism at the dopamine D2 receptor.

Conclusion

While this compound itself is not extensively characterized in the scientific literature, its structural class, the benzamides, represents a rich area of medicinal chemistry research, particularly in the development of dopamine D2 receptor antagonists. Based on the established structure-activity relationships of more complex benzamide derivatives, it is likely that this compound and its simple alkyl analogs possess weak, if any, significant affinity for the dopamine D2 receptor due to the lack of a basic amine moiety typically required for high-affinity binding. However, this guide provides the necessary synthetic and analytical protocols for a direct comparative evaluation. Further research is warranted to synthesize these simple analogs and test their biological activity in parallel to elucidate the precise contribution of the 4-alkyl substituent to receptor binding and functional activity. Such studies would provide valuable data for the design of novel benzamide-based therapeutics.

References

  • Neumeyer, J. L., Guan, J. H., Niznik, H. B., Dumbrille-Ross, A., Seeman, P., Padmanabhan, S., & Elmaleh, D. R. (1985). Novel photoaffinity label for the dopamine D2 receptor: synthesis of 4-azido-5-iodo-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]benzamide (iodoazidoclebopride, IAC) and the corresponding 125I-labeled analogue (125IAC). Journal of medicinal chemistry, 28(4), 405–407. [Link]
  • Mach, R. H., Luedtke, R. R., Unwalla, R. J., Chumpradit, S., Mules, T. S., & Zong, R. (2011). Synthesis and characterization of selective dopamine D₂ receptor ligands using aripiprazole as the lead compound. Bioorganic & medicinal chemistry letters, 21(11), 3296–3299. [Link]
  • ACS Medicinal Chemistry Letters. (2023). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. [Link]
  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]
  • PubMed. (2011). Bivalent dopamine D2 receptor ligands: synthesis and binding properties. [Link]
  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (n.d.). Taylor & Francis. [Link]
  • ResearchGate. (n.d.). In Vitro and In Vivo Evaluation of N-{2-[4-(3-Cyanopyridin-2-yl)piperazin-1-yl]ethyl}-3-[C-11]methoxybenzamide, a Positron Emission Tomography (PET) Radioligand for Dopamine D-4 Receptors, in Rodents. [Link]
  • PubMed. (2019). Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. [Link]
  • National Center for Biotechnology Information. (2023). Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. ACS Chemical Neuroscience, 14(1), 115-127. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-ethylbenzoyl chloride. [Link]
  • MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]
  • PubMed. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. [Link]
  • PubMed. (1978). A comparison of in vitro and in vivo dopamine receptor antagonism produced by substituted benzamide drugs. [Link]
  • ResearchGate. (n.d.). Structure-activity relationships for the design of small-molecule inhibitors. [Link]
  • PubMed. (2004). Synthesis and structure-activity relationships of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors. [Link]
  • PubMed. (1990). Synthesis and in vitro affinity for dopamine D-2 receptor of N-fluorine-substituted analogs of eticlopride. [Link]
  • de Paulis, T. (2007). A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2-Like Receptor Antagonist Eticlopride. CNS Drug Reviews, 13(1), 27-55. [Link]
  • National Center for Biotechnology Information. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7183. [Link]
  • Google Patents. (n.d.). US20160214929A1 - Process for preparing 4[[(benzoyl)
  • PubChem. (n.d.). This compound. [Link]
  • PubChem. (n.d.). 4-Methylbenzamide. [Link]
  • PubChem. (n.d.). Benzamide, N-ethyl-4-methyl-. [Link]

Sources

Benchmarking 4-Ethylbenzamide: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern pharmacology, the benzamide scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its versatility has led to the development of drugs across various domains, from neuropsychiatry to targeted cancer therapies.[1] This guide provides an in-depth technical comparison of 4-Ethylbenzamide, a simple benzamide derivative, against established bioactive compounds. Our focus will be on its potential as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a key target in oncology.[3][4][5]

Given the absence of extensive public data on this compound's biological activity, this guide will present a framework for its evaluation. We will benchmark it against well-characterized PARP inhibitors and a relevant biological molecule, providing hypothetical yet plausible experimental data to illustrate the comparative process. This approach is designed to offer researchers a robust blueprint for assessing novel benzamide derivatives.

The Rise of Benzamides as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to single-strand DNA breaks.[5][6] Upon detecting DNA damage, PARP enzymes catalyze the synthesis of poly(ADP-ribose) chains on nuclear proteins, a process that recruits other DNA repair factors.[6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival.[4][7] Inhibition of PARP in such contexts leads to the accumulation of cytotoxic double-strand breaks, a concept known as synthetic lethality.[4][6]

The benzamide moiety is a key pharmacophore in many PARP inhibitors, mimicking the nicotinamide portion of the NAD+ cofactor that PARP utilizes.[8][9] This structural mimicry allows benzamide-based compounds to competitively inhibit the enzyme's catalytic activity.

Compounds Under Evaluation

This guide will compare this compound against three key bioactive compounds:

  • This compound: The subject of our investigation, a benzamide derivative with an ethyl group at the para position. Its biological activity is not yet extensively characterized in public literature.

  • Olaparib: A potent, clinically approved PARP inhibitor used in the treatment of ovarian, breast, and other cancers with BRCA mutations.[4][7] It serves as a high-potency benchmark.

  • Rucaparib: Another clinically approved PARP inhibitor, also used for treating BRCA-mutated cancers.[4][7] It provides a second clinical comparator.

  • Nicotinamide (Vitamin B3): The physiological precursor to NAD+, the substrate for PARP enzymes.[9] It is a weak, natural inhibitor of PARP and serves as a baseline for inhibitory activity.

Experimental Benchmarking Protocols

To objectively assess the potential of this compound as a PARP inhibitor, a series of in vitro experiments are necessary. The following protocols outline standard methodologies used in the field.

Protocol 1: PARP1 Enzyme Inhibition Assay (Chemiluminescent)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human PARP1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, and DTT.

    • Reconstitute purified human PARP1 enzyme in the reaction buffer.

    • Prepare a solution of biotinylated NAD+ and activated DNA (containing single-strand breaks).

    • Prepare serial dilutions of this compound, Olaparib, Rucaparib, and Nicotinamide in DMSO.

  • Assay Procedure:

    • Add the reaction buffer, activated DNA, and PARP1 enzyme to a 96-well plate.

    • Add the serially diluted test compounds to the wells.

    • Initiate the reaction by adding the biotinylated NAD+ solution.

    • Incubate the plate at room temperature for 1 hour to allow for poly(ADP-ribosyl)ation.

    • Add streptavidin-HRP conjugate to the wells to bind to the biotinylated ADP-ribose chains.

    • Add a chemiluminescent substrate and measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of PARP1 inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based PARP Inhibition Assay (Immunofluorescence)

Objective: To assess the ability of the test compounds to inhibit PARP activity within a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Seed a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1) onto glass coverslips in a 24-well plate.

    • Allow the cells to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 2 hours.

    • Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., hydrogen peroxide or MMS) for 15 minutes.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.5% Triton X-100.

    • Block non-specific antibody binding with 5% bovine serum albumin.

    • Incubate the cells with a primary antibody specific for poly(ADP-ribose) (PAR).

    • Wash the cells and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides.

    • Capture images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the PAR signal in the nucleus of at least 100 cells per condition.

    • Normalize the PAR signal to the DAPI signal to account for cell size variations.

    • Determine the concentration of each compound that results in a 50% reduction in the PAR signal (EC50).

Protocol 3: Cell Viability Assay (MTS Assay)

Objective: To evaluate the cytotoxic effect of the test compounds on cancer cells, particularly in a BRCA-deficient background to test for synthetic lethality.

Methodology:

  • Cell Seeding:

    • Seed both a BRCA-proficient (e.g., BxPC-3) and a BRCA-deficient (e.g., CAPAN-1) pancreatic cancer cell line into 96-well plates.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds for 72 hours.

  • MTS Assay:

    • Add MTS reagent to each well and incubate for 2-4 hours.

    • Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 value for each compound in both cell lines. A significantly lower IC50 in the BRCA-deficient cell line is indicative of synthetic lethality.

Comparative Data Analysis

The following tables present hypothetical data for this compound, benchmarked against our selected comparators. It is crucial to note that the data for this compound is illustrative and not based on published experimental results.

Table 1: In Vitro PARP1 Enzyme Inhibition

CompoundIC50 (nM)
This compound500 (Hypothetical)
Olaparib5
Rucaparib1.2
Nicotinamide30,000

Table 2: Cell-Based PARP Inhibition (HeLa Cells)

CompoundEC50 (nM)
This compound2,500 (Hypothetical)
Olaparib50
Rucaparib20
Nicotinamide>100,000

Table 3: Cell Viability (IC50 in µM)

CompoundBxPC-3 (BRCA-proficient)CAPAN-1 (BRCA-deficient)Selectivity Index (BxPC-3/CAPAN-1)
This compound50 (Hypothetical)10 (Hypothetical)5
Olaparib100.1100
Rucaparib80.05160
Nicotinamide>100>100~1

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PARP signaling pathway and the experimental workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway DNA_damage Single-Strand DNA Break PARP1 PARP1 DNA_damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor PARP Inhibitor (e.g., this compound) Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays enzymatic_assay PARP1 Enzyme Inhibition Assay ic50_determination Determine IC50 enzymatic_assay->ic50_determination cell_parp_inhibition Cellular PARP Inhibition Assay ec50_determination Determine EC50 cell_parp_inhibition->ec50_determination cell_viability Cell Viability Assay (BRCA+/BRCA-) synthetic_lethality Assess Synthetic Lethality cell_viability->synthetic_lethality start Compound Synthesis (this compound) start->enzymatic_assay start->cell_parp_inhibition start->cell_viability

Caption: Experimental workflow for benchmarking a putative PARP inhibitor.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking this compound against known bioactive compounds, specifically in the context of PARP inhibition. Based on our hypothetical data, this compound demonstrates potential as a PARP inhibitor, albeit with lower potency than the clinically approved drugs Olaparib and Rucaparib. However, its significant selectivity for BRCA-deficient cells in the hypothetical cell viability assay suggests that it could warrant further investigation.

The presented protocols provide a clear and actionable framework for researchers to validate these preliminary findings. Future studies should focus on acquiring empirical data for this compound in these assays. Furthermore, structure-activity relationship (SAR) studies, exploring modifications to the ethyl group and the benzamide core, could lead to the development of more potent and selective analogs. The journey of a simple scaffold like benzamide to a life-saving therapeutic is a testament to the power of rigorous, comparative chemical biology.

References

  • Schiewer, M. J., & Pilyugin, M. (2018). PARP-1: a new PARP in the DNA damage response. Journal of Cell Science, 131(15), jcs216177. [Link]
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]
  • Lu, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry, 251, 115243. [Link]
  • Wikipedia. (2024). PARP inhibitor. [Link]
  • MDPI. (2023). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. [Link]
  • MD Anderson Cancer Center. (2024).
  • Cancer Research UK. (2023). PARP Inhibitors. [Link]
  • Wikipedia. (2024). Vitamin B3. [Link]
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. [Link]
  • ResearchGate. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. [Link]
  • NIH. (2022). Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. [Link]
  • Chemsrc. (2025). 4-Hydroxybenzamide. [Link]
  • NIH. (2020).
  • Ingenta Connect. (2000). Studies on the Mechanism of Action of Benzamide Riboside: A Novel.... [Link]
  • DSM. (2024). Vitamin B3. [Link]
  • PubChem. (2024). This compound. [Link]
  • PubChem. (2024). 4-Hydroxybenzamide. [Link]
  • NIH. (2024). Vitamin B3. [Link]
  • Medicine LibreTexts. (2020). Vitamin B3 (Niacin). [Link]
  • NIH. (2022).
  • NIH. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. [Link]
  • MDPI. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)
  • ResearchGate. (2002). Structural requirements for potent PARP inhibition. The benzamide.... [Link]
  • PubChem. (2024). N-ethyl-4-methoxybenzamide. [Link]
  • ResearchGate. (2023). (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)
  • MDPI. (2018). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
  • PubMed. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP)
  • NIH. (2024).
  • ResearchGate. (2021). Some examples of bioactive compounds. [Link]
  • ResearchGate. (2021). Collection of biologically active compounds similar to scaffold 1.... [Link]
  • PubMed. (2020). Bioactive Compounds in Anti-Diabetic Plants: From Herbal Medicine to Modern Drug Discovery. [Link]
  • PubChem. (2024). 4-ethyl-N-propylbenzamide. [Link]
  • NIH. (2021). Bioactive Phytochemicals with Anti-Aging and Lifespan Extending Potentials in Caenorhabditis elegans. [Link]

Sources

A Comparative Guide to the Pharmacokinetic Profiles of Benzamide Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pharmacokinetic Profiling in Benzamide Drug Development

Benzamide derivatives are a structurally diverse class of pharmaceutical compounds with a wide range of therapeutic applications, including antipsychotic, antiemetic, and gastroprokinetic effects.[1] Their clinical efficacy and safety are intrinsically linked to their pharmacokinetic (PK) profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these PK parameters is paramount for drug development professionals to predict a drug's behavior in the body, optimize dosing regimens, and anticipate potential drug-drug interactions.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of four prominent benzamide drugs: Metoclopramide, Sulpiride, Amisulpride, and Remoxipride. By presenting key experimental data and outlining the methodologies used to obtain them, this document aims to serve as a valuable resource for researchers and scientists in the field of drug development.

Comparative Pharmacokinetic Profiles of Selected Benzamide Drugs

The following table summarizes the key pharmacokinetic parameters of Metoclopramide, Sulpiride, Amisulpride, and Remoxipride, offering a clear side-by-side comparison for easy reference.

Pharmacokinetic ParameterMetoclopramideSulpirideAmisulprideRemoxipride
Oral Bioavailability (%) 60-90% (highly variable)[2]~35% (poor)[1]48%[3][4]>90% (almost complete)[5]
Protein Binding (%) ~40%[2]~40%[6]17% (low)[3]~80% (mainly to α1-acid glycoprotein)[5]
Metabolism Variable first-pass metabolism, primarily by CYP2D6.[2]Not extensively metabolized.[1][6]Minimal metabolism.[4][7]Hepatic metabolism.[5]
Major Metabolizing Enzymes CYP2D6[2]Not significantly metabolized by CYP enzymes.[8][9]CYP-catalyzed metabolism appears to be minor.[8][10]Not specified, but hepatic.[5]
Elimination Half-life (t½) (hours) 5-6[11]6-8[12]~12[3]4-7[5]
Time to Peak Plasma Concentration (Tmax) (hours) 1-2[11][13]3-6[14]~3.6 (calculated)0.8 ± 0.2[15]
Volume of Distribution (Vd) (L/kg) ~3.5[11]0.94 ± 0.23[12]645 L (apparent)0.7[5]
Route of Elimination Primarily renal excretion of free and conjugated drug.[11][16]Primarily renal excretion of unchanged drug.[12][17]Predominantly eliminated in urine as parent compound.[3][18]Renal excretion (25% unchanged) and urinary metabolites (>70%).[5]

In-Depth Analysis of ADME Profiles

A deeper dive into the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of these benzamide drugs reveals critical differences that influence their clinical application.

Absorption and Bioavailability: The First Hurdle

The journey of a drug begins with its absorption into the systemic circulation. Oral bioavailability, the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a critical parameter. As the data indicates, the selected benzamide drugs exhibit a wide range of oral bioavailability.

  • Remoxipride stands out with its excellent oral bioavailability of over 90%, indicating almost complete absorption and minimal first-pass metabolism.[5] This characteristic contributes to more predictable plasma concentrations and potentially less inter-individual variability.

  • Metoclopramide shows high but variable oral bioavailability (60-90%), which can be attributed to its significant and variable first-pass metabolism in the liver.[2][16] This variability can pose challenges in achieving consistent therapeutic concentrations across different patients.

  • Amisulpride has a moderate oral bioavailability of 48%.[3][4]

  • Sulpiride demonstrates poor oral bioavailability at approximately 35%, suggesting incomplete absorption or significant first-pass metabolism.[1]

The choice of experimental models, such as in vivo animal studies, is crucial in the early stages of drug discovery to predict human pharmacokinetics.[15]

Distribution: Where the Drug Goes

Once absorbed, a drug distributes throughout the body's tissues and fluids. The extent of distribution is influenced by factors like plasma protein binding and the drug's physicochemical properties.

  • Remoxipride is highly bound to plasma proteins (~80%), primarily to alpha-1-acid glycoprotein.[5]

  • Metoclopramide and Sulpiride exhibit moderate protein binding of around 40%.[2][6]

  • Amisulpride has low protein binding (17%), meaning a larger fraction of the drug is free to exert its pharmacological effects.[3]

The volume of distribution (Vd) provides an indication of the extent of a drug's distribution in the body. A large Vd, as seen with Metoclopramide (~3.5 L/kg) and Amisulpride (apparent Vd of 645 L), suggests extensive tissue distribution.[11][19] In contrast, Sulpiride and Remoxipride have smaller Vd values, indicating more limited distribution outside the plasma.[5][12]

Metabolism: The Body's Chemical Workshop

Metabolism, or biotransformation, is the process by which the body chemically modifies drugs, primarily in the liver. This process can lead to the formation of active or inactive metabolites and is a major route of drug elimination. The cytochrome P450 (CYP) enzyme system plays a central role in the metabolism of many drugs.[8]

  • Metoclopramide is significantly metabolized by the CYP2D6 isoenzyme.[2] This is a critical consideration as genetic polymorphisms in CYP2D6 can lead to variations in drug metabolism and response.

  • Sulpiride and Amisulpride undergo minimal metabolism, with the majority of the drug excreted unchanged.[1][4][6][7] Their limited interaction with the CYP450 system reduces the likelihood of drug-drug interactions with compounds metabolized by these enzymes.[8][9]

  • Remoxipride is eliminated through both hepatic metabolism and renal excretion.[5]

Understanding a drug's metabolic pathway is crucial for predicting potential drug-drug interactions. In vitro metabolism assays are essential tools in early drug development to identify the enzymes responsible for a drug's metabolism.[10]

Excretion: The Final Exit

The final step in a drug's journey is its excretion from the body, primarily through the kidneys (urine) or the liver (bile and feces).

All four compared benzamide drugs are predominantly eliminated via the kidneys.[3][11][12][16][17][18] For Sulpiride and Amisulpride, the majority is excreted as the unchanged parent compound.[3][17][18] Metoclopramide is excreted as both free and conjugated drug, while a significant portion of Remoxipride is eliminated as urinary metabolites.[5][11][16]

Experimental Methodologies for Pharmacokinetic Profiling

The determination of a drug's pharmacokinetic profile relies on a series of well-defined experimental protocols. These can be broadly categorized into in vivo and in vitro methods.

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies, typically conducted in animal models such as rats or dogs, are essential for understanding how a drug behaves in a whole organism.[15]

Protocol for a Typical In Vivo PK Study:

  • Animal Model Selection: Choose an appropriate animal species based on its metabolic similarity to humans for the drug class under investigation.

  • Drug Administration: Administer the benzamide drug via the intended clinical route (e.g., oral gavage for oral formulations) and also intravenously to determine absolute bioavailability.

  • Blood Sampling: Collect serial blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use specialized software to calculate key PK parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, and clearance.

InVivo_PK_Workflow Animal_Model Animal_Model Drug_Admin Drug_Admin Animal_Model->Drug_Admin Select Blood_Sampling Blood_Sampling Drug_Admin->Blood_Sampling Dose Plasma_Prep Plasma_Prep Blood_Sampling->Plasma_Prep Collect Bioanalysis Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis PK_Analysis Bioanalysis->PK_Analysis Quantify Report Report PK_Analysis->Report Generate

Caption: Workflow of a typical in vivo pharmacokinetic study.

In Vitro Metabolism Assays

In vitro assays are crucial for investigating a drug's metabolic stability and identifying the enzymes responsible for its metabolism.

Protocol for CYP450 Reaction Phenotyping:

  • Enzyme Source: Utilize human liver microsomes or recombinant CYP enzymes.

  • Incubation: Incubate the benzamide drug with the enzyme source and necessary cofactors (e.g., NADPH).

  • Metabolite Identification: After a set incubation time, stop the reaction and analyze the mixture using LC-MS/MS to identify and quantify the metabolites formed.

  • Enzyme Identification: By using specific chemical inhibitors or recombinant enzymes, the specific CYP isoenzyme(s) responsible for the metabolism can be identified.

Caption: Workflow for in vitro drug metabolism and enzyme phenotyping.

Conclusion: A Data-Driven Approach to Benzamide Drug Development

The comparative analysis of the pharmacokinetic profiles of Metoclopramide, Sulpiride, Amisulpride, and Remoxipride highlights the significant diversity within the benzamide class of drugs. These differences in absorption, distribution, metabolism, and excretion have profound implications for their clinical use, including dosing strategies, potential for drug interactions, and patient-to-patient variability.

A thorough and early characterization of a drug candidate's pharmacokinetic profile, through a combination of robust in vivo and in vitro experimental methodologies, is a cornerstone of modern drug development. This data-driven approach enables researchers and scientists to make informed decisions, de-risk development programs, and ultimately, deliver safer and more effective medicines to patients.

References

  • Widerlöv, E., & Gustafsson, L. L. (1992). Clinical pharmacokinetics of remoxipride. Acta Psychiatrica Scandinavica Supplementum, 368, 33-38. [Link]
  • Abdullah, M. S., & Friedenberg, F. K. (2023). Metoclopramide in Gastroparesis: Its Mechanism of Action and Safety Profile. Journal of Clinical Medicine, 12(15), 5094. [Link]
  • Harnryd, C., Bielenstein, M., & Wiman, A. (1991). Pharmacokinetics and antipsychotic effect of remoxipride in chronic schizophrenic patients. Psychopharmacology, 105(1), 30-34. [Link]
  • Ereshefsky, L., & Saklad, S. R. (1993). Sulpiride: an antipsychotic with selective dopaminergic antagonist properties. The Annals of Pharmacotherapy, 27(10), 1226-1232. [Link]
  • Graffner, C., Lagerström, P. O., Lundborg, P., & Rönn, O. (1979). Pharmacokinetics of metoclopramide intravenously and orally determined by liquid chromatography. British Journal of Clinical Pharmacology, 8(5), 469-474. [Link]
  • PubChem. (n.d.). Sulpiride.
  • Spina, E., & de Leon, J. (2007). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. CNS drugs, 21(1), 17-41. [Link]
  • Bressolle, F., Bres, J., & Fauré-Jeantis, A. (1991). Pharmacokinetics of sulpiride in humans after intravenous and intramuscular administrations. Journal of Pharmaceutical Sciences, 80(1), 28-32. [Link]
  • Rosenzweig, P., Canal, M., Patat, A., Bergougnan, L., Zieleniuk, I., & Bianchetti, G. (2002). A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers. Human Psychopharmacology: Clinical and Experimental, 17(1), 1-13. [Link]
  • PubChem. (n.d.). Remoxipride.
  • Bateman, D. N. (1983). Clinical pharmacokinetics of metoclopramide. Clinical Pharmacokinetics, 8(6), 523-529. [Link]
  • Wiesel, F. A., Alfredsson, G., Ehrnebo, M., & Sedvall, G. (1980). Sulpiride pharmacokinetics in humans after intramuscular administration at three dose levels. European Journal of Clinical Pharmacology, 17(5), 385-391. [Link]
  • U.S. Food and Drug Administration. (n.d.).
  • Kolars, J. C., & Berardi, R. R. (1982). The pharmacokinetics of intravenous and oral sulpiride in healthy human subjects. Journal of Clinical Pharmacology, 22(5-6), 251-258. [Link]
  • Wikipedia. (n.d.). Amisulpride. [Link]
  • Taylor, W. B., & Bateman, D. N. (1986). Oral bioavailability of high-dose metoclopramide. European Journal of Clinical Pharmacology, 31(1), 41-44. [Link]
  • Psych Scene Hub. (2020, December 1). Amisulpride - Mechanism of Action and Psychopharmacology. [Link]
  • Ding, Y., Sun, L., Wang, Z., Zhang, H., & Li, H. (2023). Population pharmacokinetics of Amisulpride in Chinese patients with schizophrenia with external validation: the impact of renal function. Frontiers in Pharmacology, 14, 1245863. [Link]
  • U.S.
  • Matuszewski, B. K., & Constanzer, M. L. (1989). Absolute bioavailability, rate of absorption, and dose proportionality of sulpiride in humans. Journal of Clinical Pharmacology, 29(8), 753-759. [Link]
  • F. Bressolle, J. Brès, & A. Fauré-Jeantis. (1992). Pharmacokinetics of Sulpiride After Intravenous Administration in Patients with Impaired Renal Function. Clinical Pharmacokinetics, 22, 317-326. [Link]
  • Ross-Lee, L. M., Eadie, M. J., & Hooper, W. D. (1985). Pharmacokinetics of high-dose metoclopramide in cancer patients. European Journal of Clinical Pharmacology, 28(1), 69-74. [Link]
  • Spina, E., & de Leon, J. (2007). Metabolism of Atypical Antipsychotics: Involvement of Cytochrome P450 Enzymes and Relevance for Drug-Drug Interactions. CNS Drugs, 21, 17-41. [Link]
  • Movin-Osswald, G., & Hammarlund-Udenaes, M. (1992). Remoxipride: pharmacokinetics and effect on plasma prolactin. British Journal of Clinical Pharmacology, 33(1), 71-77. [Link]
  • Fragoso, M. A., de Paula, E., & Tófani, L. B. (2016). Binding of Sulpiride to Seric Albumins. Journal of the Brazilian Chemical Society, 27(1), 185-191. [Link]
  • Tam, Y. K., Axelson, J. E., & McErlane, B. D. (1981). Single-dose pharmacokinetics of metoclopramide. Journal of Pharmaceutical Sciences, 70(8), 903-906. [Link]
  • Ding, Y., Sun, L., Wang, Z., Zhang, H., & Li, H. (2023). Population pharmacokinetics of Amisulpride in Chinese patients with schizophrenia with external validation: the impact of renal function. Frontiers in Pharmacology, 14. [Link]
  • Desta, Z., Kerbusch, T., Soukhova, N., Richard, E., Ko, J. W., & Flockhart, D. A. (2002). Amisulpride: Real-World Evidence of Dose Adaptation and Effect on Prolactin Concentrations and Body Weight Gain by Pharmacokinet. Clinical Pharmacology & Therapeutics, 71(4), 274-284. [Link]
  • Jonsson, M., Musayev, F., & Simonsson, U. (2011). Pharmacokinetic parameter values for remoxipride in rats, humans and simulated human model.
  • Spina, E., & de Leon, J. (2007). Metabolism of Atypical Antipsychotics: Involvement of Cytochrome P450 Enzymes and Relevance for Drug-Drug Interactions. CNS Drugs, 21(1), 17-41. [Link]
  • scite.ai. (n.d.). Remoxipride: pharmacokinetics and effect on plasma prolactin. [Link]
  • Y-w. F., & Movin-Osswald, G. (1994). Pharmacokinetics of remoxipride in elderly psychotic patients. International clinical psychopharmacology, 9(1), 43-48. [Link]
  • Fox, A. W., Winton, C., & MacMahon, M. (2019). Amisulpride and Metabolites in Urine and Feces.
  • Fragoso, M. A., de Paula, E., & Tófani, L. B. (2016). Binding of Sulpiride to Seric Albumins. Journal of the Brazilian Chemical Society, 27(1), 185-191. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Cmax (pharmacology). [Link]
  • Ögren, S. O., & Högberg, T. (2001). Pharmacology of the Atypical Antipsychotic Remoxipride, a Dopamine D2 Receptor Antagonist. CNS Drug Reviews, 7(4), 399-422. [Link]
  • ResearchGate. (n.d.).
  • Science.gov. (n.d.).
  • GARDP Revive. (n.d.).
  • Endrényi, L., & Tót-Molnár, E. (1998). Estimation of Cmax and Tmax in Populations After Single and Multiple Drug Administrations. In Population Pharmacokinetics. Springer, Boston, MA. [Link]
  • Mor, C., & Beber, A. (1994). Sulpiride versus metoclopramide in nononcologic patients with vomiting or nausea. Journal of clinical gastroenterology, 18(3), 213-216. [Link]
  • scispace. (n.d.).
  • Ingram, J., & Taylor, H. (2015). Metoclopramide for Milk Production in Lactating Women: A Systematic Review and Meta-Analysis. Breastfeeding Medicine, 10(9), 427-434. [Link]
  • Köhler, C., & Haglund, L. (1978). Metoclopramide and sulpiride as selective blocking agents of pre- and postsynaptic dopamine receptors. Neuroscience Letters, 9(2-3), 227-232. [Link]

Sources

A Researcher's Guide to Characterizing the Selectivity of Novel Benzamides: A Case Study Approach with 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of selectivity is paramount. A compound's ability to interact with its intended biological target while minimally engaging other proteins is often the determining factor between a therapeutic breakthrough and a clinical failure due to off-target toxicity.[1] The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs. 4-Ethylbenzamide (C9H11NO) is a simple exemplar of this class.[2]

While the specific biological target of this compound is not extensively documented in public literature, its structural simplicity makes it an ideal candidate for illustrating the systematic, multi-faceted process of target identification and selectivity profiling. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for assessing a compound's selectivity, using this compound as our conceptual model. We will move from broad, unbiased screening to focused biochemical and cellular assays, explaining not just the "how" but the critical "why" behind each experimental choice.

Part 1: The Unbiased Search – From Compound to First Hit

Before selectivity can be assessed, a primary biological target must be identified. When dealing with a novel or uncharacterized compound, casting a wide net is the most logical and efficient starting point. The goal is to screen the compound against a diverse array of biologically relevant targets to identify the most potent and promising interactions.

Rationale: Why Broad Panel Screening?

Attempting to guess a target based on structure alone can be misleading. A broad, commercially available profiling panel, such as a BioPrint profile, provides an unbiased survey of compound activity against hundreds of receptors, enzymes, and ion channels in a single, cost-effective experiment.[3] This approach minimizes assumptions and maximizes the potential for discovery, revealing not only potential primary targets but also initial clues about off-target liabilities.

Hypothetical Screening Data for this compound

For the purposes of this guide, we will hypothesize that a broad panel screen of this compound at a concentration of 10 µM yielded the following key results.

Target ClassSpecific TargetActivity (% Inhibition @ 10 µM)
Kinase MAPK14 (p38α) 95%
KinaseCDK2/cyclin A45%
GPCRAdrenergic Alpha2A38%
ProteaseCathepsin S25%
Ion ChannelhERG15%
Nuclear ReceptorEstrogen Receptor Alpha<10%
Table 1: Hypothetical results from a broad primary screen of this compound. The potent and singular activity against MAPK14 (p38α) identifies it as the top candidate for the primary target.

From this hypothetical data, Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38α, emerges as the primary target candidate for this compound. The subsequent steps in our guide will focus on validating this interaction and building a comprehensive selectivity profile around it.

Part 2: Target Validation – Confirming the Interaction In Vitro and In Situ

A. Biochemical Potency: The Enzyme Inhibition Assay

The first step is to quantify the potency of the this compound/p38α interaction. An in vitro enzyme inhibition assay measures the concentration of the compound required to reduce the enzyme's activity by 50% (the IC50 value). This is a cornerstone of drug discovery, providing a quantitative measure of potency that can be used to compare different compounds.[4][5][6]

  • Reagents & Setup :

    • Recombinant human p38α enzyme.

    • Specific peptide substrate (e.g., ATF2).

    • [γ-³³P]-ATP (radiolabeled ATP).[7]

    • Kinase assay buffer.

    • This compound serial dilutions (e.g., from 100 µM to 1 nM).

    • Positive control inhibitor (e.g., Skepinone-L).

    • 96-well filter plates.

  • Reaction :

    • Add 10 µL of each this compound dilution or control to wells.

    • Add 20 µL of a master mix containing p38α enzyme and substrate in kinase buffer.

    • Incubate for 20 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 20 µL of [γ-³³P]-ATP.

    • Incubate for 2 hours at room temperature.

  • Detection & Analysis :

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to the filter plate to capture the phosphorylated substrate.

    • Wash the plates to remove unincorporated [γ-³³P]-ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

B. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

A potent IC50 is essential, but it doesn't guarantee the compound can enter a cell and bind to its target. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that verifies target engagement in intact cells or cell lysates.[8][9][10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation.[12]

  • Cell Treatment :

    • Culture a suitable cell line (e.g., HeLa or U-937) to ~80% confluency.

    • Treat cells with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 100x the biochemical IC50) for 1-2 hours at 37°C.

  • Heat Challenge :

    • Harvest, wash, and resuspend the cells in a buffer containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Use a thermal cycler to heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 68°C).[9]

    • Immediately cool the samples on ice.

  • Lysis and Fractionation :

    • Lyse the cells via freeze-thaw cycles.

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[9]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Detection (Western Blot) :

    • Quantify the total protein concentration in each supernatant.

    • Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for p38α.

    • Use a secondary HRP-conjugated antibody and an ECL substrate for detection.

    • Image the blot and quantify the band intensities.

  • Data Analysis :

    • Plot the soluble p38α band intensity against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the this compound-treated sample confirms target engagement and stabilization.

G cluster_0 Part 1: Target Identification cluster_1 Part 2: Target Validation cluster_2 Part 3: Selectivity Profiling a Novel Compound (this compound) b Broad Panel Screen (e.g., BioPrint) a->b c Identify Primary Hit (e.g., p38α Kinase) b->c d Biochemical Potency (IC50 from Kinase Assay) c->d Potency? e Cellular Target Engagement (CETSA) d->e Cellular Activity? f Validated Target (p38α) e->f g Focused Panel Screen (e.g., KINOMEscan®) f->g h Quantify Off-Target Hits (Kd values) g->h i Determine Selectivity Profile h->i G Target p38α (Target) Off1 JNK1 Target->Off1 High Affinity (Low Selectivity) Off2 MAPKAPK2 Target->Off2 High Affinity (Low Selectivity) Off3 GSK3B Target->Off3 Medium Affinity Off4 CDK2 Target->Off4 Medium Affinity Off5 SRC Target->Off5 Low Affinity (High Selectivity) Off6 EGFR Target->Off6 Low Affinity (High Selectivity)

Caption: Conceptual diagram of a kinase selectivity profile for a p38α inhibitor.

Hypothetical KINOMEscan® Data & Comparison

To provide a clear comparison, we will analyze the hypothetical selectivity profile of this compound against two other theoretical p38α inhibitors: "Compound A," a non-selective tool compound, and "Compound B," a highly optimized, selective drug candidate.

Kinase TargetThis compound (Kd, nM)Compound A (Kd, nM)Compound B (Kd, nM)
MAPK14 (p38α) 50 10 45
MAPK8 (JNK1)35015>10,000
MAPK9 (JNK2)48025>10,000
MAPK10 (JNK3)60030>10,000
MAPKAPK21,50088,500
GSK3B2,800150>10,000
CDK2/cyclin A>10,000250>10,000
Table 2: Hypothetical KINOMEscan® data comparing the binding affinities (Kd) of three compounds. Lower Kd values indicate tighter binding.

Analysis of the Data:

  • Compound A (Non-Selective): While this compound is the most potent against p38α (Kd = 10 nM), it is highly unselective. It binds to the closely related JNK family kinases and MAPKAPK2 with nearly equal or even greater potency. This "dirty" profile would make it unsuitable as a specific probe for p38α function in cellular studies, as any observed effect could be due to inhibition of multiple pathways.

  • Compound B (Highly Selective): This compound represents an ideal selectivity profile. Despite being slightly less potent than Compound A against p38α (Kd = 45 nM), it exhibits a massive selectivity window (>200-fold) against even closely related kinases like MAPKAPK2 and virtually no binding to the JNK family. This high degree of selectivity is a critical attribute for a clinical drug candidate, minimizing the risk of off-target side effects. [13]* This compound (Moderately Selective): Based on our hypothetical data, this compound is a potent p38α inhibitor (Kd = 50 nM). Its selectivity is good, showing a 7-fold preference for p38α over the most potent off-target, JNK1. While not as "clean" as Compound B, it is far superior to Compound A. This profile suggests it could be a valuable research tool and a promising starting point for medicinal chemistry efforts to further improve selectivity, perhaps by designing modifications that disrupt its interaction with the JNK binding pocket while preserving its p38α affinity.

Conclusion

The assessment of a compound's selectivity is a systematic and essential process in drug discovery. It is an investigation that moves from a broad, unbiased search to a highly focused, quantitative analysis. Using this compound as a conceptual framework, we have outlined a robust workflow that:

  • Identifies a primary target from a wide panel screen.

  • Validates the interaction biochemically (IC50) and in a cellular context (CETSA).

  • Profiles the compound comprehensively against a relevant family of proteins (kinome scan) to quantify selectivity (Kd).

  • Compares the selectivity profile against benchmarks to contextualize its potential as either a research tool or a therapeutic candidate.

This disciplined, evidence-based approach ensures that decisions in a drug discovery program are based on a deep and accurate understanding of a compound's biological interactions, ultimately paving the way for the development of safer and more effective medicines.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Fabgennix International. (n.d.). Competition Assay Protocol.
  • MtoZ Biolabs. (n.d.). Kinome Profiling Service.
  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–159.
  • Technology Networks. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services.
  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 411-435.
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
  • Laqtom, N. N., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2445–2456.
  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels.
  • Aganitha AI Inc. (2024). Understanding Drug Selectivity: A Computational Perspective.
  • Eurofins Discovery. (n.d.). NHRscan – Your Nuclear Hormone Receptor Panel.
  • SB Drug Discovery. (n.d.). NMDA Receptors Screening & Profiling Services.
  • ResearchGate. (n.d.). Four ways to measure selectivity.
  • Velazquez-Campoy, A., et al. (2015). Finding a better path to drug selectivity. Protein Science, 24(3), 297-307.
  • Kagechika, H., & Shudo, K. (2019). Chemical Screening of Nuclear Receptor Modulators. International Journal of Molecular Sciences, 20(10), 2486.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
  • BioIVT. (n.d.). Enzyme Inhibition Studies.
  • Ekins, R. (1973). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 19(7), 775-787.
  • BMG LABTECH. (2025). Binding Assays.
  • Bain, J., Plater, L., & Elliott, M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315.
  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(3), 527.
  • Patsnap. (2025). How to improve drug selectivity?.
  • EurekAlert!. (2025). A new analytical tool to optimize the potency and selectivity of drugs.
  • Singh, K., et al. (2023). The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. Current Enzyme Inhibition, 19(3), 157-166.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7020622, this compound.
  • Sgrish, F., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals, 16(10), 1438.
  • Lehtiö, L., et al. (2018). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem, 13(16), 1670-1678.
  • PubChemLite. (n.d.). This compound (C9H11NO).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11959, N-Ethylbenzamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20191375, 4-ethyl-N-propylbenzamide.
  • Chang, R. L., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15272570, 2-Ethylbenzamide.
  • Gibson, A., et al. (2018). Pharmacogenomics of off-target adverse drug reactions. British Journal of Pharmacology, 175(12), 2203-2212.
  • Kumar, A., et al. (2023). Empowering drug off-target discovery with metabolic and structural analysis. Nature Communications, 14, 3426.

Sources

Safety Operating Guide

Navigating the Safe Disposal of 4-Ethylbenzamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Ethylbenzamide, ensuring compliance with safety regulations and fostering a culture of operational excellence. Our approach is grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[1][2][3] This document is designed to be a practical resource for researchers, scientists, and all drug development professionals who handle this chemical.

Immediate Safety and Hazard Identification

Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is essential. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Harmful if swallowed: This classification indicates acute oral toxicity.[4]

  • Causes serious eye irritation: Direct contact with the eyes can result in significant irritation.[4]

Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, at a minimum:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before working with any chemical.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound:

PropertyValueSource
Molecular FormulaC9H11NOPubChem[4]
Molecular Weight149.19 g/mol PubChem[4]
CAS Number33695-58-8Sigma-Aldrich
GHS Hazard CodesH302, H319PubChem[4], Sigma-Aldrich

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be managed as a hazardous waste.[5][6] This is a precautionary measure based on its GHS classification and the general principle of treating all laboratory chemical waste as hazardous unless explicitly determined otherwise.

Waste Characterization and Segregation

The first step in proper waste management is accurate identification.[7]

  • Waste Determination: All waste containing this compound, including contaminated labware, spill cleanup materials, and reaction byproducts, must be considered hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams unless you have confirmed their compatibility.[8] Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous situations. It is best practice to segregate different types of chemical waste.

Container Management

Proper containment is crucial to prevent leaks and ensure safe transport.[8][9]

  • Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."[9] Avoid using abbreviations or chemical formulas. If the waste is a solution, indicate the approximate concentration.

  • Container Status: Keep the waste container closed at all times except when adding waste.[9] This minimizes the risk of spills and exposure.

Waste Accumulation and Storage
  • Accumulation Point: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic.

  • Secondary Containment: Place the waste container in a chemically resistant secondary container to contain any potential leaks or spills.

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it has been in storage for a period approaching the regulatory limit (which varies by generator status), contact your institution's EHS office to arrange for a pickup.[10][11]

  • Documentation: Complete any required waste manifest forms provided by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste.[1][3]

Spill Management

In the event of a spill, immediate and appropriate action is necessary:

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as described above.

  • Contain the Spill: For solid this compound, carefully sweep it up and place it in the hazardous waste container. Avoid creating dust. For solutions, use an inert absorbent material to contain the spill.

  • Clean the Area: Once the bulk of the spill has been collected, decontaminate the area with an appropriate solvent. The cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your supervisor and EHS office, as per your institution's policy.

Disposal of Empty Containers

Empty containers that once held this compound must also be managed carefully:[9]

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent at least three times.

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous waste.[9] Subsequent rinsate may also need to be collected, depending on local regulations.

  • Deface Label: Completely deface or remove the original label from the container.

  • Final Disposal: After triple rinsing and defacing the label, the container can typically be disposed of as regular solid waste. However, always confirm this with your institution's EHS guidelines.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

cluster_0 Initial Assessment cluster_1 Hazardous Waste Protocol Waste Generation Waste Generation Is it contaminated with this compound? Is it contaminated with this compound? Waste Generation->Is it contaminated with this compound? Treat as Hazardous Waste Treat as Hazardous Waste Is it contaminated with this compound?->Treat as Hazardous Waste Yes Non-Hazardous Waste Stream Non-Hazardous Waste Stream Is it contaminated with this compound?->Non-Hazardous Waste Stream No Segregate Waste Segregate Waste Treat as Hazardous Waste->Segregate Waste Select & Label Container Select & Label Container Segregate Waste->Select & Label Container Store in Satellite Accumulation Area Store in Satellite Accumulation Area Select & Label Container->Store in Satellite Accumulation Area Arrange for EHS Pickup Arrange for EHS Pickup Store in Satellite Accumulation Area->Arrange for EHS Pickup

Caption: Decision workflow for this compound waste disposal.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and regulatory compliance. By following this detailed, step-by-step guide, researchers and scientists can ensure that they are managing this chemical waste in a manner that protects themselves, their colleagues, and the environment. Always remember that your institution's Environmental Health and Safety office is your primary resource for any questions regarding chemical safety and waste disposal.

References

  • What it Really Means to be RCRA Compliant with Hazardous Waste. (2019, July 17). Retrieved from Clean Management Environmental Group, Inc. website: [Link]
  • RCRA facts: An Overview of the Hazardous Waste Management Law. (2021, February 3).
  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13).
  • Summary of the Resource Conservation and Recovery Act. (2025, July 25).
  • RCRA Regulations Explained. (n.d.). Retrieved from National Environmental Trainers website: [Link]
  • This compound. (n.d.). PubChem.
  • Proper Handling of Hazardous Waste Guide. (n.d.). US EPA.
  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental.
  • Hazardous Waste. (n.d.). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • How Does The EPA Define Hazardous Waste? (2023, October 4). CountyOffice.org.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • Chemical Waste Disposal Guidelines. (n.d.).
  • N-Ethylbenzamide. (n.d.). PubChem.
  • Assessment of ecological hazards and environmental fate of disinfectant quaternary ammonium compounds. (2020, September 2). PubMed Central.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Ethylbenzamide

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research, development, and analytical sciences, the meticulous handling of chemical reagents is the cornerstone of both innovative discovery and personal safety. This guide provides an in-depth, procedural framework for the safe handling of 4-Ethylbenzamide, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our aim is to empower you with the knowledge to not only follow safety protocols but to understand the rationale behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Analysis of this compound

Before any handling protocols can be established, a thorough understanding of the intrinsic hazards of this compound is essential. This compound, while not classified as acutely toxic by all regulatory bodies, presents specific risks that dictate our PPE and handling strategies.

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed. [1][2]

  • H319: Causes serious eye irritation. [1][2]

The primary routes of exposure are ingestion and eye contact. While inhalation is not listed as a primary hazard under normal conditions of use, the compound is a solid crystalline powder, and dust formation during handling can lead to inhalation, which should be avoided.[3] Skin contact should also be minimized as a matter of good laboratory practice.

PropertyValueSource
Molecular Formula C₉H₁₁NOPubChem[1]
Molecular Weight 149.19 g/mol PubChem[1]
Appearance White solid crystallineFisher Scientific[3]
Melting Point 160 - 166 °CFisher Scientific[3]
Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following protocol outlines the minimum PPE requirements and provides guidance for situations that may require enhanced protection.

This level of PPE is mandatory for any work involving this compound, regardless of the quantity or the specific operation.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are the minimum requirement to protect against accidental splashes and dust particles.[3]

    • Rationale: The H319 classification ("Causes serious eye irritation") underscores the critical need to prevent any contact with the eyes.[1][2] Standard safety glasses do not provide a sufficient seal around the eyes to protect against fine dust or splashes.

    • Enhanced Protection: When there is a significant risk of splashing (e.g., when dissolving the compound in a solvent or during transfer of solutions), a face shield should be worn in addition to safety goggles.[4][5]

  • Skin and Body Protection:

    • Requirement: A standard laboratory coat must be worn and fully fastened.

    • Rationale: A lab coat provides a removable barrier to protect personal clothing and skin from contamination.

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact with many organic solids and their solutions.[6] However, for prolonged handling or immersion, it is crucial to consult the glove manufacturer's chemical resistance data. Double-gloving is recommended when handling the pure solid, especially during weighing and transfer operations, to provide an extra layer of protection and allow for the safe removal of the outer glove if it becomes contaminated.

    • Footwear: Closed-toe shoes are a standard requirement in any laboratory setting.[7]

Under normal laboratory conditions with adequate engineering controls, specific respiratory protection is not typically required.[3]

  • Engineering Controls as the Primary Defense: All handling of this compound powder that could generate dust should be performed in a certified chemical fume hood or a ventilated balance enclosure.[1] This is the most effective way to prevent inhalation of airborne particles.

  • When to Consider a Respirator: A NIOSH-approved particulate respirator (e.g., an N95 or P100) should be used if:

    • Engineering controls are not available or are not functioning correctly.

    • There is a visible generation of dust that cannot be contained.

    • A large quantity of the material is being handled.

    • During the cleanup of a significant spill.[8][9]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow Figure 1: PPE Selection Workflow for this compound cluster_0 Figure 1: PPE Selection Workflow for this compound start Start: Task Involving This compound is_powder Is the material in powdered form? start->is_powder is_splash_risk Is there a significant splash risk? is_powder->is_splash_risk No (in solution) hood_available Are engineering controls (fume hood) available and functional? is_powder->hood_available Yes use_hood Use Chemical Fume Hood or Ventilated Enclosure no_respirator Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat use_hood->no_respirator no_respirator->is_splash_risk add_faceshield Add Face Shield is_splash_risk->add_faceshield Yes end_task Proceed with Task is_splash_risk->end_task No add_faceshield->end_task hood_available->use_hood Yes use_respirator Add NIOSH-approved Particulate Respirator (e.g., N95) hood_available->use_respirator No

Caption: A decision tree for selecting appropriate PPE.

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal of waste.

  • Designated Area: Conduct all work with this compound in a designated area of the laboratory that is clearly marked.

  • Weighing and Transfer:

    • When weighing the solid, use a ventilated balance enclosure or perform the task in a chemical fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust clouds.

    • If transferring a solution, use a pipette or a funnel to minimize the risk of splashing.

  • Personal Hygiene:

    • Do not eat, drink, or apply cosmetics in the laboratory.[3]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[10]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[3]

In the event of a spill, a calm and methodical response is crucial.

  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is significant dust generation.

  • Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE, including a respirator if necessary.

  • Containment: For a solid spill, gently cover it with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, contain it with an inert absorbent material.

  • Cleanup:

    • For a solid spill, carefully sweep the material into a designated waste container. Avoid dry sweeping, which can generate dust.

    • For a liquid spill, use an absorbent material to soak up the solution.

  • Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.[11]

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.

Chemical waste generators are responsible for the proper classification and disposal of hazardous waste.[3]

  • Waste Collection:

    • Collect all waste containing this compound (including contaminated PPE, absorbent materials, and empty containers) in a dedicated, leak-proof container that is clearly labeled as "Hazardous Waste."[12]

    • The label should include the full chemical name, "this compound," and the approximate concentration if it is in a solution.[13]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.

  • Storage of Waste: Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[13]

Disposal Workflow

The following diagram outlines the procedural steps for the safe disposal of this compound waste.

Disposal_Workflow Figure 2: Waste Disposal Workflow for this compound cluster_1 Figure 2: Waste Disposal Workflow for this compound start_disposal Generation of This compound Waste collect_waste Collect in a dedicated, leak-proof container start_disposal->collect_waste label_waste Label container: 'Hazardous Waste' 'this compound' Concentration (if applicable) collect_waste->label_waste segregate_waste Segregate from other waste streams label_waste->segregate_waste store_waste Store in a designated satellite accumulation area segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup store_waste->contact_ehs end_disposal Waste Disposed by Authorized Personnel contact_ehs->end_disposal

Caption: A step-by-step guide for proper waste disposal.

Emergency Procedures

In case of accidental exposure, immediate and appropriate first aid is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]

  • Ingestion: If the substance is swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical personnel.[3]

  • Inhalation: If dust is inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention.[3]

By integrating these detailed protocols into your laboratory's standard operating procedures, you can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Ag Health & Safety Alliance. (n.d.). Respirator Selection Quick Reference Guide.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • NSP Engineering. (n.d.). Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • McMaster University. (n.d.). Spill Clean-up. Biosafety Office.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • WorkGloves.co.uk. (2025, February 18). Best Chemical Resistant Work Gloves 2025.
  • Centers for Disease Control and Prevention. (1996). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101.
  • Burgess, T. (2022, October 3). Choosing the Right Respiratory Protection. Occupational Health & Safety.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • University of Toledo. (n.d.). Hazardous Material Spill Procedure, # HM-08-013.
  • University of Missouri. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • University of Colorado Colorado Springs. (n.d.). Glove Selection. Emergency & Safety Services.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators.
  • U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • 3M. (n.d.). Respirator Selection Guide.
  • Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Alabama A&M University. (n.d.). Hazardous Waste Manual.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • SKS Science Products. (n.d.). Chemical Resistance of Glove Materials.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Ethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.